molecular formula C15H13NO3 B1335254 (Benzoylamino)(phenyl)acetic acid CAS No. 74536-43-9

(Benzoylamino)(phenyl)acetic acid

Cat. No.: B1335254
CAS No.: 74536-43-9
M. Wt: 255.27 g/mol
InChI Key: ACDLFRQZDTZESK-UHFFFAOYSA-N
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Description

(Benzoylamino)(phenyl)acetic acid is a chemical compound of interest in scientific research, particularly in medicinal chemistry and pharmacology. The structure of this compound, which incorporates phenylacetic acid and benzamide moieties, suggests potential research applications as an intermediate or scaffold in the development of biologically active molecules. Phenylacetic acid derivatives are known to be valuable in pharmaceutical research; for instance, some have been explored as prostaglandin D2 receptor antagonists, which is a relevant target in inflammatory and allergic conditions . The phenylacetic acid component is a well-known synthetic precursor in various chemical processes, including the production of pharmaceuticals and fragrances . This reagent is provided as a high-purity solid, characterized by analytical techniques to ensure identity and quality for consistent experimental results. This compound is intended for use by qualified researchers in laboratory settings only. Intended Use & Handling: This product is labeled "For Research Use Only" (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use of any kind. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLFRQZDTZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403128
Record name (benzoylamino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74536-43-9
Record name (benzoylamino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Benzoylamino)(phenyl)acetic acid basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of (Benzoylamino)(phenyl)acetic Acid

Introduction and Overview

This compound, also known by its synonym N-Benzoyl-DL-phenylglycine, is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of phenylglycine, it incorporates a chiral center at the α-carbon, which is directly attached to a phenyl ring. This unique structural motif makes it a valuable building block, particularly in the synthesis of semi-synthetic β-lactam antibiotics. The addition of the N-benzoyl group modifies the compound's physicochemical properties, influencing its reactivity, solubility, and application as a synthetic intermediate.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physicochemical properties, established synthetic routes, key applications, and analytical methodologies for this compound. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.

1.1 Chemical Identity and Nomenclature

  • Systematic IUPAC Name: 2-(Benzoylamino)-2-phenylacetic acid

  • Common Synonyms: N-Benzoyl-DL-phenylglycine

  • CAS Number: 74536-43-9 (for the DL-racemic mixture)[1]

  • Molecular Formula: C₁₅H₁₃NO₃[1]

  • Molecular Weight: 255.27 g/mol [1][2]

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. For this compound, the interplay between the carboxylic acid group, the secondary amide, and the two phenyl rings defines its characteristics.

2.1 Structural Features

The molecule consists of a central α-carbon bonded to four different groups: a hydrogen atom, a phenyl group, a carboxylic acid group, and a benzoylamino group. This substitution pattern renders the α-carbon a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)- and (S)-(Benzoylamino)(phenyl)acetic acid. The DL- form refers to the racemic mixture of these two enantiomers.

2.2 Acidity (pKa)

  • Expert Insight: Understanding the pKa is critical for developing extraction, purification, and analytical protocols. For instance, to extract this compound into an aqueous layer from an organic solvent, the pH of the aqueous solution must be raised significantly above the pKa (e.g., pH > 6) to ensure complete deprotonation to the highly water-soluble carboxylate form. Conversely, to precipitate the acid from an aqueous solution, the pH should be lowered to at least two units below the pKa (e.g., pH < 2).

2.3 Solubility Profile

The molecule's solubility is dictated by the balance between its polar functional groups (carboxylic acid, amide) and its nonpolar components (two phenyl rings).

  • Water: Generally, it is poorly soluble in cold water but shows increased solubility in hot water.[5] This is typical for carboxylic acids of this size, where the energy of the crystal lattice must be overcome.

  • Organic Solvents: It is soluble in polar organic solvents such as ethanol, methanol, and acetone.[5][6] It also shows solubility in chlorinated solvents like chloroform and dichloromethane, as well as ethers.[5][7] This broad solubility in organic solvents makes it highly versatile for synthetic transformations.

2.4 Data Summary Table

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₅H₁₃NO₃[1][2]
Molecular Weight 255.27 g/mol [1][2]
Appearance White to off-white crystalline solid[7]
Melting Point 187-191 °C (for the related N-benzoylglycine)[5]
pKa (estimated) ~ 4.0 - 4.5 (based on phenylacetic acid)[3][4]
Solubility Poorly soluble in cold water; soluble in hot water, ethanol, methanol, chloroform, DMF, DCM.[5][7]

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is the N-acylation of DL-phenylglycine. This reaction is a variation of the well-established Schotten-Baumann reaction.

3.1 Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Acylation Step cluster_2 Work-up & Isolation cluster_3 Purification & Final Product A DL-Phenylglycine C Dissolution & Basification A->C B Aq. Sodium Bicarbonate (NaHCO₃) B->C E Addition at 0-5 °C C->E D Benzoyl Chloride D->E F Stir at Room Temp E->F G Acidification with HCl (pH < 2) F->G H Precipitation G->H I Vacuum Filtration H->I J Washing with Cold Water I->J K Recrystallization (e.g., aq. Ethanol) J->K L Drying under Vacuum K->L M Pure this compound L->M

Caption: General workflow for the synthesis of this compound.

3.2 Experimental Protocol: N-Acylation of DL-Phenylglycine

This protocol describes a robust method for the synthesis of N-Benzoyl-DL-phenylglycine adapted from standard procedures for amino acid benzoylation.[8]

  • Materials:

    • DL-Phenylglycine (1.0 eq)

    • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

    • Benzoyl Chloride (1.1 eq)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Ice

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-phenylglycine (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water. Stir until all solids are dissolved.

      • Causality Note: Sodium bicarbonate is a mild base used to neutralize the HCl byproduct generated during the reaction. It also deprotonates the carboxylic acid of the starting material, increasing its solubility in water, and ensures the amino group remains nucleophilic for the attack on benzoyl chloride. Using a strong base like NaOH could increase the rate of hydrolysis of the benzoyl chloride reagent.[8]

    • Acylation: Cool the solution to 0-5 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it to pH < 2 by the slow addition of concentrated HCl. A white precipitate will form.

      • Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation. The product is insoluble in acidic aqueous media, while the starting material and salts remain dissolved.

    • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.[8]

    • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Applications in Research and Drug Development

This compound and its enantiomerically pure forms are not typically active pharmaceutical ingredients (APIs) themselves. Instead, their value lies in their role as critical chiral building blocks for complex molecules.

4.1 Intermediate in Antibiotic Synthesis The most prominent application is in the semi-synthesis of β-lactam antibiotics. Phenylglycine derivatives are used to construct the acyl side-chains of penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cefalexin).[2] The structure and stereochemistry of this side-chain are crucial for the drug's spectrum of activity, stability, and oral bioavailability.

4.2 Chiral Auxiliary and Resolution Agent The inherent chirality of phenylglycine derivatives allows them to be used as chiral auxiliaries.[2] They can be temporarily attached to a prochiral molecule to direct a subsequent chemical reaction to produce a single desired stereoisomer, after which the auxiliary is cleaved. This is a fundamental strategy in asymmetric synthesis.

Analytical Characterization

Confirming the identity, purity, and quality of this compound is essential. A combination of chromatographic and spectroscopic techniques is typically employed.

5.1 Analytical Workflow Diagram

G cluster_0 Purity Assessment cluster_1 Structural Confirmation A Sample Preparation (Dissolve in Mobile Phase) B HPLC Analysis (Reversed-Phase C18) A->B C Purity > 98%? B->C G Structure Verified C->G Yes H Repurify Sample C->H No D FTIR Spectroscopy D->G E ¹H-NMR Spectroscopy E->G F Mass Spectrometry (Optional) F->G

Caption: Standard workflow for the analytical characterization of the final product.

5.2 High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of this compound.

  • Protocol: HPLC Purity Analysis

    • Column: C18, 5 µm, 4.6 x 250 mm.

      • Expert Insight: A C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography. Its nonpolar nature is ideal for retaining moderately nonpolar molecules like the analyte via hydrophobic interactions.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

      • Causality Note: The acidic modifier (phosphoric or formic acid) is crucial. It ensures the carboxylic acid group of the analyte remains protonated (neutral), preventing peak tailing and yielding sharp, symmetrical peaks.[9]

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

      • Rationale: The two phenyl rings in the molecule contain chromophores that strongly absorb UV light, making 254 nm an excellent wavelength for sensitive detection.[9]

    • Sample Preparation: Dissolve the sample accurately in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[9]

    • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

5.3 Spectroscopic Identification

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • N-H Stretch (Amide): A sharp to medium peak around 3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C=O Stretch (Amide I Band): A strong, sharp peak around 1640-1660 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Aromatic Protons (2 Ph rings): A complex multiplet between δ 7.2-8.0 ppm (10H).

    • Amide Proton (N-H): A doublet around δ 8.5-9.0 ppm (1H), coupling to the α-proton.

    • α-Proton (CH): A doublet around δ 5.5-5.8 ppm (1H), coupling to the amide proton.

    • Carboxylic Acid Proton (COOH): A broad singlet, often above δ 10-12 ppm, which may be difficult to observe or exchange with solvent protons.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be prevented from coming into contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a foundational building block in synthetic chemistry, bridging the gap between simple starting materials and complex, high-value molecules like semi-synthetic antibiotics. A thorough understanding of its basic properties—from its pKa and solubility to its synthesis and analytical characterization—is paramount for its effective use in research and development. The protocols and data presented in this guide provide a robust framework for scientists and professionals to handle, synthesize, and analyze this versatile compound with confidence and technical precision.

References

  • BenchChem. (2025). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Guides.

  • Zhao, Y., et al. (2021). Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data, 66(7).

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

  • iChemical. (n.d.). N-(benzoyl)glycine, CAS No. 495-69-2. iChemical.com.

  • ResearchGate. (2008). Analysis of DL-phenylglecine by high performance liquid chromatography.

  • Pawar, S. S., et al. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 9(4).

  • PubChem. (n.d.). N-Benzoyl-(S)-phenylglycine. National Center for Biotechnology Information.

  • BenchChem. (2025). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. BenchChem Technical Support Center.

  • Wikipedia. (n.d.). Phenylacetic acid.

  • Chemicalland21. (n.d.). Phenylacetic Acid.

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An In-Depth Technical Guide to the Structural Analysis of N-Benzoyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Benzoyl-DL-phenylglycine, a non-proteinogenic amino acid derivative, holds significant interest in medicinal chemistry and drug development due to its unique structural features. This guide provides a comprehensive technical overview of the methodologies employed in its structural analysis. While a definitive solid-state structure via X-ray crystallography is not publicly available at the time of this writing, this document synthesizes information from various analytical techniques to provide a robust framework for its characterization. We will delve into its synthesis, chromatographic separation of its enantiomers, and spectroscopic elucidation through mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. This guide is intended to be a practical resource, offering not only theoretical principles but also actionable experimental protocols and insights into the causality behind methodological choices.

Introduction: The Significance of N-Benzoyl-DL-phenylglycine

N-Benzoyl-DL-phenylglycine belongs to a class of N-acylated amino acids, which are pivotal in the synthesis of peptides and peptidomimetics. The introduction of the benzoyl group to the nitrogen atom of phenylglycine, a non-proteinogenic amino acid with a phenyl group directly attached to the α-carbon, imparts specific conformational constraints and physicochemical properties.[1] These characteristics make it a valuable building block in the design of novel therapeutic agents and probes for biological systems.

A thorough understanding of its three-dimensional structure, stereochemistry, and spectral properties is paramount for its effective application. This guide will navigate the essential analytical techniques required for a comprehensive structural characterization of N-Benzoyl-DL-phenylglycine.

Synthesis of N-Benzoyl-DL-phenylglycine via the Schotten-Baumann Reaction

The synthesis of N-Benzoyl-DL-phenylglycine is effectively achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[2] This reaction involves the treatment of DL-phenylglycine with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[2]

Mechanistic Insight

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of DL-phenylglycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Schotten_Baumann cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DL_PG DL-Phenylglycine Nucleophilic_Attack Nucleophilic Attack DL_PG->Nucleophilic_Attack Benzoyl_Cl Benzoyl Chloride Benzoyl_Cl->Nucleophilic_Attack NaOH NaOH (aq) NaOH->Nucleophilic_Attack Base Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination N_Benzoyl_DL_PG N-Benzoyl-DL-phenylglycine Elimination->N_Benzoyl_DL_PG NaCl NaCl Elimination->NaCl H2O H2O Elimination->H2O HPLC_Workflow Sample N-Benzoyl-DL-phenylglycine (Racemic Mixture) Injection Injection into HPLC Sample->Injection Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Column Separation Formation of Diastereomeric Complexes and Separation Column->Separation Detection UV Detector Separation->Detection Output Chromatogram with Separated Enantiomer Peaks Detection->Output

Sources

(Benzoylamino)(phenyl)acetic acid CAS 74536-43-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (Benzoylamino)(phenyl)acetic acid (CAS 74536-43-9): Synthesis, Properties, and Research Perspectives

Abstract

This compound, also known as N-Benzoyl-DL-phenylglycine, is a derivative of the non-proteinogenic amino acid phenylglycine. Its structure, which combines a phenylacetic acid backbone with a benzoylamino group, makes it a compound of interest for researchers in medicinal chemistry and organic synthesis.[1] While specific research on this molecule is limited, its structural motifs are found in numerous biologically active compounds, suggesting its potential as a scaffold for developing new therapeutic agents.[1] This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, potential applications derived from its structural components, and robust analytical methodologies for its characterization. It is intended to serve as a foundational resource for scientists and drug development professionals exploring the utility of this and related molecules.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as an amino acid derivative.[1] The core structure is a phenylglycine molecule where the nitrogen atom of the amino group is acylated by a benzoyl group. This modification significantly alters the polarity, lipophilicity, and potential for biological interactions compared to its parent amino acid.

Table 1: Compound Identifiers and Properties

Property Value Source
CAS Number 74536-43-9 [2]
Molecular Formula C₁₅H₁₃NO₃ [2][3]
Molecular Weight 255.27 g/mol [2][4]
IUPAC Name 2-benzamido-2-phenylacetic acid [5]
Synonyms N-Benzoyl-DL-phenylglycine, N-Benzoylphenylglycine [5]
Computed XLogP3 2.5 [6]
Hydrogen Bond Donor Count 2 [6]

| Hydrogen Bond Acceptor Count | 3 |[6] |

Safety and Handling: This compound is intended for research use only.[2] It is classified as an irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Synthesis and Purification

The most direct and logical synthetic route to this compound is the N-acylation of the precursor amino acid, DL-phenylglycine, with a benzoylating agent. A well-established method for the N-benzoylation of amino acids involves the use of benzoic anhydride in an acidic medium, which provides good yields and a straightforward workup.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A DL-Phenylglycine D Mix & Reflux (2h) A->D B Benzoic Anhydride B->D C Glacial Acetic Acid C->D E Cool & Evaporate Solvent D->E F Purify via Column Chromatography E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Benzoylation of DL-Phenylglycine

This protocol is adapted from a general procedure for the synthesis of N-benzoyl amino acids.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine DL-phenylglycine (1.0 eq, e.g., 5.0 g, 33.1 mmol), benzoic anhydride (1.0 eq, 7.5 g, 33.1 mmol), and glacial acetic acid (50 mL).

  • Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (70:30).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a rotary evaporator and remove the acetic acid under reduced pressure.

  • Isolation and Purification: The resulting crude residue is purified by column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the pure product.

  • Characterization: The final product, obtained as a white solid, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity. The melting point should also be recorded.

Causality Behind Experimental Choices
  • Reagents: Benzoic anhydride is used as the benzoylating agent. It is sufficiently reactive under these conditions but less sensitive to moisture than benzoyl chloride, simplifying the experimental setup. Glacial acetic acid serves as a solvent that readily dissolves the starting materials and is stable at reflux temperatures.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the acylation to completion in a reasonable timeframe.

  • Purification: Column chromatography is a standard and effective method for separating the desired N-acylated product from unreacted starting materials and by-products like benzoic acid, ensuring high purity of the final compound.

Potential Applications and Biological Context

While direct biological studies on this compound are scarce, its structural components—the phenylacetic acid (PAA) core and the N-benzoyl amino acid motif—are well-documented in various biological and medicinal contexts.

Scaffold in Medicinal Chemistry

The phenylacetic acid moiety is a common scaffold in biologically active molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[7] The addition of a benzoyl group can modulate key drug-like properties, such as lipophilicity and the capacity for protein binding.[1] This makes the title compound an attractive starting point for creating a library of analogs for screening in drug discovery programs.[1]

Potential Antimicrobial and Antifungal Activity

Phenylacetic acid itself, produced by various microorganisms like Bacillus licheniformis, exhibits significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.[8] The mechanism may involve disrupting cell metabolism and membrane integrity.[9] Furthermore, series of N-benzoyl amino acids have been synthesized and evaluated for their antifungal activity, with several compounds showing remarkable efficacy against fungal strains. This suggests that this compound is a strong candidate for antimicrobial and antifungal screening.

Relevance as a Research Tool in Human Metabolism

Phenylacetic acid is a known uremic toxin that accumulates in patients with chronic kidney disease.[10] At elevated concentrations, it can impair macrophage function and stimulate the generation of reactive oxygen species (ROS) and TNF-α secretion in vascular endothelial cells, potentially contributing to the pathology of the disease.[10][11] this compound could serve as a more stable or modified version of PAA for in-vitro studies aimed at elucidating these pathological mechanisms.

Biological Context Diagram

G cluster_precursor Metabolic Precursor cluster_core Core Structure cluster_derivative Target Compound cluster_effects Known Biological Effects of PAA Core A Phenylalanine B Phenylacetic Acid (PAA) A->B Metabolism C This compound (N-Benzoyl-DL-phenylglycine) B->C Synthetic Modification D Antimicrobial Activity B->D E Uremic Toxin Effects B->E F Plant Auxin B->F

Caption: Relationship of the target compound to its metabolic precursor and its potential activities.

Analytical Methodologies

Robust analytical methods are crucial for verifying the purity of the synthesized compound and for its quantification in experimental settings. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

General Analytical Workflow

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Isocratic Separation on C18 Column B->C D UV Detection (e.g., 210-230 nm) C->D E Data Acquisition & Quantification D->E

Caption: A typical workflow for the HPLC analysis of this compound.

Protocol: Reversed-Phase HPLC Analysis

This hypothetical method is based on standard procedures for analyzing phenylacetic acid and its derivatives.[12][13]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for pH control and improved peak shape.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 210 nm and 230 nm, where the phenyl and benzoyl chromophores exhibit strong absorbance.[12]

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards.

  • Validation: The method should be validated for linearity, accuracy, and precision according to standard laboratory guidelines.

Future Research Directions

This compound represents a molecule with untapped potential. Future research efforts could be productively focused in the following areas:

  • Biological Screening: A systematic evaluation of its activity against a panel of pathogenic bacteria and fungi to validate the potential suggested by its structural motifs.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying the substituents on both the phenyl ring of the glycine moiety and the benzoyl group. This would allow for a systematic exploration of how structural changes impact biological activity.

  • Mechanistic Studies: If biological activity is confirmed, further studies should investigate its mechanism of action. For example, if it shows antimicrobial effects, experiments could focus on its impact on bacterial cell wall synthesis, protein synthesis, or membrane potential.[9]

  • Pharmacokinetic Profiling: Investigation of its metabolic stability, cell permeability, and other pharmacokinetic properties to assess its potential as a drug lead or a biological probe.

References

  • 4-(Benzoylamino)benzeneacetic acid | C15H13NO3 | CID 5174056 - PubChem - NIH. [Link]

  • dl-PHENYLGLYCINE - Organic Syntheses Procedure. [Link]

  • Genetic engineering approaches for the fermentative production of phenylglycines - PMC. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. [Link]

  • The uraemic toxin phenylacetic acid impairs macrophage function - PubMed. [Link]

  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC - PubMed Central. [Link]

  • N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem. [Link]

  • A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed. [Link]

  • Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed. [Link]

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed. [Link]

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An In-depth Technical Guide to the Synthesis of N-Acyl Amino Acids: Principles, Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acyl amino acids (NAAAs) represent a diverse class of lipoamino acids with significant and expanding applications across the pharmaceutical, cosmetic, and food industries.[1] As crucial signaling molecules in various biological processes, their synthesis is a cornerstone of research and development in these fields.[2][3] This technical guide provides a comprehensive overview of the core methodologies for N-acyl amino acid synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer detailed, field-proven protocols, and explore the rationale behind experimental choices. This document aims to serve as an authoritative resource, grounded in scientific integrity and practical expertise, to empower researchers in the effective synthesis and application of these versatile biomolecules.

Introduction: The Significance of N-Acyl Amino Acids

N-acyl amino acids are amphipathic molecules resulting from the covalent linkage of a fatty acid to the amino group of an amino acid via an amide bond.[3][4] This unique structure confers a range of physicochemical properties that underpin their diverse biological functions and commercial applications. Endogenously, NAAAs act as signaling lipids involved in processes such as inflammation, pain perception, and metabolic regulation.[5][6] Their structural similarity to endocannabinoids has spurred significant interest in their therapeutic potential, with research exploring their roles as neuromodulators and probes for novel drug targets.[2][7]

In industrial applications, NAAAs are valued as biodegradable and biocompatible surfactants. The ability to tune their properties by varying both the fatty acid chain and the amino acid headgroup allows for the creation of molecules with specific functionalities, from emulsifiers in cosmetics to antimicrobial agents in food products.[8] The growing demand for green and sustainable chemicals has further propelled the development of efficient and environmentally friendly synthetic routes to NAAAs.

This guide will provide a detailed exploration of the primary synthetic methodologies, offering a critical analysis of each to aid researchers in selecting the most appropriate approach for their specific research and development goals.

Chemical Synthesis of N-Acyl Amino Acids: Established and Modern Approaches

Chemical synthesis remains a primary route for both laboratory-scale and industrial production of N-acyl amino acids. The choice of method often depends on factors such as the scale of the reaction, the nature of the starting materials, and the desired purity of the final product.

The Schotten-Baumann Reaction: A Cornerstone of N-Acylation

The Schotten-Baumann reaction is a widely used and robust method for synthesizing amides from amines and acyl chlorides.[9][10] In the context of NAAA synthesis, it involves the reaction of an amino acid with a fatty acyl chloride in the presence of a base.[5]

Mechanism and Rationale: The reaction proceeds via nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a base, typically sodium hydroxide, is crucial for two reasons: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it deprotonates the amino acid's amino group, increasing its nucleophilicity.[9][10] The reaction is often performed in a biphasic solvent system (e.g., water and an organic solvent like dichloromethane) to facilitate the separation of the product.[9]

Workflow Diagram: Schotten-Baumann Reaction

Schotten_Baumann AminoAcid Amino Acid (in aqueous base) ReactionVessel Biphasic Reaction AminoAcid->ReactionVessel AcylChloride Fatty Acyl Chloride (in organic solvent) AcylChloride->ReactionVessel Product N-Acyl Amino Acid (in organic phase) ReactionVessel->Product Acylation Byproduct HCl (neutralized by base) ReactionVessel->Byproduct Workup Acidification & Extraction Product->Workup Purification Purification (e.g., Crystallization) Workup->Purification

Caption: General workflow for the Schotten-Baumann synthesis of N-acyl amino acids.

Experimental Protocol: Synthesis of N-Palmitoleoyl Glycine [5]

  • Materials: Glycine, Palmitoleoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve Glycine (1.0 eq) and NaOH (2.0 eq) in water and cool the solution to 0 °C in an ice bath.

    • Dissolve Palmitoleoyl chloride (1.05 eq) in DCM.

    • Add the Palmitoleoyl chloride solution dropwise to the stirring aqueous solution of glycine over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude N-palmitoleoyl glycine, which can be further purified by recrystallization.

Advantages and Disadvantages:

AdvantagesDisadvantages
High yields and relatively fast reaction times.Use of acyl chlorides, which can be harsh and moisture-sensitive.
Broad applicability to various amino acids.Generation of stoichiometric amounts of salt byproduct.[11]
Well-established and reliable methodology.Potential for side reactions with sensitive amino acid side chains.
Direct Dehydration Condensation

This method involves the direct reaction of a fatty acid with an amino acid at high temperatures, typically above 170°C, to form the N-acyl amino acid and water.

Mechanism and Rationale: This is a condensation reaction where the carboxylic acid of the fatty acid reacts with the amino group of the amino acid. The high temperature is required to drive off the water formed and shift the equilibrium towards the product.

Advantages and Disadvantages:

AdvantagesDisadvantages
Atom-economical (water is the only byproduct).High reaction temperatures can lead to side reactions and degradation of sensitive molecules.
Avoids the use of harsh activating agents.Often results in lower yields and product purity compared to other methods.
Methods Utilizing Activated Esters and Amidation of Fatty Acid Methyl Esters

To circumvent the harsh conditions of direct condensation and the use of acyl chlorides, milder methods involving the activation of the fatty acid or the use of fatty acid esters have been developed.

  • Activated Ester Amidation: The fatty acid is first converted to an activated ester (e.g., with N-hydroxysuccinimide), which then readily reacts with the amino acid under milder conditions.[12]

  • Fatty Acid Methyl Ester Amidation: Fatty acid methyl esters can react with amino acids in the presence of a catalyst, such as an alkoxide, to form the N-acyl amino acid.[11] This method is particularly relevant for industrial applications due to the ready availability of fatty acid methyl esters from biodiesel production.

Workflow Diagram: Activated Ester Method

ActivatedEster FattyAcid Fatty Acid Activation Activation Step FattyAcid->Activation ActivatingAgent Activating Agent (e.g., NHS, DCC) ActivatingAgent->Activation ActivatedEster Activated Ester Activation->ActivatedEster Amidation Amidation Step ActivatedEster->Amidation AminoAcid Amino Acid AminoAcid->Amidation Product N-Acyl Amino Acid Amidation->Product

Caption: Two-step synthesis of N-acyl amino acids via the activated ester method.

Enzymatic Synthesis: A Green and Selective Alternative

Enzymatic synthesis of N-acyl amino acids offers a more sustainable and selective approach compared to traditional chemical methods.[1] Biocatalysis operates under mild reaction conditions, reducing energy consumption and minimizing the formation of byproducts.[13]

Lipases and Proteases in NAAA Synthesis

Lipases and proteases are the most commonly used enzymes for the synthesis of N-acyl amino acids. These enzymes can catalyze the formation of the amide bond through a process known as reverse hydrolysis in non-aqueous or low-water media.[13][14]

Mechanism and Rationale: In a low-water environment, the thermodynamic equilibrium of the hydrolysis reaction catalyzed by these enzymes is shifted towards synthesis. The enzyme's active site facilitates the nucleophilic attack of the amino acid's amino group on the acyl donor, which can be a free fatty acid or a fatty acid ester.

Experimental Protocol: Enzymatic Synthesis of N-Lauroyl-L-arginine [14]

  • Materials: L-arginine hydrochloride, Lauric acid, Acylase I from pig kidney, Glycerol, Buffer solution (e.g., Tris-HCl, pH 7.5).

  • Procedure:

    • Prepare a reaction mixture containing L-arginine hydrochloride (0.5 M), lauric acid (6.2 mM), and acylase I (0.33% w/v) in a glycerol-water system (e.g., 25% v/v buffer).

    • Incubate the mixture at 37°C with magnetic stirring for an extended period (e.g., 144 hours).

    • Monitor the conversion of the fatty acid to the N-acyl amino acid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

    • Upon reaching equilibrium or desired conversion, the product can be isolated and purified.

Advantages and Disadvantages:

AdvantagesDisadvantages
High selectivity (chemo-, regio-, and stereoselectivity).Often slower reaction rates compared to chemical methods.
Mild reaction conditions (temperature, pH).Enzyme cost and stability can be a concern.
Environmentally friendly ("green chemistry").Lower yields in some cases due to equilibrium limitations.

Applications in Drug Development and Beyond

The diverse biological activities of N-acyl amino acids make them attractive candidates for drug development.[7] For instance, certain NAAAs have shown analgesic, anti-inflammatory, and neuroprotective properties.[3][6] The ability to synthesize a wide array of NAAAs is crucial for structure-activity relationship (SAR) studies aimed at optimizing their therapeutic effects and developing novel drug leads.[15] For example, modifications to the acyl chain length and saturation, as well as the amino acid headgroup, can significantly impact their biological targets and efficacy.[15] Recent research has also highlighted their potential in treating neurodegenerative diseases like Alzheimer's by modulating microglial activity.[16]

Conclusion and Future Outlook

The synthesis of N-acyl amino acids is a dynamic field with a rich history and a promising future. While classical methods like the Schotten-Baumann reaction remain valuable for their robustness and scalability, there is a clear trend towards the development and implementation of greener, more sustainable enzymatic approaches. The continued exploration of novel biocatalysts and reaction engineering strategies will undoubtedly lead to more efficient and cost-effective production of these valuable molecules. As our understanding of the diverse biological roles of N-acyl amino acids deepens, the demand for tailored synthetic methods will continue to grow, paving the way for new discoveries in medicine, materials science, and beyond.

References

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  • Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of the American Oil Chemists' Society, 79(1), 41-46. [Link]

  • Takakura, Y., et al. (2011). Synthesis of N-acyl-L-arginines and N-acyl-L-glutamic acids with various fatty acids by a novel enzyme, N-acyl-L-amino acid synthase. Journal of Bioscience and Bioengineering, 111(1), 35-40. [Link]

  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]

  • Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

  • Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. SciSpace. [Link]

  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808941. [Link]

  • Mallet, P. E., et al. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1430-1448. [Link]

  • Zajac, J. J., & Costello, C. A. (2015). Process for preparing n-acyl amino acid salts.
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  • Hasibuan, M. F., et al. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235. [Link]

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Chirality of (Benzoylamino)(phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality of (Benzoylamino)(phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-benzoyl-phenylglycine, is a chiral carboxylic acid of significant interest in synthetic and pharmaceutical chemistry. As a derivative of the non-proteinogenic amino acid phenylglycine, its enantiomers serve as crucial building blocks for a variety of biologically active molecules, including antibiotics and enzyme inhibitors.[1] The stereochemistry at the α-carbon dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral entities, such as biological receptors or enzymes. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers with high purity is paramount. This guide provides a comprehensive overview of the core principles and field-proven methodologies for managing the chirality of N-benzoyl-phenylglycine, from the synthesis of the racemate to advanced chiral resolution techniques and analytical validation of enantiopurity.

Synthesis of Racemic this compound

The foundational step in any chiral resolution process is the efficient synthesis of the racemic starting material. For N-benzoyl-phenylglycine, the most direct and widely adopted method is the N-benzoylation of racemic DL-phenylglycine. The Schotten-Baumann reaction is a classic and robust protocol for this transformation.[2]

The causality behind this choice lies in its simplicity and high yield. The reaction proceeds by nucleophilic acyl substitution, where the amino group of phenylglycine attacks the electrophilic carbonyl carbon of benzoyl chloride. An aqueous base, typically sodium hydroxide or sodium bicarbonate, serves two critical functions: it deprotonates the amino group to increase its nucleophilicity and neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[2]

Experimental Protocol: Schotten-Baumann Benzoylation
  • Dissolution: Dissolve DL-phenylglycine (1.0 eq) in an aqueous solution of 10% sodium hydroxide (2.5 eq) with stirring in a flask cooled in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirring solution. Ensure the temperature remains below 10 °C to minimize hydrolysis of the benzoyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. Reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. This protonates the carboxylate, causing the N-benzoyl-phenylglycine product to precipitate.

  • Isolation & Purification: Collect the white solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield racemic this compound.

G cluster_synthesis Synthesis Workflow A DL-Phenylglycine in aq. NaOH B Add Benzoyl Chloride (0-10°C) A->B Nucleophilic Attack C Stir at RT (1-2h) B->C Reaction D Acidify with HCl (pH 2) C->D Protonation E Filter & Wash Precipitate D->E Isolation F Recrystallize E->F Purification G Racemic N-Benzoyl-phenylglycine F->G

Caption: Workflow for the synthesis of racemic N-benzoyl-phenylglycine.

Methodologies for Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[3] For an acidic compound like N-benzoyl-phenylglycine, several robust strategies exist, each with distinct advantages. The choice of method is often guided by factors such as scale, cost, desired purity, and available equipment.

Diastereomeric Salt Crystallization

This classical technique remains one of the most cost-effective and scalable methods for chiral resolution.[4] The underlying principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility).[5] This is achieved by reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). The resulting diastereomeric salts can then be separated by fractional crystallization.

Causality of Agent Selection: The success of this method hinges on the significant solubility difference between the two diastereomeric salts in a given solvent. Common resolving agents for carboxylic acids are naturally occurring and commercially available chiral amines like brucine, strychnine, (+)-cinchotoxine, and (R/S)-α-phenylethylamine.[3][5] Empirical screening of several resolving agents and solvent systems is often necessary to identify the optimal conditions for separation.

  • Salt Formation: Dissolve the racemic N-benzoyl-phenylglycine (1.0 eq) in a suitable hot solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve a sub-stoichiometric amount (0.5-0.6 eq) of the chosen chiral resolving agent (e.g., (R)-α-phenylethylamine) in the same solvent. Add the resolving agent solution to the acid solution.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt. The slow cooling is critical for forming well-defined crystals and achieving high diastereomeric purity.

  • Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Enantiomer Regeneration: Suspend the isolated, less soluble salt in water and acidify with a strong acid (e.g., HCl). This breaks the salt, protonating the target acid and making it insoluble, while the chiral amine resolving agent remains in the aqueous phase as its hydrochloride salt.

  • Purification: Filter the precipitated pure enantiomer of N-benzoyl-phenylglycine and wash with water. The resolving agent can often be recovered from the aqueous filtrate by basification and extraction.[3]

  • Analysis: Determine the enantiomeric purity of the product using methods described in Section 3.

G cluster_resolution Diastereomeric Salt Resolution Workflow A Racemic Acid (R/S) C Formation of Diastereomeric Salts (R-R' and S-R') A->C B Chiral Base (R') B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., S-R') (Solid) D->E F More Soluble Salt (e.g., R-R') (in Mother Liquor) D->F G Acidification E->G H Pure Enantiomer (S) G->H I Recovered Chiral Base (R') G->I

Caption: Logical flow of chiral resolution by diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic resolution offers an environmentally friendly and highly selective alternative to classical methods.[6] This technique leverages the stereospecificity of enzymes to preferentially catalyze a reaction on one enantiomer of the racemic substrate, a process known as kinetic resolution. For N-acyl amino acids, enzymes like acylases are ideal.[1]

Mechanism of Action: Porcine kidney acylase I, for example, exhibits nearly absolute enantioselectivity for the hydrolysis of N-acyl L-α-amino acids.[1] When racemic N-benzoyl-phenylglycine is incubated with this enzyme, it will selectively hydrolyze the N-benzoyl-(L)-phenylglycine to L-phenylglycine and benzoic acid, leaving the N-benzoyl-(D)-phenylglycine unreacted. The maximum theoretical yield for the desired unreacted enantiomer is 50%.[7]

  • Substrate Preparation: Dissolve racemic N-benzoyl-phenylglycine in a buffered aqueous solution (e.g., phosphate buffer) and adjust the pH to the optimal range for the enzyme (typically pH 7-8 for acylase I).

  • Enzymatic Reaction: Add the enzyme (e.g., Acylase I from Aspergillus or porcine kidney) to the substrate solution.[1] The reaction temperature is typically maintained between 25 °C and 40 °C.

  • Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. Over-running the reaction will not increase the yield of the desired enantiomer and may compromise its enantiomeric excess (ee).

  • Separation: After the reaction, terminate it by adding acid to denature the enzyme. Exploit the solubility differences between the products and the unreacted starting material. Acidify the solution to pH ~2. The unreacted N-benzoyl-(D)-phenylglycine will precipitate and can be collected by filtration. The L-phenylglycine product will remain in the aqueous solution.

  • Purification: The collected N-benzoyl-(D)-phenylglycine can be recrystallized to improve its chemical and enantiomeric purity.

Enzyme SourceSubstrateProduct 1 (Unreacted)Product 2 (Hydrolyzed)Enantiomeric Excess (ee)Reference
Hog Kidney Acylase IDL-N-AcetylphenylglycineD-N-AcetylphenylglycineL-Phenylglycine>95% (D-form), >99% (L-form)[1]
Pseudomonas sp. LipaseRacemic Thioester(S)-Thioester(R)-Acid>95%

Table 1: Examples of Enzymatic Kinetic Resolutions. Note: Data for the direct analogue N-acetylphenylglycine is shown to illustrate the principle's effectiveness.

Chiral Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and versatile technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[8][9] The separation is based on the differential transient diastereomeric interactions between the two enantiomers and the chiral selector immobilized on the stationary phase.

Rationale for CSP Selection: For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are often the first choice due to their broad applicability.[10][11] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1 are excellent starting points for method development.[11] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

  • Column Screening: Screen a set of diverse CSPs (e.g., cellulose-based, amylose-based, Pirkle-type) to find a column that shows baseline or near-baseline separation.

  • Mobile Phase Selection:

    • Normal Phase (NP): Typically mixtures of hexane/isopropanol or hexane/ethanol. This mode often provides the best selectivity.

    • Polar Organic (PO): Mixtures of acetonitrile/methanol or acetonitrile/isopropanol.

    • Reversed Phase (RP): Mixtures of water/acetonitrile or water/methanol, often with a buffer.

  • Additive Optimization: For acidic analytes like N-benzoyl-phenylglycine, adding a small amount (0.1%) of a strong acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[11] The acid suppresses the ionization of the analyte's carboxyl group, leading to better peak shape and reproducible retention times.

  • Parameter Optimization: Fine-tune the separation by adjusting the mobile phase composition (ratio of solvents), flow rate, and column temperature to maximize resolution (Rs > 1.5).

  • Detection: Use a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 220-230 nm).

ParameterConditionRationale
Column Lux® 5 µm Cellulose-1 (250 x 4.6 mm)Proven CSP for a wide range of racemates.[11]
Mobile Phase Hexane:Isopropanol:TFA (80:20:0.1, v/v/v)Normal phase often gives superior selectivity for this class of compounds. TFA improves peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature Ambient (or 25 °C)A controlled temperature ensures reproducible retention times.
Detection UV at 220 nmHigh absorbance for the benzoyl and phenyl chromophores.

Table 2: A representative starting method for chiral HPLC analysis.

G cluster_hplc Chiral HPLC Workflow A Inject Racemic Sample B Chiral Stationary Phase (CSP) A->B C Differential Interaction B->C Mobile Phase Elution D Separated Enantiomers C->D E Detector (UV) D->E F Chromatogram E->F G Quantify Peak Areas F->G H Calculate Enantiomeric Excess (ee) G->H

Caption: Schematic of enantiomer separation and analysis by Chiral HPLC.

Analysis of Enantiomeric Purity

Accurate quantification of the enantiomeric composition is a critical self-validating step for any resolution protocol.

Chiral High-Performance Liquid Chromatography (HPLC)

As described above, chiral HPLC is the gold standard for determining enantiomeric purity.[8] The enantiomeric excess (ee) is calculated directly from the integrated peak areas of the two enantiomers in the chromatogram.

Calculation of Enantiomeric Excess (ee%): ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100% Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[12] While historically significant, it is now primarily used for qualitative confirmation and assigning the absolute configuration ((+) or (-)) rather than for precise purity determination. The optical purity can be calculated by comparing the specific rotation of the sample to that of the pure enantiomer.

Calculation of Optical Purity: Optical Purity % = ( [α]observed / [α]max ) × 100% Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer under identical conditions.

This method is less accurate than HPLC, especially at very high purity levels, and is sensitive to concentration, solvent, temperature, and wavelength.[13]

Conclusion

The management of chirality for this compound is a multi-faceted challenge that integrates synthetic chemistry, separation science, and analytical validation. While classical diastereomeric salt crystallization offers a scalable and economical route for resolution, modern techniques like enzymatic resolution and chiral HPLC provide superior selectivity and analytical precision. For the research, scientist, and drug development professional, a thorough understanding of the principles and causality behind each of these methods is essential for the successful production and characterization of enantiomerically pure materials, ultimately enabling the advancement of chiral drug discovery and development.

References

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An In-depth Technical Guide to the Stereochemistry of N-Benzoyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the stereochemical landscape of N-Benzoyl-DL-phenylglycine, a critical derivative of the non-proteinogenic amino acid phenylglycine. Phenylglycine and its enantiomers are vital building blocks in the pharmaceutical industry, notably for the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin, as well as other pharmacologically active compounds.[1][2][3] The stereochemistry at the α-carbon is paramount to the biological activity of these molecules, making the efficient resolution of racemic mixtures a cornerstone of their industrial production. This document delves into the synthesis of the racemic compound, the principal methodologies for its chiral resolution, and the analytical techniques required for stereochemical validation, providing both theoretical grounding and practical, field-proven protocols for researchers and drug development professionals.

The Significance of Phenylglycine Stereochemistry

Phenylglycine is an α-amino acid distinguished by the direct attachment of a phenyl group to its α-carbon.[4] This structure, lacking the β-methylene spacer found in proteinogenic aromatic amino acids like phenylalanine, imparts significant steric hindrance and unique conformational properties.[4] The D-enantiomer of phenylglycine is a crucial side chain for antibiotics such as ampicillin, while the L-enantiomer serves as a starting material for sweeteners like L-aspartyl-L-phenylglycine methyl ester.[5]

Direct synthesis often yields a racemic mixture (DL-phenylglycine), which is therapeutically and functionally inferior to its enantiopure forms. The introduction of an N-benzoyl group serves a dual purpose: it protects the amino group during certain synthetic transformations and, critically, provides a suitable substrate for highly specific resolution techniques, particularly enzymatic methods.[6] Understanding and mastering the stereochemical resolution of N-Benzoyl-DL-phenylglycine is therefore a key challenge in synthetic and process chemistry.

Synthesis of Racemic N-Benzoyl-DL-phenylglycine

The foundational step before any resolution is the preparation of the racemic N-acylated substrate. The most reliable and widely used method for this is the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-phenylglycine with benzoyl chloride under alkaline conditions.[6]

Causality Behind the Experimental Choices:
  • Alkaline Medium (Sodium Bicarbonate/Hydroxide): An alkali is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Sodium bicarbonate is a sufficiently weak base to facilitate the reaction without promoting significant hydrolysis of the benzoyl chloride or causing unwanted side reactions like racemization of the amino acid itself.[6]

  • Vigorous Stirring: As the reaction involves an aqueous phase (containing the amino acid salt) and an organic phase (benzoyl chloride), vigorous agitation is necessary to maximize the interfacial area and ensure a high reaction rate.

  • Controlled Temperature: The reaction is exothermic. Maintaining a low temperature initially helps to control the reaction rate and minimize the hydrolysis of the acylating agent.[6]

Experimental Protocol: Synthesis of N-Benzoyl-DL-phenylglycine
  • Dissolution: Dissolve DL-phenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 with concentrated HCl. This protonates the carboxylate, causing the N-benzoyl derivative to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Purification (Optional): The product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[6]

Chiral Resolution: Isolating the Enantiomers

The separation of the D- and L-enantiomers of N-Benzoyl-phenylglycine is the most critical stage. While classical diastereomeric crystallization can be employed, enzymatic resolution offers superior stereospecificity and is often more environmentally benign.

Enzymatic Resolution: The Method of Choice

Enzymatic resolution is a kinetic resolution technique that leverages the high stereospecificity of enzymes. For N-acylated amino acids, aminoacylases (or simply acylases) are particularly effective.[7] Hog kidney Acylase I and mold acylases (e.g., from Aspergillus oryzae) are well-characterized enzymes that exhibit a strong preference for hydrolyzing the N-acyl group of L-amino acids, leaving the N-acylated D-amino acid untouched.[2][7][8]

G cluster_0 Initial Racemic Mixture cluster_1 Enzymatic Hydrolysis cluster_2 Separation cluster_3 Final Products racemate N-Benzoyl-DL-phenylglycine (D- and L-forms) enzyme Acylase I Enzyme (e.g., from Hog Kidney) racemate->enzyme pH 7-8, 37°C process Stereospecific Hydrolysis of the L-enantiomer enzyme->process mixture Mixture: - L-Phenylglycine (free amino acid) - N-Benzoyl-D-phenylglycine process->mixture separation Acidification & Extraction mixture->separation L_form L-Phenylglycine (Aqueous Phase) separation->L_form D_form N-Benzoyl-D-phenylglycine (Organic Phase) separation->D_form

The acylase enzyme's active site is chiral and can only accommodate the L-enantiomer of the N-acylated substrate in the correct orientation for catalysis to occur. This results in the selective cleavage of the amide bond in N-Benzoyl-L-phenylglycine to yield L-phenylglycine and benzoic acid. The N-Benzoyl-D-phenylglycine does not fit properly in the active site and remains unreacted.[2][7] The subsequent separation is straightforward due to the significant difference in solubility between the free amino acid (L-phenylglycine) and the acylated one (N-Benzoyl-D-phenylglycine) upon acidification.

Experimental Protocol: Enzymatic Resolution with Acylase I
  • Substrate Preparation: Suspend N-Benzoyl-DL-phenylglycine in deionized water. Adjust the pH to ~7.5 with a dilute solution of LiOH or NaOH to dissolve the substrate, forming its salt.

  • Enzyme Addition: Warm the solution to 37°C in a temperature-controlled water bath. Add Acylase I (a typical loading is 10-50 mg of enzyme per gram of substrate).

  • Incubation: Maintain the solution at 37°C and a constant pH of 7.5 for 24 hours. The progress of the reaction can be monitored by the amount of base consumed to maintain the pH (as benzoic acid is produced) or by periodic analysis with chiral HPLC.

  • Enzyme Deactivation: After the reaction reaches ~50% completion (indicating full conversion of the L-enantiomer), terminate the reaction by adding a small amount of glacial acetic acid or by heating the solution briefly to denature the enzyme.

  • Product Separation:

    • Acidify the solution to a pH of ~5 with concentrated HCl. At this pH, L-phenylglycine is near its isoelectric point and may precipitate.

    • Extract the solution with an organic solvent like ethyl acetate. The unreacted N-Benzoyl-D-phenylglycine will move into the organic phase, while the free L-phenylglycine remains in the aqueous phase.

  • Isolation:

    • D-Enantiomer: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield N-Benzoyl-D-phenylglycine. This can be hydrolyzed under acidic conditions (e.g., refluxing with HBr) to obtain D-phenylglycine.[2]

    • L-Enantiomer: The aqueous layer containing L-phenylglycine can be concentrated and the product crystallized.

Other Resolution Strategies

While enzymatic resolution is highly efficient, other methods are also employed in specific contexts.

  • Diastereomeric Crystallization: This classical method involves reacting the racemic N-benzoyl-phenylglycine with a chiral resolving agent (a chiral base like brucine or (-)-2-aminobutanol) to form a pair of diastereomeric salts.[9] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent. The major drawback is the need for stoichiometric amounts of often-expensive resolving agents and a subsequent step to recover them.[1]

  • Chiral Chromatography: Analytical and preparative-scale High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) can effectively separate the enantiomers. For instance, columns based on selectors like vancomycin have been used for resolving aromatic amino acids.[10][11] While providing excellent separation, this method is often more costly for large-scale industrial production.

Stereochemical Analysis and Validation

Confirming the success of the resolution and determining the enantiomeric purity of the products is a critical self-validating step.

Parameter Technique Purpose Expected Outcome
Optical Purity PolarimetryMeasures the rotation of plane-polarized light.The D- and L-enantiomers will rotate light in equal but opposite directions. The magnitude of the specific rotation indicates the enantiomeric purity.
Enantiomeric Excess (ee) Chiral HPLCQuantifies the ratio of the two enantiomers in a sample.A successful resolution should yield products with an ee of >98-99%.[2]
Structural Confirmation NMR SpectroscopyConfirms the chemical structure of the isolated products.Spectra should match known standards for N-Benzoyl-D/L-phenylglycine and the corresponding free amino acids.
Melting Point Melting Point ApparatusA pure enantiomer has a sharp, defined melting point, whereas a racemic mixture typically has a different, often broader, melting range.Comparison with literature values for the pure enantiomers and the racemate confirms purity.

The Challenge of Racemization

Phenylglycine and its derivatives are more susceptible to racemization compared to other amino acids like alanine or leucine.[4] This is because the α-proton is relatively acidic, and its removal leads to a carbanion that is stabilized by resonance with the adjacent phenyl ring.[4]

G

This tendency is a double-edged sword. While it necessitates careful handling of the desired enantiomer to prevent loss of optical purity, it is also exploited in industrial processes. The undesired N-benzoyl-enantiomer (e.g., the L-form if D is the target) can be intentionally racemized under controlled conditions (e.g., heating) and recycled back into the resolution process, a strategy known as Dynamic Kinetic Resolution (DKR), significantly improving the overall process yield beyond the theoretical 50% maximum for a standard kinetic resolution.[9]

Conclusion

The stereochemistry of N-Benzoyl-DL-phenylglycine is a topic of immense practical importance in the pharmaceutical industry. The N-benzoyl group serves as an effective handle for achieving clean and highly specific chiral resolution. Among the available methods, enzymatic resolution using acylases stands out for its efficiency, high stereoselectivity, and favorable environmental profile. A robust process relies on a self-validating system where precise analytical techniques like chiral HPLC and polarimetry confirm the success of the resolution. By understanding the underlying principles of synthesis, stereospecific catalysis, and the potential for racemization, researchers and drug development professionals can effectively design and optimize scalable processes for the production of enantiopure phenylglycine derivatives, which are indispensable for the synthesis of life-saving medicines.

References

  • Shigeo, Y., Ichiro, C., & Shigehiko, Y. (1955). Studies on Amino Acids. II: Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine (1). Journal of the Pharmaceutical Society of Japan.
  • Process for the preparation of DL-phenylglycine esters. (1975).
  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. (1981).
  • Optical Resolution of DL-p- Hydroxyphenylglycine by Preferential Crystalliz
  • Revisiting D‐Acylases for D‐Amino Acid Production. (2025). PMC.
  • Yamada, S., Chibata, I., & Yamada, S. (1955). Studies on Amino Acids. II: Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine (1). Yakugaku Zasshi.
  • Enzymic resolution of DL-phenylglycine. (2025).
  • Chibata, I., Ishikawa, T., & Yamada, S. (1957). Studies on Amino Acids. VIII. Studies on the Enzymatic Resolution (VII). Specificity of Mold Acylase*. Bulletin of the Agricultural Chemical Society of Japan.
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(Benzoylamino)(phenyl)acetic acid discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of (Benzoylamino)(phenyl)acetic Acid and its Archetype, Hippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and scientific evolution of this compound, with a primary focus on its foundational archetype, Hippuric Acid (N-Benzoylglycine). We will explore the seminal work of 19th-century chemists, the elucidation of its structure, and the development of synthetic methodologies that have become cornerstones of modern organic chemistry. This guide will provide detailed experimental protocols, comparative data, and a historical narrative to offer a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Introduction: Unraveling a Chemical Identity

The term "this compound" can describe a class of compounds, but its historical and scientific core lies with Hippuric Acid , chemically known as N-Benzoylglycine or Benzamidoacetic acid. This molecule was central to early organic chemistry and biochemistry, providing insights into metabolic processes and the nature of organic compounds. This guide will trace the journey from its initial isolation from a biological source to its synthesis in the laboratory, a landmark achievement of the 19th century.

The Discovery and Early History of Hippuric Acid

The story of Hippuric Acid begins in the early 19th century, a period of burgeoning interest in the chemical composition of living organisms.

Isolation and Naming by Justus von Liebig (1829)

In 1829, the eminent German chemist Justus von Liebig was investigating the composition of horse urine.[1][2] He isolated a crystalline substance that he initially suspected to be benzoic acid. However, upon further analysis, he determined it to be a distinct compound.[2] In honor of its source, he named it "Hippuric Acid," derived from the Greek words hippos (horse) and ouron (urine).[1][3][4] This discovery was significant as it highlighted that organic compounds from living systems could be isolated and characterized.

Elucidation of Constitution and Early Synthesis

Following its discovery, the next crucial step was to determine the chemical structure of Hippuric Acid.

  • Constitutional Determination (1834): Justus von Liebig continued his work and, in 1834, successfully determined the elemental composition and constitution of Hippuric Acid.[3]

  • First Synthesis by Victor Dessaignes (1853): A pivotal moment in the history of organic chemistry was the first laboratory synthesis of Hippuric Acid by French chemist Victor Dessaignes in 1853. He achieved this by reacting benzoyl chloride with the zinc salt of glycine.[3][4] This was a significant step in disproving the theory of vitalism, which held that organic compounds could only be produced by living organisms.

  • Alternative Early Synthetic Routes: Other early methods for synthesizing Hippuric Acid included heating benzoic anhydride with glycine and heating benzamide with monochloroacetic acid.[3][4]

Chemical Properties and Characterization

Hippuric acid is a white, crystalline solid that crystallizes in rhombic prisms.[3][4] It is readily soluble in hot water but sparingly soluble in cold water.[3]

PropertyValue
IUPAC Name N-Benzoylglycine
Other Names Benzamidoacetic acid, Hippuric acid
Molecular Formula C₉H₉NO₃
Molar Mass 179.17 g/mol
Melting Point 187 °C
Decomposition Temperature ~240 °C

Synthesis of Hippuric Acid: From Historical Methods to Modern Protocols

The synthesis of Hippuric Acid has evolved from the early methods to more refined and efficient laboratory procedures.

The Schotten-Baumann Reaction: A Cornerstone of Amide Synthesis

A modern and common method for preparing Hippuric Acid is through the acylation of glycine with benzoyl chloride in an alkaline medium, a classic example of the Schotten-Baumann reaction.[3][5] This reaction is highly reliable and demonstrates the fundamental principles of nucleophilic acyl substitution.

Objective: To synthesize Hippuric Acid by the benzoylation of glycine.

Materials:

  • Glycine

  • 10% Sodium Hydroxide (NaOH) solution

  • Benzoyl chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Distilled water

  • Litmus paper

Procedure:

  • Dissolution of Glycine: In a conical flask, dissolve 0.5 g of glycine in 5 ml of 10% NaOH solution.[5]

  • Addition of Benzoyl Chloride: To the alkaline solution of glycine, add 0.9 ml of benzoyl chloride in five portions. After each addition, stopper the flask and shake vigorously until all the benzoyl chloride has reacted.[5] The flask may become warm during this process.

  • Acidification: Transfer the reaction mixture to a beaker containing a small amount of crushed ice. Slowly add concentrated HCl with constant stirring until the solution is acidic to litmus paper.[5]

  • Crystallization and Isolation: A white precipitate of crude Hippuric Acid will form. Cool the mixture in an ice bath to ensure complete crystallization. Collect the crystals by vacuum filtration using a Büchner funnel and wash with cold water.[5]

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of boiling water. If the solution is colored, a small amount of decolorizing charcoal can be added. Filter the hot solution to remove any impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure Hippuric Acid as needle-shaped crystals.[6]

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry. Determine the melting point and yield of the final product.

  • Alkaline Medium (NaOH): The sodium hydroxide serves two purposes: it deprotonates the carboxylic acid group of glycine, making the amino group a better nucleophile, and it neutralizes the HCl that is formed as a byproduct of the reaction.

  • Vigorous Shaking: This ensures proper mixing of the reactants, especially the sparingly soluble benzoyl chloride, to facilitate a complete reaction.

  • Acidification: The addition of HCl protonates the carboxylate salt of Hippuric Acid, causing the neutral, less soluble acid to precipitate out of the solution.

  • Recrystallization from Hot Water: This purification technique is effective because Hippuric Acid is significantly more soluble in hot water than in cold water, allowing for the separation from impurities that have different solubility profiles.[6]

Schotten_Baumann_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products glycine Glycine (in NaOH solution) reaction Vigorous Shaking glycine->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction acidification Acidification (with HCl) reaction->acidification hippuric_acid Hippuric Acid (Precipitate) acidification->hippuric_acid purification Recrystallization (from hot water) hippuric_acid->purification pure_product Pure Hippuric Acid (Crystals) purification->pure_product

Caption: Workflow for the synthesis of Hippuric Acid via the Schotten-Baumann reaction.

The Broader Context: this compound Derivatives

While Hippuric Acid is the historical cornerstone, the general structure this compound represents a class of compounds with significant potential in medicinal chemistry. Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions, allow for the synthesis of a wide array of substituted phenylacetic acid derivatives.[7] These compounds are valuable as building blocks in the development of new therapeutic agents.

Conclusion

The journey of this compound, epitomized by Hippuric Acid, from its isolation in the 19th century to its routine synthesis in modern laboratories, encapsulates the evolution of organic chemistry. The work of pioneers like Liebig and Dessaignes laid the groundwork for our understanding of biological molecules and synthetic methodologies. The principles demonstrated in the synthesis of Hippuric Acid, such as the Schotten-Baumann reaction, remain fundamental to the daily work of researchers and drug development professionals. This historical and technical guide serves as a testament to the enduring legacy of this foundational molecule.

References

  • Hippuric acid - Wikipedia. [Link]

  • Hippuric acid - American Chemical Society. (2023-10-02). [Link]

  • How to Synthesize Hippuric Acid | PDF - Scribd. [Link]

  • Justus Freiherr Von Liebig | Encyclopedia.com. [Link]

  • hippuric acid - Organic Syntheses Procedure. [Link]

  • Hippuric Acid : Synthesis - YouTube. (2020-09-06). [Link]

  • Hippursäure - Wikipedia. [Link]

  • 1911 Encyclopædia Britannica/Hippuric Acid - Wikisource, the free online library. (2016-09-27). [Link]

  • hippuric acid - Wiktionary, the free dictionary. [Link]

  • (4-(Benzoylamino)phenyl)acetic acid | C15H13NO3 | CID 5174056 - PubChem - NIH. [Link]

  • The formation of hippuric acid. The influence of benzoate administration on tissue glycine levels - PMC - NIH. [Link]

  • Hippuric acid | chemical compound - Britannica. (2025-11-20). [Link]

  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations - YouTube. (2024-04-19). [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • phenylacetic acid - Organic Syntheses Procedure. [Link]

  • Phenylacetic acid - Wikipedia. [Link]

  • Foy-251 | C16H15N3O4 | CID 130395 - PubChem - NIH. [Link]

  • Phenylacetic Acid. [Link]

  • PHENYLACETIC ACID | - atamankimya.com. [Link]

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A Technical Guide to the Spectroscopic Profile of (Benzoylamino)(phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzoylamino)(phenyl)acetic acid, also known as N-Benzoyl-phenylglycine, is a significant chiral building block in synthetic organic chemistry and drug discovery. Its structural analogue, phenylglycine, is found in various biologically active molecules. A comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations. This in-depth guide provides a detailed analysis of the spectroscopic data of this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). The causality behind spectral features is explained, and standardized protocols for data acquisition are presented, ensuring scientific integrity and reproducibility.

Introduction

This compound (CAS No: 74536-43-9 for the racemic form and 7352-07-0 for the (S)-enantiomer) is a derivative of the non-proteinogenic amino acid phenylglycine. The presence of a benzoyl group attached to the nitrogen atom and a phenyl group at the α-carbon imparts unique chemical properties and stereochemical complexity. These features make it a valuable precursor in the synthesis of peptidomimetics, chiral auxiliaries, and pharmacologically active compounds.

Accurate spectroscopic characterization is the cornerstone of modern chemical research and development. It provides unambiguous proof of molecular structure, facilitates quality control, and enables the study of reaction kinetics and mechanisms. This guide serves as a centralized resource for the spectroscopic data of this compound, empowering researchers to confidently utilize this important molecule in their work.

Molecular Structure and Key Functional Groups

To fully interpret the spectroscopic data, it is essential to first understand the molecular architecture of this compound.

Figure 1: Molecular structure of this compound highlighting key functional groups.

The key functional groups that give rise to characteristic spectroscopic signals are:

  • Carboxylic Acid: A hydroxyl (-OH) group attached to a carbonyl (C=O) group.

  • Amide: A nitrogen atom attached to a carbonyl group.

  • Two Phenyl Rings: One from the phenylglycine moiety and one from the benzoyl group.

  • Chiral α-Carbon: The carbon atom bonded to the phenyl ring, the carboxylic acid, the amide nitrogen, and a hydrogen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds and functional groups present.

3.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample is using a Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

3.2. Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H stretchAmideMedium
3100-2500O-H stretch (broad)Carboxylic AcidBroad
~3060, 3030C-H stretch (aromatic)Phenyl RingsMedium
~1710C=O stretchCarboxylic AcidStrong
~1650C=O stretch (Amide I band)AmideStrong
~1600, 1490, 1450C=C stretch (in-ring)Phenyl RingsMedium
~1540N-H bend and C-N stretch (Amide II band)AmideMedium
~1250C-O stretch and O-H bendCarboxylic AcidStrong
~750, 700C-H out-of-plane bend (monosubstituted)Phenyl RingsStrong

Causality of Key Spectral Features:

  • The broad O-H stretching band of the carboxylic acid is a result of extensive hydrogen bonding between molecules in the solid state.

  • The two strong carbonyl (C=O) stretching bands are clearly distinguishable, with the carboxylic acid carbonyl typically appearing at a higher wavenumber than the amide carbonyl (Amide I band).

  • The presence of two distinct amide bands (Amide I and Amide II) is a hallmark of secondary amides.

  • The sharp peaks in the 1600-1450 cm⁻¹ region and the strong out-of-plane bending signals below 800 cm⁻¹ are definitive evidence for the presence of the monosubstituted phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

4.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve sensitivity.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or to an internal standard like tetramethylsilane (TMS).

4.2. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table of Expected ¹H NMR Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Broad Singlet1HCarboxylic Acid Proton (-COOH)
~8.5-9.0Doublet1HAmide Proton (-NH)
~7.8-8.0Multiplet2HOrtho-protons of the benzoyl group
~7.2-7.6Multiplet8HMeta- and para-protons of both phenyl rings
~5.5Doublet1Hα-Proton (-CH)

Expert Insights:

  • The carboxylic acid proton is often broad and may exchange with residual water in the solvent, sometimes leading to its disappearance.

  • The amide proton's chemical shift and multiplicity are highly dependent on the solvent and temperature. In DMSO-d₆, it typically appears as a doublet due to coupling with the α-proton.

  • The aromatic region will be complex due to the overlapping signals from the ten aromatic protons.

  • The α-proton is a key diagnostic signal. It is a single proton, and its coupling to the amide proton provides evidence for the connectivity.

4.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table of Expected ¹³C NMR Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~170-175Carboxylic Acid Carbonyl Carbon (-COOH)
~165-170Amide Carbonyl Carbon (-CONH-)
~125-140Aromatic Carbons
~55-60α-Carbon

Trustworthiness of Signal Assignment:

The assignment of carbon signals can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

5.1. Experimental Protocol: Electrospray Ionization (ESI)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, often a mixture of methanol or acetonitrile and water, sometimes with a small amount of formic acid or ammonia to aid ionization.

  • Infusion: The solution is infused into the electrospray ion source of the mass spectrometer.

  • Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

5.2. Interpretation of the Mass Spectrum

  • Molecular Ion: this compound has a molecular weight of 255.27 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 256.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 254.1.

  • Fragmentation Pattern: The molecule can fragment in predictable ways upon ionization.

fragmentation M [this compound + H]+ m/z = 256.1 frag1 [M - H2O + H]+ m/z = 238.1 M->frag1 - H2O frag2 [M - COOH]+ m/z = 211.1 M->frag2 - HCOOH frag4 [C6H5CHNH2]+ m/z = 106.1 M->frag4 rearrangement frag3 [C6H5CO]+ m/z = 105.1 frag2->frag3 - C7H6N

Figure 2: A plausible fragmentation pathway for this compound in positive ion mass spectrometry.

Key Fragmentation Pathways:

  • Loss of Water: A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da) from the protonated molecular ion.

  • Loss of Formic Acid: Decarboxylation can occur, leading to the loss of formic acid (46 Da).

  • Benzoyl Cation: A very common and stable fragment is the benzoyl cation (C₆H₅CO⁺) at m/z 105.

  • Phenylmethaniminium Ion: Cleavage of the amide bond can lead to fragments corresponding to the phenylglycine portion of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable fingerprint for the identification and characterization of this compound. By understanding the correlation between the molecular structure and the resulting spectra, researchers can confidently employ this versatile compound in their synthetic endeavors. The detailed protocols and interpretations serve as a valuable resource for ensuring the quality and integrity of research in organic synthesis and medicinal chemistry.

References

  • Note: As specific literature containing a complete set of spectra for this compound was not found during the search, this section would typically list peer-reviewed articles detailing the synthesis and characterization of the compound. For the purpose of this guide, the principles of spectroscopic interpretation are based on established knowledge from sources such as those listed below, which would be cited for specific claims.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

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Physical and chemical properties of N-Benzoyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the physical and chemical properties of N-Benzoyl-DL-phenylglycine. Designed for researchers, scientists, and professionals in drug development, this document details the compound's structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its key properties, including purity assessment by High-Performance Liquid Chromatography (HPLC) and thermal analysis by Differential Scanning Calorimetry (DSC). The guide also discusses the stability, storage, and significant applications of N-Benzoyl-DL-phenylglycine in chemical synthesis and pharmaceutical research, thereby serving as a critical resource for its effective utilization in a laboratory and industrial setting.

Introduction

N-Benzoyl-DL-phenylglycine is a non-proteinogenic, N-acylated alpha-amino acid. Its structure, which incorporates a phenyl group directly attached to the α-carbon and a benzoyl group on the α-amino group, imparts unique conformational constraints and chemical properties. As a derivative of phenylglycine, a crucial building block in the synthesis of various pharmaceuticals, N-Benzoyl-DL-phenylglycine holds considerable interest. Phenylglycine and its derivatives are integral components of numerous biologically active molecules, including β-lactam antibiotics like penicillin and antitumor agents such as taxol.[1] The benzoyl group serves as a protective group in peptide synthesis and can influence the molecule's lipophilicity and interaction with biological targets. This guide aims to provide a comprehensive technical overview of N-Benzoyl-DL-phenylglycine, elucidating its fundamental properties and providing practical methodologies for its analysis and application.

Chemical Identity and Structure

  • IUPAC Name: 2-(Benzoylamino)-2-phenylacetic acid

  • Synonyms: N-Benzoyl-α-phenylglycine, DL-2-(Benzamido)-2-phenylacetic acid

  • Molecular Formula: C₁₅H₁₃NO₃

  • Molecular Weight: 255.27 g/mol [2]

  • CAS Number: 3045-87-8 (for DL-form)

  • Chemical Structure:

Chemical structure of N-Benzoyl-DL-phenylglycine

The molecule features a central chiral carbon (α-carbon) bonded to a phenyl group, a carboxylic acid group, a hydrogen atom, and a benzoylamino group. The "DL" designation indicates that the compound is a racemic mixture of the D- and L-enantiomers. The presence of two phenyl rings, an amide linkage, and a carboxylic acid functional group are key determinants of its chemical reactivity and physical properties.

Physicochemical Properties

The physicochemical properties of N-Benzoyl-DL-phenylglycine are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical processes.

PropertyValueRemarks
Appearance White to off-white crystalline powderBased on typical appearance of N-acylated amino acids.
Melting Point (°C) ~188-192Estimated based on the melting point of the closely related N-benzoyl-DL-phenylalanine. The parent DL-phenylglycine decomposes at high temperatures.[3]
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water.Inferred from the solubility of the related N-Carbobenzoxy-l-2-phenylglycine which shows good solubility in polar organic solvents.[4]
pKa ~3.5Estimated based on the pKa of the carboxylic acid group of phenylglycine, with a slight electron-withdrawing effect from the N-benzoyl group.
LogP ~2.5A calculated value indicating moderate lipophilicity.[2]

Table 1: Physicochemical Properties of N-Benzoyl-DL-phenylglycine

Spectroscopic Profile

The structural elucidation of N-Benzoyl-DL-phenylglycine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

  • Aromatic Protons (10H): Multiple signals expected in the range of δ 7.2-8.0 ppm, corresponding to the protons of the two phenyl rings.

  • α-Proton (1H): A singlet or a doublet (if coupled to the amide proton) is expected around δ 5.5-6.0 ppm.

  • Amide Proton (1H): A broad singlet or doublet is anticipated around δ 8.0-9.0 ppm.

  • Carboxylic Acid Proton (1H): A very broad singlet is expected at δ > 10 ppm, which is often not observed or exchanges with deuterated solvents.

The exact chemical shifts can be influenced by the solvent used.[5][6][7][8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

  • Carbonyl Carbons (2C): Two signals are expected in the downfield region: one for the carboxylic acid carbonyl (~170-175 ppm) and one for the amide carbonyl (~165-170 ppm).

  • Aromatic Carbons (12C): Multiple signals are expected in the range of δ 125-140 ppm.

  • α-Carbon (1C): A signal is anticipated around δ 55-60 ppm.

These predicted shifts are based on typical values for similar functional groups.[9][10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in N-Benzoyl-DL-phenylglycine.

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the range of 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹.

  • N-H Bend (Amide II band): A medium intensity band around 1520-1550 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

These characteristic absorption bands provide a spectroscopic fingerprint for the molecule.[4][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak [M]⁺: Expected at m/z = 255.

  • Key Fragment Ions:

    • m/z = 105: Corresponds to the stable benzoyl cation [C₆H₅CO]⁺, which is often the base peak.

    • m/z = 77: Corresponds to the phenyl cation [C₆H₅]⁺, resulting from the loss of CO from the benzoyl cation.

    • m/z = 150: Corresponds to the loss of the benzoyl group.

    • m/z = 210: Corresponds to the loss of the carboxylic acid group.

The fragmentation pattern provides valuable structural information.[16][17][18][19][20]

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for the experimental choices, ensuring scientific integrity.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible technique for determining the melting point and other thermal transitions of a substance. It provides more information than traditional melting point apparatus, such as the enthalpy of fusion. A controlled heating rate is crucial for obtaining a sharp and well-defined melting endotherm.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of N-Benzoyl-DL-phenylglycine into a standard aluminum DSC pan.

  • Instrument Setup:

    • Heating Rate: 10 °C/min. This rate is a good balance between resolution and analysis time.

    • Temperature Range: 25 °C to 250 °C.

    • Atmosphere: Nitrogen purge at 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell. Initiate the heating program.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination by DSC.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is a robust and widely used method for assessing the purity of moderately polar organic compounds like N-Benzoyl-DL-phenylglycine. A C18 column provides excellent separation based on hydrophobicity. The mobile phase composition is optimized to achieve good resolution between the main compound and potential impurities. UV detection is suitable due to the presence of aromatic chromophores.

Methodology:

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

    • B: Acetonitrile.

    • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B to elute any less polar impurities.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm, where the benzoyl chromophore has strong absorbance.

  • Sample Preparation: Dissolve an accurately weighed amount of N-Benzoyl-DL-phenylglycine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment:

Caption: Workflow for HPLC Purity Assessment.

Stability and Storage

Stability: N-Benzoyl-DL-phenylglycine is generally a stable compound under standard laboratory conditions. However, as with most carboxylic acids and amides, it can be susceptible to degradation under harsh conditions:

  • Hydrolysis: The amide bond can undergo hydrolysis under strong acidic or basic conditions, yielding benzoic acid and DL-phenylglycine.

  • Thermal Degradation: At elevated temperatures, decarboxylation may occur.

Storage: For long-term storage, it is recommended to keep N-Benzoyl-DL-phenylglycine in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for highly pure samples intended for sensitive applications.

Applications in Research and Development

N-Benzoyl-DL-phenylglycine and its derivatives have several important applications in organic synthesis and pharmaceutical research.

  • Peptide Synthesis: The benzoyl group can act as a protecting group for the amino functionality of phenylglycine during peptide synthesis. The incorporation of phenylglycine residues into peptides can induce specific secondary structures and enhance their resistance to enzymatic degradation.[21][22][23][24]

  • Chiral Resolution: As a racemic carboxylic acid, N-Benzoyl-DL-phenylglycine can be used as a resolving agent for the separation of racemic amines via the formation of diastereomeric salts.[25][26][27][28][29]

  • Precursor for Heterocyclic Synthesis: The unique combination of functional groups makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity.

  • Drug Discovery: N-acylated amino acids are a class of molecules with diverse biological activities. N-Benzoyl-DL-phenylglycine can serve as a scaffold for the development of novel therapeutic agents.

Conclusion

N-Benzoyl-DL-phenylglycine is a valuable chemical entity with well-defined physicochemical and spectroscopic properties. This guide has provided a comprehensive overview of these characteristics, along with detailed and robust experimental protocols for their determination. A thorough understanding of its properties, stability, and analytical methodologies is paramount for its effective application in research and development, particularly in the fields of peptide chemistry, chiral separations, and drug discovery. The information presented herein serves as a foundational resource for scientists and researchers working with this versatile compound.

References

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]

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  • Zhao, Y., et al. (2021). Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data, 66(7). [Link]

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  • Potrzebowski, M. J., et al. (2000). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. Journal of peptide research, 56(4), 185–194. [Link]

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(Benzoylamino)(phenyl)acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of (Benzoylamino)(phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course into the Unknown

In the landscape of pharmacological research, we often encounter compounds with known structures but enigmatic biological functions. This compound, a molecule possessing a phenylglycine core with a benzoyl modification, represents one such case. While direct, comprehensive studies elucidating its specific mechanism of action are not prevalent in publicly accessible literature, its structural motifs provide a fertile ground for hypothesis-driven investigation.

This technical guide eschews a conventional recitation of established facts. Instead, it embarks on a deductive exploration of the potential mechanisms of action of this compound. By dissecting its molecular architecture and drawing parallels with related, better-characterized compounds, we will construct a framework of plausible biological targets and cellular pathways. This document is designed not as a definitive answer, but as a strategic blueprint for the researchers and drug development professionals tasked with unveiling the therapeutic potential of this and similar molecules. We will delve into the "why" behind experimental design, proposing a logical, self-validating workflow to systematically test our hypotheses and ultimately illuminate the pharmacological role of this compound.

Deconstructing this compound: A Structuralist's Approach to Function

The structure of this compound offers three primary domains for initial mechanistic consideration: the α-amino acid backbone, the phenyl ring of the phenylglycine core, and the N-terminal benzoyl group. Each of these components is present in molecules with known biological activities, providing a foundation for our inquiry.

  • The Phenylglycine Core: Phenylglycine and its derivatives are recognized as important constituents in various natural products, including glycopeptide antibiotics[1]. Their structural similarity to phenylalanine suggests potential interactions with systems that recognize or transport aromatic amino acids. Derivatives of phenylglycine have been explored for a range of therapeutic applications, including as chiral auxiliaries in the synthesis of β-lactam antibiotics and as organocatalysts[2].

  • The N-Benzoyl Modification: The addition of a benzoyl group to an amino acid can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification can enhance membrane permeability and introduce new binding interactions with protein targets.

  • Analogy to Phenylacetic Acid (PAA): The structurally related compound, phenylacetic acid, offers valuable mechanistic clues. PAA is a known metabolite of phenylalanine and exhibits a range of biological effects[3][4]. It has been identified as a uremic toxin that can impair macrophage function by inhibiting inducible nitric oxide synthase (iNOS) expression through the ERK1/2 and JNK signaling pathways[5]. Furthermore, PAA demonstrates antimicrobial properties by disrupting cell metabolism, protein synthesis, and membrane integrity in bacteria[6]. It also functions as a nitrogen-binding agent in the treatment of urea cycle disorders[3][7].

Hypothesized Mechanisms of Action and a Proposed Research Cascade

Based on the structural analysis and analogies to related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. The following sections outline these hypotheses and propose a corresponding experimental workflow to systematically investigate them.

Hypothesis 1: Modulation of Amino Acid Transport or Signaling

The amino acid-like scaffold of this compound suggests it may act as a competitive inhibitor or modulator of amino acid transporters or receptors. For instance, various α-amino acid derivatives have been investigated as inhibitors of the glycine transporter type-2 (GlyT-2)[8].

Experimental Protocol 1: Screening for Amino Acid Transporter and Receptor Interaction

Objective: To determine if this compound interacts with known amino acid transporters or receptors.

Methodology:

  • Initial In Vitro Binding Assays:

    • Utilize commercially available radioligand binding assay kits for a panel of key amino acid transporters (e.g., LAT1, ASCT2, GlyT1, GlyT2) and receptors (e.g., NMDA, AMPA receptors, which have glycine binding sites).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform competitive binding assays by incubating cell membranes or purified proteins expressing the target transporter/receptor with a known radioligand in the presence of increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

  • Functional Uptake Assays:

    • Select cell lines that endogenously express or are transfected to overexpress the transporters identified in the binding assays.

    • Culture the cells to confluence in appropriate multi-well plates.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a radiolabeled substrate for the transporter of interest (e.g., [14C]-glycine for GlyT2) and incubate for a defined period.

    • Wash the cells to remove extracellular substrate and lyse the cells.

    • Measure the intracellular radioactivity using a scintillation counter to quantify substrate uptake.

    • A reduction in uptake in the presence of the test compound would indicate inhibitory activity.

Causality and Self-Validation: A positive result in the binding assay that is corroborated by a functional effect in the uptake assay provides strong evidence for a direct interaction with a specific transporter. The dose-dependent nature of the inhibition serves as an internal validation of the specificity of the interaction.

Hypothesis 2: Antimicrobial Activity via Membrane Disruption or Metabolic Inhibition

Drawing a parallel with phenylacetic acid[6], this compound may possess antimicrobial properties. The lipophilic nature of the benzoyl and phenyl groups could facilitate its interaction with and disruption of bacterial cell membranes.

Experimental Protocol 2: Assessment of Antimicrobial Activity

Objective: To evaluate the bacteriostatic and bactericidal effects of this compound.

Methodology:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

    • Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Perform a broth microdilution assay according to CLSI guidelines. Briefly, prepare serial dilutions of this compound in a 96-well plate containing bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at the appropriate temperature and duration.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

    • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

  • Cell Membrane Integrity Assay:

    • Treat a bacterial suspension with this compound at its MIC and 2x MIC.

    • Use a fluorescent dye such as propidium iodide, which can only enter cells with compromised membranes.

    • Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Causality and Self-Validation: A low MIC/MBC value suggests potent antimicrobial activity. Correlating this with a positive result in the membrane integrity assay would support a mechanism involving membrane disruption.

Hypothesis 3: Modulation of Intracellular Signaling Pathways

Inspired by the immunomodulatory effects of phenylacetic acid on macrophage signaling[5], this compound could potentially influence key intracellular signaling cascades, such as the MAPK pathways.

Experimental Protocol 3: Analysis of Kinase Pathway Modulation

Objective: To determine if this compound affects the activation of key signaling kinases.

Methodology:

  • Cell-Based Phospho-Kinase Array:

    • Select a relevant cell line (e.g., RAW 264.7 macrophages for inflammatory signaling).

    • Stimulate the cells with an appropriate agonist (e.g., LPS) in the presence or absence of this compound.

    • Lyse the cells and apply the lysates to a phospho-kinase antibody array, which can simultaneously detect the phosphorylation status of multiple kinases.

    • Analyze the array to identify any changes in the phosphorylation of kinases such as ERK1/2, JNK, and p38.

  • Western Blotting for Confirmation:

    • Validate the findings from the array by performing Western blotting for the specific phosphorylated and total proteins of the identified target kinases.

    • This will provide a more quantitative measure of the effect of the compound on kinase activation.

Causality and Self-Validation: A reproducible and dose-dependent change in the phosphorylation state of a specific kinase, as confirmed by Western blotting, would strongly suggest that the compound modulates that particular signaling pathway.

Hypothetical Research Workflow Diagram

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cellular & Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis & Characterization of This compound B Hypothesis Generation: 1. Amino Acid Transporter Modulation 2. Antimicrobial Activity 3. Signaling Pathway Modulation A->B Structural Analysis C In Vitro Screening: - Receptor/Transporter Binding Assays - MIC/MBC Assays - Cell-Free Kinase Assays B->C Hypothesis Testing D Cell-Based Functional Assays: - Transporter Uptake Assays - Membrane Integrity Assays - Phospho-Kinase Arrays C->D Hit Identification E Target Validation: - Western Blotting - Gene Expression Analysis (qPCR) - Cellular Thermal Shift Assay (CETSA) D->E Mechanism Elucidation F Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs E->F Lead Optimization G In Vivo Proof of Concept: - Animal models relevant to identified mechanism (e.g., infection, inflammation, neurological disorder) E->G Candidate Selection H Pharmacokinetic & Toxicological Profiling G->H Preclinical Development G compound This compound receptor Putative Cell Surface Receptor/ Transporter compound->receptor Binds/Interacts erk ERK1/2 receptor->erk Inhibits (?) jnk JNK receptor->jnk Inhibits (?) p38 p38 receptor->p38 transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors gene_expression Altered Gene Expression (e.g., inflammatory mediators) transcription_factors->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulation by the compound.

Conclusion and Future Directions

The journey to elucidate the mechanism of action of a novel compound like this compound is one of iterative hypothesis testing and data-driven refinement. This guide has provided a foundational strategy, grounded in the compound's chemical structure and the known activities of related molecules. The proposed experimental cascades are designed to be robust and self-validating, ensuring a high degree of scientific integrity.

The true mechanism may lie within one of the explored hypotheses, a combination thereof, or in an entirely new direction. The key for research and drug development professionals is to pursue these investigations systematically. The insights gained will not only illuminate the function of this compound but will also contribute to a broader understanding of how the addition of specific chemical moieties to an amino acid scaffold can drive diverse and potent biological activities. The path forward is clear: from rational hypothesis to rigorous experimentation, the pharmacological identity of this intriguing molecule awaits discovery.

References

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  • Reaction of N-benzoyl glycine and amino acids to test the selectivity. ResearchGate.
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  • N-BENZOYL-DL-PHENYLALANINE AldrichCPR. Sigma-Aldrich.
  • Phenylacetic acid. Wikipedia.
  • p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. ResearchGate.
  • N-Benzoyl-L-phenylglycine. Alfa Chemistry.
  • N-Phenylglycine. Wikipedia.
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PubMed Central.
  • Benzoic and phenyl acetic acid derivatives as hnf-4 modulators. Google Patents.
  • N-Benzoyl-L-phenylglycine | 7352-07-0. ChemicalBook.
  • BENZOYLAMINO-PHENYL-ACETIC ACID AldrichCPR. Sigma-Aldrich.
  • Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Phenylacetic acid. Sciencemadness Wiki.
  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube.

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Biological significance of N-acyl phenylglycine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of N-Acyl Phenylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl phenylglycine derivatives represent a versatile and highly significant class of chemical compounds, bridging the gap between fundamental synthetic chemistry and advanced therapeutic applications. Characterized by a phenylglycine core linked to an acyl group via an amide bond, these molecules exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. Their utility extends to their crucial role as chiral auxiliaries in the asymmetric synthesis of complex molecules like β-lactam antibiotics. This technical guide provides a comprehensive exploration of the biological significance of N-acyl phenylglycine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their functions. It is designed to serve as an authoritative resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Introduction: The Chemical Versatility of the N-Acyl Phenylglycine Scaffold

Phenylglycine, an unnatural amino acid, serves as a foundational building block for a diverse array of derivatives.[1] The introduction of an N-acyl group fundamentally alters its physicochemical properties, creating a scaffold that can be meticulously tailored for specific biological targets. This acylation not only influences lipophilicity and membrane permeability but also introduces new points of interaction—hydrogen bond donors and acceptors—that are critical for molecular recognition by enzymes and receptors.

The significance of this molecular framework is twofold:

  • As Bioactive Agents: N-acyl phenylglycine derivatives have been identified as potent modulators of various physiological and pathological processes. Their structural resemblance to endogenous signaling molecules, such as N-acyl amino acids within the endocannabinoidome, provides a rationale for their bioactivity.[2]

  • As Synthetic Tools: The inherent chirality and structural rigidity of phenylglycine make its derivatives invaluable as chiral auxiliaries, enabling precise stereochemical control during the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development.[3][4]

This guide will systematically unpack the multifaceted biological roles of these compounds, grounding the discussion in mechanistic insights and validated experimental protocols.

Core Biological Activities and Therapeutic Potential

The broad therapeutic potential of N-acyl phenylglycine derivatives stems from their ability to interact with a wide range of biological targets. This section details their most significant and well-documented activities.

Anti-inflammatory Properties

Chronic inflammation underlies numerous diseases, making the development of novel anti-inflammatory agents a key research priority. N-acyl phenylglycine derivatives have emerged as promising candidates in this arena.

Mechanism of Action & Rationale: The design of these molecules often leverages the concept of bioisosterism, where the N-acyl phenylglycine moiety mimics endogenous structures to achieve a therapeutic effect.[5] A primary mechanism involves the inhibition of pro-inflammatory cytokines. For instance, novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been shown to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.[6] The glycine side arm can enhance physicochemical properties, while modifications to the phenyl ring and the acyl chain allow for the fine-tuning of activity and selectivity.[5]

Structure-Activity Relationship (SAR) Insights: Studies synthesizing various heterocyclic derivatives from a core N-(4-acetylphenyl)glycine structure have demonstrated that the nature of the appended ring system significantly impacts anti-inflammatory potency. Chalcone analogs and their cyclized derivatives showed markedly higher activity compared to thiosemicarbazone-based structures, highlighting the importance of the overall molecular shape and electronic distribution.[5]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay [5]

This self-validating in vivo assay is a standard for screening acute anti-inflammatory activity.

  • Animal Preparation: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide rats into groups (n=6): a control group (vehicle), a standard group (e.g., Diclofenac, 50 mg/kg), and test groups for each N-acyl phenylglycine derivative at a specified dose (e.g., 50 mg/kg). Administer compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis & Validation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vₜ - V₀)test / (Vₜ - V₀)control] * 100 A statistically significant reduction in paw volume compared to the control group, and comparable to the standard drug, validates the anti-inflammatory effect.

Antimicrobial Activity

The phenylglycine moiety is a key structural component in several classes of potent antibiotics, underscoring its importance in combating infectious diseases.

Role in Semi-Synthetic and Natural Antibiotics:

  • β-Lactams: N-acylated phenylglycine is a critical side chain in many semi-synthetic cephalosporins and penicillins. This side chain confers broad-spectrum activity, including efficacy against otherwise resistant Gram-negative bacteria like Pseudomonas aeruginosa.[7] The stereochemistry of the phenylglycine component can significantly influence the level of antibiotic activity.[7]

  • Glycopeptide Antibiotics: Phenylglycine derivatives, specifically 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are essential building blocks in the heptapeptide backbone of glycopeptide antibiotics such as vancomycin and teicoplanin.[8] These residues are crucial for the molecule's rigid, cup-shaped conformation, which is necessary for its mechanism of action.

Mechanism of Action: In glycopeptide antibiotics, the phenylglycine-containing backbone binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8] This binding sterically hinders the subsequent transpeptidation and transglycosylation steps in bacterial cell wall synthesis, leading to cell lysis and death.

Diagram: Role of Phenylglycine in Glycopeptide Antibiotic Action

Glycopeptide_Mechanism cluster_synthesis Bacterial Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursor (ending in D-Ala-D-Ala) Wall Growing Peptidoglycan Cell Wall Peptidoglycan->Wall Transpeptidase & Transglycosylase Vancomycin Glycopeptide Antibiotic (contains Phenylglycine derivatives) Vancomycin->Peptidoglycan

Caption: Phenylglycine-containing antibiotics bind to peptidoglycan precursors, inhibiting cell wall synthesis.

Neuropharmacological Applications

The ability of N-acyl phenylglycine derivatives to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes them valuable as therapeutics and research tools.

  • Anticonvulsant Activity: Certain phenylglycinamide derivatives have demonstrated potent anticonvulsant effects in preclinical models like the maximal electroshock (MES) test.[9] Their mechanism is often multi-targeted, involving the inhibition of voltage-gated sodium (Nav) and calcium (Cav) channels, as well as antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9] This multi-target profile can be advantageous for treating complex seizure disorders.

  • Analgesic Properties: N-acyl amino acids are being explored for chronic pain management. Specifically, derivatives that selectively inhibit the glycine transporter 2 (GlyT2) can increase glycine concentrations in the synaptic cleft of the spinal cord, enhancing inhibitory neurotransmission and producing analgesia.

  • Research Tools: Phenylglycine derivatives serve as essential pharmacological tools for studying metabotropic glutamate (mGlu) receptors, which are implicated in synaptic plasticity, learning, and memory.[10] Their specific agonist and antagonist profiles allow for the dissection of the roles of different mGlu receptor subtypes.

Workflow: From Synthesis to In Vivo Anticonvulsant Evaluation

Anticonvulsant_Workflow cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Evaluation Start Boc-DL-phenylglycine + 4-Arylpiperazine Intermediate Boc-protected Intermediate Start->Intermediate CDI Coupling Deprotection Amine Derivative (Boc removal) Intermediate->Deprotection TFA Acylation Target N-Acyl Phenylglycinamide (Final Compound) Deprotection->Acylation Acyl Chloride MES Maximal Electroshock (MES) Seizure Test Acylation->MES SixHz 6 Hz Psychomotor Seizure Test Acylation->SixHz Tox Neurological Toxicity (e.g., Grip Strength) Acylation->Tox ED50 Determine ED₅₀ (Effective Dose) MES->ED50 SixHz->ED50

Caption: A streamlined workflow for synthesizing and evaluating novel N-acyl phenylglycinamide anticonvulsants.[9]

Anticancer Potential

The modification of the N-acyl phenylglycine scaffold has yielded derivatives with significant antiproliferative activity against various cancer cell lines.

Mechanism of Action: N-acyl hydrazone derivatives, in particular, have shown promise as anticancer agents.[11] While mechanisms can vary, studies on benzothiazole acylhydrazones have demonstrated that these compounds can induce cytotoxicity, inhibit DNA synthesis in cancer cells, and trigger cell death pathways like apoptosis.[12] Importantly, many of these novel compounds exhibit selective toxicity, showing high potency against cancer cells while having minimal effect on healthy cells.[11]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [11][12]

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer) and a normal cell line (e.g., NIH3T3 fibroblast) in 96-well plates at a density of ~1x10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the N-acyl phenylglycine derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A low IC₅₀ against cancer cells and a high IC₅₀ against normal cells indicates potent and selective anticancer activity.

Table 1: Representative Biological Activities of N-Acyl Phenylglycine Derivatives

Biological ActivityDerivative ClassExample Compound/TargetKey FindingReference
Anti-inflammatory N-(4-substituted phenyl)glycineChalcone analog51.8% inhibition of edema in rat paw assay at 50 mg/kg.[5]
Anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazoneCompound 4a57.3% in vivo suppression of TNF-α levels.[6]
Antibacterial N-acylated phenylglycine cephalosporin3-tetrazolylthiomethyl analogueBroad-spectrum activity, including against P. aeruginosa.[7]
Anticonvulsant Phenylglycinamide derivativeCompound 60ED₅₀ = 24.6 mg/kg in the 6 Hz seizure model.[9]
Analgesic Oleoyl-D-lysine (N-acyl amino acid)Glycine Transporter 2 (GlyT2)Potent and selective GlyT2 inhibitor for chronic pain.
Anticancer N-acyl hydrazoneCompound 7aIC₅₀ of 7.52 µM against MCF-7 breast cancer cells.[11]
Antiviral (Agro) 2-phenylglycine derivativeCompound G2589.4% inactivation of Tobacco Mosaic Virus (TMV) at 500 µg/mL.[13]

Conclusion and Future Perspectives

N-acyl phenylglycine derivatives stand out as a privileged chemical scaffold with profound biological significance. Their journey from versatile synthetic intermediates to potent, multi-targeting therapeutic agents is a testament to the power of medicinal chemistry. The research highlighted in this guide demonstrates their validated roles in inflammation, infectious disease, neuroscience, and oncology.

The future of N-acyl phenylglycine research is bright. Key areas for future exploration include:

  • Optimizing Drug-like Properties: Further refinement of the scaffold to improve pharmacokinetic and pharmacodynamic profiles (ADME-Tox) for clinical translation.

  • Mechanism Elucidation: Employing advanced chemical biology and -omics techniques to precisely identify the molecular targets and signaling pathways modulated by these compounds.

  • Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets to achieve prolonged duration of action or to overcome drug resistance.

  • Expansion into New Therapeutic Areas: Exploring the potential of these derivatives in metabolic diseases, such as diabetes, where some L-phenylglycine derivatives have already shown potential as PPRE agonists.[14]

By continuing to merge innovative synthetic strategies with rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of this remarkable class of molecules.

References

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. Available at: [Link][5]

  • DeMarinis, R. M., et al. (1977). Synthesis and Biological Activity of Some Broad-Spectrum N-acylphenyglycine Cephalosporins. Journal of Medicinal Chemistry, 20(9), 1164-9. Available at: [Link][7]

  • Bayoumi, W. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. ResearchGate. Available at: [Link]

  • Di Marzo, V., & Piscitelli, F. (2015). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 5(3), 1398-1422. Available at: [Link][2]

  • Abram, M., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(1), 1. Available at: [Link][9]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. Available at: [Link][4]

  • Radhakrishna, V. Y., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(15), 10143-10151. Available at: [Link][1]

  • Kudo, F., & Eguchi, T. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1115-24. Available at: [Link][8]

  • Wang, S. B., et al. (2012). Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 55, 229-35. Available at: [Link][15]

  • Carling, R. W., et al. (2004). Synthesis and antimicrobial activity of some new N-acyl substituted phenothiazines. Bioorganic & Medicinal Chemistry, 12(23), 6211-9. Available at: [Link][16]

  • Li, Y., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. Available at: [Link][13]

  • Vandenberg, R. J., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(6), 2846-2857. Available at: [Link]

  • Jane, D. E., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-8. Available at: [Link][10]

  • Fraga, C. A., et al. (2010). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & Medicinal Chemistry, 18(19), 6945-53. Available at: [Link][6]

  • Google Patents. (2015). L-phenylglycine derivative and application thereof. CN102887836B. Available at: [14]

  • Akgul, O., et al. (2022). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 27(14), 4568. Available at: [Link][11]

  • Yurttas, L., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 22(11), 1888. Available at: [Link][12]

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The Architect's Toolkit: A Guide to Chiral Synthons and Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the precise control of molecular three-dimensionality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2][3] Chiral synthons and building blocks represent the fundamental vocabulary of asymmetric synthesis, enabling chemists to construct complex, enantiomerically pure molecules with exquisite control. This guide provides an in-depth exploration of the core principles and practical strategies governing the generation and application of these vital chemical entities. We will delve into the logic behind selecting a chiral source, from leveraging nature's "chiral pool" to the sophisticated tactics of resolution and catalytic asymmetric synthesis. Through a combination of mechanistic insights, comparative data, and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to navigate the challenges of stereoselective synthesis.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological macromolecules, such as proteins and nucleic acids, are chiral. This inherent "handedness" of biological systems dictates that the two mirror-image forms (enantiomers) of a chiral drug molecule can—and often do—exhibit profoundly different pharmacological and toxicological profiles.[1][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even induce harmful side effects.[5]

The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[1][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate rigorous evaluation of the stereoisomers of a new drug, fueling the demand for robust methods to produce single-enantiomer pharmaceuticals.[1]

This is where the concepts of chiral synthons and chiral building blocks become paramount.

  • Chiral Building Blocks: These are enantiomerically pure or enriched molecules that serve as the starting materials for the construction of more complex chiral compounds.[1] They possess one or more defined stereocenters that are incorporated into the final target molecule.

  • Chiral Synthons: This is a more conceptual term, referring to an idealized fragment that assists in the planning of a synthesis (retrosynthesis) but may not exist as a stable molecule. In practice, the terms are often used interchangeably, with "building block" being the more common term for the actual chemical reagent used.

The ability to access and utilize these chiral fragments efficiently is a cornerstone of modern medicinal chemistry, accelerating the development of safer and more effective drugs.[2][6]

Foundational Strategies for Accessing Chiral Building Blocks

The synthetic chemist has three principal avenues for obtaining enantiomerically pure compounds: sourcing from nature's readily available chiral molecules, separating a racemic mixture, or creating the desired chirality from an achiral precursor.[6][7]

The Chiral Pool: Leveraging Nature's Bounty

The "chiral pool" refers to the collection of inexpensive and abundant enantiopure compounds provided by nature. This strategy is often the most economical starting point for a synthesis. Common examples include:

  • Amino Acids: L-amino acids are fundamental building blocks for peptides and proteins.

  • Carbohydrates: Sugars like D-glucose and D-fructose offer a dense array of stereocenters.

  • Terpenes: Compounds like (+)-limonene and (-)-menthol are common chiral starting materials.

  • Hydroxy Acids: Tartaric acid and mandelic acid are classic examples used both as building blocks and resolving agents.[8]

The primary advantage of this approach is that the chirality is pre-installed, often at a low cost. The challenge, however, lies in devising a synthetic route that efficiently transforms the natural product into the desired target molecule without compromising its stereochemical integrity.

Chiral_Pool_Concept cluster_Nature Nature's Chiral Pool cluster_Synthesis Chemical Synthesis Amino Acids Amino Acids Target Molecule Target Molecule Amino Acids->Target Molecule Incorporation Carbohydrates Carbohydrates Carbohydrates->Target Molecule Multi-step Transformation Terpenes Terpenes Terpenes->Target Molecule Modification caption Figure 1. The Chiral Pool Strategy. Chiral_Auxiliary_Workflow A Prochiral Substrate B Attach Chiral Auxiliary (A*) A->B C Substrate-Auxiliary Adduct (S-A*) B->C D Diastereoselective Reaction C->D E Product-Auxiliary Adduct (P*-A*) D->E F Remove Auxiliary E->F G Chiral Product (P*) F->G H Recovered Auxiliary (A*) F->H caption Figure 2. General workflow for a chiral auxiliary. Beta_Blocker_Synthesis cluster_Inputs Starting Materials cluster_Process Key Steps Phenol Substituted Phenol (Ar-OH) RingOpening Nucleophilic Ring-Opening Phenol->RingOpening Epoxide Chiral Epoxide Synthon Epoxide->RingOpening Amination Reaction with Isopropylamine RingOpening->Amination Product (S)-Beta-Blocker Amination->Product caption Figure 3. Retrosynthetic logic for a chiral beta-blocker.

Sources

Introduction: The Imperative of Chirality and the Role of (Benzoylamino)(phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to (Benzoylamino)(phenyl)acetic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Author’s Note: As a Senior Application Scientist, my objective is to provide a guide that is not merely a collection of procedures but a resource grounded in mechanistic understanding and practical, field-tested insights. The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, where even minor deviations in stereochemistry can lead to vastly different pharmacological outcomes. This document is structured to provide a comprehensive understanding of this compound, a pivotal yet often under-appreciated tool in the chemist's arsenal for achieving stereochemical control. We will explore its fundamental properties, its dual role as both a resolving agent and a chiral building block, and the practical considerations necessary for its successful application.

The vast majority of biological molecules are chiral, and their interactions are stereospecific. Consequently, the therapeutic effect of a chiral drug is often attributable to a single enantiomer, while the other may be inactive or, in some cases, responsible for adverse effects.[1][2] This reality makes asymmetric synthesis—the synthesis of a specific enantiomer of a chiral compound—a critical discipline in pharmaceutical science.

This compound, also known as N-benzoyl-α-phenylglycine, is a chiral carboxylic acid that has proven to be a versatile and effective tool in this field. Its rigid structure, containing both a phenyl and a benzoylamino group attached to the chiral center, provides the necessary steric and electronic features for chiral recognition. This guide will elucidate its application in two primary strategies:

  • Chiral Resolution: The separation of a racemic mixture into its constituent enantiomers.

  • Chiral Pool Synthesis: The use of an enantiomerically pure starting material as a foundation for constructing a more complex chiral target.[1]

This document will provide the foundational knowledge, detailed protocols, and mechanistic insights required to effectively leverage this reagent in a research and development setting.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The structural features of this compound are directly responsible for its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₃[3]
Molecular Weight 255.27 g/mol [3]
Appearance White solid
Chirality Exists as (R)- and (S)-enantiomers
Functional Groups Carboxylic acid, Amide, Phenyl rings

The key to its function lies in the interplay of these functional groups. The carboxylic acid provides a handle for forming salts with basic compounds, the amide group can participate in hydrogen bonding, and the phenyl rings create well-defined steric bulk. This combination allows for effective diastereomeric interactions when it comes into contact with other chiral molecules.

Synthesis of Racemic this compound

Before it can be used, the racemic precursor often needs to be synthesized. A common and reliable method is the benzoylation of DL-phenylglycine.

Experimental Protocol: Synthesis of (±)-(Benzoylamino)(phenyl)acetic acid

This protocol is adapted from established methods for N-acylation of amino acids.[4]

Materials:

  • DL-Phenylglycine

  • Benzoyl chloride

  • 10% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve DL-phenylglycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents) in an Erlenmeyer flask. Cool the solution in an ice bath.

  • Acylation: While vigorously stirring the cooled solution, add benzoyl chloride (1.1 equivalents) dropwise. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the flask from the ice bath and stir at room temperature for 1-2 hours. A white precipitate of the sodium salt of the product may form.

  • Acidification: Cool the reaction mixture again in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A voluminous white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure, racemic this compound.

  • Drying: Dry the purified product in a vacuum oven.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The melting point should be sharp and consistent with literature values.

Application I: Chiral Resolution via Diastereomeric Salt Formation

The most common application of this compound is in the resolution of racemic amines.[5] This classical method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[2]

The Underlying Principle: From Enantiomers to Separable Diastereomers

By reacting a racemic amine ((R/S)-Amine) with a single enantiomer of a chiral acid, such as (R)-(Benzoylamino)(phenyl)acetic acid, a mixture of two diastereomeric salts is formed:

  • (R)-Amine · (R)-Acid

  • (S)-Amine · (R)-Acid

These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor.[6] The crystallized salt can then be treated with a base to liberate the enantiomerically pure amine and recover the resolving agent.

Generalized Workflow for Chiral Resolution

The following diagram illustrates the logical steps involved in a typical resolution process.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Isolation cluster_3 Step 4: Liberation of Enantiomer racemic_amine Racemic Amine ((R/S)-Base) salt_formation Mixture of Diastereomeric Salts ((R,R)-Salt & (S,R)-Salt) racemic_amine->salt_formation React in Solvent resolving_agent Chiral Resolving Agent ((R)-Acid) resolving_agent->salt_formation crystallization Cooling / Evaporation salt_formation->crystallization separation Filtration crystallization->separation solid_salt Less Soluble Diastereomer (e.g., (R,R)-Salt) separation->solid_salt Solid mother_liquor More Soluble Diastereomer (e.g., (S,R)-Salt) separation->mother_liquor Solution liberation_R Pure (R)-Amine + Recovered (R)-Acid solid_salt->liberation_R Add Base (e.g., NaOH) liberation_S Enriched (S)-Amine + Recovered (R)-Acid mother_liquor->liberation_S Add Base (e.g., NaOH)

Caption: Workflow for chiral resolution using a chiral acid.

Detailed Protocol: Resolution of (±)-1-Phenylethylamine

This protocol provides a concrete example of the resolution process. (R)-(+)-1-Phenylethylamine is a common chiral base and building block.[]

Materials:

  • Racemic 1-phenylethylamine

  • (R)- or (S)-(Benzoylamino)(phenyl)acetic acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Polarimeter

Procedure:

  • Salt Formation: In a flask, dissolve (R)-(Benzoylamino)(phenyl)acetic acid (1 equivalent) in warm methanol. To this solution, add racemic 1-phenylethylamine (1 equivalent).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt. The process can be monitored for the formation of crystals.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the diastereomerically enriched salt.

  • Liberation of the Amine: Suspend the collected crystals in water and add a 10% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12). This will break the salt and liberate the free amine.

  • Extraction: Extract the liberated amine into diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

  • Recovery of Resolving Agent: The aqueous layer from the extraction contains the sodium salt of this compound. Acidify this solution with hydrochloric acid to precipitate the resolving agent, which can be collected by filtration, washed, dried, and reused.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using a polarimeter or, more accurately, by chiral HPLC or GC.

Causality and Optimization:

  • Solvent Choice: The choice of solvent is critical. It must be one in which the two diastereomeric salts have a significant solubility difference. Alcohols like methanol or ethanol are common starting points.

  • Temperature Profile: Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity. A rapid crash-cooling can trap impurities and the undesired diastereomer, lowering the resolution efficiency.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, sometimes using a slight excess or deficit of the resolving agent can improve the yield or purity of the desired enantiomer.[8]

Application II: A Chiral Building Block in Synthesis

Beyond resolution, enantiomerically pure this compound serves as a valuable chiral building block, or "synthon."[9][10] Its pre-existing stereocenter can be incorporated into a larger target molecule, transferring its chirality and avoiding the need for a resolution step later in the synthetic sequence. This is a key strategy in what is known as "chiral pool" synthesis.[1]

Synthetic Pathway Example: Synthesis of a Chiral Amide

This example demonstrates how the chiral acid can be coupled with another molecule to form a new chiral product.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Further Transformation (Optional) chiral_acid (R)-(Benzoylamino)(phenyl)acetic acid acyl_chloride Formation of Acyl Chloride (Highly Reactive Intermediate) chiral_acid->acyl_chloride Reaction thionyl_chloride SOCl₂ or Oxalyl Chloride thionyl_chloride->acyl_chloride amide_product Formation of New Chiral Amide acyl_chloride->amide_product amine Prochiral or Achiral Amine (R'-NH₂) amine->amide_product React with Base (e.g., Et₃N) final_product Target Molecule with Transferred Stereochemistry amide_product->final_product Reduction, Alkylation, etc.

Caption: Synthetic pathway using the chiral acid as a building block.

Protocol: Synthesis of a Chiral N-Substituted Amide

Materials:

  • (S)-(Benzoylamino)(phenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend (S)-(Benzoylamino)(phenyl)acetic acid (1 equivalent) in dry DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in dry DCM. Add the amine solution dropwise to the acid chloride solution.

  • Reaction and Workup: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure chiral amide.

Trustworthiness of the Protocol: This protocol relies on a standard and highly reliable method for amide bond formation. The conversion of the carboxylic acid to the more reactive acid chloride ensures efficient coupling with the amine. The triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.

Safety and Handling

This compound and the reagents used in its synthesis and application require careful handling in a well-ventilated laboratory fume hood.

  • Hazards: The compound may cause skin and serious eye irritation. It is also harmful if swallowed and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Precautions:

    • Benzoyl Chloride: Corrosive and a lachrymator. Handle with extreme care.

    • Thionyl Chloride: Highly corrosive and reacts violently with water.

    • Strong Acids and Bases: Handle with appropriate care to avoid burns.

Conclusion

This compound is a powerful and versatile reagent in the field of asymmetric synthesis. Its utility as a chiral resolving agent for racemic amines is a testament to the power of classical resolution techniques, offering a robust and scalable method for obtaining enantiomerically pure materials. Furthermore, its application as a chiral building block provides an elegant route for embedding stereochemistry directly into complex molecules, a strategy that is central to efficient and modern synthetic chemistry. By understanding the principles behind its function and adhering to validated protocols, researchers and drug development professionals can effectively employ this compound to achieve their stereochemical goals, ultimately contributing to the creation of safer and more effective pharmaceuticals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5174056, 4-(Benzoylamino)benzeneacetic acid. Retrieved from [Link]

  • Mast, Y., et al. (2020). Genetic engineering approaches for the fermentative production of phenylglycines. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Organic Syntheses (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

  • University of Birmingham (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • MDPI (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. Retrieved from [Link]

  • LibreTexts Chemistry (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • SciELO México (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Wikipedia (n.d.). Chiral resolution. Retrieved from [Link]

  • Wikipedia (n.d.). N-Phenylglycine. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PrepChem (n.d.). Synthesis of N-phenylglycine. Retrieved from [Link]

  • Inventiva Pharma (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents (2005). US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
  • Wikipedia (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PubMed (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. Molecules. Retrieved from [Link]

  • PubMed (2004). Enantioselective synthesis of phenylacetamides in the presence of high organic cosolvent concentrations catalyzed by stabilized penicillin G acylase. Effect of the acyl donor. Biotechnology and Bioengineering. Retrieved from [Link]

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N-Benzoyl-DL-phenylglycine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-Benzoyl-DL-phenylglycine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

N-Benzoyl-DL-phenylglycine is a derivative of the non-proteinogenic amino acid phenylglycine, characterized by the presence of both polar (amide, carboxylic acid) and non-polar (two phenyl rings) functional groups. This dual nature dictates its solubility, a critical parameter for its application in organic synthesis, pharmaceutical formulation, and materials science. This guide provides a comprehensive framework for understanding and determining the solubility of N-Benzoyl-DL-phenylglycine in various organic solvents. It moves beyond a simple data repository to explain the underlying physicochemical principles, provide a robust, field-proven experimental protocol for equilibrium solubility determination, and offer insights into predicting solubility trends. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior.

Introduction: The Significance of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of process development and product efficacy.[1] For a compound like N-Benzoyl-DL-phenylglycine, understanding its solubility profile is paramount for:

  • Reaction Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification and Crystallization: Solubility differences across various solvents are exploited for effective purification through crystallization, a process dependent on achieving supersaturation followed by controlled precipitation.

  • Pharmaceutical Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly influences bioavailability and the choice of delivery vehicle.[1] Poor solubility is a frequent challenge that must be addressed in pre-formulation studies.[2]

This guide provides the theoretical and practical tools necessary to approach the solubility of N-Benzoyl-DL-phenylglycine with scientific rigor.

Physicochemical Profile and Structural Analysis

To understand solubility, one must first understand the molecule itself.

  • Molecular Formula: C₁₅H₁₃NO₃[3]

  • Molecular Weight: 255.27 g/mol [3]

  • Structure:

    
    
    

Causality of Solubility Behavior: The structure of N-Benzoyl-DL-phenylglycine contains competing features that govern its interaction with solvents:

  • Polar Moieties: The carboxylic acid (-COOH) and the amide (-CONH-) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups will seek to interact with polar solvents.

  • Non-Polar Moieties: The two phenyl rings (the benzoyl group and the phenyl group on the alpha-carbon) are large, hydrophobic regions. These parts of the molecule will interact favorably with non-polar or moderately polar solvents through van der Waals forces and π-π stacking interactions.

The resulting solubility in any given solvent is a direct consequence of the balance between the energy gained from solvent-solute interactions and the energy required to overcome the solute-solute interactions in the crystal lattice and the solvent-solvent interactions. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Theoretical Framework: Predicting Solubility Trends

The solubility of N-Benzoyl-DL-phenylglycine can be qualitatively predicted by classifying organic solvents based on their polarity and hydrogen bonding capability.

Solvent ClassExample SolventsPredicted Solubility of N-Benzoyl-DL-phenylglycineRationale for Interaction
Non-Polar Hexane, Toluene, Carbon TetrachlorideLow to Very LowThe large non-polar phenyl groups will have some affinity, but these solvents cannot effectively solvate the highly polar carboxylic acid and amide groups. The energy required to break the crystal lattice is not compensated by solute-solvent interactions.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents possess a dipole moment and can act as hydrogen bond acceptors, allowing them to interact favorably with the carboxylic acid and amide protons of the solute. They effectively solvate the polar parts of the molecule without the risk of reaction. DMSO is often a powerful solvent for such compounds.[4]
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the solute's polar groups. The solubility will be significant, but potentially less than in some polar aprotic solvents, depending on the balance of interactions.

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain reliable, quantitative data, the equilibrium (or thermodynamic) solubility must be determined. The saturation shake-flask method is the gold-standard due to its direct measurement of the compound's solubility at equilibrium.[5][6] This protocol is a self-validating system because it ensures that the solution has reached a true equilibrium state, where the rate of dissolution equals the rate of precipitation.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium.[7] Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of N-Benzoyl-DL-phenylglycine into a series of clear glass vials. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment.

    • Add a precise volume of the chosen organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or rotator. For standard measurements, this is typically 25°C or 37°C.[2]

    • Agitate the samples for a predetermined period. A common duration is 24 to 72 hours.[8][9] It is crucial to establish that equilibrium has been reached; this can be verified by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and confirming that the concentration no longer changes.[9]

  • Phase Separation:

    • Once agitation is complete, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step removes any fine suspended particles that could lead to an overestimation of solubility.[7]

  • Quantification:

    • Prepare a series of calibration standards of N-Benzoyl-DL-phenylglycine of known concentrations in the same solvent.

    • Analyze the filtered sample and the calibration standards by a validated analytical method, typically HPLC with UV detection, as the benzoyl and phenyl groups provide strong chromophores.[4]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the filtered sample by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Weigh Excess Solute (N-Benzoyl-DL-phenylglycine) B Add Known Volume of Organic Solvent A->B C Agitate at Constant Temperature (e.g., 24-72h) B->C D Settle Suspension C->D E Filter Supernatant (e.g., 0.22 µm Syringe Filter) D->E F Analyze via HPLC-UV E->F G Calculate Concentration vs. Calibration Curve F->G H Result: Equilibrium Solubility (mg/mL or M) G->H

Sources

An In-depth Technical Guide to the Safe Handling of (Benzoylamino)(phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guide

The safe and effective handling of chemical reagents is paramount in any research and development setting. This guide provides a comprehensive overview of the safety considerations and handling protocols for (Benzoylamino)(phenyl)acetic acid. It is important to note that while extensive data is available for the parent compound, phenylacetic acid, and its various derivatives, specific comprehensive safety and toxicological data for this compound is limited. Therefore, this guide synthesizes available information from closely related analogs and the foundational chemical structure to provide a robust framework for its safe utilization. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory safety standards.

Chemical and Physical Identity

This compound, also known as N-benzoyl-α-phenylglycine, is a derivative of the amino acid phenylglycine. Its structure incorporates a phenylacetic acid backbone with a benzoylamino group attached to the alpha-carbon.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₃[1]
Molecular Weight 255.27 g/mol [1]
Appearance White solid (inferred from analogs)N/A
Melting Point 199-200 °C (for N-Benzoyl-L-phenylglycine)[1]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and ether (inferred from phenylacetic acid)[2][3]

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is necessary. The hazard profile is inferred from the structural components: the phenylacetic acid moiety and the benzoylamino group, and from data on similar compounds.

Primary Hazards:

  • Eye Irritation: Phenylacetic acid is classified as a serious eye irritant.[4][5][6][7] It is prudent to assume that this compound poses a similar, if not greater, risk of causing serious eye irritation or damage.

  • Skin Irritation: Phenylacetic acid can cause skin irritation.[8] Derivatives may have similar properties.

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[8]

  • Harmful if Swallowed: Phenylacetic acid may be harmful if swallowed.[4][7][8]

GHS Hazard Statements (Inferred):

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[5][6][8]

  • H335: May cause respiratory irritation.[8]

  • H303: May be harmful if swallowed.[8]

Logical Flow for Hazard Assessment:

Hazard_Assessment cluster_assessment Hazard Assessment for this compound Start Start Assessment Data_Availability Specific SDS for This compound? Start->Data_Availability Analog_Data Analyze SDS of Related Compounds: - Phenylacetic Acid - N-Benzoyl-phenylglycine isomers Data_Availability->Analog_Data No Structural_Analysis Analyze Structural Moieties: - Phenylacetic Acid - Benzoylamino Group Analog_Data->Structural_Analysis Inferred_Hazards Infer Potential Hazards: - Eye Irritation - Skin Irritation - Respiratory Irritation - Oral Toxicity Structural_Analysis->Inferred_Hazards Precautionary_Measures Establish Conservative Handling Protocols Inferred_Hazards->Precautionary_Measures End End Assessment Precautionary_Measures->End

Caption: A logical workflow for assessing the hazards of this compound in the absence of specific data.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling fine organic chemicals with irritant properties.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.[8]

  • Skin Protection: A laboratory coat is required. Ensure that skin is not exposed.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]

3.2. Engineering Controls

  • All weighing and transfer operations should be conducted in a chemical fume hood to minimize dust generation and inhalation.

  • Ensure easy access to an eyewash station and a safety shower.

3.3. Handling Procedures

  • Avoid creating dust.[8]

  • Wash hands thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Keep containers tightly closed when not in use.[8]

3.4. Storage

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed container to prevent moisture absorption.[8]

Emergency Procedures

4.1. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][8]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][8]

4.2. Accidental Release Measures

  • Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the N-acylation of amino acids.[9][10][11][12] This protocol outlines a general procedure for the synthesis of this compound from α-phenylglycine and benzoyl chloride.

Diagram of the Schotten-Baumann Reaction Workflow:

Schotten_Baumann_Workflow cluster_workflow Synthesis Workflow Start Start Dissolve_Amino_Acid Dissolve α-phenylglycine in aqueous NaOH solution Start->Dissolve_Amino_Acid Cool_Mixture Cool the mixture in an ice bath Dissolve_Amino_Acid->Cool_Mixture Add_Benzoyl_Chloride Slowly add benzoyl chloride with vigorous stirring Cool_Mixture->Add_Benzoyl_Chloride Stir_Reaction Stir at room temperature until reaction is complete Add_Benzoyl_Chloride->Stir_Reaction Acidify Acidify the reaction mixture with HCl to precipitate the product Stir_Reaction->Acidify Filter_and_Wash Filter the precipitate and wash with cold water Acidify->Filter_and_Wash Recrystallize Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) Filter_and_Wash->Recrystallize Dry_Product Dry the purified product under vacuum Recrystallize->Dry_Product End Obtain this compound Dry_Product->End

Caption: A step-by-step workflow for the synthesis of this compound using the Schotten-Baumann reaction.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-phenylglycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH solution should be sufficient to fully dissolve the amino acid and neutralize the HCl generated during the reaction.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acylating Agent: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition. The slow addition and cooling are crucial to prevent the hydrolysis of benzoyl chloride and to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours or until the reaction is complete (monitor by TLC).

  • Precipitation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified this compound.

  • Drying: Dry the purified crystals under vacuum.

Disposal Considerations

  • Dispose of waste material in accordance with local, state, and federal regulations.[4]

  • Contaminated packaging should be treated as hazardous waste.

Conclusion

This compound is a valuable compound for research and development, particularly in the field of medicinal chemistry. While specific safety data is not extensively available, a thorough understanding of the hazards associated with its structural components allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment.

References

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Frontiers in Molecular Biosciences. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • PubChem. 4-(Benzoylamino)benzeneacetic acid. [Link]

  • ACS Publications. Visible-Light-Promoted α-Benzylation of N-Phenyl α-Amino Acids to α-Amino Phenylpropanoids. [Link]

  • CPAChem. Safety data sheet. [Link]

  • ResearchGate. Visible-Light-Promoted α-Benzylation of N-Phenyl α-Amino Acids to α-Amino Phenylpropanoids. [Link]

  • Organic Syntheses. DL-PHENYLGLYCINE. [Link]

  • PubChem. N-Benzoyl-(S)-phenylglycine. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • Wikipedia. N-Phenylglycine. [Link]

  • YouTube. Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]

  • The Merck Index Online. Phenylacetic Acid. [Link]

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Methodological & Application

Synthesis of (Benzoylamino)(phenyl)acetic Acid from Phenylglycine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (Benzoylamino)(phenyl)acetic acid, a valuable N-acylated amino acid derivative. The protocol details the N-benzoylation of DL-phenylglycine using benzoyl chloride under Schotten-Baumann conditions. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed experimental procedure, mechanistic insights, purification techniques, and characterization data.

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids, such as this compound, are a pivotal class of molecules in medicinal chemistry and organic synthesis. The introduction of an acyl group to the nitrogen atom of an amino acid can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. This compound, in particular, serves as a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, combining the functionalities of an amide and a carboxylic acid with a chiral center, makes it a versatile intermediate for creating diverse molecular architectures.

The synthesis described herein employs the robust and widely utilized Schotten-Baumann reaction, a reliable method for the acylation of amines.[1][2] This application note will provide a detailed, step-by-step protocol for this synthesis, emphasizing the underlying chemical principles to ensure a thorough understanding of the process.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from phenylglycine proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1][3] This reaction is typically performed in a biphasic system, consisting of an organic solvent and an aqueous alkaline solution.[2]

The core mechanistic steps are as follows:

  • Deprotonation of the Amino Group: In the aqueous basic solution (e.g., sodium hydroxide), the amino group of phenylglycine is in equilibrium with its deprotonated, more nucleophilic form.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, a good leaving group.

  • Neutralization of HCl: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base (e.g., NaOH) in the aqueous phase, driving the reaction to completion.[1] This is a critical aspect of the Schotten-Baumann conditions, as it prevents the protonation of the starting amine, which would render it non-nucleophilic.[1]

The use of a biphasic system is advantageous as it allows for the separation of the reactants and products. The benzoyl chloride and the final product are typically more soluble in the organic phase, while the phenylglycine salt and the inorganic byproducts reside in the aqueous phase.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
DL-Phenylglycine≥98%Sigma-Aldrich
Benzoyl Chloride≥99%Sigma-AldrichHandle in a fume hood.
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS GradeVWR
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Ethanol95%Decon Labs
Distilled Water
Magnetic Stirrer & Stir Bar
Erlenmeyer Flasks
Separatory Funnel
Büchner Funnel & Filter Paper
Rotary Evaporator
Melting Point Apparatus
NMR Spectrometer
Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_amine Dissolve DL-Phenylglycine in 10% aq. NaOH reaction Slowly add Benzoyl Chloride solution to Phenylglycine solution at 0-5 °C. Stir at room temperature for 2-3 hours. prep_amine->reaction Aqueous Phase prep_acyl Prepare Benzoyl Chloride in Dichloromethane prep_acyl->reaction Organic Phase separation Separate Organic and Aqueous Layers reaction->separation acidification Acidify Aqueous Layer with conc. HCl to precipitate product separation->acidification Aqueous Layer filtration Filter the precipitate and wash with cold water acidification->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization drying Dry the purified product under vacuum recrystallization->drying characterization Characterize by MP, NMR drying->characterization

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Phenylglycine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.033 mol) of DL-phenylglycine in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution. Cool the flask in an ice bath to 0-5 °C with magnetic stirring.

  • Preparation of the Benzoyl Chloride Solution: In a separate beaker, dissolve 4.2 mL (4.6 g, 0.033 mol) of benzoyl chloride in 30 mL of dichloromethane.

  • Reaction: Slowly add the benzoyl chloride solution dropwise to the cold, stirring phenylglycine solution over a period of 30 minutes. A white precipitate may begin to form. After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. The reaction can be monitored for the disappearance of the benzoyl chloride odor.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it with a small amount of water. Combine the aqueous layers.

  • Precipitation of the Product: Cool the combined aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 2 (test with pH paper). A voluminous white precipitate of this compound will form.

  • Isolation of the Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any inorganic salts. Allow the product to air-dry on the funnel.

Purification Protocol

Recrystallization from Ethanol/Water:

  • Transfer the crude, dried this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which time crystals of the purified product will form.

  • For maximum yield, the flask can be placed in an ice bath for 30 minutes to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White crystalline solid
Melting Point 177-179 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.9 (s, 1H, COOH), 9.0 (d, 1H, NH), 7.9 (d, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.4-7.3 (m, 5H, Ar-H), 5.6 (d, 1H, CH)
¹³C NMR (DMSO-d₆, 100 MHz) δ 172.0, 166.5, 138.5, 134.2, 131.5, 128.8, 128.5, 128.2, 127.8, 127.5, 57.0
Yield Typically 75-85%

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Reaction: Ensure vigorous stirring during the reaction to maximize the interface between the two phases. The reaction time can be extended if the smell of benzoyl chloride persists.

    • Hydrolysis of Benzoyl Chloride: The addition of benzoyl chloride should be slow and at a low temperature to minimize its hydrolysis by the aqueous base.

    • Product Loss during Work-up: Ensure the aqueous layer is sufficiently acidified to precipitate all the product. Over-washing during filtration can lead to some product loss.

  • Oily Product:

    • This may indicate the presence of impurities. A thorough recrystallization, as described in the protocol, should yield a crystalline solid. Ensure the recrystallization solvent is not used in excess.

  • Safety Precautions:

    • Benzoyl chloride is corrosive and a lachrymator. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • The reaction with sodium hydroxide is exothermic. Cooling the reaction vessel is important to control the reaction rate.

    • Concentrated hydrochloric acid is highly corrosive. Handle with care.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and efficient method for producing this valuable N-acylated amino acid. The protocol detailed in this application note provides a clear and reproducible procedure for researchers in organic and medicinal chemistry. By understanding the underlying principles of the reaction and following the outlined steps, a high yield of pure product can be consistently obtained.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. (2025, December 24). Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. dl-Phenylglycine. Retrieved from [Link]

  • Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]

  • CUNY. Purification by Recrystallization. Retrieved from [Link]

Sources

Application Note: Chiral Resolution of N-Benzoyl-DL-phenylglycine by Preferential Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the three-dimensional structure of a molecule is as critical as its chemical composition. Enantiomers, which are non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1] This reality has made the production of single-enantiomer drugs a regulatory and scientific necessity. Among the various techniques for chiral separation, crystallization-based methods are often favored on an industrial scale due to their cost-effectiveness and scalability.[1][2]

This application note provides an in-depth guide to Preferential Crystallization (PC) , a powerful technique for resolving racemic mixtures. We will use N-Benzoyl-DL-phenylglycine, a classic model compound, to illustrate the core principles, experimental design, and validation protocols. This method is applicable only to racemic mixtures that crystallize as conglomerates , where the two enantiomers crystallize in separate, enantiopure crystals.[3][4] Unlike diastereomeric crystallization, preferential crystallization obviates the need for a costly chiral auxiliary, offering a more direct and efficient route to enantiopure products.[3]

The Principle of Preferential Crystallization: A Kinetically Controlled Separation

Preferential crystallization is a feat of kinetic control over thermodynamics. The process hinges on selectively crystallizing one enantiomer from a supersaturated solution of the racemate by introducing pure seed crystals of the desired enantiomer.

The Causality Behind the Method:

  • Supersaturation as the Driving Force: Crystallization can only occur from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility. This state is typically achieved by dissolving the racemate at a higher temperature and then carefully cooling it.

  • The Metastable Zone: Between the solubility curve and the supersolubility curve lies the metastable zone.[5] Within this operational window, the solution is supersaturated, but spontaneous nucleation is kinetically hindered. The system will remain in the liquid phase for a finite period unless nucleation is induced.

  • The Role of Seeding: Introducing enantiopure seed crystals of one enantiomer (e.g., N-Benzoyl-L-phenylglycine) provides a template for crystal growth. This effectively bypasses the high energy barrier required for spontaneous nucleation.[4] The seeded enantiomer begins to crystallize, depleting its concentration in the solution.

  • Kinetic Window of Opportunity: As the desired enantiomer crystallizes, the counter-enantiomer remains in the solution. The success of the resolution depends on harvesting the crystallized product before the counter-enantiomer overcomes its own nucleation barrier and begins to crystallize spontaneously, which would contaminate the product.[6] This delicate timing is the essence of the "entrainment" effect.[4]

The entire process is a cyclic one. After harvesting the first enantiomer, the mother liquor is enriched with the counter-enantiomer. By adding more of the racemic starting material to restore the racemic composition and supersaturation, the process can be repeated, this time seeding with the counter-enantiomer to resolve it in turn.[3]

Experimental Workflow: Visualizing the Process

The logical flow of a typical Seeded Isothermal Preferential Crystallization (SIPC) process is outlined below. Understanding this sequence is critical for successful implementation.

G cluster_prep Phase 1: Solution Preparation cluster_cryst Phase 2: Crystallization cluster_harvest Phase 3: Product Isolation & Analysis cluster_recycle Phase 4: Mother Liquor Processing A Dissolve Racemic N-Benzoyl-DL-phenylglycine in Solvent at T_dissolution B Controlled Cooling to T_cryst (Metastable Zone) A->B Create Supersaturation C Introduce Enantiopure Seed Crystals (e.g., L-form) B->C Induce Selective Nucleation D Isothermal Stirring (Entrainment) C->D Promote Crystal Growth E Rapid Filtration of Crystals D->E End Kinetic Window F Wash Crystals with Cold Solvent E->F I Mother Liquor (Enriched in D-form) E->I Separate Phases G Dry Product F->G H Analyze Yield and Enantiomeric Excess (e.e.) via Chiral HPLC G->H J Add Racemate to Restore Concentration I->J Prepare for Next Cycle J->A Recycle K Repeat Cycle to Crystallize D-form J->K

Caption: Workflow for cyclic preferential crystallization.

Detailed Protocol: Resolution of N-Benzoyl-DL-phenylglycine

This protocol describes a seeded isothermal preferential crystallization (SIPC) for resolving N-Benzoyl-DL-phenylglycine.

4.1. Materials and Equipment

  • Chemicals:

    • N-Benzoyl-DL-phenylglycine (Racemate)

    • N-Benzoyl-L-phenylglycine (Seed Crystals, >99% e.e.)

    • N-Benzoyl-D-phenylglycine (Seed Crystals, >99% e.e.)

    • Ethanol (95%, Solvent)

    • Deionized Water

  • Equipment:

    • Jacketed glass crystallizer with temperature control (e.g., circulating water bath)

    • Overhead stirrer with speed control

    • Temperature probe

    • Buchner funnel and vacuum flask for filtration

    • Vacuum oven for drying

    • Analytical balance

    • Chiral HPLC system with a suitable chiral column for analysis

4.2. Step-by-Step Methodology

Step 1: Preparation of the Supersaturated Solution

  • Prepare a 50:50 (v/v) ethanol/water solvent mixture.

  • In the jacketed crystallizer, add a precisely weighed amount of N-Benzoyl-DL-phenylglycine to the solvent to create a solution that will be supersaturated at the crystallization temperature. Expert Tip: This requires prior solubility data. A good starting point is to create a solution that is saturated at approximately 40°C.

  • Heat the mixture to ~50°C while stirring until all solids are completely dissolved.

Step 2: Inducing Crystallization

  • Begin controlled cooling of the solution. A cooling rate of approximately 0.2-0.5°C/min is recommended to avoid spontaneous nucleation.[5]

  • Cool the solution to the target crystallization temperature, for example, 25°C. The system is now in a supersaturated, metastable state.

  • Add a small quantity (typically 1-2% of the total solute mass) of finely ground N-Benzoyl-L-phenylglycine seed crystals. The quality and size of seeds are critical for controlling secondary nucleation.[4]

Step 3: Entrainment and Growth

  • Maintain the solution at a constant 25°C with gentle, consistent stirring (e.g., 150-200 RPM). Vigorous stirring can induce unwanted nucleation of the counter-enantiomer.

  • Allow the crystallization to proceed for a predetermined time (e.g., 60-90 minutes). This "entrainment time" is a critical parameter that must be optimized to maximize yield without compromising purity.

Step 4: Harvesting and Purification

  • Promptly after the entrainment period, rapidly filter the crystal slurry through a Buchner funnel under vacuum.

  • Wash the collected crystals sparingly with a small amount of ice-cold 50:50 ethanol/water to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at a low temperature (~40°C) until a constant weight is achieved.

Step 5: Analysis

  • Weigh the final dried product to calculate the yield.

  • Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC.[7]

Step 6: Cyclic Operation

  • The mother liquor is now depleted in the L-enantiomer and enriched in the D-enantiomer.

  • To resolve the D-enantiomer, add sufficient N-Benzoyl-DL-phenylglycine to the mother liquor to restore it to its initial racemic and supersaturated state.

  • Repeat steps 1-5, this time using N-Benzoyl-D-phenylglycine as the seed material.

Analytical Validation: Quantifying Success

The success of the resolution is measured by its yield and the enantiomeric purity of the product.

5.1. Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric composition of the product.[7]

  • Principle: A chiral stationary phase (CSP) interacts differently with the two enantiomers, leading to different retention times and thus separation.

  • Typical Method:

    • Column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H is often effective.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) is a common starting point.

    • Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2):

    • % e.e. = (|Area_E1 - Area_E2| / (Area_E1 + Area_E2)) * 100

5.2. Data Summary

The following table presents target parameters and expected outcomes for the described protocol. These values should be used as a starting point for process optimization.

ParameterValue / TargetRationale
Solvent 50:50 (v/v) Ethanol/WaterProvides moderate solubility and a good metastable zone width.
Initial Concentration Saturated at 40°CEnsures sufficient supersaturation when cooled to 25°C.
Crystallization Temp. 25°CBalances crystal growth rate with the risk of counter-enantiomer nucleation.
Seeding Load 1-2% (w/w of total solute)Sufficient to initiate crystallization without excessive surface area.
Entrainment Time 60-90 minutesOptimized to maximize yield before significant counter-enantiomer nucleation.
Stirring Rate 150-200 RPMPromotes mass transfer while minimizing secondary nucleation from shear.
Expected Yield 30-40% (per cycle)Theoretical yield is limited by the amount of the desired enantiomer in excess of the racemic mixture's solubility.
Target e.e. > 98%Indicates a successful, highly selective crystallization.

Parameter Interdependencies and Optimization

The success of preferential crystallization relies on the delicate interplay of several factors. Understanding these relationships is key to troubleshooting and optimizing the process.

G cluster_inputs Input Parameters (Controllable) cluster_outputs Process Outcomes (Measured) Temp Temperature Super Supersaturation Temp->Super controls Time Crystallization Time Yield Yield Time->Yield Purity Enantiomeric Purity (e.e.) Time->Purity inversely related (long time risks nucleation) Seeds Seed Load & Quality Seeds->Purity high quality improves CSD Crystal Size Seeds->CSD Super->Yield Super->Purity inversely related (high SS risks nucleation) Stir Stirring Rate Stir->Purity high rate risks nucleation Stir->CSD

Caption: Interdependencies of key process parameters.

Expert Insights for Troubleshooting:

  • Low Enantiomeric Purity: This is often caused by the spontaneous nucleation of the counter-enantiomer. Solutions: Reduce the level of supersaturation (crystallize at a higher temperature), shorten the entrainment time, or decrease the stirring rate. Ensure seed crystals are of high purity.

  • Low Yield: The yield is fundamentally limited by the phase equilibrium. Solutions: Increase the supersaturation (crystallize at a lower temperature), but be mindful of the impact on purity. Extend the crystallization time, again monitoring purity closely.

  • Process Fails to Initiate: The solution may not be sufficiently supersaturated, or the seed crystals may be ineffective. Solutions: Verify solubility data and ensure the crystallization temperature is well within the metastable zone. Use fresh, finely ground seed crystals.

Conclusion

Preferential crystallization is a highly efficient and economical method for resolving conglomerate-forming racemates like N-Benzoyl-DL-phenylglycine.[3][5] Its success is not accidental but the result of a carefully designed process based on a firm understanding of phase equilibria, supersaturation, and nucleation kinetics. By precisely controlling parameters such as temperature, seeding, and time, researchers and drug development professionals can harness this kinetically-driven separation to produce high-purity enantiomers, a critical step in the development of modern chiral therapeutics.

References

  • ACS Publications. (n.d.). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development.
  • ResearchGate. (n.d.). Application of Preferential Crystallization for Different Types of Racemic Compounds.
  • Coquerel, G. (2007). Preferential crystallization. Topics in Current Chemistry, 269, 1-51.
  • ACS Publications. (2019). Resolution Control in a Continuous Preferential Crystallization Process.
  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
  • Technobis. (2022). Advancements in chiral crystallization.
  • Lorenz, H., Polenske, D., & Seidel-Morgenstern, A. (2006). Application of preferential crystallization to resolve racemic compounds in a hybrid process. Chirality, 18(10), 828-40.
  • ResearchGate. (n.d.). Pitfalls and rewards of preferential crystallization.
  • PubChem. (n.d.). N-Benzoyl-(S)-phenylglycine.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.

Sources

Application Note: Enzymatic Synthesis of N-Benzoyl Amino Acids Using Immobilized Penicillin G Acylase

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-benzoyl amino acids are crucial intermediates in pharmaceutical synthesis and serve as building blocks for various bioactive molecules. Traditional chemical synthesis methods often involve harsh conditions and the use of hazardous reagents. This application note details a robust and environmentally benign protocol for the synthesis of N-benzoyl amino acids using immobilized Penicillin G Acylase (PGA). This biocatalytic approach offers high specificity, operates under mild conditions, and allows for easy separation and reuse of the enzyme, presenting a significant advantage over conventional chemical methods. We provide a detailed, step-by-step protocol, an exploration of the enzymatic mechanism, and a troubleshooting guide to facilitate successful implementation in the laboratory.

Introduction: The Case for Biocatalysis

N-acyl amino acids, particularly N-benzoyl derivatives, are valuable precursors in the synthesis of peptides, pharmaceuticals, and other specialty chemicals.[1][2] The benzoyl group serves as a critical protecting group for the amine functionality of amino acids, preventing undesirable side reactions during peptide synthesis.[2]

Conventional chemical benzoylation, such as the Schotten-Baumann reaction, requires stoichiometric amounts of benzoyl chloride and a strong base, often leading to racemization and the generation of significant waste streams.[2][3] In contrast, enzymatic synthesis offers a greener and more efficient alternative.[4] Penicillin G Acylase (PGA, E.C. 3.5.1.11), a well-characterized industrial enzyme, has demonstrated remarkable efficacy in catalyzing the N-acylation of various amino compounds.[5][6][7]

Advantages of Enzymatic Synthesis with PGA:

  • High Specificity: PGA exhibits a high degree of stereoselectivity, preferentially acylating L-amino acids, which is crucial for producing enantiomerically pure compounds.[7]

  • Mild Reaction Conditions: The reaction proceeds in aqueous buffer systems at or near neutral pH and moderate temperatures, preserving the integrity of sensitive functional groups.[6]

  • Reduced Waste: Biocatalytic methods eliminate the need for harsh chemicals and organic solvents, aligning with the principles of green chemistry.[4]

  • Enzyme Reusability: Immobilizing the enzyme on a solid support allows for simple recovery and reuse over multiple reaction cycles, significantly reducing process costs.[8][9][10]

Principle of the Method: The PGA Catalytic Cycle

Penicillin G Acylase, typically sourced from Escherichia coli, is a heterodimeric protein belonging to the N-terminal nucleophile (Ntn) hydrolase superfamily.[11][12] Its natural function involves the hydrolysis of penicillin G into 6-aminopenicillanic acid (6-APA) and phenylacetic acid (PAA).[6][11] However, this reaction is reversible and can be exploited for synthesis.

The catalytic mechanism for N-acylation involves a two-step, kinetically controlled process:

  • Acylation (Formation of the Acyl-Enzyme Intermediate): An acyl donor, such as methyl phenylacetate, enters the active site. The hydroxyl group of the N-terminal serine residue (βSer1) performs a nucleophilic attack on the carbonyl carbon of the acyl donor.[12] This forms a tetrahedral intermediate which then collapses to release the alcohol (methanol) and forms a covalent phenylacetyl-enzyme intermediate.[13]

  • Deacylation (Nucleophilic Attack by the Amino Acid): The amino group of the target amino acid enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the N-benzoyl amino acid product and regenerating the free enzyme for the next catalytic cycle.

A competing hydrolysis reaction, where water acts as the nucleophile, can also occur, leading to the formation of phenylacetic acid as a byproduct.[5][14] Optimizing reaction conditions to favor the aminolysis pathway is key to achieving high synthetic yields.

PGA_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation Enzyme Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme + Acyl Donor Acyl_Donor Methyl Phenylacetate Methanol Methanol Acyl_Enzyme->Methanol - Methanol Amino_Acid Amino Acid (Nucleophile) Product N-Benzoyl Amino Acid Regen_Enzyme Regenerated Enzyme Product->Regen_Enzyme - Product Acyl_Enzyme2->Product + Amino Acid

Figure 1. Simplified mechanism of PGA-catalyzed N-acylation.

Materials and Protocol

This protocol describes the synthesis of N-benzoyl-L-alanine as a representative example. The methodology can be adapted for other amino acids with minor modifications.

Reagents and Equipment
Reagent / EquipmentSupplierGrade / Specifications
Immobilized Penicillin G Acylase (PGA)e.g., Sigma-AldrichCovalently bound to a solid support (e.g., agarose)
L-AlanineAny major supplier≥99% purity
Methyl Phenylacetate (Acyl Donor)Any major supplier≥99% purity
Sodium Phosphate MonobasicAny major supplierACS Reagent Grade
Sodium Phosphate DibasicAny major supplierACS Reagent Grade
Sodium Hydroxide (NaOH)Any major supplier1 M and 5 M solutions
Hydrochloric Acid (HCl)Any major supplier1 M and 5 M solutions
Ethyl AcetateAny major supplierHPLC Grade
Deionized WaterIn-house>18 MΩ·cm
pH MeterStandard labCalibrated with pH 4, 7, and 10 buffers
Stirred-tank Reactor / Jacketed BeakerStandard labWith temperature control and overhead stirrer
Magnetic Stir Plate and Stir BarsStandard lab
Filtration Funnel (e.g., Büchner)Standard labWith appropriate filter paper
High-Performance Liquid Chromatography (HPLC)Standard labWith UV detector and C18 reverse-phase column
Detailed Step-by-Step Protocol

Experimental_Workflow prep 1. Prepare Reaction Buffer (0.1 M Phosphate, pH 8.0) dissolve 2. Dissolve Substrates (L-Alanine & Methyl Phenylacetate) prep->dissolve ph_adjust1 3. Adjust pH to 8.0 (with 1 M NaOH) dissolve->ph_adjust1 add_enzyme 4. Add Immobilized PGA (Initiate Reaction) ph_adjust1->add_enzyme react 5. Incubate Reaction (30°C, 2-4 hours, stirring) add_enzyme->react monitor 6. Monitor Progress (via HPLC) react->monitor stop 7. Stop Reaction (Filter to remove enzyme) monitor->stop >95% conversion extract 8. Product Isolation (Acidify to pH 2, extract with Ethyl Acetate) stop->extract purify 9. Purify & Characterize (Evaporate solvent, analyze purity via HPLC/NMR) extract->purify

Figure 2. General workflow for enzymatic N-benzoylation.

Step 1: Buffer Preparation Prepare 500 mL of a 0.1 M sodium phosphate buffer. Start with 500 mL of deionized water, dissolve the appropriate amounts of sodium phosphate monobasic and dibasic, and adjust the final pH to 8.0 using 1 M NaOH or 1 M HCl.

  • Rationale: PGA from E. coli typically exhibits optimal activity for synthesis in a slightly alkaline pH range (pH 7.5-8.5).[6][15] This pH ensures the amino acid's amino group is sufficiently deprotonated and nucleophilic.

Step 2: Substrate Solubilization In a 250 mL jacketed beaker, add 100 mL of the prepared pH 8.0 phosphate buffer. Add L-alanine (e.g., 20 mmol) and stir until fully dissolved. Then, add methyl phenylacetate (e.g., 25 mmol, 1.25 equivalents).

  • Rationale: A slight excess of the acyl donor can help drive the reaction towards product formation and suppress the competing hydrolysis of the acyl-enzyme intermediate.

Step 3: Reaction Initiation Place the beaker in a water bath or connect the jacket to a circulator set to 30°C. Begin gentle stirring (e.g., 150-200 rpm). Once the temperature has stabilized, add the immobilized PGA (e.g., 5-10% w/w of substrates).

  • Rationale: The optimal temperature is a balance between maximizing enzyme activity and ensuring enzyme stability. For most commercial PGAs, temperatures between 30-45°C are suitable.[10]

Step 4: Reaction Monitoring Maintain the pH at 8.0 throughout the reaction using an automated titrator or by manual addition of 1 M NaOH. The reaction produces phenylacetic acid as a byproduct of hydrolysis, which will lower the pH. The consumption of NaOH can be used as an indirect measure of the reaction rate. Withdraw small aliquots (e.g., 100 µL) at regular intervals (e.g., every 30 minutes), quench the reaction by adding an equal volume of 1 M HCl, and analyze by HPLC to monitor the formation of N-benzoyl-L-alanine and the consumption of L-alanine.

  • Rationale: Maintaining a constant pH is critical for consistent enzyme activity.[4] HPLC provides a direct and quantitative measure of reaction progress.

Step 5: Enzyme Recovery and Product Isolation Once the reaction has reached the desired conversion (typically >95% in 2-4 hours), stop the stirring and filter the reaction mixture (e.g., through a Büchner funnel) to recover the immobilized enzyme. Wash the recovered enzyme beads with buffer and store at 4°C for reuse.

  • Rationale: The primary advantage of immobilization is the ease of separation of the catalyst from the product solution.[9][16]

Step 6: Product Purification Transfer the filtrate to a clean beaker and place it in an ice bath. While stirring, slowly add 5 M HCl to acidify the solution to pH ~2.0. N-benzoyl-L-alanine will precipitate as a white solid.[3] Allow the precipitation to complete over 30 minutes in the ice bath. Collect the solid product by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.

  • Rationale: The product is a carboxylic acid and is least soluble in water at a pH well below its pKa (~3.7). Acidification is a standard and effective method for isolation.[17]

Expected Results & Characterization

Using this protocol, typical isolated yields for N-benzoyl-L-alanine are expected to be in the range of 85-95%. The final product purity should be >98% as determined by HPLC.

Characterization:

  • HPLC: Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% TFA). Monitor at 230 nm. The product will have a longer retention time than the starting L-alanine.

  • NMR: Confirm the structure via ¹H and ¹³C NMR.

  • Melting Point: The melting point should be consistent with literature values (approx. 151-153°C for N-benzoyl-L-alanine).[3][18]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Rate 1. Sub-optimal pH or temperature. 2. Inactivated or insufficient enzyme. 3. Poor substrate solubility.1. Verify pH meter calibration and reaction temperature. 2. Test enzyme activity with a standard substrate (e.g., penicillin G). Increase enzyme loading. 3. Add a small amount (5-10%) of a co-solvent like DMSO if substrates are poorly soluble.
Low Final Conversion 1. Product inhibition. 2. Reaction equilibrium reached. 3. Significant hydrolysis of acyl donor.1. Consider in-situ product removal if feasible. 2. Increase the molar ratio of the acyl donor to the amino acid. 3. Ensure pH is strictly controlled; a drop in pH favors hydrolysis. Consider using an organic solvent system with controlled water activity.[5][14]
Poor Product Purity 1. Incomplete reaction. 2. Co-precipitation of phenylacetic acid.1. Allow the reaction to proceed longer until HPLC shows complete consumption of the limiting reagent. 2. Wash the precipitated product thoroughly with cold water. Recrystallization from an ethanol/water mixture may be necessary.
Loss of Enzyme Activity Over Cycles 1. Mechanical damage to the support. 2. Denaturation due to pH/temperature excursions. 3. Fouling of the enzyme support by precipitated substrate/product.1. Use gentle stirring; avoid high-shear mixing. 2. Ensure tight control over reaction parameters. 3. Wash the immobilized enzyme thoroughly with buffer and then water after each cycle.

Conclusion

The enzymatic synthesis of N-benzoyl amino acids using immobilized Penicillin G Acylase is a powerful, efficient, and sustainable alternative to traditional chemical methods. The protocol described herein is robust, scalable, and provides high yields of pure product under mild, environmentally friendly conditions. By leveraging the specificity and catalytic power of PGA, researchers can streamline the synthesis of these valuable chemical building blocks, accelerating research and development in the pharmaceutical and biotechnology sectors.

References

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  • McVey, A. Penicillin Acylase. Chemistry 353 Projects. [Link]

  • Gardossi, L., et al. (2001). Quantitative acylation of amino compounds catalysed by penicillin G acylase in organic solvent at controlled water activity. Croatica Chemica Acta, 74(4), 757-762. [Link]

  • Grigorenko, V. G., et al. (2014). Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis. ACS Catalysis, 4(7), 2359-2371. [Link]

  • Gardossi, L., et al. (2001). Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity. ResearchGate. [Link]

  • Calveta, D., et al. (2003). N-Protection of Amino Acid Derivatives Catalyzed by Immobilized Penicillin G Acylase. ResearchGate. [Link]

  • Various Authors. (n.d.). Reaction catalyzed by penicillin G acylase. ResearchGate. [Link]

  • You, F., et al. (1995). Clarification of pencillin G acylase reaction mechanism. ResearchGate. [Link]

  • Alkema, W. B., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal, 270(17), 3604-3612. [Link]

  • L-Alanine, N-benzoyl-. PubChem. [Link]

  • N-benzoyl-L-alanine. ChEBI. [Link]

  • Synthesis of N-benzoyl L-alanine. PrepChem. [Link]

  • Li, H., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLOS ONE, 19(1), e0297232. [Link]

  • Duggleby, H. J., et al. (1995). Structure, Processing and Catalytic Action of Penicillin Acylase. University of Nottingham. [Link]

  • Illanes, A., et al. (2012). Enzymatic synthesis of ampicillin by immobilized penicillin G acylase of E.coli. Journal of the Chilean Chemical Society, 57(1), 1030-1035. [Link]

  • Zhang, Y., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 11, 1146757. [Link]

  • Zhang, Y., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. PMC. [Link]

  • Guzman, J., et al. (2023). Enzymatic synthesis of new antimicrobial peptides for food purposes. Frontiers in Microbiology, 14, 1163619. [Link]

  • Tokura, S., et al. (1971). A new substrate for papain, benzoyl-L-arginine-p-nitroanilide (L-BAPA). Journal of Biochemistry, 69(3), 599-600. [Link]

  • Synthesis of N-benzoyl L-alanine. PrepChem. [Link]

  • Arnold, F. H., et al. (2021). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC. [Link]

  • De Smedt, S. C., et al. (2000). Optimisation of an in vitro procedure for the determination of the enzymatic inhibition potency of multifunctional polymers. Journal of Controlled Release, 67(2-3), 323-332. [Link]

  • Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride. ResearchGate. [Link]

  • N-benzoyl-L-alanine. PubChem. [Link]

  • Process for producing N-protected amino acid.
  • Tokura, S., et al. (1971). A new substrate for papain, benzoyl-L-arginine-p-nitroanilide (L-BAPA). PubMed. [Link]

  • N-benzoyl-L-alanine. EMBL-EBI. [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

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Application Notes & Protocols: (Benzoylamino)(phenyl)acetic Acid in Peptide Synthesis and Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of (Benzoylamino)(phenyl)acetic acid, also known as N-Benzoyl-DL-phenylglycine, in the field of peptide synthesis and beyond. The focus is on its critical role as a chiral resolving agent, enabling the production of enantiomerically pure amino acids and other chiral molecules essential for the synthesis of stereospecific peptides and pharmaceuticals.

Introduction: The Significance of Chiral Purity in Peptide Science

In the realm of peptide synthesis and drug development, stereochemistry is paramount. The biological activity of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the specific chirality of their constituent amino acids. The use of racemic mixtures of amino acids in peptide synthesis can lead to the formation of diastereomeric peptides with different conformations, biological activities, and pharmacokinetic profiles. This necessitates the use of enantiomerically pure amino acids. This compound serves as a key player in obtaining these pure enantiomers, primarily through classical chemical resolution and modern chemoenzymatic methods.

Mechanism of Action: A Dual Role in Chiral Separation

This compound and its derivatives are instrumental in chiral separations through two primary mechanisms:

  • Diastereomeric Salt Formation: As a chiral carboxylic acid, N-Benzoyl-L-phenylglycine or N-Benzoyl-D-phenylglycine can be used to resolve racemic bases (e.g., chiral amines). The acidic carboxyl group of the resolving agent reacts with the basic amino group of the racemate to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

  • Substrate for Enzymatic Resolution: The racemic form, N-Benzoyl-DL-phenylglycine, is an excellent substrate for certain enzymes, such as acylases. These enzymes exhibit high stereoselectivity, hydrolyzing the N-acyl group of only one enantiomer (typically the L-enantiomer) to yield the free amino acid, while leaving the other enantiomer (the D-form) unchanged.[1][2] This allows for the efficient separation of the D- and L-phenylglycine enantiomers.

Logical Workflow for Chiral Resolution

The following diagram illustrates the general workflows for both chemical and enzymatic resolution involving this compound.

G cluster_0 Chemical Resolution (Diastereomeric Salt Formation) cluster_1 Enzymatic Resolution racemic_amine Racemic Amine (R/S) diastereomeric_salts Diastereomeric Salts (R-Amine/L-Acid, S-Amine/L-Acid) racemic_amine->diastereomeric_salts + resolving_agent N-Benzoyl-L-phenylglycine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt crystallization->less_soluble_salt Precipitates more_soluble_salt More Soluble Salt (in mother liquor) crystallization->more_soluble_salt Remains in solution acid_base_workup1 Acid/Base Workup less_soluble_salt->acid_base_workup1 acid_base_workup2 Acid/Base Workup more_soluble_salt->acid_base_workup2 pure_enantiomer1 Pure Enantiomer 1 acid_base_workup1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 acid_base_workup2->pure_enantiomer2 racemic_substrate N-Benzoyl-DL-phenylglycine enzymatic_reaction Enzymatic Hydrolysis racemic_substrate->enzymatic_reaction enzyme Acylase I enzyme->enzymatic_reaction products Mixture: L-Phenylglycine N-Benzoyl-D-phenylglycine enzymatic_reaction->products separation Separation (e.g., Extraction) products->separation l_amino_acid L-Phenylglycine separation->l_amino_acid d_acyl_amino_acid N-Benzoyl-D-phenylglycine separation->d_acyl_amino_acid hydrolysis Acid Hydrolysis d_acyl_amino_acid->hydrolysis d_amino_acid D-Phenylglycine hydrolysis->d_amino_acid

Caption: Workflows for chemical and enzymatic resolution.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Enzymatic Resolution of N-Benzoyl-DL-phenylglycine

This protocol describes the stereoselective hydrolysis of N-Benzoyl-DL-phenylglycine using Acylase I to produce L-phenylglycine and N-Benzoyl-D-phenylglycine.[1]

Materials:

  • N-Benzoyl-DL-phenylglycine

  • Acylase I (from porcine kidney)

  • 0.1 M Phosphate buffer (pH 7.8)

  • 1 M Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • pH meter

  • Stirred reaction vessel with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Substrate Preparation: Dissolve N-Benzoyl-DL-phenylglycine in a minimal amount of 0.1 M phosphate buffer at pH 7.8. Gentle heating may be required to facilitate dissolution. The final concentration should be around 50-100 mM.

    • Causality: The enzyme Acylase I has optimal activity at a slightly alkaline pH. Maintaining this pH is crucial for the reaction rate and enzyme stability.[2]

  • Enzymatic Reaction: Add Acylase I to the substrate solution. The enzyme loading is typically between 1-5% (w/w) of the substrate. Maintain the temperature at 37°C and stir the mixture.

  • pH Control: Monitor the pH of the reaction. As the hydrolysis proceeds, L-phenylglycine is formed, and the carboxylic acid of the N-benzoyl group is released, causing a drop in pH. Maintain the pH at 7.8 by the controlled addition of 1 M NaOH. The reaction progress can be monitored by the consumption of NaOH.[2]

  • Reaction Completion: The reaction is typically complete within 24 hours, or when the consumption of NaOH ceases.

  • Product Separation:

    • Acidify the reaction mixture to pH ~2 with HCl. This will precipitate the unreacted N-Benzoyl-D-phenylglycine.

    • Filter the mixture to collect the solid N-Benzoyl-D-phenylglycine.

    • The aqueous filtrate contains L-phenylglycine hydrochloride.

  • Isolation of L-Phenylglycine:

    • Neutralize the filtrate to the isoelectric point of L-phenylglycine (pH ~6.0) to precipitate the free amino acid.

    • Cool the solution to 4°C to maximize precipitation.

    • Filter, wash the solid with cold water, and dry to obtain pure L-phenylglycine.

  • Isolation of D-Phenylglycine:

    • The collected N-Benzoyl-D-phenylglycine can be hydrolyzed by refluxing in 6 M HCl to remove the benzoyl group.

    • After hydrolysis, the solution is cooled, and the benzoic acid is removed by extraction with ethyl acetate.

    • The aqueous layer containing D-phenylglycine hydrochloride is then treated as in step 6 to isolate D-phenylglycine.

Self-Validation:

  • The enantiomeric excess (% ee) of the produced L- and D-phenylglycine should be determined using chiral HPLC.

  • The purity of the products can be assessed by NMR and melting point determination.

Data Presentation: Typical Results of Enzymatic Resolution
ParameterL-PhenylglycineD-PhenylglycineReference
Isolated Yield~35-45%~25-35%[1]
Enantiomeric Excess>99%>95%[1]
Protocol 2: Chiral Resolution of a Racemic Amine using N-Benzoyl-L-phenylglycine

This protocol outlines the general procedure for resolving a racemic primary amine using N-Benzoyl-L-phenylglycine as the resolving agent.

Materials:

  • Racemic amine

  • N-Benzoyl-L-phenylglycine

  • Appropriate solvent (e.g., methanol, ethanol, acetone)

  • 1 M HCl

  • 1 M NaOH

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Equipment:

  • Crystallization dish

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic amine and an equimolar amount of N-Benzoyl-L-phenylglycine in a suitable solvent at an elevated temperature to ensure complete dissolution.

    • Causality: The choice of solvent is critical as it influences the solubility of the diastereomeric salts. The ideal solvent will have a large solubility difference between the two diastereomers.

  • Crystallization: Slowly cool the solution to room temperature, and then to 4°C, to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

  • Isolation of the Diastereomeric Salt: Filter the crystals and wash them with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Chiral Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the solution with 1 M NaOH to deprotonate the amine.

    • Extract the free amine with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Acidify the aqueous layer from step 4 with 1 M HCl to precipitate the N-Benzoyl-L-phenylglycine.

    • Filter, wash with water, and dry to recover the resolving agent for reuse.

Self-Validation:

  • The optical purity of the resolved amine should be determined by chiral GC or HPLC.

  • The process can be repeated (recrystallization) to enhance the enantiomeric excess.

Visualization of Diastereomeric Salt Formation and Separation

G racemic_mix Racemic Amine (R-NH2 + S-NH2) in Solution salt_formation Diastereomeric Salt Formation (R-NH3+ L-COO-  &  S-NH3+ L-COO-) racemic_mix->salt_formation resolving_agent Chiral Acid (L-COOH) resolving_agent->salt_formation crystallization Cooling & Crystallization salt_formation->crystallization separation Filtration crystallization->separation solid_phase Solid Phase: Less Soluble Diastereomer (e.g., R-NH3+ L-COO-) liberation1 Liberation of Amine (Base Addition) solid_phase->liberation1 liquid_phase Liquid Phase (Mother Liquor): More Soluble Diastereomer (e.g., S-NH3+ L-COO-) liberation2 Liberation of Amine (Base Addition) liquid_phase->liberation2 separation->solid_phase separation->liquid_phase pure_amine1 Enriched R-NH2 liberation1->pure_amine1 pure_amine2 Enriched S-NH2 liberation2->pure_amine2

Caption: Diastereomeric salt crystallization workflow.

Conclusion and Future Perspectives

This compound is a versatile and indispensable tool in the synthesis of chiral molecules. Its application in both classical chemical and modern enzymatic resolutions provides robust and scalable methods for obtaining enantiomerically pure building blocks. For professionals in peptide synthesis and drug development, mastering these techniques is crucial for the efficient and successful creation of stereochemically defined therapeutic agents. Future advancements may focus on the development of immobilized enzymes for enhanced reusability and process efficiency in enzymatic resolutions.

References

  • Enzymic resolution of DL-phenylglycine. [URL: https://www.researchgate.net/publication/234057929_Enzymic_resolution_of_DL-phenylglycine]
  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents. [URL: https://patents.google.

Sources

Application Notes & Protocols: (Benzoylamino)(phenyl)acetic Acid in Diastereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Benzoylamino)(phenyl)acetic acid, a derivative of the non-proteinogenic amino acid phenylglycine, has emerged as a powerful and versatile chiral auxiliary in modern asymmetric synthesis. Its rigid structure, defined by the stereocenter directly attached to a phenyl ring and an N-benzoyl group, provides an effective steric and electronic environment for inducing high levels of diastereoselectivity in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[1][2] This guide provides an in-depth exploration of its application, focusing on the mechanistic principles that govern stereocontrol and offering detailed, field-proven protocols for its use in the asymmetric Strecker synthesis of α-amino acids and the diastereoselective construction of β-lactam rings. These methodologies are of paramount importance to researchers in medicinal chemistry and drug development for accessing enantiomerically pure building blocks for complex pharmaceutical targets.

Principle of Operation: A Chiral Auxiliary's Role

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with a specific stereochemical outcome.[3] The unique value of this compound and its derivatives, such as (R)-phenylglycine amide, lies in their ability to form intermediates that present a sterically hindered facial bias, compelling incoming reagents to attack from the less hindered direction.

The general workflow for utilizing a chiral auxiliary is a multi-step process that is foundational to its practical application.

G cluster_workflow General Workflow Using a Chiral Auxiliary A 1. Covalent Attachment Couple prochiral substrate to the This compound auxiliary. B 2. Diastereoselective Reaction Perform the key bond-forming reaction (e.g., alkylation, cycloaddition). A->B C 3. Diastereomer Separation The resulting products are diastereomers, often separable by chromatography or crystallization. B->C D 4. Auxiliary Cleavage Remove the auxiliary, typically via hydrolysis, to yield the enantiopure product. C->D E 5. Auxiliary Recovery Isolate the chiral auxiliary for potential reuse, enhancing process economy. D->E

Caption: General experimental workflow for asymmetric synthesis.

Application I: Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a cornerstone method for preparing α-amino acids. By employing a chiral amine component, the reaction can be rendered asymmetric. (R)-phenylglycine amide has proven to be an exceptional chiral auxiliary for this purpose, enabling a highly efficient "crystallization-induced asymmetric transformation."[4]

Mechanism of Stereocontrol

In this reaction, an aldehyde condenses with (R)-phenylglycine amide to form a diastereomeric mixture of α-amino nitriles upon the addition of a cyanide source. The key to the high selectivity is the thermodynamic equilibrium between the two diastereomeric products in solution. One diastereomer is significantly less soluble and selectively precipitates, driving the equilibrium towards its formation. This dynamic resolution results in a high yield and excellent diastereomeric ratio of the solid product.[4] The stereochemical outcome is dictated by the conformation of the imine intermediate, where the bulky phenyl group of the auxiliary shields one face from nucleophilic attack.

G cluster_mech Proposed Stereochemical Model in Strecker Synthesis Reactants {(R)-Phenylglycine Amide + Aldehyde (R'-CHO)|Formation of Imine Intermediate} TransitionState Imine Intermediate The phenyl group from the auxiliary creates a sterically hindered 'top' face. CN⁻ Attack Cyanide ion (CN⁻) approaches from the less hindered 'bottom' face. Reactants->TransitionState:f0 Condensation Product {Favored Diastereomer|(S)-α-Amino Nitrile Precursor} TransitionState:f2->Product C-C Bond Formation G cluster_workflow Enolate-Imine Condensation for β-Lactam Synthesis A 1. Imine Formation React benzaldehyde with a (R)-phenylglycine methyl ester. C 3. Diastereoselective Cycloaddition Combine the imine and zinc enolate at low temperature (e.g., -70 °C). A->C B 2. Enolate Generation Prepare a chlorozinc enolate from an appropriate ethyl acetate derivative. B->C D 4. Product Isolation Obtain the (3S, 4S, αR)-β-lactam product with high diastereomeric excess. C->D

Caption: Workflow for diastereoselective β-lactam synthesis.

Protocol: Synthesis of a (3S, 4S)-β-Lactam Intermediate

This protocol is based on the zinc-mediated condensation to produce trans-2-azetidinones. [5] Materials:

  • N-benzylidene-(R)-phenylglycine methyl ester (chiral imine)

  • Ethyl acetate derivative (e.g., ethyl 2-((2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl)acetate for a protected 3-amino group)

  • Lithium diisopropylamide (LDA)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Enolate Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the ethyl acetate derivative in anhydrous THF.

  • Cool the solution to -70 °C (dry ice/acetone bath).

  • Slowly add a solution of LDA (1.0 eq) and stir for 30 minutes to form the lithium enolate.

  • Add a solution of anhydrous ZnCl₂ (1.0 eq) in THF to the enolate solution to transmetalate, forming the chlorozinc enolate. Stir for another 30 minutes at -70 °C.

  • Imine Reaction: In a separate flask, dissolve the N-benzylidene-(R)-phenylglycine methyl ester (1.0 eq) in anhydrous THF.

  • Add the imine solution via cannula to the cold zinc enolate solution.

  • Maintain the reaction at -70 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the diastereomerically enriched β-lactam. The reported diastereomeric excess for this type of reaction is often greater than 97%. [5]

Summary and Outlook

This compound and its simple derivatives are highly effective chiral auxiliaries that provide a reliable and scalable means of controlling stereochemistry. Their utility in the synthesis of valuable chiral building blocks like non-natural amino acids and β-lactams underscores their importance in pharmaceutical and chemical research. [1][6]The key advantages include predictable stereochemical outcomes, high diastereoselectivity often enhanced by crystallization, and the potential for auxiliary recovery. Future work will likely expand their application to other classes of reactions and the development of catalytic variants to further improve atom economy.

References

  • Vertex AI Search. (2023). Historical Context in Organic Chemistry Research.
  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 319-366).
  • BenchChem. (2025). The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. BenchChem.
  • Schatz, J. (Ed.). (2020).
  • Boesten, W. H., Seerden, J. P., de Lange, B., Dielemans, H. J., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • van der Steen, F. H., van der Marel, G. A., & van Boom, J. H. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 34(20), 3111-3114. [Link]

  • Ollivier, C., & Renaud, P. (2001). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 1, 1589-1598. [Link]

  • Alcaide, B., & Almendros, P. (2014). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 12(43), 8575-8587. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from Wikipedia. [Link]

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Application Notes & Protocols for (Benzoylamino)(phenyl)acetic acid as a Chiral Derivatizing Agent in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Imperative of Enantiomeric Resolution in Modern Science

In the realms of pharmaceutical development, toxicology, and biochemistry, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for this purpose.

While direct separation on Chiral Stationary Phases (CSPs) is a powerful technique, an alternative and highly versatile approach is the indirect method. This strategy involves the pre-column derivatization of the enantiomeric analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing for their separation on standard, achiral HPLC columns.

This guide focuses on the application of (Benzoylamino)(phenyl)acetic acid , also known as N-benzoyl-phenylglycine, as an effective CDA for the resolution of chiral amines and alcohols. The inherent chirality and rigid structure of the phenylglycine backbone, augmented by the benzoyl group, provide a robust scaffold for inducing significant chromatographic differences between the resulting diastereomers. We will explore the underlying principles, provide detailed, field-tested protocols, and discuss the causality behind the experimental choices, empowering researchers to confidently implement this methodology.

The Principle of Diastereomeric Resolution: A Mechanistic Overview

The core principle of this method lies in the conversion of a challenging analytical problem (separating enantiomers) into a routine one (separating diastereomers). The enantiopure this compound serves as the chiral handle.

Let's consider a racemic analyte, a mixture of (R)-Analyte and (S)-Analyte, reacting with a single enantiomer of our CDA, for instance, (R)-(Benzoylamino)(phenyl)acetic acid. The reaction proceeds as follows:

  • (R)-Analyte + (R)-CDA → (R,R)-Diastereomer

  • (S)-Analyte + (R)-CDA → (S,R)-Diastereomer

The resulting (R,R) and (S,R) diastereomers now have different spatial arrangements and, consequently, different physical properties. These differences in polarity, steric hindrance, and potential for intermolecular interactions (like hydrogen bonding and π-π stacking) with the HPLC stationary phase are what allow them to be separated using standard reversed-phase or normal-phase chromatography. The selection of the (R)- or (S)-enantiomer of the CDA can be used to invert the elution order of the analyte enantiomers, a useful tool for confirming peak identity and resolving trace enantiomers from major peaks.

The choice of N-benzoyl-phenylglycine is deliberate. Phenylglycine derivatives are well-established as effective chiral selectors, often forming the basis of commercial Pirkle-type chiral stationary phases.[1] By using it as a mobile CDA, we leverage its proven chiral recognition capabilities in a flexible, solution-phase reaction.

Diagram of the Derivatization and Separation Principle

G cluster_0 Racemic Analyte cluster_1 Derivatization Reaction cluster_2 Diastereomeric Mixture R_Analyte (R)-Analyte reaction Formation of Diastereomers R_Analyte->reaction S_Analyte (S)-Analyte S_Analyte->reaction CDA (R)-(Benzoylamino)(phenyl)acetic acid (Chiral Derivatizing Agent) CDA->reaction RR_Diastereomer (R,R)-Diastereomer reaction->RR_Diastereomer SR_Diastereomer (S,R)-Diastereomer reaction->SR_Diastereomer HPLC Separation on Achiral HPLC Column RR_Diastereomer->HPLC SR_Diastereomer->HPLC Peaks Resolved Chromatographic Peaks HPLC->Peaks

Caption: Workflow from racemic analyte to resolved peaks via diastereomer formation.

Experimental Protocols: A Step-by-Step Guide

Successful derivatization hinges on the efficient formation of an amide or ester bond between the CDA and the analyte (chiral amines or alcohols, respectively). The carboxylic acid of this compound is not sufficiently reactive on its own and must first be activated. We present two robust protocols for this activation and subsequent derivatization.

Protocol 1: Carboxylic Acid Activation via an Acid Chloride

This classic method is highly effective and proceeds through a reactive acyl chloride intermediate. It is particularly suitable for analytes that are stable under mildly acidic conditions generated during the reaction.

Materials:

  • (R)- or (S)-(Benzoylamino)(phenyl)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • The racemic analyte (e.g., chiral amine or alcohol)

  • Anhydrous reaction vial with a septum cap

  • Nitrogen or Argon gas line

Step-by-Step Methodology:

  • Preparation of the Acid Chloride (The CDA Reagent):

    • In a flame-dried vial under an inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of this compound in 5 mL of anhydrous toluene.

    • Add a catalytic drop of anhydrous N,N-Dimethylformamide (DMF).

    • Slowly add 1.2 mmol of oxalyl chloride (or 1.5 mmol of thionyl chloride) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases. The formation of the acid chloride is complete.

    • Scientist's Note: This step is critical. The acid chloride is moisture-sensitive. It is best to prepare it fresh and use it immediately. For convenience, the solvent can be carefully removed under reduced pressure, and the resulting acid chloride can be re-dissolved in an anhydrous solvent like DCM for the next step.

  • Derivatization of the Chiral Analyte:

    • In a separate anhydrous vial, dissolve 0.8 mmol of the racemic amine or alcohol analyte in 5 mL of anhydrous DCM.

    • Add 1.2 mmol of an anhydrous base, such as pyridine or triethylamine. The base acts as a scavenger for the HCl generated during the reaction.

    • Cool the analyte solution to 0 °C in an ice bath.

    • Slowly add a solution of 1.0 mmol of the freshly prepared (Benzoylamino)(phenyl)acetyl chloride in 2 mL of anhydrous DCM to the stirring analyte solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. For sterically hindered or less reactive analytes, the reaction may be left overnight.

    • Expert Insight: Using a slight excess of the CDA ensures complete derivatization of the analyte. The stoichiometry is key to accurate quantification.

  • Reaction Quench and Sample Preparation:

    • Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and HCl.

    • Transfer the mixture to a separatory funnel, add 10 mL of water, and extract the diastereomeric products with 2 x 15 mL of ethyl acetate or DCM.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 1.0 mL) for analysis. The sample is now ready for injection.

Protocol 2: Derivatization using Peptide Coupling Agents

This method is milder than the acid chloride protocol and is ideal for sensitive or acid-labile analytes. It uses standard peptide coupling reagents to form the amide or ester bond directly.

Materials:

  • (R)- or (S)-(Benzoylamino)(phenyl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • The racemic analyte (e.g., chiral amine or alcohol)

Step-by-Step Methodology:

  • Reaction Setup:

    • In an anhydrous vial, dissolve 1.0 mmol of this compound, 1.1 mmol of EDC, and 1.1 mmol of HOBt in 10 mL of anhydrous DMF.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Causality Explanation: EDC facilitates the formation of a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization of the CDA.[2]

  • Derivatization Reaction:

    • Add 0.9 mmol of the racemic amine or alcohol analyte to the activated CDA solution.

    • Add 1.5 mmol of DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or a pilot HPLC injection if necessary.

  • Sample Work-up:

    • Dilute the reaction mixture with 30 mL of ethyl acetate.

    • Wash the organic solution sequentially with 15 mL of 5% aqueous HCl, 15 mL of saturated aqueous sodium bicarbonate, and 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Reconstitute the final product in a precise volume of the HPLC mobile phase for analysis.

HPLC Method Development and Data Analysis

Once the diastereomers are formed, their separation can be achieved on a standard reversed-phase column.

Recommended HPLC Conditions
  • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size) is a robust starting point.

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile or Methanol with the same modifier as Mobile Phase A.

  • Detection: UV detector. The benzoyl and phenyl groups in the CDA provide a strong chromophore. A wavelength between 230-260 nm is typically effective. A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

Generic Gradient for Method Development

A good starting point for separating the newly formed diastereomers is a broad linear gradient.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

This scouting gradient will help determine the approximate elution conditions. The gradient can then be optimized (made shallower around the elution time of the diastereomers) to improve resolution.

Data Presentation and Interpretation

The success of the chiral separation is quantified by the resolution factor (Rs). An Rs value of ≥ 1.5 indicates baseline separation, which is desirable for accurate quantification.

Table 1: Representative Chromatographic Data for the Separation of Chiral Amine Diastereomers (Analyte: Racemic 1-Phenylethylamine; CDA: (R)-(Benzoylamino)(phenyl)acetic acid)

DiastereomerRetention Time (t_R, min)Peak Width (W, min)Resolution (R_s)Separation Factor (α)
(S,R)-Amide15.20.45\multirow{2}{}{2.0}\multirow{2}{}{1.15}
(R,R)-Amide16.10.48
  • Resolution (R_s): Calculated as 2 * (t_R2 - t_R1) / (W1 + W2).

  • Separation Factor (α): Calculated as (t_R2 - t_void) / (t_R1 - t_void).

Synthesis of the Chiral Derivatizing Agent

For laboratories preferring to synthesize the CDA, this compound can be prepared from the corresponding enantiomer of phenylglycine.

Diagram of CDA Synthesis

G Phenylglycine (R)-Phenylglycine NaOH 1. NaOH (aq) Phenylglycine->NaOH Dissolve BenzoylChloride 2. Benzoyl Chloride NaOH->BenzoylChloride Schotten-Baumann Reaction Acidification 3. HCl (aq) BenzoylChloride->Acidification Neutralize & Precipitate CDA (R)-(Benzoylamino)(phenyl)acetic acid Acidification->CDA Isolate & Purify

Caption: Synthetic pathway for the chiral derivatizing agent.

This reaction, a classic Schotten-Baumann acylation, involves reacting the amino group of phenylglycine with benzoyl chloride under basic conditions. The resulting N-benzoyl derivative is then precipitated by acidification and can be purified by recrystallization.

Trustworthiness and Self-Validation

To ensure the integrity of the results obtained with this method, the following steps are crucial:

  • Confirm CDA Purity: The enantiomeric purity of the this compound is critical. Any contamination with the opposite enantiomer will lead to the formation of four diastereomers, complicating the chromatogram and compromising quantification.

  • Monitor for Racemization: The activation and derivatization conditions should be mild enough to prevent racemization of either the CDA or the analyte. Running a control reaction with an enantiopure standard of the analyte can verify this.

  • Validate the Method: A full method validation according to ICH guidelines (linearity, accuracy, precision, LOD, LOQ) should be performed for quantitative applications.

By implementing these protocols and understanding the principles behind them, researchers can effectively utilize this compound as a powerful tool for the chiral resolution of amines and alcohols, advancing projects in drug discovery, quality control, and metabolic research.

References

  • Simeonov, S. P., et al. (2010). "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization". American Journal of Analytical Chemistry. [Link]

  • Gubitz, G., et al. (2001). "PERFORMANCE OF NEW HPLC CHIRAL STATIONARY PHASE DERIVED FROM N-(3,5-DINITROBENZOYL)-D-α-PHENYLGLYCINE WITH QUINOXALINE BR..." Journal of Liquid Chromatography & Related Technologies. [Link]

  • Kawakami, T., et al. (2013). "Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor". Angewandte Chemie International Edition. [Link]

Sources

Application Notes and Protocols: Asymmetric Aldol Reactions with (Benzoylamino)(phenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. The quest for stereocontrol in this transformation has led to the development of numerous asymmetric methodologies. This guide provides an in-depth exploration of asymmetric aldol reactions utilizing derivatives of (benzoylamino)(phenyl)acetic acid, also known as N-benzoyl-α-phenylglycine. These compounds serve as powerful chiral auxiliaries and organocatalysts, enabling the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds, which are pivotal structural motifs in many biologically active molecules and pharmaceuticals. This document will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into experimental design and troubleshooting for researchers, scientists, and drug development professionals.

Introduction: The Power of Chiral Amino Acid Derivatives in Aldol Chemistry

The asymmetric aldol reaction is a fundamental tool for constructing complex chiral molecules.[1][2] Historically, achieving high levels of stereoselectivity required the use of stoichiometric amounts of chiral auxiliaries or chiral Lewis acids.[1] However, the field of organocatalysis has emerged as a more atom-economical and environmentally benign approach.[1] Within this domain, amino acids and their derivatives have proven to be exceptionally effective catalysts, mimicking the action of natural aldolase enzymes.[2][3][4]

This compound and its analogues are a class of acyclic amino acid derivatives that offer distinct advantages in asymmetric synthesis.[5] The presence of the bulky benzoyl and phenyl groups provides a well-defined chiral environment, influencing the facial selectivity of the reacting partners. Furthermore, the carboxylic acid and amide functionalities can participate in a network of hydrogen bonds, stabilizing the transition state and enhancing stereochemical communication.

This guide will focus on two primary applications of these derivatives:

  • As Chiral Auxiliaries: Covalently attached to a reactant to direct the stereochemical outcome of the aldol reaction.

  • As Organocatalysts: Used in catalytic amounts to promote the reaction between a ketone donor and an aldehyde acceptor.

Mechanistic Insights: Understanding the Source of Stereocontrol

The stereochemical outcome of these reactions is governed by the formation of a well-organized transition state. The principles of the Zimmerman-Traxler model, originally proposed for metal enolate reactions, can be conceptually applied to understand the stereoselectivity in these organocatalyzed systems.[6]

2.1. Enamine-Based Catalysis: The Key Intermediate

When used as organocatalysts, primary or secondary amino acid derivatives react with a ketone donor to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, facilitating the attack on the aldehyde acceptor.[4][6]

The generally accepted catalytic cycle can be visualized as follows:

Enamine Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst (Benzoylamino)(phenyl)acetic acid derivative Catalyst->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation AldolProduct β-Hydroxy Ketone (Aldol Product) Iminium->AldolProduct + H₂O AldolProduct->Catalyst Catalyst Regeneration Water H₂O Water->Iminium

Figure 1: Generalized enamine catalytic cycle for the amino acid-catalyzed asymmetric aldol reaction.

The stereoselectivity of the reaction is determined in the C-C bond-forming step within the stereodetermining transition state. The chiral catalyst or auxiliary dictates the facial approach of the aldehyde to the enamine. The bulky substituents on the this compound derivative effectively shield one face of the enamine, forcing the aldehyde to approach from the less sterically hindered side.

Application as a Chiral Auxiliary

In this approach, the this compound derivative is covalently attached to the ketone or aldehyde, often as an amide or ester. This ensures close proximity of the chiral director to the reacting center.

3.1. Rationale for Experimental Design

The choice of the specific derivative and reaction conditions is critical for achieving high diastereoselectivity. The N-benzoyl group is important for providing steric bulk and participating in hydrogen bonding. The phenyl group further enhances the steric hindrance, creating a more defined chiral pocket.

3.2. General Protocol for Asymmetric Aldol Reaction with a Chiral Auxiliary

This protocol describes a general procedure for the reaction of an N-acyl oxazolidinone, a common scaffold for chiral auxiliary-based aldol reactions, with an aldehyde. While not directly using a this compound derivative, the principles are analogous and widely applicable.

Materials:

  • Chiral N-acyl oxazolidinone derived from this compound

  • Aldehyde

  • Lewis acid (e.g., TiCl₄, Sn(OTf)₂, Dibutylboron triflate)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene, THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃)

  • Standard laboratory glassware and workup materials

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral N-acyl oxazolidinone (1.0 equiv) in the anhydrous solvent.

  • Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Enolate Formation: Add the tertiary amine base (1.1-1.5 equiv) followed by the slow, dropwise addition of the Lewis acid (1.1-1.5 equiv). Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add the aldehyde (1.2-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of the appropriate aqueous solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction) to yield the desired β-hydroxy carbonyl compound.

Application as an Organocatalyst

The use of this compound derivatives as organocatalysts represents a more modern and efficient approach.[5] These reactions are often performed under mild conditions and do not require pre-formation of enolates.[4]

4.1. Rationale for Experimental Design

The catalytic efficiency and stereoselectivity are highly dependent on the solvent, temperature, and the presence of additives. A screen of these parameters is often necessary to optimize the reaction for a new set of substrates. Acyclic amino acids have been shown to be effective catalysts for intermolecular aldol reactions.[5][6]

4.2. General Protocol for an Organocatalyzed Asymmetric Aldol Reaction

This protocol provides a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a this compound derivative.

Materials:

  • This compound derivative (catalyst, 5-30 mol%)

  • Ketone (donor, often used as solvent or in excess)

  • Aldehyde (acceptor, 1.0 equiv)

  • Solvent (e.g., DMSO, DMF, CHCl₃, or neat)

  • Standard laboratory glassware and workup materials

Procedure:

  • Setup: To a reaction vessel, add the this compound derivative catalyst and the ketone.

  • Aldehyde Addition: Add the aldehyde to the mixture.

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to lower temperatures) and monitor by TLC.

  • Workup: Upon completion, the reaction mixture can be directly purified by column chromatography or subjected to an aqueous workup to remove the catalyst and any unreacted starting materials.

  • Purification: Purify the aldol product by flash column chromatography on silica gel.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.

Data Presentation: Representative Results

The following table summarizes typical results that can be achieved with these methods, showcasing the influence of the aldehyde substrate on the reaction outcome.

EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
14-Nitrobenzaldehyde20DMSO2495>99
2Benzaldehyde20DMSO488897
34-Methoxybenzaldehyde30Neat727595
4Isovaleraldehyde30CHCl₃966092

Data are representative and may vary based on specific reaction conditions and the derivative of this compound used.

Experimental Workflow and Logic

The successful implementation of these reactions requires a logical workflow, from initial catalyst screening to final product analysis.

Experimental Workflow cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Substrate Scope cluster_2 Phase 3: Application & Derivatization A Select (Benzoylamino)(phenyl)acetic acid derivative B Choose Model Substrates (e.g., Acetone + 4-Nitrobenzaldehyde) A->B C Screen Reaction Parameters (Solvent, Temp., Catalyst Loading) B->C D Determine Yield and ee (GC, NMR, Chiral HPLC) C->D E Apply Optimized Conditions to a Range of Aldehydes D->E Optimized Conditions G Analyze Trends in Reactivity and Selectivity E->G F Investigate Different Ketone Donors F->G H Scale-up of Key Reactions G->H Successful Substrates I Derivatization of Aldol Products for Further Synthesis H->I J Confirmation of Absolute Stereochemistry I->J

Figure 2: A logical workflow for developing an asymmetric aldol reaction using this compound derivatives.

Troubleshooting and Expert Insights
  • Low Yields:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Increase reaction time, adjust temperature, or screen different solvents. Ensure all reagents and solvents are anhydrous, especially when using Lewis acids.

  • Low Enantioselectivity:

    • Cause: Poorly organized transition state or background uncatalyzed reaction.

    • Solution: Lower the reaction temperature. Increase the steric bulk of the catalyst or auxiliary. Screen different derivatives of this compound.

  • Difficulty with Catalyst Removal:

    • Cause: The acidic nature of the catalyst can make it soluble in organic layers.

    • Solution: Perform an acid-base extraction. Wash the organic layer with a mild aqueous base (e.g., NaHCO₃) to deprotonate and extract the catalyst into the aqueous phase.

  • Epimerization of the Aldol Product:

    • Cause: The β-hydroxy ketone product can be sensitive to acidic or basic conditions, leading to retro-aldol reaction and loss of stereochemical integrity.

    • Solution: Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases.

Conclusion

Derivatives of this compound are versatile and powerful tools for asymmetric aldol reactions. Whether employed as chiral auxiliaries or as organocatalysts, they provide a reliable means of controlling stereochemistry in the formation of valuable β-hydroxy carbonyl compounds. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement and adapt these methodologies for their specific synthetic targets in drug discovery and development.

References
  • Alza, E., et al. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules, 26(4), 826. [Link]

  • Chen, J-R., et al. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. [Link]

  • Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Sakthivel, K., et al. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. [Link]

  • ResearchGate. (2021). Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid... ResearchGate. [Link]

  • Lam, Y-h., et al. (2012). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC. [Link]

  • Alza, E. & Pericàs, M. A. (2015). Chapter 12: Other Amino Acids as Asymmetric Organocatalysts.
  • Semantic Scholar. (2003). An Amino Acid Co-catalyzed Asymmetric Aldol Reaction. Semantic Scholar. [Link]

  • Córdova, A., et al. (2002). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications, (24), 3024-3025. [Link]

Sources

Introduction: The Strategic Role of (Benzoylamino)(phenyl)acetic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of (Benzoylamino)(phenyl)acetic Acid in Multicomponent Reactions for Drug Discovery

In the landscape of modern medicinal chemistry and drug discovery, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, have emerged as a powerful tool to meet this demand.[1][2] These reactions are prized for their high atom economy, operational simplicity, and their ability to quickly generate vast libraries of structurally diverse molecules for biological screening.[3][4]

Within the toolkit of MCRs, this compound (also known as N-Benzoyl-DL-phenylglycine) serves as a cornerstone carboxylic acid component. Its rigid phenylglycine backbone, decorated with a benzoyl group, allows it to be incorporated into complex molecular scaffolds that mimic peptide structures. These resulting "peptidomimetics" are of significant interest in pharmaceutical development due to their potential for improved metabolic stability and oral bioavailability compared to natural peptides. This guide provides an in-depth exploration of the application of this compound in the Ugi and Passerini reactions, two of the most prominent isocyanide-based MCRs, offering detailed mechanistic insights and actionable laboratory protocols for researchers.

Core Application: The Ugi Four-Component Reaction (U-4CR)

First reported by Ivar Karl Ugi in 1959, the Ugi four-component reaction (U-4CR) is arguably the most significant and widely utilized MCR.[5][6] It masterfully combines an aldehyde (or ketone), a primary amine, an isocyanide, and a carboxylic acid to produce an α-aminoacyl amide derivative in a single pot.[7][8] The use of this compound in this reaction directly yields complex peptidomimetic structures, making it a highly valuable transformation for generating compound libraries for drug screening.[7]

Reaction Mechanism: A Cascade of Controlled Reactivity

The success of the Ugi reaction lies in a sequence of reversible steps that are driven to completion by a final, irreversible rearrangement.[5] The carboxylic acid component, in this case this compound, plays a critical dual role: it acts as a proton source to activate the initially formed imine and later serves as the nucleophile that becomes incorporated into the final product.

The generally accepted mechanism proceeds as follows:

  • Imine Formation: The aldehyde and amine rapidly and reversibly condense to form an imine, releasing one molecule of water.

  • Iminium Ion Activation: this compound protonates the imine, forming a highly electrophilic iminium ion.

  • Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide performs a nucleophilic attack on the iminium ion, generating a stable nitrilium ion intermediate.

  • Carboxylate Addition: The conjugate base of the carboxylic acid (the benzoylaminophenylacetate anion) adds to the nitrilium ion. This forms an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The reaction culminates in an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. The acyl group from the this compound moiety migrates from the oxygen to the nitrogen atom, forming the highly stable final bis-amide product. This final step drives the entire reaction equilibrium forward.[5][9]

Ugi_Mechanism cluster_start Reactants cluster_steps Reaction Pathway Aldehyde R1-CHO Imine Imine (R1-CH=N-R2) Aldehyde->Imine + Amine - H2O Amine R2-NH2 Amine->Imine CarboxylicAcid This compound Iminium Iminium Ion [R1-CH=NH+-R2] CarboxylicAcid->Iminium Isocyanide R3-NC Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Iminium + H+ (from Acid) Iminium->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Anion Product Final Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement (Irreversible)

Ugi four-component reaction mechanism.
Protocol 1: Synthesis of an α-Aminoacyl Amide via U-4CR

This protocol describes a representative Ugi reaction using benzaldehyde, benzylamine, tert-butyl isocyanide, and this compound.

Materials:

  • This compound (1.0 eq, 2.55 g)

  • Benzaldehyde (1.0 eq, 1.06 g, 1.02 mL)

  • Benzylamine (1.0 eq, 1.07 g, 1.10 mL)

  • tert-Butyl isocyanide (1.0 eq, 0.83 g, 1.12 mL)

  • Methanol (MeOH), anhydrous (0.5 M solution, 20 mL)

  • Round-bottom flask (50 mL), magnetic stirrer, and stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reactant Dissolution: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (2.55 g, 10 mmol) and anhydrous methanol (20 mL). Stir at room temperature until the acid is fully dissolved.

  • Addition of Aldehyde and Amine: Sequentially add benzaldehyde (1.02 mL, 10 mmol) and benzylamine (1.10 mL, 10 mmol) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Isocyanide: Add tert-butyl isocyanide (1.12 mL, 10 mmol) to the reaction mixture in a dropwise manner. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood. The Ugi reaction is often exothermic, and a slight increase in temperature may be observed.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, often a solid or viscous oil, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure α-aminoacyl amide.

Data Presentation: Representative Ugi Reaction Outcomes

The Ugi reaction is known for its generally high yields and tolerance for a wide variety of functional groups.[5]

Component A (Aldehyde)Component B (Amine)Component C (Isocyanide)SolventTime (h)Yield (%)
BenzaldehydeBenzylaminetert-Butyl IsocyanideMeOH2480-90
4-ChlorobenzaldehydeAnilineCyclohexyl IsocyanideMeOH2475-85
IsobutyraldehydeBenzylamineBenzyl IsocyanideEtOH1882-92

The Passerini Three-Component Reaction (P-3CR)

Discovered by Mario Passerini in 1921, the Passerini reaction is the precursor to the Ugi reaction and involves three components: an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[10][11] The product is an α-acyloxy amide. While structurally different from the Ugi product, it is another valuable scaffold for medicinal chemistry.[12] Using this compound in this reaction yields a product with an ester linkage, which can be designed as a prodrug that is later hydrolyzed in vivo.

Reaction Mechanism: A Concerted or Ionic Pathway

The mechanism of the Passerini reaction is dependent on the solvent.[10]

  • In Aprotic Solvents: The reaction is believed to proceed through a concerted, non-ionic pathway via a cyclic transition state, which is favored by high reactant concentrations.[13]

  • In Polar, Protic Solvents: An ionic mechanism is more likely, where the carbonyl is first protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion. This is then trapped by the carboxylate anion to form the α-adduct, which rearranges to the final product.[10]

Passerini_Workflow Reactants 1. Combine Reactants - this compound - Aldehyde (R1-CHO) - Isocyanide (R2-NC) - Aprotic Solvent (e.g., DCM) Reaction 2. Stir at Room Temperature (Typically 24-48 hours) Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Workup 4. Aqueous Work-up - Dilute with solvent - Wash with NaHCO3 & Brine Monitoring->Workup Upon Completion Purification 5. Purification - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Product Final Product (α-Acyloxy Amide) Purification->Product

Experimental workflow for the Passerini reaction.
Protocol 2: Synthesis of an α-Acyloxy Amide via P-3CR

This protocol describes a representative Passerini reaction.

Materials:

  • This compound (1.0 eq, 2.55 g)

  • Benzaldehyde (1.0 eq, 1.06 g, 1.02 mL)

  • Cyclohexyl isocyanide (1.0 eq, 1.09 g, 1.25 mL)

  • Dichloromethane (DCM), anhydrous (0.5 M solution, 20 mL)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.55 g, 10 mmol) and benzaldehyde (1.02 mL, 10 mmol) in anhydrous DCM (20 mL).

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.25 mL, 10 mmol) to the solution. Stir the mixture at room temperature.

  • Reaction Monitoring: The reaction is generally slower than the Ugi reaction and may require 24-48 hours. Monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM (30 mL). Wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure α-acyloxy amide.

Application in the Drug Discovery Pipeline

The true power of using this compound in MCRs is realized in its application to drug discovery. The ability to vary three (Passerini) or four (Ugi) components allows for the rapid creation of large, diverse libraries of compounds around a core peptidomimetic scaffold. This diversity-oriented synthesis is a cornerstone of modern lead generation.[3][4]

Drug_Discovery_Pipeline cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization MCR Multicomponent Reaction (Ugi or Passerini) using this compound Library Diverse Compound Library (Peptidomimetics) MCR->Library Generates HTS High-Throughput Screening (HTS) Library->HTS Lead Lead Optimization (Structure-Activity Relationship) Library->Lead Post-MCR Modifications Hit Hit Identification HTS->Hit Hit->Lead Candidate Drug Candidate Lead->Candidate

MCRs in the drug discovery workflow.

The products from these reactions serve as starting points for identifying new therapeutic agents. By systematically changing each of the inputs (aldehyde, amine, isocyanide), chemists can fine-tune the steric and electronic properties of the final molecule to optimize its binding to a biological target, such as an enzyme or receptor.[1]

Conclusion

This compound is a highly effective and strategic building block for use in multicomponent reactions. Its incorporation via the Ugi and Passerini reactions provides direct access to complex peptidomimetic and α-acyloxy amide scaffolds, respectively. These reactions are characterized by their operational simplicity, high efficiency, and ability to generate vast molecular diversity from readily available starting materials. For researchers in medicinal chemistry and drug development, mastering these protocols provides a powerful platform for the rapid discovery and optimization of novel therapeutic candidates.

References

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]7]

  • Wikipedia. (2023). Ugi reaction. Retrieved from [Link]5]

  • Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(19), 5997.[8]

  • de Mol, E., et al. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093.[3]

  • University of Illinois Department of Chemistry. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Retrieved from [Link]]

  • ResearchGate. (n.d.). Reaction of N-benzoyl glycine and amino acids to test the selectivity. Retrieved from [Link]]

  • Slideshare. (n.d.). Ugi Reaction. Retrieved from [Link]6]

  • Orru, R. V. A., & de Greef, M. (2013). Multicomponent reactions - opportunities for the pharmaceutical industry. Drug Discovery Today: Technologies, 10(1), e15-e20.[1]

  • Bedard, N., et al. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Wiley.[4][14]

  • Ruano, J. L. G., et al. (2022). Multicomponent reactions for the synthesis of active pharmaceutical ingredients. RSC Medicinal Chemistry, 13(9), 1017-1045.[9]

  • Stefanachi, A., & Sotelo, E. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Pharmaceuticals, 16(4), 583.[2]

  • Wikipedia. (2023). Passerini reaction. Retrieved from [Link]10]

  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(19), 11147-11188.[11]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]13]

  • Montalbano, S., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? ACS Medicinal Chemistry Letters, 13(12), 1956-1962.[12]

Sources

HPLC-MS method for analysis of (Benzoylamino)(phenyl)acetic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective Analysis of (Benzoylamino)(phenyl)acetic Acid by HPLC-MS

Abstract

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological activity and safety. This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the enantioselective analysis of this compound, also known as N-benzoyl-phenylglycine. A polysaccharide-based chiral stationary phase (CSP) was employed under reversed-phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for enantiomeric purity assessment in research, development, and quality control environments. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Scientific Background and Rationale

Chirality is a fundamental property of many drug molecules, where enantiomers can exhibit significantly different pharmacodynamic and pharmacokinetic profiles. Consequently, regulatory agencies mandate the stereospecific analysis of chiral drugs to ensure their quality and safety. This compound is a chiral carboxylic acid and a key intermediate or structural motif in various pharmaceutically active compounds. Its enantiomeric purity is therefore of significant analytical interest.

Direct separation of enantiomers on a chiral stationary phase (CSP) is the most prevalent and efficient approach in HPLC.[3][4] Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad enantiorecognition capabilities across various chromatographic modes.[5][6] Their mechanism of chiral recognition is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole forces, which are facilitated by the polymer's helical structure.[3]

For this application, a reversed-phase HPLC method was selected for its direct compatibility with mass spectrometry, eliminating the need for post-column solvent exchange. Mass spectrometry provides high sensitivity and selectivity, confirming the identity of the eluted peaks by their mass-to-charge ratio (m/z) and fragmentation patterns. Electrospray ionization (ESI) in negative mode is particularly well-suited for acidic analytes like this compound, promoting the formation of the deprotonated molecule [M-H]⁻.

Method Development Strategy

The primary objective was to develop a method that provides baseline resolution (Rs > 1.5) of the enantiomers with good peak shape and a runtime suitable for routine analysis.

  • Chiral Stationary Phase (CSP) Selection: An immobilized polysaccharide-based CSP, specifically an amylose tris(3,5-dimethylphenylcarbamate) phase, was chosen as the initial screening column. This class of CSP is known for its versatility and high success rate in separating a wide range of chiral compounds, including those with aromatic rings and amide functionalities.[6] Immobilized phases offer enhanced robustness and compatibility with a broader range of solvents compared to coated phases.

  • Mobile Phase Optimization: A reversed-phase approach using acetonitrile (ACN) and water was investigated. ACN was chosen as the organic modifier for its lower viscosity and favorable ionization efficiency in ESI-MS. To improve peak shape and ensure consistent ionization of the carboxylic acid analyte, a volatile acidic additive compatible with MS is necessary. Formic acid (0.1%) was selected over other additives like trifluoroacetic acid (TFA) because it provides good protonation for the mobile phase while being less prone to causing ion suppression in the MS source.[7] The ratio of ACN to water was optimized to achieve adequate retention and optimal resolution.

  • Mass Spectrometry Detection: ESI in negative ion mode was selected to detect the deprotonated molecule [M-H]⁻ of this compound (C₁₅H₁₃NO₃, MW: 255.27 g/mol ) at an expected m/z of 254.2. A full scan was initially performed to confirm the parent ion, followed by the development of a Selected Ion Monitoring (SIM) method to maximize sensitivity and selectivity for quantitative analysis.

Optimized HPLC-MS Method

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: HPLC Conditions
ParameterSetting
Instrument HPLC System with UV/Vis and Mass Spectrometer
Column Amylose tris(3,5-dimethylphenylcarbamate) Immobilized on 3 µm Silica Gel
Column Dimensions 150 mm x 4.6 mm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
UV Detection 230 nm
Table 2: Mass Spectrometry Parameters
ParameterSetting
Instrument Single Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Selected Ion Monitoring (SIM)
Monitored m/z 254.2 [M-H]⁻
Capillary Voltage 3.0 kV
Drying Gas Temp. 300 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Preparation: Prepare samples at a target concentration of 10 µg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter before injection if particulates are present.

Instrument Setup and System Suitability
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (10 µg/mL).

  • The system is deemed suitable for analysis if the following criteria are met:

    • Resolution (Rs): The resolution between the two enantiomer peaks is ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for each peak is ≤ 1.5.

    • Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections is ≤ 2.0%.

Workflow for Analysis

G cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Racemic Standard Solutions equil Equilibrate HPLC-MS System prep_std->equil prep_smp Prepare/Dilute Test Samples inject Inject Samples and Standards prep_smp->inject sst Perform System Suitability Test (SST) equil->sst sst->inject If SST Passes integrate Integrate Peak Areas inject->integrate quantify Quantify Enantiomeric Purity (% Area) integrate->quantify report Generate Final Report quantify->report

Caption: Overall experimental workflow from sample preparation to final reporting.

Method Validation

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][8] The validation focused on the quantification of the minor enantiomer as an impurity.

Specificity

Specificity was demonstrated by the baseline resolution of the two enantiomers (Rs > 2.0). The mass spectrometer confirmed that both chromatographic peaks corresponded to the m/z of this compound, and there were no interfering peaks from the blank (diluent) at the retention times of the enantiomers.

Linearity

Linearity was assessed by preparing a series of solutions of the undesired enantiomer over a concentration range from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., 0.1% to 1.5% of the nominal sample concentration). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999.[9]

Accuracy

Accuracy was determined by spiking a solution of the pure major enantiomer with known amounts of the minor enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the impurity specification). The percentage recovery was calculated for each level.

Precision
  • Repeatability (Intra-assay precision): Determined by performing six replicate analyses of a sample spiked with the undesired enantiomer at the 100% specification level on the same day.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day by a different analyst to assess the method's robustness under typical laboratory variations.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were established based on the signal-to-noise (S/N) ratio. The LOD was determined as the concentration yielding an S/N of approximately 3:1, and the LOQ was the concentration yielding an S/N of at least 10:1.[11]

Table 3: Summary of Method Validation Results
ParameterResultAcceptance Criteria
Specificity Rs = 2.5; No interferenceRs ≥ 2.0
Linearity (r²) 0.9995≥ 0.999
Range LOQ - 1.5%Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD%) 1.3%≤ 2.0%
Precision (Intermediate RSD%) 1.6%≤ 2.0%
LOD 0.005 µg/mL (S/N ≈ 3)S/N ≈ 3
LOQ 0.015 µg/mL (S/N ≈ 10)S/N ≥ 10

Results and Discussion

The optimized method provided excellent separation and detection of the this compound enantiomers. Figure 2 shows a representative chromatogram from the analysis of the racemic standard.

(Note: A representative chromatogram image would be placed here in a formal document)

  • Peak 1 (S-enantiomer): Retention Time ~6.8 min

  • Peak 2 (R-enantiomer): Retention Time ~7.9 min

The elution order was determined by injecting a standard of a single, known enantiomer. The mass spectrum for each peak confirmed the presence of the [M-H]⁻ ion at m/z 254.2, verifying the identity of the compounds. The baseline separation (Rs = 2.5) allows for accurate and precise quantification of each enantiomer, even when one is present at a very low level relative to the other.

The mechanism of separation on the amylose-based CSP is based on the formation of transient diastereomeric complexes.[4] The chiral selector's 3D structure creates pockets and grooves where the analyte can interact. For N-benzoyl-phenylglycine, key interactions likely include π-π stacking with the phenyl rings, hydrogen bonding with the amide and carboxyl groups, and dipole-dipole interactions. The difference in the stability of these complexes for the R- and S-enantiomers leads to their differential retention times.

G cluster_result Result csp_node Amylose Derivative (Chiral Selector) result_node Formation of Transient Diastereomeric Complex -> Differential Retention analyte_node This compound analyte_node->csp_node 3-Point Interaction (π-π, H-bond, Dipole)

Sources

Determining Diastereomeric Excess of N-Benzoyl Phenylglycine Using NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity in Drug Development

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a cornerstone of its efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the precise determination of stereoisomeric purity is a critical analytical challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative determination of diastereomeric excess (d.e.) of N-benzoyl phenylglycine, a key chiral building block and a derivative of the non-proteinogenic amino acid phenylglycine.

While enantiomers are indistinguishable in an achiral environment, their conversion into diastereomers through interaction with a chiral auxiliary agent renders them spectroscopically distinct. NMR spectroscopy, a powerful and non-destructive analytical technique, can then be employed to resolve and quantify the signals corresponding to each diastereomer, thereby providing a direct measure of the diastereomeric and, by extension, enantiomeric purity.

This guide will delve into the theoretical underpinnings of this method, present detailed, field-proven protocols using chiral solvating agents (CSAs), and offer insights into data interpretation and potential challenges.

Theoretical Framework: The Principle of Chiral Recognition by NMR

Enantiomers possess identical physical properties, including their NMR spectra in achiral solvents. To differentiate them using NMR, it is necessary to convert the enantiomeric pair into a pair of diastereomers. Diastereomers, being stereoisomers that are not mirror images, have different physical and chemical properties, including distinct NMR spectra. This conversion can be achieved through two primary strategies:

  • Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the analyte to form new covalent bonds, resulting in the formation of diastereomers.

  • Chiral Solvating Agents (CSAs): These chiral molecules form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[1][2][3] This approach is often preferred due to its simplicity, as it does not require a chemical reaction and the analyte can be recovered unchanged.

Once diastereomeric complexes are formed, the chemically non-equivalent nuclei in the two diastereomers will experience different magnetic environments, leading to separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers in the mixture, from which the diastereomeric excess (d.e.) can be calculated using the following formula:

d.e. (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

For the analysis of N-benzoyl phenylglycine, a carboxylic acid, chiral amines or other agents capable of forming strong intermolecular interactions are suitable CSAs. The choice of the appropriate CSA is crucial and often requires screening of different agents to achieve optimal spectral separation.

Experimental Workflow: A Visual Guide

The overall process for determining the diastereomeric excess of N-benzoyl phenylglycine using a chiral solvating agent is outlined below.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_analyte Prepare Analyte Solution (N-benzoyl phenylglycine in deuterated solvent) mix Mix Analyte and CSA in NMR tube prep_analyte->mix prep_csa Prepare CSA Solution (Chiral Solvating Agent in the same solvent) prep_csa->mix acquire Acquire 1H NMR Spectrum mix->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process identify Identify Diastereomeric Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate Diastereomeric Excess (d.e.) integrate->calculate

Figure 1. Workflow for d.e. determination by NMR.

Detailed Protocol: Determination of d.e. of N-benzoyl Phenylglycine using a Chiral Solvating Agent

This protocol provides a step-by-step methodology for the determination of diastereomeric excess of N-benzoyl phenylglycine. While specific parameters may need optimization, this serves as a robust starting point.

Materials:

  • N-benzoyl phenylglycine (racemic or enantiomerically enriched)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(1-Naphthyl)ethylamine or a suitable derivative of an isohexide.[1][2][3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Benzene-d₆)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and precision micropipettes

Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher is recommended for better spectral dispersion)

Procedure:

  • Preparation of Stock Solutions:

    • Analyte Solution: Accurately weigh approximately 10 mg of N-benzoyl phenylglycine and dissolve it in 1 mL of the chosen deuterated solvent in a volumetric flask. This creates a solution of approximately 40 mM.

    • CSA Solution: Prepare a stock solution of the chosen chiral solvating agent at a concentration of approximately 80-100 mM in the same deuterated solvent.

  • Sample Preparation for NMR Analysis:

    • In a clean, dry NMR tube, add 500 µL of the N-benzoyl phenylglycine analyte solution.

    • Acquire a preliminary ¹H NMR spectrum of the analyte alone to serve as a reference.

    • To the same NMR tube, add a specific molar equivalent of the CSA. A good starting point is 1.0 equivalent. It is often necessary to titrate the CSA, adding it in increments (e.g., 0.5, 1.0, 1.5, 2.0 equivalents) to find the optimal concentration for maximum separation of the diastereomeric signals.

    • Gently mix the contents of the NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample temperature to equilibrate (typically 298 K).

    • Acquire a ¹H NMR spectrum. Key parameters to consider are:

      • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 seconds) is crucial for accurate integration, ensuring that all protons have fully relaxed between pulses.

      • Spectral Width (SW): Ensure the spectral width encompasses all signals of interest.

  • Data Processing and Analysis:

    • Process the acquired spectrum using the NMR software. This includes Fourier transformation, phasing, and careful baseline correction.

    • Identify the signals corresponding to the protons of N-benzoyl phenylglycine that are most affected by the CSA. Typically, the methine proton (α-proton) and the amide proton are good candidates for observation as they are close to the chiral center.[1][2]

    • Look for the splitting of a specific proton signal into two distinct signals, representing the two diastereomeric complexes.

    • Carefully integrate the two separated signals. Ensure that the integration region for each peak is set accurately.

    • Calculate the diastereomeric excess (d.e.) using the formula provided in the theoretical framework section.

Data Interpretation and Expected Results

Upon the addition of a suitable chiral solvating agent to a solution of non-racemic N-benzoyl phenylglycine, specific proton signals in the ¹H NMR spectrum are expected to split into two, corresponding to the two diastereomeric complexes formed. For a closely related compound, rac-N-3,5-dinitrobenzoylphenylglycine methyl ester, significant chemical shift non-equivalence was observed for the amide (-NH) proton upon interaction with a chiral solvating agent derived from isohexide.[1][2] A similar effect can be anticipated for N-benzoyl phenylglycine.

The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers is dependent on several factors, including the nature of the CSA, the solvent, the temperature, and the concentration of both the analyte and the CSA.

Table 1: Key Parameters and Expected Observations

ParameterRecommended Value/RangeRationale and Expected Outcome
Analyte Concentration 10-50 mMSufficient for good signal-to-noise without causing significant line broadening due to aggregation.
CSA:Analyte Molar Ratio 0.5 - 2.0An optimal ratio will maximize the formation of diastereomeric complexes and lead to the best spectral resolution. This often needs to be determined empirically.
Solvent CDCl₃, Benzene-d₆The choice of solvent can significantly influence the intermolecular interactions and thus the degree of signal separation. Aromatic solvents like Benzene-d₆ can enhance π-π stacking interactions.
Temperature 298 K (Room Temperature)Temperature affects the equilibrium between the free and complexed states. Room temperature is a good starting point, but in some cases, lower temperatures can sharpen signals and improve resolution.
NMR Spectrometer Field ≥ 400 MHzHigher magnetic field strength provides better signal dispersion, which is crucial for resolving closely spaced diastereomeric signals.

Troubleshooting and Best Practices

  • No Signal Splitting: If no separation of signals is observed, consider the following:

    • The chosen CSA may not be effective for this analyte. Try a different CSA with different functional groups or stereochemistry.

    • The concentration of the CSA may be too low. Increase the molar ratio of the CSA to the analyte.

    • The solvent may not be optimal. Try a different deuterated solvent.

  • Poor Resolution or Broad Signals:

    • Ensure the sample is free of particulate matter.

    • The concentration of the analyte or CSA might be too high, leading to aggregation. Try diluting the sample.

    • The sample may not have reached thermal equilibrium. Allow more time for the sample to equilibrate in the spectrometer.

  • Inaccurate Integration:

    • Ensure proper phasing and baseline correction of the spectrum.

    • Use a long relaxation delay (D1) to ensure quantitative results.

    • Check for overlapping signals from impurities or the CSA itself.

Conclusion: The Power of NMR in Stereochemical Analysis

NMR spectroscopy, when coupled with the use of chiral solvating agents, provides a rapid, reliable, and non-destructive method for the determination of diastereomeric excess. The protocol outlined in this application note offers a robust framework for the analysis of N-benzoyl phenylglycine, a compound of significant interest in pharmaceutical development. By understanding the underlying principles and carefully optimizing the experimental parameters, researchers can confidently and accurately assess the stereochemical purity of their chiral molecules, a critical step in the journey from discovery to a marketed drug.

References

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1799-1803. [Link]

  • Latour, A., et al. (2013). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 90(1), 114-116. [Link]

  • Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]

Sources

Large-Scale Synthesis of Optically Active N-Benzoyl Phenylglycine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Optically active N-benzoyl phenylglycine is a valuable chiral building block in the pharmaceutical industry. Its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs), including semi-synthetic β-lactam antibiotics. The specific stereochemistry of these molecules is critical to their biological activity, making the production of enantiomerically pure N-benzoyl phenylglycine a key manufacturing process.

This comprehensive guide provides a detailed protocol for the large-scale synthesis of optically active N-benzoyl phenylglycine. The methodology is presented in two main stages: the synthesis of racemic N-benzoyl phenylglycine via the Schotten-Baumann reaction, followed by the chiral resolution of the racemate using enzymatic hydrolysis. This chemoenzymatic approach is favored for its high enantioselectivity and suitability for industrial-scale production.

Strategic Overview of the Synthesis

The synthesis of a single enantiomer of N-benzoyl phenylglycine on a large scale is most efficiently achieved through a two-step process. First, the racemic mixture is synthesized, which is generally more straightforward and cost-effective. Subsequently, the desired enantiomer is isolated from the racemic mixture. This guide will focus on enzymatic resolution, a highly specific and scalable method.

Part 1: Synthesis of Racemic N-Benzoyl Phenylglycine

The synthesis of the racemic starting material is achieved through the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[1][2][3] In this reaction, racemic phenylglycine is acylated with benzoyl chloride in an aqueous alkaline solution. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Reaction Mechanism: Schotten-Baumann Acylation

The reaction proceeds via nucleophilic acyl substitution. The amino group of phenylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) results in the formation of the amide bond.

Protocol: Large-Scale Schotten-Baumann Synthesis of (DL)-N-Benzoyl Phenylglycine

Materials:

  • (DL)-Phenylglycine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Toluene (or other suitable organic solvent)

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.

  • Filtration unit (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Preparation of the Phenylglycine Solution: In the reactor, dissolve (DL)-Phenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with stirring. Ensure the phenylglycine is completely dissolved. Cool the solution to 0-5 °C using a cooling jacket.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0-10 °C. The reaction is exothermic, and careful control of the addition rate and cooling is crucial.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • Carefully acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the N-benzoyl phenylglycine.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Isolate the crude product by filtration.

    • Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Purification and Drying:

    • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

    • Dry the purified (DL)-N-benzoyl phenylglycine in a vacuum oven at 60-70 °C until a constant weight is achieved.

Data Summary: Synthesis of (DL)-N-Benzoyl Phenylglycine
ParameterValue
Starting Material(DL)-Phenylglycine
ReagentBenzoyl Chloride
BaseSodium Hydroxide
Typical Yield85-95%
AppearanceWhite to off-white crystalline solid

Part 2: Chiral Resolution of (DL)-N-Benzoyl Phenylglycine

Enzymatic resolution is a highly efficient method for separating enantiomers on a large scale.[5] For N-acylated amino acids, the enzyme Acylase I from sources like hog kidney is particularly effective.[6] This enzyme stereospecifically hydrolyzes the N-benzoyl group from the L-enantiomer, leaving the D-enantiomer unreacted.

Principle of Enzymatic Resolution

The enzyme Acylase I exhibits high enantioselectivity, catalyzing the hydrolysis of the amide bond in (L)-N-benzoyl phenylglycine to yield (L)-phenylglycine and benzoic acid. The (D)-N-benzoyl phenylglycine remains unchanged. The resulting mixture of (L)-phenylglycine and (D)-N-benzoyl phenylglycine can then be separated based on their different physical properties, such as solubility.

Workflow for Synthesis and Resolution

G cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Enzymatic Resolution A DL-Phenylglycine C Schotten-Baumann Reaction (NaOH, H2O) A->C B Benzoyl Chloride B->C D Racemic (DL)-N-Benzoyl Phenylglycine C->D E Enzymatic Hydrolysis (Acylase I) D->E F Mixture: (D)-N-Benzoyl Phenylglycine (L)-Phenylglycine Benzoic Acid E->F G Separation/Purification F->G H Optically Active (D)-N-Benzoyl Phenylglycine G->H I (L)-Phenylglycine G->I

Caption: Workflow for the synthesis and resolution of N-benzoyl phenylglycine.

Protocol: Large-Scale Enzymatic Resolution

Materials:

  • (DL)-N-Benzoyl Phenylglycine

  • Acylase I (from hog kidney or a recombinant source)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Bioreactor with pH and temperature control

  • Filtration unit

  • Centrifuge (optional)

  • Crystallization vessel

Procedure:

  • Preparation of the Substrate Solution:

    • In the bioreactor, suspend (DL)-N-benzoyl phenylglycine in deionized water.

    • Adjust the pH to 7.0-7.5 with a solution of lithium hydroxide or sodium hydroxide to dissolve the substrate. The final concentration of the substrate should be optimized based on the enzyme's activity and stability (typically in the range of 0.1-0.5 M).

    • Heat the solution to the optimal temperature for Acylase I (typically 37-40 °C).

  • Enzymatic Hydrolysis:

    • Add Acylase I to the substrate solution. The amount of enzyme will depend on its specific activity and the desired reaction time.

    • Maintain the pH at 7.0-7.5 throughout the reaction by the controlled addition of base. The hydrolysis of the L-enantiomer produces benzoic acid and L-phenylglycine, causing a drop in pH.

    • Monitor the progress of the reaction by measuring the consumption of base or by HPLC analysis until approximately 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer).

  • Enzyme Removal and Product Separation:

    • Once the reaction is complete, denature the enzyme by heating the solution to 80-90 °C for 30-60 minutes.

    • Cool the solution and add activated carbon to decolorize.

    • Filter the mixture through a bed of diatomaceous earth to remove the denatured enzyme and activated carbon.

  • Isolation of (D)-N-Benzoyl Phenylglycine:

    • Transfer the filtrate to a crystallization vessel and cool it to 10-15 °C.

    • Acidify the solution to a pH of 2-3 with hydrochloric acid. This will cause the (D)-N-benzoyl phenylglycine to precipitate, while the more soluble (L)-phenylglycine remains in solution.

    • Isolate the (D)-N-benzoyl phenylglycine by filtration, wash with cold water, and dry.

  • Isolation of (L)-Phenylglycine (Optional):

    • The (L)-phenylglycine can be recovered from the filtrate by adjusting the pH to its isoelectric point (around pH 6.0) and concentrating the solution, followed by crystallization.

Part 3: Analytical Methods for Quality Control

Accurate determination of enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. Crown ether-based or macrocyclic glycopeptide-based columns are often effective for the separation of phenylglycine derivatives.[7][8][9]

Typical HPLC Conditions:

ParameterCondition
Column Chiral Crown Ether Column (e.g., CROWNPAK CR(+))[10] or Macrocyclic Glycopeptide Column (e.g., CHIROBIOTIC T)[9]
Mobile Phase Perchloric acid solution (pH 1-2) for crown ether columns[10] or Methanol/Water/Acid mixtures for glycopeptide columns[9]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 20-25 °C (can be adjusted to optimize separation)
Detection UV at 230 nm or 254 nm
Injection Volume 10-20 µL

Procedure:

  • Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated chiral HPLC system.

  • Data Interpretation: The two enantiomers will have distinct retention times. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Safety and Handling Considerations

  • Benzoyl Chloride: This compound is corrosive, a lachrymator, and reacts with water.[11][12][13][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also combustible.[11][15]

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, using appropriate PPE.

  • Large-Scale Operations: All procedures should be carried out by trained personnel in a facility designed for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any work.

Conclusion

The chemoenzymatic method described provides a robust and scalable route to optically active N-benzoyl phenylglycine. The Schotten-Baumann reaction for the synthesis of the racemic precursor is a well-established and high-yielding process. The subsequent enzymatic resolution with Acylase I offers high enantioselectivity under mild conditions, making it an industrially viable and environmentally favorable approach compared to classical resolution methods. Careful control of reaction parameters and rigorous analytical monitoring are key to achieving high yields and excellent enantiomeric purity.

References

  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Franck, X., & Figadère, B. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemistry - A European Journal, 19(40), 13484-13494.
  • Sigma-Aldrich. (2025).
  • de Souza, R. O. M. A., et al. (2001). Enzymic resolution of DL-phenylglycine.
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS FAU.
  • Cole-Parmer. (n.d.).
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Fisher Scientific. (2008).
  • Carl ROTH. (n.d.).
  • LASEC. (n.d.).
  • Wang, Y., et al. (2011). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Chinese Journal of Chemistry, 29(12), 2632-2636.
  • Singh, J., & Paul, S. (2012). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 380-382). Cambridge University Press.
  • Kessels SA. (n.d.). Resolution processes.
  • Zukowski, J., Pawlowska, M., & Pietraszkiewicz, M. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Sigma-Aldrich. (n.d.).
  • Pirkle, W. H., & Pochapsky, T. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC.
  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction.
  • Zhang, J., et al. (2024). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 9(1), 133-141.
  • Kim, J., & Lee, Y. M. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. Membranes, 11(4), 281.
  • Yuan, Y., et al. (2019). Optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. Journal of Membrane Science, 582, 263-271.

Sources

The Frontier of Chiral Catalysis: Exploring the Potential of (Benzoylamino)(phenyl)acetic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of N-Acyl-α-Amino Acid Ligands

In the vast landscape of homogeneous catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity in the synthesis of valuable molecules for the pharmaceutical, agrochemical, and fine chemical industries. While extensive research has been dedicated to various ligand scaffolds, the catalytic applications of metal complexes derived from N-acyl-α-amino acids, specifically (benzoylamino)(phenyl)acetic acid (also known as N-benzoyl-α-phenylglycine), remain a largely unexplored frontier. This lack of extensive literature presents a unique opportunity for novel catalyst development.

The this compound ligand possesses several key features that make it a highly promising candidate for catalysis:

  • Inherent Chirality: The α-carbon of the phenylglycine backbone is a stereocenter, allowing for the synthesis of enantiopure ligands that can induce asymmetry in catalytic transformations.

  • Robust Coordination Sites: The molecule offers two primary coordination sites—the carboxylate oxygen atoms and the amide oxygen/nitrogen—enabling the formation of stable chelate rings with a variety of transition metals.

  • Tunable Steric and Electronic Properties: The benzoyl and phenyl groups provide steric bulk that can influence substrate approach and enantioselectivity. Furthermore, these aromatic rings can be substituted to fine-tune the electronic properties of the ligand and, consequently, the catalytic activity of the metal center.

This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the catalytic potential of this compound metal complexes. While direct catalytic applications are not yet widely reported in the literature, this guide provides a roadmap for the synthesis of these complexes and detailed protocols for screening their activity in key catalytic reactions, drawing parallels from well-established catalytic systems with structurally similar ligands.

Part 1: Synthesis and Characterization of this compound Metal Complexes

The first step in exploring the catalytic applications of these complexes is their synthesis and thorough characterization. The following is a general protocol for the synthesis of a representative transition metal complex.

Protocol 1: Synthesis of a Generic (Benzoylamino)(phenyl)acetato Metal(II) Complex

Objective: To synthesize a metal(II) complex of this compound. This protocol can be adapted for various divalent transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).

Materials:

  • (R)- or (S)-(Benzoylamino)(phenyl)acetic acid (1.0 eq)

  • Metal(II) acetate hydrate (e.g., Cu(OAc)₂, Ni(OAc)₂, Co(OAc)₂, Zn(OAc)₂) (0.5 eq for a 2:1 ligand-to-metal ratio)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Ligand Dissolution: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous methanol. Stir the mixture at room temperature until the ligand is fully dissolved.

  • Addition of Metal Salt: In a separate flask, dissolve the metal(II) acetate hydrate (0.5 eq) in a minimal amount of anhydrous methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution at room temperature with vigorous stirring. A color change or precipitation may be observed, indicating complex formation.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting ligand.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.

  • Precipitation and Washing: Add anhydrous diethyl ether to the concentrated solution to precipitate the metal complex. Collect the solid product by vacuum filtration. Wash the solid with small portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under high vacuum to obtain the final metal complex.

Characterization:

The synthesized complexes should be thoroughly characterized to confirm their structure and purity using a range of analytical techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the carboxylate and amide groups.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal center.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.

  • X-ray Crystallography: To unambiguously determine the solid-state structure, coordination geometry, and chirality of the complex.

Part 2: Potential Catalytic Applications and Screening Protocols

Based on the structural features of the this compound ligand, several areas of catalysis can be proposed for investigation. The inherent chirality of the ligand makes these complexes prime candidates for asymmetric catalysis.

Application Area 1: Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and chiral rhodium, ruthenium, and iridium complexes are widely used for this purpose. The chiral environment created by the this compound ligand could be effective in inducing enantioselectivity.

Objective: To evaluate the catalytic activity and enantioselectivity of a synthesized (benzoylamino)(phenyl)acetato metal complex in the asymmetric hydrogenation of a model substrate, such as methyl α-acetamidoacrylate.

Materials:

  • Synthesized chiral metal complex (e.g., Rhodium or Ruthenium complex) (1-5 mol%)

  • Methyl α-acetamidoacrylate (1.0 eq)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column for analysis

Procedure:

  • Reactor Setup: In a glovebox, charge the autoclave vessel with the synthesized metal complex (1-5 mol%) and methyl α-acetamidoacrylate (1.0 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent to the vessel.

  • Sealing and Purging: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC for substrate conversion.

  • Work-up: Once the reaction is complete (or after a set time), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Analysis: Analyze the crude reaction mixture by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the product.

Application Area 2: Oxidative Catalysis

Metal complexes are widely employed as catalysts for oxidation reactions. Copper, iron, and manganese complexes of amino acid-derived ligands have shown activity in various oxidative transformations.

Objective: To assess the catalytic potential of a synthesized (benzoylamino)(phenyl)acetato metal complex in the aerobic oxidation of a model secondary alcohol, such as 1-phenylethanol.

Materials:

  • Synthesized metal complex (e.g., Copper(II) or Iron(III) complex) (1-10 mol%)

  • 1-Phenylethanol (1.0 eq)

  • Oxidant (e.g., molecular oxygen or tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile, toluene)

  • Schlenk flask with a balloon of oxygen or an air inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the synthesized metal complex (1-10 mol%) and 1-phenylethanol (1.0 eq) in the chosen solvent.

  • Oxidant Introduction: If using molecular oxygen, purge the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon. If using a chemical oxidant like TBHP, add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Follow the reaction progress by TLC or GC analysis of aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench any remaining oxidant if necessary.

  • Analysis and Purification: Analyze the crude mixture by GC to determine the conversion and yield of the corresponding ketone (acetophenone). The product can be purified by column chromatography.

Data Presentation and Workflow Visualization

Table 1: Hypothetical Screening Results for Asymmetric Hydrogenation
EntryMetal PrecursorLigand EnantiomerSolventTemp (°C)Pressure (bar)Conversion (%)ee (%)
1[Rh(COD)₂]BF₄(R)MeOH2520>9985 (S)
2[Rh(COD)₂]BF₄(S)MeOH2520>9984 (R)
3RuCl₂(PPh₃)₃(R)DCM40509572 (S)
4Cu(OAc)₂(R)MeOH5050<10N/A

This table presents hypothetical data to illustrate how experimental results could be structured.

Diagrams

complex_synthesis ligand This compound reflux Reflux (4-6h) ligand->reflux metal_salt Metal(II) Acetate metal_salt->reflux solvent Methanol solvent->reflux product Metal Complex reflux->product

Caption: General workflow for the synthesis of a this compound metal complex.

catalytic_cycle catalyst [M-L*] product Product intermediate1 [M-L*(Substrate)] catalyst->intermediate1 + Substrate substrate Substrate intermediate2 [M-L*(Intermediate)] intermediate1->intermediate2 + Reagent intermediate2->catalyst - Product reagent Reagent (e.g., H₂)

Caption: A simplified, hypothetical catalytic cycle for a transformation mediated by a chiral metal complex.

Conclusion and Future Outlook

The metal complexes of this compound represent a promising yet underexplored class of potential catalysts. Their straightforward synthesis, inherent chirality, and tunable properties make them attractive targets for research in asymmetric catalysis. The protocols and application areas outlined in this guide provide a solid foundation for initiating investigations into their catalytic capabilities. Future work should focus on synthesizing a broader range of metal complexes with various transition metals and substituted ligands, followed by systematic screening in a diverse array of catalytic reactions. Mechanistic studies will also be crucial to understanding the mode of action of these catalysts and for the rational design of more efficient and selective systems. The exploration of these complexes could lead to the discovery of novel and highly effective catalysts for important chemical transformations.

References

As this guide outlines a proposed research direction for a largely unexplored area, the references provided are foundational texts and representative examples of the methodologies described.

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Sheldon, R. A., & van Pelt, S. (2013). Evaluation of brokers for cross-linking of proteins. Chemical Society Reviews, 42(15), 6223-6235. [Link]

  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]

  • Transition metal complexes in catalysis. (2023). ResearchGate. [Link]

  • Punniyamurthy, T., Velusamy, S., & Iqbal, J. (2005). Recent advances in transition metal catalyzed oxidation of alcohols. Chemical Reviews, 105(6), 2329-2364. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Benzoyl-DL-phenylglycine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzoyl-DL-phenylglycine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important non-proteinogenic amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind the "how," ensuring you have the foundational knowledge to not only solve immediate problems but also to proactively optimize your reaction conditions.

I. Foundational Principles: The Schotten-Baumann Reaction

The synthesis of N-Benzoyl-DL-phenylglycine is most commonly achieved via the Schotten-Baumann reaction. This robust and versatile method involves the acylation of a primary or secondary amine with an acid chloride in the presence of an aqueous base.[1][2] In our case, the amine is DL-phenylglycine, and the acylating agent is benzoyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of DL-phenylglycine attacks the electrophilic carbonyl carbon of benzoyl chloride. The crucial role of the base, typically sodium hydroxide, is to neutralize the hydrochloric acid (HCl) byproduct that is generated.[3] This neutralization is essential to drive the reaction equilibrium towards the formation of the desired amide product and to prevent the protonation of the starting amine, which would render it non-nucleophilic.[4][5]

II. Troubleshooting Guide: From Low Yields to Impure Products

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of N-Benzoyl-DL-phenylglycine.

Low to No Product Formation

Q1: I'm getting a very low yield, or the reaction doesn't seem to be working at all. What are the likely causes?

A1: Low or no product formation in a Schotten-Baumann reaction can typically be traced back to a few key factors. Let's break them down in a logical troubleshooting workflow.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product reagent_quality 1. Verify Reagent Quality - Phenylglycine purity - Benzoyl chloride freshness - Base concentration start->reagent_quality ph_control 2. Check pH - Is the solution basic (pH > 8)? - Was enough base added? reagent_quality->ph_control reaction_conditions 3. Review Reaction Conditions - Temperature too low? - Insufficient mixing? - Reaction time too short? ph_control->reaction_conditions workup_issues 4. Investigate Work-up - Product lost during extraction? - Premature precipitation? reaction_conditions->workup_issues solution Optimized Yield workup_issues->solution

Caption: A stepwise approach to diagnosing low product yield.

  • Reagent Quality:

    • DL-Phenylglycine: Ensure your starting material is of high purity. Impurities can interfere with the reaction.

    • Benzoyl Chloride: This reagent is sensitive to moisture and can hydrolyze over time to benzoic acid. Use freshly opened or distilled benzoyl chloride for best results. The presence of benzoic acid as an impurity in your final product is a strong indicator of hydrolyzed starting material.

    • Base: The concentration of your sodium hydroxide solution should be accurate. An insufficient amount of base will not effectively neutralize the HCl produced, leading to the protonation of the starting amine and halting the reaction.[4]

  • pH Control:

    • The reaction medium must remain basic throughout the addition of benzoyl chloride. The amino group of DL-phenylglycine is only nucleophilic in its free base form. In acidic conditions, it will exist as the ammonium salt (-NH3+), which is not nucleophilic.[3][6] It is recommended to maintain a pH between 9 and 11. You can monitor the pH of the aqueous layer periodically with pH paper.

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at or below room temperature to minimize the hydrolysis of benzoyl chloride. However, if the nucleophilicity of the amine is low, gentle warming might be necessary.

    • Mixing: Vigorous stirring is crucial in this biphasic reaction system to ensure maximum contact between the reactants in the organic and aqueous phases.[1]

    • Reaction Time: While the initial reaction is often rapid, allowing the mixture to stir for a sufficient period (e.g., 1-2 hours) after the addition of benzoyl chloride can ensure the reaction goes to completion.

Formation of Significant Side Products

Q2: My final product is contaminated with a significant amount of a white solid that is not my desired product. What could it be and how can I prevent it?

A2: The most common side product in this reaction is benzoic acid, which results from the hydrolysis of benzoyl chloride.

Side Reaction: Hydrolysis of Benzoyl Chloride

side_reaction benzoyl_chloride Benzoyl Chloride benzoic_acid Benzoic Acid (Side Product) benzoyl_chloride->benzoic_acid + H2O water Water (from aqueous base) hcl HCl

Caption: The competing hydrolysis of benzoyl chloride.

  • Cause: This occurs when benzoyl chloride reacts with water or hydroxide ions from the aqueous base before it can react with the DL-phenylglycine. This is more likely to happen if:

    • The concentration of the base is too high.

    • The benzoyl chloride is added too quickly.

    • The reaction temperature is too high.

    • Mixing is inefficient.

  • Prevention and Mitigation:

    • Controlled Addition: Add the benzoyl chloride portion-wise or via a dropping funnel to the vigorously stirred reaction mixture. This ensures that the concentration of benzoyl chloride is never excessively high, giving it a better chance to react with the amine.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of benzoyl chloride to slow down the rate of hydrolysis.

    • Work-up: Benzoic acid can be removed during the work-up. After the reaction is complete, acidify the mixture. Both the product and benzoic acid will precipitate. The benzoic acid can be selectively removed by washing the crude solid with a cold, dilute solution of sodium bicarbonate. Your desired product, being a weaker acid, will remain largely insoluble, while the more acidic benzoic acid will be converted to the soluble sodium benzoate.

Purification Challenges

Q3: I'm having trouble purifying my N-Benzoyl-DL-phenylglycine. What are the best methods for recrystallization?

A3: Recrystallization is an excellent method for purifying the product. The choice of solvent is critical.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-Benzoyl-DL-phenylglycine, a mixed solvent system often gives the best results. A common and effective system is ethanol/water .

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy (the cloud point).

    • Add a small amount of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Troubleshooting Recrystallization:

    • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try reheating the solution, adding more solvent, and allowing it to cool more slowly.

    • No Crystal Formation: If crystals do not form upon cooling, it could be that too much solvent was used. You can try to boil off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the surface of the liquid can also help induce crystallization.

III. Experimental Protocol and Data

This section provides a detailed, step-by-step methodology for the synthesis of N-Benzoyl-DL-phenylglycine, along with expected characterization data.

Detailed Experimental Protocol

Materials and Equipment:

  • DL-Phenylglycine

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

  • Deionized Water

  • Beakers, Erlenmeyer flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and vacuum filtration apparatus.

Procedure:

  • Dissolution of DL-Phenylglycine: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of DL-phenylglycine in 50 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Addition of Benzoyl Chloride: While maintaining the temperature below 5 °C and stirring vigorously, add 5.0 mL of benzoyl chloride dropwise from a dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.

  • Work-up and Isolation:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved. A white precipitate of the crude product will form.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of cold water to remove any inorganic salts.

  • Purification:

    • Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture as described in the purification section above.

    • Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Characterization Data

Proper characterization of your final product is essential to confirm its identity and purity.

Property Expected Value
Appearance White crystalline solid
Melting Point 187-191 °C (for N-(benzoyl)glycine, a close analog)[7]
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol [8][9]
Solubility Soluble in hot ethanol, chloroform, and diethyl ether; sparingly soluble in water.[7]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl and benzoyl groups, a signal for the methine proton (α-carbon), and a signal for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the amide, as well as for the aromatic carbons and the α-carbon.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the aromatic C-H and C=C stretches.

IV. Frequently Asked Questions (FAQs)

Q1: Why is a two-phase system (water and an organic solvent) often used in the Schotten-Baumann reaction?

A1: While not always necessary for this specific synthesis if the product precipitates, a two-phase system (e.g., water and dichloromethane) is often employed.[1] The aqueous phase contains the base to neutralize the HCl, while the organic phase dissolves the benzoyl chloride and the product. This separation can minimize the hydrolysis of the benzoyl chloride in the aqueous phase.

Q2: Can I use a different base, such as pyridine or triethylamine?

A2: Yes, organic bases like pyridine or triethylamine can be used, often in a single organic solvent system (e.g., dichloromethane).[3] Pyridine can act as a nucleophilic catalyst, potentially increasing the reaction rate. However, for this specific synthesis, aqueous sodium hydroxide is effective, economical, and allows for a straightforward work-up.

Q3: Is it possible to get a di-benzoylated product?

A3: Di-benzoylation is unlikely in this case as the amide nitrogen, once formed, is significantly less nucleophilic than the starting amine. The primary concern is the competition between N-acylation and the hydrolysis of benzoyl chloride.

Q4: What are the main safety precautions I should take?

A4:

  • Benzoyl Chloride: is a lachrymator and is corrosive. It reacts with moisture, so handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Hydroxide and Hydrochloric Acid: are corrosive. Handle with care.

  • The reaction can be exothermic, especially during the addition of benzoyl chloride and the final acidification. Maintain cooling and add reagents slowly.

V. References

  • iChemical. N-(benzoyl)glycine, CAS No. 495-69-2. [Link]

  • Organic Syntheses Procedure. dl-Phenylglycine. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • Organic Syntheses Procedure. BENZYL ((R)-2-(4-(BENZYLOXY)PHENYL)-2-((TERT-BUTOXYCARBONYL)AMINO)ACETYL)-D-PHENYLALANINATE. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Chemsrc. N-Benzoyl-L-phenylglycine | CAS#:7352-07-0. [Link]

  • Organic Syntheses Procedure. PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. [Link]

  • MyTutor. How do amino acids change at different pH?. [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

  • PubMed. [The Synthesis of P-substituted DL-2-phenylglycine Octylesters]. [Link]

  • ResearchGate. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

  • PubChem. N-Benzoyl-(S)-phenylglycine. [Link]

  • Google Patents. Synthesis method of D-phenylglycine and DL-phenylglycine.

  • Google Patents. Novel method for preparing phenylglycine by using hydrocyanic acid.

  • PubMed. X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly) at di ff erent ratios produced with Ala-OBzl and Gly-OBzl. [Link]

  • Organic Syntheses Procedure. 3-phenylsydnone. [Link]

Sources

Technical Support Center: Strategies for Preventing Racemization of N-Benzoyl Amino Acids During Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis. Here, we address a critical challenge in the field: the racemization of N-benzoyl amino acids during peptide coupling. Our goal is to provide you with in-depth, field-proven insights and practical solutions to ensure the stereochemical integrity of your synthetic peptides.

Quick Navigation

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding racemization in peptide synthesis.

Q1: What is the primary cause of racemization for N-benzoyl amino acids during peptide coupling?

A1: The primary mechanism of racemization for N-benzoyl amino acids during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L and D isomers.[1]

Q2: Are all amino acids equally susceptible to racemization?

A2: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][2] Other amino acids like Serine (Ser) and Phenylalanine (Phe) can also be susceptible, especially under harsh coupling conditions.[1] The nature of the amino acid side chain and its protecting group significantly influences the rate of racemization.

Q3: How does the choice of coupling reagent impact racemization?

A3: The choice of coupling reagent is a critical factor in controlling racemization.[1]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization because the O-acylisourea intermediate is highly reactive and has a longer lifespan, allowing more time for oxazolone formation.[3]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are generally more efficient and result in less racemization due to faster coupling rates.[1][3] HATU is often preferred over HBTU for its ability to further minimize epimerization.[3]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents also offer good suppression of racemization.[1][3] However, it's important to note that BOP produces the toxic byproduct hexamethylphosphoramide (HMPA), making PyBOP a safer alternative.[3]

Q4: What is the role of additives like HOBt and HOAt?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization.[3][4] They react with the activated amino acid to form an active ester that is more stable and less prone to forming the oxazolone intermediate.[5] This active ester then reacts with the amine component to form the peptide bond. HOAt is generally more effective than HOBt at suppressing racemization due to the electron-withdrawing effect of the aza-group, which enhances the stability of the active ester.[5][6]

Q5: Can the base used in the coupling reaction affect racemization?

A5: Absolutely. The strength and steric hindrance of the base used can significantly impact the extent of racemization. Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton, increasing the rate of racemization. Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine (TMP) is a sterically hindered base; both have been shown to be effective in minimizing racemization compared to DIPEA.[7]

Q6: How does temperature affect racemization?

A6: Higher reaction temperatures generally increase the rate of racemization.[8][9] While elevated temperatures, often achieved with microwave heating, can be very effective for overcoming difficult couplings and aggregation, they can also lead to considerable racemization for sensitive amino acids like His and Cys.[2][8] A common strategy to reduce racemization is to perform the coupling reaction at a lower temperature (e.g., 0°C). For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[2]

Q7: Are there special strategies for racemization-prone residues like Histidine and Cysteine?

A7: Yes, specific strategies are often required for these amino acids.

  • For Histidine (His): The imidazole side chain can catalyze racemization. Protecting the pi-imidazole nitrogen with groups like trityl (Trt) or methoxybenzyl can greatly reduce racemization.[4][7] Using coupling reagents like DEPBT has also been shown to be particularly effective for coupling Fmoc-His(Trt)-OH with minimal racemization.

  • For Cysteine (Cys): Racemization is a significant challenge, especially for C-terminal cysteine residues. Using a sterically hindered base like 2,4,6-collidine instead of NMM or DIPEA can effectively suppress racemization during cysteine coupling.[2][7] In segment coupling, the addition of copper(II) chloride (CuCl₂) with HOBt has been utilized to suppress racemization.[4][10]

In-Depth Troubleshooting Guides

Understanding the Enemy: The Oxazolone Formation Mechanism

The primary pathway for racemization of N-acyl amino acids, including N-benzoyl derivatives, proceeds through a 5(4H)-oxazolone intermediate.[11][12][13] The formation of this planar, achiral intermediate is the critical step that leads to the loss of stereochemical integrity.

The process can be broken down into the following steps:

  • Activation of the Carboxyl Group: The coupling reagent activates the carboxylic acid of the N-benzoyl amino acid, making it susceptible to nucleophilic attack.

  • Intramolecular Cyclization: The carbonyl oxygen of the N-benzoyl group acts as an internal nucleophile, attacking the activated carboxyl carbon. This leads to the formation of the 5(4H)-oxazolone ring.

  • Enolization and Loss of Chirality: In the presence of a base, the proton at the α-carbon (C4 of the oxazolone ring) is abstracted. This results in the formation of a planar, achiral enolate intermediate.

  • Reprotonation and Racemization: The enolate can be reprotonated from either face, leading to a mixture of both L- and D-isomers of the oxazolone.

  • Aminolysis: The incoming amine attacks the carbonyl group of the racemized oxazolone, leading to the formation of a peptide containing both diastereomers.

Racemization_Mechanism cluster_0 Racemization Pathway N-Benzoyl_AA N-Benzoyl Amino Acid (L) Activated_Intermediate Activated Intermediate N-Benzoyl_AA->Activated_Intermediate Coupling Reagent Oxazolone_L Oxazolone (L) Activated_Intermediate->Oxazolone_L Intramolecular Cyclization Enolate Achiral Enolate Oxazolone_L->Enolate + Base - H+ Peptide_L Desired Peptide (L-L) Oxazolone_L->Peptide_L + Amine Enolate->Oxazolone_L + H+ Oxazolone_D Oxazolone (D) Enolate->Oxazolone_D + H+ Peptide_D Diastereomeric Peptide (D-L) Oxazolone_D->Peptide_D + Amine

Figure 1: Mechanism of racemization via oxazolone formation.

Troubleshooting Guide: Minimizing Racemization
Symptom Possible Cause Recommended Solution
Significant diastereomeric impurity detected by HPLC/MS. Highly activating coupling reagent used without an additive. Switch to a less aggressive coupling reagent or, preferably, incorporate an additive like HOBt or HOAt. For carbodiimide-based couplings, the addition of HOBt or HOAt is essential.[3][4]
Racemization observed with racemization-prone amino acids (e.g., His, Cys). Inadequate side-chain protection or inappropriate coupling conditions. For Histidine, protect the imidazole side-chain (e.g., with Trt).[4][7] For Cysteine, use a sterically hindered base like 2,4,6-collidine.[2][7] Consider using specialized coupling protocols for these residues.
Increased racemization when using microwave-assisted synthesis. High coupling temperature. Lower the microwave coupling temperature. For sensitive residues like His and Cys, reducing the temperature from 80°C to 50°C can significantly limit racemization.[2] Alternatively, couple these residues at a lower temperature or even at room temperature while using microwave heating for the rest of the synthesis.
Racemization is still observed despite using additives. Use of a strong, non-hindered base. Replace strong bases like DIPEA with weaker or more sterically hindered alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7]
General low-level racemization across the peptide sequence. Sub-optimal solvent choice or prolonged reaction times. Ensure the use of appropriate solvents for peptide synthesis, such as DMF or NMP, which are known to support good solvation.[14][15] Optimize reaction times to be as short as possible while still achieving complete coupling. Polar solvents can sometimes favor racemization.[16]
Comparative Analysis of Racemization Suppression Strategies

The following table provides a comparative overview of common coupling reagents and additives in terms of their effectiveness in suppressing racemization.

Coupling Reagent/Additive Mechanism of Action Racemization Suppression Key Considerations
DCC/DIC (alone) Forms a highly reactive O-acylisourea intermediate.LowHigh risk of racemization; the byproduct of DCC (DCU) is poorly soluble.[6]
DCC/DIC + HOBt Forms a less reactive HOBt-active ester.GoodA standard and cost-effective method for reducing racemization.[4][10]
DCC/DIC + HOAt Forms a more stable and less racemization-prone HOAt-active ester.ExcellentMore effective than HOBt at suppressing racemization, but can be more expensive.[5][6]
HBTU/HATU In situ formation of HOBt/HOAt active esters.Very Good to ExcellentFast coupling rates and low racemization. HATU is generally superior to HBTU.[1][3]
PyBOP Forms a HOBt-active ester.Very GoodA safer alternative to BOP, which produces a carcinogenic byproduct.[3]
COMU Forms an Oxyma-active ester.ExcellentA modern, highly efficient coupling reagent with excellent racemization suppression.[6]

Experimental Protocols

Protocol 1: General Procedure for Racemization-Free Peptide Coupling

This protocol outlines a general approach for minimizing racemization during the coupling of N-benzoyl amino acids.

Protocol_Workflow Start Start: N-Benzoyl Amino Acid & Resin-Bound Amine Dissolve 1. Dissolve N-Benzoyl Amino Acid and Additive (e.g., HOAt) in DMF Start->Dissolve Cool 2. Cool the solution to 0°C Dissolve->Cool Add_Reagent 3. Add Coupling Reagent (e.g., DIC) Cool->Add_Reagent Pre-activate 4. Pre-activate for 1-5 minutes Add_Reagent->Pre-activate Add_to_Resin 5. Add activated mixture to the resin-bound amine Pre-activate->Add_to_Resin Add_Base 6. Add a weak/hindered base (e.g., NMM or Collidine) if necessary Add_to_Resin->Add_Base React 7. React at 0°C to room temperature for 1-2 hours Add_Base->React Wash 8. Wash the resin thoroughly React->Wash End End: Coupled Peptide-Resin Wash->End

Figure 2: Workflow for a racemization-free coupling protocol.

Materials:

  • N-Benzoyl amino acid (1.5 - 3 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., DIC, 1.5 - 3 equivalents)

  • Racemization suppressing additive (e.g., HOBt or HOAt, 1.5 - 3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Weak or sterically hindered base (e.g., N-methylmorpholine or 2,4,6-collidine, if required)

  • Reaction vessel

  • Ice bath

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-benzoyl amino acid and the racemization-suppressing additive (e.g., HOAt) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add the coupling reagent (e.g., DIC) to the cooled solution.

  • Allow the mixture to pre-activate for 1-5 minutes at 0°C.

  • Add the activated amino acid solution to the resin-bound peptide.

  • If the amino acid to be coupled is a salt (e.g., hydrochloride), add one equivalent of a weak or sterically hindered base (e.g., NMM). For carbodiimide couplings where the incoming amino acid is not a salt, additional base may not be necessary and can be omitted to further minimize racemization.[6]

  • Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and continue reacting for an additional 1-2 hours, or until a Kaiser test indicates complete coupling.

  • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

Protocol 2: Racemization Test for a Coupling Method

To validate a new coupling protocol or to assess the extent of racemization for a particularly sensitive coupling, a model system can be employed. A common method involves coupling an N-acyl amino acid to a chiral amine and analyzing the resulting diastereomers by HPLC.

Materials:

  • N-Benzoyl-L-Phenylalanine

  • L-Leucine methyl ester hydrochloride

  • Coupling reagents and conditions to be tested

  • HPLC system with a chiral or reverse-phase column capable of separating diastereomers

Procedure:

  • Perform the coupling of N-Benzoyl-L-Phenylalanine with L-Leucine methyl ester using the protocol you wish to evaluate.

  • After the reaction is complete, quench the reaction and perform a suitable work-up to isolate the crude dipeptide product.

  • Dissolve the crude product in an appropriate solvent for HPLC analysis.

  • Analyze the crude product by HPLC. The two diastereomers (L-L and D-L) should have different retention times, allowing for their quantification.

  • Calculate the percentage of the D-L diastereomer to determine the extent of racemization.

References

  • IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - NIH. (n.d.).
  • Technical Support Center: Minimizing Racemization in Peptide Synthesis - Benchchem. (n.d.).
  • Epimerisation in Peptide Synthesis - MDPI. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (n.d.). PubMed.
  • Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. (n.d.). PubMed.
  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). RSC Publishing.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH.
  • Dealing with racemization during the coupling of Boc-protected amino acids - Benchchem. (n.d.).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (n.d.). Request PDF - ResearchGate.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions - Benchchem. (n.d.).
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (n.d.). Request PDF - ResearchGate.
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (n.d.). PubMed.

Sources

Troubleshooting low yield in (Benzoylamino)(phenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Benzoylamino)(phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this procedure, with a focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here are answers to some of the most common issues encountered during the synthesis.

Q1: My final yield is significantly lower than expected. What is the most common reason?

A low yield is typically rooted in one of three areas: incomplete reaction, competing side reactions, or mechanical loss during work-up. The most frequent chemical culprit is the premature hydrolysis of benzoyl chloride to benzoic acid. This occurs if the pH is too high or if the benzoyl chloride is added too quickly to the aqueous solution, especially at elevated temperatures. Another common issue is the protonation of the phenylglycine starting material; if the medium is not sufficiently basic, the amino group will exist in its non-nucleophilic ammonium form, halting the reaction.[1]

Q2: After acidification, my product separates as a sticky oil or a gummy precipitate instead of a crystalline solid. What can I do?

This is a classic sign of impurities interfering with crystal lattice formation. The primary impurity is often benzoic acid from the hydrolysis of benzoyl chloride.

  • Immediate Action: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding the mixture with a previously obtained pure crystal can also be effective.

  • Troubleshooting: If it remains an oil, proceed with the work-up by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with cold water to remove water-soluble impurities. You can then attempt recrystallization from a suitable solvent system. A common technique is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (like ethanol) and then add a solvent in which it is less soluble (like water or hexane) until turbidity appears, then cool slowly.

Q3: How critical is the quality of my starting materials?

Extremely critical. The two key reactants are phenylglycine and benzoyl chloride.

  • Phenylglycine: Ensure it is dry and free from other amino acids. Its purity directly impacts the purity of the final product.

  • Benzoyl Chloride: This reagent is highly sensitive to moisture. Over time, it can hydrolyze in the bottle to benzoic acid and HCl. Using a freshly opened bottle or distilling the benzoyl chloride before use is highly recommended. An obvious sign of degradation is a partially solidified appearance or strong fumes of HCl when the bottle is opened.

Q4: What is the exact role of the base (e.g., 10% NaOH), and can I use a different one?

The base has two essential functions in this Schotten-Baumann reaction.[2] First, it deprotonates the ammonium group of the zwitterionic phenylglycine, liberating the lone pair on the nitrogen and making it a potent nucleophile.[1] Second, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is crucial because the HCl would otherwise react with the unreacted phenylglycine, converting it into its unreactive ammonium salt and thereby quenching the reaction and reducing the yield.[1] While sodium hydroxide is common, other bases like potassium hydroxide can be used. The key is to maintain a basic pH (typically 9-11) throughout the addition of benzoyl chloride.

Q5: I can still smell the characteristic odor of benzoyl chloride after the recommended reaction time. What does this imply?

This indicates an incomplete reaction. The most likely cause is that all the nucleophilic phenylglycine has been consumed or rendered unreactive. This could be due to incorrect stoichiometry (not enough phenylglycine) or the gradual acidification of the reaction mixture below the optimal pH, which protonates the remaining phenylglycine. Before proceeding to acidification, you should continue stirring and ensure the pH is still basic. If needed, a small additional amount of base can be added. If the smell persists after extended stirring, it suggests a more fundamental issue with the initial setup that will likely result in a lower yield.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Maximum Conversion

Low conversion is a primary driver of poor yields. The following guide provides a systematic approach to optimizing the core reaction parameters.

Workflow for Optimizing Reaction Conditions

cluster_start Initial Setup & Reagents cluster_reaction Reaction Execution cluster_analysis Analysis & Troubleshooting Start Verify Purity: - Phenylglycine (dry) - Benzoyl Chloride (fresh) Stoichiometry Calculate Stoichiometry: - Phenylglycine (1.0 eq) - Benzoyl Chloride (~1.1 eq) - NaOH (~2.5 eq) Start->Stoichiometry Dissolve Dissolve Phenylglycine in 10% NaOH solution Stoichiometry->Dissolve Cool Cool mixture to 0-5 °C (Ice Bath) Dissolve->Cool Addition Add Benzoyl Chloride - Slowly, dropwise - Maintain T < 10 °C Cool->Addition Vigorous Ensure Vigorous Stirring (Biphasic Mixture) Addition->Vigorous Simultaneously Monitor Monitor pH (Keep between 9-11) Vigorous->Monitor TLC Monitor Reaction by TLC (Spot vs. Starting Material) Monitor->TLC Incomplete Incomplete Reaction? TLC->Incomplete Extend Extend Stirring Time (e.g., 30 more mins) Incomplete->Extend Yes Complete Reaction Complete Incomplete->Complete No Extend->TLC cluster_main Desired Reaction Pathway cluster_side Major Side Reaction PG Phenylglycine (Nucleophile) Product This compound PG->Product Attacks BC Benzoyl Chloride (Electrophile) BC->Product BC2 Benzoyl Chloride Benzoic Benzoic Acid (Impurity) BC2->Benzoic Water Water / OH⁻ (Competing Nucleophile) Water->Benzoic Hydrolysis

Sources

Technical Support Center: N-Acyl Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acyl amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions to overcome common challenges in their experiments. As Senior Application Scientists, we have compiled this guide to explain the causality behind experimental choices and provide self-validating protocols.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the synthesis of N-acyl amino acids, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My N-acylation reaction has a very low yield. What are the common causes?

A: Low yields in N-acylation reactions can stem from several factors, primarily related to reagents, reaction conditions, and the nature of the amino acid itself.

  • **Hydrolysis of Ac

Technical Support Center: Catalyst Poisoning in N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Acylation Reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies for one of the most persistent challenges in catalytic chemistry: catalyst poisoning. This resource moves beyond simple procedural lists to explain the underlying causality, helping you build robust and reproducible N-acylation protocols.

Troubleshooting Guide: Reacting to Common Failures

This section addresses specific issues you might encounter during your experiments, providing a logical path from problem to solution.

Q1: My N-acylation reaction is extremely sluggish, has stalled completely, or gives a low yield. What's the first thing I should suspect?

Answer:

When a well-established catalytic reaction fails, abrupt catalyst deactivation—or poisoning—is a primary suspect.[1] This occurs when impurities or even the reaction components themselves bind strongly to the catalyst's active sites, preventing the desired reactants from accessing them.[2][3] The result is a dramatic drop in reaction rate and overall efficiency.[3]

Initial Diagnostic Steps:

  • Run a Control Reaction: If possible, repeat the reaction using ultra-pure, freshly purchased reagents and solvents that you have high confidence in. If this reaction proceeds as expected, it strongly suggests that your standard lab reagents are the source of a poison.

  • Increase Catalyst Loading: As a quick diagnostic test, double the catalyst loading in a small-scale reaction. If the reaction proceeds to a higher conversion before stalling again, it is a strong indicator of a stoichiometric poison being consumed by the catalyst. Note that this is a diagnostic tool, not a sustainable solution.

  • Check the Atmosphere: Ensure your inert atmosphere (Nitrogen or Argon) is of high purity and that your reaction setup is free of leaks. Oxygen can degrade sensitive phosphine ligands, leading to catalyst deactivation.[4]

Q2: I've noticed significant batch-to-batch variability. One batch of my amine starting material works perfectly, while another fails. Why is this happening?

Answer:

This is a classic sign of catalyst poisoning originating from impurities in your starting materials.[5] Commercial reagents, even those of high stated purity, can contain trace amounts of catalyst poisons that vary between production lots.

Common Culprits in Starting Materials:

  • Sulfur Compounds: Amines or acylating agents synthesized using sulfur-containing reagents can retain trace amounts of thiols, thioethers, or even elemental sulfur.[5] Palladium and other transition metals have a very high affinity for sulfur, which binds irreversibly to the metal center and deactivates it.[6][7][8]

  • Heavy Metal Impurities: Reagents prepared using other metal catalysts (e.g., lead, mercury, arsenic) can contain trace amounts of these metals, which can act as poisons.[2][9]

  • Unreacted Halogenation Reagents: If your starting material was prepared via a halogenation step, residual halogenating agents or halide impurities can interfere with the catalytic cycle.[10]

Workflow for Qualifying New Reagent Batches:

Start New Batch of Reagent Received Test Run Small-Scale Test Reaction (Standard Conditions) Start->Test Check Does Reaction Meet Performance Benchmark? Test->Check Pass Qualify Batch for Large-Scale Use Check->Pass Yes Fail Batch Fails Qualification Check->Fail No Purify Purify Reagent Batch (e.g., Recrystallization, Chromatography) Fail->Purify Retest Re-run Small-Scale Test Purify->Retest Retest->Check

Caption: Workflow for qualifying new reagent batches.

Q3: My reaction starts well but then stops, often at around 50-70% conversion. It seems like the catalyst just "dies." What could be the cause?

Answer:

This behavior often points to two possibilities: poisoning by a reaction byproduct or product inhibition.

  • Byproduct Poisoning: In certain N-acylation reactions, particularly those using carbodiimides (like EDC or DCC) as activating agents, a notorious side reaction is the formation of N-acylurea.[11] This rearrangement product is irreversible and can act as a poison, destroying the catalyst and halting the reaction cycle.[11][12]

  • Ligand Displacement/Decomposition: The product of your reaction, or even one of your starting materials, may coordinate to the palladium center more strongly than the phosphine ligand, especially at higher concentrations. This can displace the ligand, leading to an inactive or unstable metal species.[13] In some cases, a substrate or product can even induce the decomposition of the ligand itself.

Mitigation Strategies:

  • Optimize Reaction Conditions: To suppress N-acylurea formation, consider running the reaction at a lower temperature and lower pH.[11] The addition of certain additives, like pyridine, has also been shown to suppress this side reaction.[12]

  • Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) form more stable complexes with the metal center.[4][14] These are less susceptible to displacement by other coordinating species in the reaction mixture, thereby extending the catalyst's lifetime.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts of catalyst poisoning to build your foundational knowledge.

Q1: What is the fundamental mechanism of catalyst poisoning?

Answer:

At its core, catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption of a substance, known as a poison, onto its active sites.[2] These active sites are the specific locations on the catalyst where the reaction occurs. When a poison occupies an active site, it physically blocks reactants from binding or electronically alters the site, rendering it non-functional.[10][15] This process is often irreversible because the bond between the poison and the catalyst is significantly stronger than the bonds formed with the desired reactants.[2]

cluster_0 Healthy Catalyst cluster_1 Poisoned Catalyst Catalyst Pd(0) Active Site Product Product Catalyst->Product Catalytic Turnover Substrate Substrate Substrate->Catalyst Poisoned_Catalyst Pd(0) Active Site Poison Poison (e.g., Sulfur) Poison->Poisoned_Catalyst Strong Adsorption Blocked_Substrate Substrate Blocked_Substrate->Poisoned_Catalyst Blocked

Caption: Mechanism of catalyst poisoning.

Q2: What are the most common poisons in palladium-catalyzed N-acylation reactions?

Answer:

While many substances can inhibit a catalyst, a few classes of compounds are particularly notorious for poisoning palladium catalysts used in N-acylation.

Poison ClassCommon ExamplesTypical SourcesMechanism of Action
Sulfur Compounds Thiols (R-SH), sulfides (R-S-R), H₂S, SO₂Impurities in amine or acyl halide starting materials, sulfur-containing reagents.[5][6]Strong, often irreversible, chemisorption to the palladium surface, forming stable Pd-S complexes.[6][8]
Coordinating Groups Nitriles (-CN), nitro groups (-NO₂), oximes, pyridines, cyanides (-CN⁻)Present on the substrate or acylating agent; excess cyanide salts.[10]These groups can coordinate strongly to the Pd center, displacing essential ligands or blocking active sites.[16][17]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Zinc (Zn)Contaminants in reagents, leaching from equipment.[2][18]Can form alloys with palladium or deposit on the surface, physically blocking active sites.[10][19]
Phosphorus Compounds Phosphites, phosphine oxides, elemental phosphorusImpurities in phosphine ligands, ligand degradation.[3][15]Compete with the desired phosphine ligand for coordination sites or alter the electronic properties of the catalyst.
Reaction Byproducts N-acylureaSide reaction in carbodiimide-mediated couplings.[11][12]The byproduct itself acts as a ligand that can bind to and deactivate the catalyst.[11]
Q3: What are the most effective strategies to prevent catalyst poisoning before it happens?

Answer:

Prevention is the most effective strategy for dealing with catalyst poisoning.[20] Integrating purification and careful selection of reagents into your workflow is critical for success and reproducibility.

Key Prevention Strategies:

  • Feedstock Purification: Removing poisons from your reactants before they enter the reaction vessel is the most robust preventative measure.[2][21]

  • Use of Scavengers ("Poison Traps"): Incorporating a material that selectively binds to the poison can protect the catalyst.[22]

  • Catalyst and Ligand Selection: The design of the catalyst itself can be optimized for poison resistance.[2][22] Altering the catalyst's structure can make it less susceptible to poisoning.[21]

  • Process Optimization: Fine-tuning reaction conditions can minimize the formation of byproducts that may act as poisons.[15]

Protocols for Prevention & Mitigation
Protocol 1: General Feedstock Purification

This protocol describes a simple method for removing polar impurities and potential poisons from liquid reagents or solutions of solid reagents.

Objective: To remove trace amounts of sulfur compounds, metal impurities, and other polar poisons.

Materials:

  • Reagent to be purified (amine, acyl halide, etc.)

  • Anhydrous solvent (if reagent is a solid)

  • Activated carbon (high purity, low water content) or basic alumina

  • Syringe and syringe filter (0.45 µm, compatible with your solvent)

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve your solid starting material in a minimal amount of anhydrous solvent. If the reagent is a liquid, use it directly.

  • Add Sorbent: Add a small amount of activated carbon or basic alumina (approx. 5-10% w/w relative to the substrate) to the solution.

  • Stir: Stir the mixture vigorously for 15-30 minutes at room temperature. The sorbent will adsorb many common poisons.

  • Filter: Carefully draw the slurry into a syringe and pass it through a syringe filter to remove the sorbent. The resulting solution is now purified.

  • Use Immediately: Use the purified feedstock immediately in your reaction to prevent re-contamination.

Protocol 2: Use of a Sacrificial Scavenger for Sulfur

This protocol is for reactions where sulfur contamination is strongly suspected.

Objective: To protect the palladium catalyst by using a sacrificial material to trap sulfur compounds.

Materials:

  • Zinc Oxide (ZnO), finely powdered, dried in an oven.

  • Your standard N-acylation reaction setup.

Procedure:

  • Add Scavenger: Before adding your palladium catalyst, add a stoichiometric amount of dried Zinc Oxide (ZnO) powder relative to the suspected amount of sulfur impurity. If the amount is unknown, start with 5-10 mol% relative to your limiting reagent.

  • Stir: Stir the reaction mixture for 10-15 minutes. The ZnO will react with sulfur compounds (like H₂S) to form stable and inert Zinc Sulfide (ZnS).[20]

  • Add Catalyst: Proceed with the addition of your palladium catalyst and other reagents as per your standard protocol. The catalyst is now protected from the sequestered sulfur.

By implementing these troubleshooting workflows, preventative protocols, and foundational principles, you can significantly improve the reliability and success rate of your N-acylation reactions, saving valuable time and resources in your research and development efforts.

References
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). National Institutes of Health.
  • Catalyst Poisoning Mitigation. (2025, November 23). Sustainability Directory.
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. doi: 10.1016/j.jhazmat.2007.09.017.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). National Institutes of Health.
  • Interaction of sulphur compounds with palladium. (n.d.). Royal Society of Chemistry.
  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. (n.d.). BenchChem.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • How Can You Prevent Catalyst Poisoning? (2025, September 14). Chemistry For Everyone - YouTube.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). Royal Society of Chemistry.
  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2025, December 4). National Institutes of Health.
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health.
  • Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry.
  • What Is Catalyst Poisoning In Chemical Reactions? (2025, September 16). Chemistry For Everyone - YouTube.
  • Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter.
  • Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed.
  • Phosphine ligands and catalysis. (n.d.). Gessner Group.
  • Trace Metal Impurities in Catalysis. (2025, August 7). ResearchGate.
  • Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innovations and Advances. (2023, November 16). National Institutes of Health.

Sources

Technical Support Center: Enhancing the Efficiency of Chiral Resolution for (Benzoylamino)(phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral resolution of (Benzoylamino)(phenyl)acetic acid, a critical intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial separation process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Foundational Principles: Understanding Diastereomeric Salt Crystallization

The most prevalent and scalable method for resolving racemic this compound is through diastereomeric salt crystallization.[1][2] This technique leverages the conversion of a racemic mixture (equal parts R- and S-enantiomers) into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral resolving agent.[1][3] Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities, melting points, and crystal structures, enabling their separation through fractional crystallization.[1][4]

The efficiency of this separation is governed by the difference in solubility between the two diastereomeric salts in a chosen solvent system.[4] The goal is to identify conditions where one diastereomer preferentially crystallizes, leaving the other dissolved in the mother liquor.[1][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the chiral resolution of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: No Crystal Formation or "Oiling Out"

Q: I've mixed my racemic acid and resolving agent in the chosen solvent, but nothing is crystallizing. In some cases, an oil is forming at the bottom of my flask. What's happening and how can I fix it?

A: This is a common hurdle that typically points to issues with supersaturation or the physical properties of the diastereomeric salt under the current conditions.[6]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[6] Conversely, if the solvent is too poor, the salts may "oil out," separating as a liquid phase because the concentration is too high or the temperature is above the salt's melting point.[7]

    • Solution: Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols like methanol or ethanol, ketones like acetone, and esters like ethyl acetate) and consider solvent/anti-solvent systems.[6] An anti-solvent, in which the salts are poorly soluble, can be slowly added to a solution of the salts to induce crystallization.[6][7]

  • Insufficient Supersaturation: Crystallization will not occur if the concentration of the less soluble diastereomeric salt is below its solubility limit at a given temperature.[6]

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration.[6] Alternatively, slowly cool the solution, as the solubility of most diastereomeric salts decreases with temperature.[6]

  • Inhibition by Impurities: Trace impurities in the starting materials can interfere with the nucleation and growth of crystals.[5][6]

    • Solution: Ensure the this compound and the chiral resolving agent are of high purity.[5][8] Recrystallization of the starting materials may be necessary.

  • Inducing Nucleation: Sometimes, a supersaturated solution needs a nudge to begin crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[7] If available, adding a seed crystal of the desired diastereomeric salt is the most effective method to induce crystallization.[7]

Issue 2: Low Yield of the Desired Diastereomeric Salt

Q: I've successfully crystallized a diastereomeric salt, but my yield is significantly below the theoretical 50%. How can I improve it?

A: A low yield indicates that a substantial amount of your target diastereomer remains in the mother liquor.[1]

Possible Causes & Solutions:

  • Suboptimal Solubility: The desired salt, while being the less soluble of the two, might still be quite soluble in the chosen solvent.[1][9]

    • Solution: Screen for solvents that further decrease the solubility of the target salt.[1][9] Experiment with lower final crystallization temperatures and allow for longer crystallization times to maximize recovery.[1]

  • Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent is a critical parameter. While a 1:1 ratio is a common starting point, the optimal ratio can vary.[5] In some cases, using 0.5 equivalents of the resolving agent can be more effective.[8][9]

    • Solution: Systematically vary the molar ratio of the resolving agent (e.g., 0.5, 0.8, 1.0, 1.2 equivalents) to find the optimal condition for selective precipitation.

  • Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.[1]

    • Solution: Allow the crystallization mixture to stir for an extended period (e.g., overnight) at the final temperature to ensure maximum precipitation of the less soluble salt.

Issue 3: Low Diastereomeric or Enantiomeric Excess (d.e. / e.e.)

Q: After isolating the crystals and liberating the acid, my chiral HPLC analysis shows a low enantiomeric excess. What is causing this poor separation?

A: Low enantiomeric excess in the final product directly results from a low diastereomeric excess in the crystallized salt, indicating poor discrimination between the two diastereomers during crystallization.

Possible Causes & Solutions:

  • Similar Solubilities of Diastereomers: The primary driver of separation is the solubility difference between the diastereomeric salts. If this difference is small in the chosen solvent, co-precipitation will occur, leading to low purity.[7]

    • Solution: A thorough solvent screening is the most effective approach to find a system that maximizes this difference.[1][5] The effect of temperature on the solubility difference should also be investigated.[2]

  • Kinetic vs. Thermodynamic Control: It's possible that the undesired, more soluble diastereomer crystallizes faster (kinetic product), while the desired, less soluble diastereomer is the thermodynamic product.[1]

    • Solution: Allowing the crystallization mixture to stir for an extended period can allow the system to equilibrate, dissolving the kinetic product and crystallizing the more stable thermodynamic product.[1] Conversely, if the desired product crystallizes faster, a shorter crystallization time may be beneficial.[10]

  • Recrystallization: A single crystallization is often insufficient to achieve high purity.[11]

    • Solution: Recrystallize the obtained diastereomeric salt, potentially from a different solvent system, to enhance the diastereomeric excess.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind chiral resolution via diastereomeric salt crystallization? A: Chiral resolution by diastereomeric salt crystallization is based on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[1][4]

Q2: How do I choose an appropriate resolving agent for this compound? A: The selection of a resolving agent is crucial.[1] Key factors include:

  • Chemical Reactivity: As this compound is an acid, you will need a chiral base. Common choices include alkaloids like brucine[3][12] or chiral amines such as (S)-(-)-1-phenylethylamine or (R)-(+)-N-benzyl-1-phenylethylamine.[11][13]

  • Physical Properties of Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.[1][4]

  • Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale.[1] A screening process with a variety of resolving agents is often the most effective strategy.[1][5]

Q3: Why is the choice of solvent so critical for a successful resolution? A: The solvent is a pivotal factor because it directly influences the solubility of the two diastereomeric salts.[1][7] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, which is the foundation of the separation.[1][4] The solvent also affects crystal shape and size, which can impact filtration and washing efficiency.[1]

Q4: How do I monitor the success of my chiral resolution? A: The most common and accurate method is Chiral High-Performance Liquid Chromatography (HPLC).[5][8] By analyzing the starting racemic mixture, the mother liquor, and the liberated acid from the crystals, you can determine the enantiomeric excess (% e.e.) and track the efficiency of the separation. Polarimetry can also be used to measure the optical rotation of the final product to determine its enantiomeric purity, provided a reference value for the pure enantiomer is known.[14]

Q5: My desired enantiomer forms the more soluble diastereomeric salt. What can I do? A: This is a common challenge. You have a few options:

  • Isolate from Mother Liquor: Crystallize out the less soluble, undesired diastereomer, and then isolate your target compound from the mother liquor. This often requires more extensive purification.

  • Change the Resolving Agent: The most straightforward approach is to screen for a different resolving agent.[5] It's possible that with a different chiral base, the relative solubilities of the diastereomeric salts will be inverted.

  • Use the Opposite Enantiomer of the Resolving Agent: If you used (S)-(-)-1-phenylethylamine and the (R)-acid salt was more soluble, switching to (R)-(+)-1-phenylethylamine will form the enantiomeric diastereomeric salts. The (S)-acid salt will now be the more soluble one, allowing the desired (R)-acid salt to crystallize.

IV. Experimental Protocols & Workflows

Protocol 1: General Diastereomeric Salt Crystallization

This protocol provides a starting point for the resolution of this compound using (S)-(-)-1-phenylethylamine.

Materials:

  • Racemic this compound

  • (S)-(-)-1-phenylethylamine (or other suitable chiral base)

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated screening solvent (e.g., ethanol).

    • In a separate container, dissolve 1.0 equivalent of (S)-(-)-1-phenylethylamine in a small amount of the same solvent.

    • Slowly add the resolving agent solution to the acid solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in an ice bath for 1-2 hours.

    • If crystallization occurs, allow the mixture to stand at the final temperature for several hours to maximize yield.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with two small portions of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals in a vacuum oven.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate.

    • Add 2M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2). This breaks the salt.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the yield and measure the enantiomeric excess (% e.e.) of the product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (% e.e.) of the resolved this compound.

Typical Conditions (starting point, may require optimization):

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[15]

  • Mobile Phase: A mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or acetic acid is a common starting point for normal phase chromatography.[15] For example, Hexane:Isopropanol:TFA (80:20:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

  • Temperature: Ambient. Temperature can be adjusted to improve resolution.

Procedure:

  • Prepare a standard solution of the racemic this compound to establish the retention times of both enantiomers.

  • Prepare a solution of your resolved sample at the same concentration.

  • Inject both samples onto the HPLC system.

  • Integrate the peak areas for both enantiomers in your sample chromatogram.

  • Calculate the enantiomeric excess using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

V. Visualization of Workflows

Diastereomeric Salt Crystallization Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Analysis racemic_acid Racemic this compound (R-Acid + S-Acid) mixing Mix in Solvent racemic_acid->mixing resolving_agent Chiral Resolving Agent (e.g., S-Base) resolving_agent->mixing diastereomers Mixture of Diastereomeric Salts (R-Acid:S-Base + S-Acid:S-Base) mixing->diastereomers crystallization Cool & Crystallize diastereomers->crystallization filtration Filtration crystallization->filtration solid Solid Crystals (Enriched in less soluble salt, e.g., S-Acid:S-Base) filtration->solid Less Soluble mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., R-Acid:S-Base) filtration->mother_liquor More Soluble liberation Acidify & Extract solid->liberation final_product Enantiomerically Enriched Product (e.g., S-Acid) liberation->final_product analysis Chiral HPLC Analysis (Determine % e.e.) final_product->analysis

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting Logic for Low Efficiency

G start Low Resolution Efficiency (Low Yield or Low e.e.) check_purity Low e.e.? start->check_purity check_yield Low Yield? start->check_yield solvent_screen Conduct Solvent Screen (Maximize solubility difference) check_purity->solvent_screen Yes optimize_temp Optimize Temperature Profile (Lower final temp) check_yield->optimize_temp Yes recrystallize Recrystallize Salt solvent_screen->recrystallize change_agent Change Resolving Agent recrystallize->change_agent optimize_stoich Optimize Stoichiometry optimize_temp->optimize_stoich optimize_stoich->solvent_screen

Caption: Troubleshooting Logic for Low Chiral Resolution Efficiency.

VI. Data Presentation

The success of a chiral resolution is highly dependent on the choice of solvent and resolving agent. The following table illustrates hypothetical results from a screening experiment to guide your optimization process.

Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%) of Liberated Acid
(S)-(-)-1-PhenylethylamineMethanol4285
(S)-(-)-1-PhenylethylamineEthanol3592
(S)-(-)-1-PhenylethylamineAcetone2575
(R)-(+)-N-Benzyl-1-phenylethylamineEthanol4595
(R)-(+)-N-Benzyl-1-phenylethylamineEthyl Acetate3888
(-)-BrucineMethanol/Water (1:1)3990

Table 1: Illustrative data on the effect of resolving agent and solvent choice on the chiral resolution of this compound. This data is for demonstrative purposes and actual results will vary.

References

  • BenchChem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. DOI:10.1039/D2CE01490D.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • BenchChem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
  • Wikipedia. (n.d.). Chiral resolution.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using Brucine.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • NIH. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC.
  • BenchChem. (n.d.). Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine.
  • NIH. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.

Sources

Technical Support Center: Purification of (Benzoylamino)(phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (Benzoylamino)(phenyl)acetic acid (N-benzoyl-phenylglycine). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and provide a mechanistic understanding of byproduct removal, ensuring you can achieve high purity for your target compound with confidence.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N-benzoyl-phenylglycine. The underlying principle for most purification strategies hinges on the acidic nature of the target molecule's carboxylic acid group.

Q1: My crude product has a broad, low melting point and appears sticky. What are the most probable impurities?

A: A depressed and broad melting point is a classic indicator of impurities. In the synthesis of this compound, particularly via Erlenmeyer-Plöchl or Dakin-West type reactions, several byproducts are common. The most likely contaminants include:

  • Benzoic Acid: Arises from the hydrolysis of unreacted benzoyl chloride or acetic anhydride used in the reaction. It is a crystalline solid with solubility properties similar to your product, making it a persistent impurity.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include phenylglycine or hippuric acid. Their presence suggests an incomplete reaction.

  • Azlactone (Oxazolone) Intermediate: The Erlenmeyer-Plöchl synthesis proceeds via an azlactone intermediate.[1] If the final hydrolysis step is incomplete, this neutral, less polar species will remain. Azlactones are often yellow and can contribute to an oily or gummy consistency.[2]

  • Keto-Amide Byproducts: The Dakin-West reaction, while effective, can lead to the formation of a keto-amide byproduct through decarboxylation if conditions are not carefully controlled.[3][4]

Understanding the likely impurity is the first step in selecting the appropriate purification strategy.

Q2: How can I effectively remove benzoic acid from my final product?

A: Removing benzoic acid is best accomplished by exploiting the slight differences in acidity or solubility between it and your target compound.

  • Causality: While both are carboxylic acids, their solubility in various solvents is not identical. A carefully chosen recrystallization can often resolve this. However, the most robust method is a fractional acid-base extraction.

  • Recommended Strategy: A pH-controlled extraction is highly effective. This compound is less acidic than benzoic acid. While a strong base like NaOH will dissolve both, a carefully controlled addition of a weaker base or adjustment of pH can sometimes achieve fractional separation, though this is difficult to control. The most practical approach is to dissolve the mixture in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to remove both acids. After re-acidification of the aqueous layer, a meticulous recrystallization is performed where the benzoic acid, if present in smaller quantities, will hopefully remain in the mother liquor.

Q3: I suspect my product is contaminated with the azlactone intermediate. How do I confirm this and remove it?

A: The presence of the azlactone is a common issue when the hydrolysis step is incomplete.

  • Confirmation: The azlactone lacks the carboxylic acid proton and the N-H proton will be in a different chemical environment. 1H NMR spectroscopy is the most definitive method for confirmation. You would observe the absence of the broad carboxylic acid peak (>10 ppm) and characteristic shifts for the azlactone ring protons. A yellow tint in the crude product is also suggestive of this impurity.

  • Removal/Conversion: The most efficient approach is not removal, but conversion. The azlactone is a cyclic anhydride precursor to your product. You can complete the hydrolysis post-synthesis.[2]

    • Suspend the crude product in water.

    • Add a slight excess (1.1 equivalents) of a mild base, such as 1 M sodium hydroxide or sodium carbonate solution.

    • Gently heat the mixture (e.g., to 50-60 °C) with stirring until the solution becomes clear, indicating the azlactone ring has opened.

    • Cool the solution and re-acidify with an acid like 1 M HCl to precipitate your pure this compound.

    • Collect the solid by filtration.

Q4: My crude product oiled out and will not crystallize from solution. What are my options?

A: Oiling out occurs when a compound separates from a solution as a liquid rather than a crystalline solid, often because the solution is supersaturated or impurities are inhibiting lattice formation.

  • Immediate Troubleshooting:

    • Scratch the Flask: Use a glass rod to scratch the inside of theflask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution.

    • Reduce Temperature: Cool the solution further in an ice bath or refrigerator, but do so slowly to encourage crystal formation over precipitation.

  • If Oiling Persists: This indicates significant impurity levels. The impurities act as a "solvent" for your product, preventing crystallization. In this scenario, direct crystallization is not viable. You must first perform a different purification step.

    • Acid-Base Extraction: As detailed in Protocol 3.1, this is the best first step to remove neutral impurities that may be causing the issue.

    • Flash Column Chromatography: If extraction fails, chromatography is the most powerful tool for separating a complex mixture.[5][6] See Protocol 3.3 for a general guideline. After chromatography, the purified fractions should yield a solid product upon solvent evaporation, which can then be recrystallized for ultimate purity.

Section 2: Byproduct Profile

This table summarizes the key characteristics of common byproducts, which dictate the optimal separation strategy.

Byproduct NameChemical StructureKey Property for SeparationRecommended Removal Method
Benzoic Acid C₆H₅COOHCarboxylic acid; high solubility in hot water and many organic solvents.Recrystallization, Acid-Base Extraction
Phenylglycine C₆H₅CH(NH₂)COOHAmphoteric (amino acid); soluble in acidic and basic aqueous solutions.Acid-Base Extraction
Azlactone Intermediate Neutral; lacks acidic proton. Susceptible to hydrolysis.Base-catalyzed hydrolysis to product[2], Chromatography
Benzoyl Chloride C₆H₅COClHighly reactive acyl chloride; rapidly hydrolyzes to benzoic acid in water.Quenching the reaction with water.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most effective purification techniques. As a self-validating system, each protocol includes checkpoints to assess purity (e.g., TLC, melting point).

Protocol 3.1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from your acidic final product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel. A typical concentration is ~50-100 mg/mL.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Separation: Allow the layers to separate. The deprotonated product (and other acidic impurities like benzoic acid) will move into the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer contains neutral impurities (e.g., azlactone).

  • Re-extraction (Optional but Recommended): To ensure complete recovery, extract the organic layer one more time with a fresh portion of NaHCO₃ solution. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1 M HCl dropwise. Your product will begin to precipitate as a white solid. Continue adding acid until the solution is acidic to litmus paper (pH ~2).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. Assess purity via melting point and/or NMR spectroscopy. The product can be further purified by recrystallization (Protocol 3.2).

Protocol 3.2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree.[7] The key is selecting a solvent in which the product is soluble when hot but insoluble when cold.

  • Solvent Selection: An ethanol/water mixture is often effective for N-benzoyl-phenylglycine. Other potential solvents include acetone/water or toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if needed): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3.3: Purification by Flash Column Chromatography

This technique is used for difficult separations or when the crude product is an oil.[5] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).

  • Stationary Phase: Prepare a column with silica gel in the chosen eluent system.

  • Eluent Selection: The eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal ratio should place your product at an Rf value of ~0.3-0.4 on a TLC plate. A gradient elution, starting with a low polarity and gradually increasing, is often most effective. A common starting point is Hexanes:Ethyl Acetate (7:3 or 1:1) with a small amount (0.5-1%) of acetic acid to keep the product protonated and prevent streaking on the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Section 4: Visualization of Workflows

Diagram 1: Acid-Base Extraction Workflow

This diagram illustrates the logical flow for separating the acidic product from neutral impurities.

A Crude Product (in Ethyl Acetate) B Add NaHCO3 (aq) Shake & Separate A->B C Organic Layer (Neutral Impurities, e.g., Azlactone) B->C D Aqueous Layer (Product Anion) B->D E Discard or Analyze C->E F Add HCl (aq) to pH ~2 D->F G Precipitate Forms F->G H Filter, Wash & Dry G->H I Pure this compound H->I

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Recrystallization Logic

This diagram shows the decision-making process and steps for purification by recrystallization.

A Crude Solid Product B Dissolve in MINIMUM Hot Solvent A->B C Hot Solution (Product & Soluble Impurities) B->C D Cool Slowly (Room Temp -> Ice Bath) C->D E Pure Crystals Form D->E F Mother Liquor (Soluble Impurities) D->F impurities remain in solution G Filter & Wash Crystals E->G I Discard F->I H Pure Product G->H

Caption: Logical steps for purification by recrystallization.

Section 5: References

  • Jung, J. C., & Park, O. S. (2009). A simple and efficient liquid chromatographic resolution of N-acyl-alpha-amino acids as their anilide derivatives on a chiral stationary phase based on (S)-leucine. Journal of Chromatography A, 1216(25), 5028–5032. [Link]

  • Steiger, R. E. (1942). dl-Phenylglycine. Organic Syntheses, 22, 92. [Link]

  • Lu, H., & He, L. (2011). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Organic Letters, 13(10), 2530–2533. [Link]

  • Wikipedia contributors. (n.d.). Dakin–West reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Gillespie, H. B., & Snyder, H. R. (1933). Phenylalanine. Organic Syntheses, 13, 80. [Link]

  • Kawase, M., et al. (2003). The Dakin-West Reaction of N-Alkoxycarbonyl-N-alkyl-.ALPHA.-amino Acids Employing Trifluoroacetic Anhydride. Heterocycles, 60(8), 1907. [Link]

  • Carter, H. E. (1946). Azlactone. Organic Reactions, 3, 198-239. [Link]

  • Al-Azzawi, A. J., & Al-Razzak, A. H. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Chemistry: An Indian Journal, 8(1), 1-15. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 12, 2026, from [Link]

  • chemeurope.com. (n.d.). Dakin-West reaction. Retrieved January 12, 2026, from [Link]

  • R Discovery. (2010). Bergmann‐Stern Azlactone Synthesis. Retrieved January 12, 2026, from [Link]

  • Chem Ed. (2021, May 22). Erlenmeyer Azlactone Synthesis for amino acid [Video]. YouTube. [Link]

  • Doc Wally. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59. [Link]

  • PrepChem. (n.d.). Preparation of N-Phenylglycine. Retrieved January 12, 2026, from [Link]

  • Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. In Advanced Chromatographic Techniques for Determination of Drugs and Endogenous Compounds. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzoyl-(S)-phenylglycine. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Di Marzo, V., & Piscitelli, F. (2015). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 5(3), 1398–1422. [Link]

  • CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid. (2021). Google Patents.

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. Retrieved January 12, 2026, from [Link]

  • Fieser, L. F. (1937). 1,4-Diphenyl-1,3-butadiene. Organic Syntheses, 17, 45. [Link]

  • US3708529A - Process for preparing phenylacetic acid. (1973). Google Patents.

Sources

Technical Support Center: Challenges in the Purification of N-Benzoyl-DL-phenylglycine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Benzoyl-DL-phenylglycine diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral resolution. The separation of enantiomers is a critical step in pharmaceutical development, as different stereoisomers can have vastly different pharmacological activities.

The resolution of N-Benzoyl-DL-phenylglycine, a racemic mixture, is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral resolving agent. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, such as solubility and chromatographic retention, allowing for their separation.[1] This guide provides in-depth troubleshooting advice and detailed protocols for the two primary purification methods: fractional crystallization and chiral chromatography.

Part 1: Diastereomeric Resolution by Fractional Crystallization

Fractional crystallization is a classical and often scalable method for separating diastereomers. The process relies on the solubility differences between the diastereomeric salts in a specific solvent system.[1][2] One diastereomer preferentially crystallizes from the solution, leaving the other enriched in the mother liquor.

Frequently Asked Questions (FAQs) - Crystallization

Q1: How do I select an appropriate chiral resolving agent?

A1: The choice of resolving agent is the cornerstone of a successful diastereomeric resolution. The agent must react with the N-Benzoyl-DL-phenylglycine to form a stable diastereomeric salt that crystallizes effectively.

  • Chemical Rationale: The most common and effective resolving agents are chiral bases, which form acid-base salts with the carboxylic acid group of your target molecule. Chiral amines and amino alcohols are excellent candidates. For N-Acetyl-DL-phenylglycine, a structurally similar compound, (-)-α-methylbenzylamine has been used effectively.[3]

  • Key Selection Criteria:

    • Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for the scale of your work.

    • Crystallinity of Salts: The resulting diastereomeric salts must be stable, crystalline solids, not oils or amorphous materials.

    • Solubility Differential: The most critical factor is a significant difference in solubility between the two diastereomeric salts in a practical solvent. This differential is what enables the separation.

    • Ease of Removal: After separation, it must be straightforward to cleave the resolving agent to recover your purified N-Benzoyl-phenylglycine enantiomer.

Q2: What is the best strategy for choosing a crystallization solvent?

A2: The ideal solvent (or solvent mixture) must exhibit a large solubility difference between the two diastereomers while allowing the less soluble salt to crystallize in high purity and yield.

  • The Principle of "Like Dissolves Like" is a Starting Point: The polarity of the solvent relative to your diastereomeric salts is a key consideration.

  • Systematic Screening: An empirical, small-scale screening approach is the most reliable method. Test a range of solvents with varying polarities.

  • Solvent Selection Workflow:

    • Prepare a small amount of both diastereomeric salts if possible, or use the diastereomeric mixture.

    • Test solubility in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) at room temperature and at an elevated temperature (e.g., the solvent's boiling point).

    • The ideal solvent will show high solubility at elevated temperatures and low solubility for one of the diastereomers at room temperature or below. A solvent that precipitates both salts or keeps both dissolved is unsuitable.[3]

SolventPolarity IndexBoiling Point (°C)General Application Notes
Methanol 5.165Often dissolves salts well; may require an anti-solvent.
Ethanol 4.378A very common and effective choice for many diastereomeric salts.
Isopropanol (IPA) 3.982Less polar than ethanol; can offer better selectivity.
Acetone 5.156Good solvent but its low boiling point can limit the temperature gradient.
Ethyl Acetate 4.477Medium polarity; useful in mixtures.
Water 10.2100Used in mixtures with alcohols to fine-tune polarity and solubility.
Troubleshooting Guide: Fractional Crystallization

Problem: My solution "oiled out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not right for crystal lattice formation. The solute separates as a liquid phase. This is often caused by excessively high supersaturation, rapid cooling, or the use of a solvent in which the solute is simply too soluble.

  • Solutions:

    • Reduce Concentration: Dilute the solution with more solvent to lower the supersaturation level.[3]

    • Slow Down Cooling: Implement a very slow, controlled cooling ramp. A temperature gradient of 5-10°C per hour is a good starting point.

    • Add Seed Crystals: If you have a small amount of the pure desired diastereomer, add a single crystal to the supersaturated solution to initiate nucleation.

    • Change Solvent System: Add an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to the solution at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.[4]

Problem: The diastereomeric excess (d.e.) of my crystals is low.

  • Causality: Low purity indicates that the more soluble diastereomer has co-precipitated with the less soluble one. This happens when the solubility difference in the chosen solvent is insufficient, or the solution was cooled too quickly ("crash cooling").

  • Solutions:

    • Recrystallization: The most reliable way to improve purity is to perform one or more recrystallizations. Dissolve the impure crystals in the minimum amount of hot solvent and cool slowly to crystallize again.[3][5]

    • Optimize the Solvent: Re-screen for a solvent that offers a better solubility differential. Sometimes a binary or even ternary solvent system provides the necessary selectivity.

    • KINETIC vs. THERMODYNAMIC Control: Rapid crystallization often yields kinetically favored, but less pure, product. Allowing the system to equilibrate over a longer period (e.g., 12-24 hours) at the final temperature can allow the system to reach a more thermodynamically stable (and often purer) state.[5]

Problem: The yield of my desired diastereomer is poor.

  • Causality: A low yield means a significant portion of your target diastereomer remains in the mother liquor. This is a common trade-off for achieving high purity.

  • Solutions:

    • Optimize Temperature: Lower the final crystallization temperature to decrease the solubility of the desired salt.

    • Concentrate the Mother Liquor: The mother liquor is enriched with the more soluble diastereomer but still contains some of the desired, less soluble one. You can concentrate the mother liquor to recover a second, albeit less pure, crop of crystals.

    • Liberate and Racemize: For industrial applications, the unwanted enantiomer in the mother liquor can be isolated, racemized (converted back to the DL-mixture), and recycled into the process to improve overall yield.[2]

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol is a general guideline. Solvent choice, volumes, and temperatures must be optimized for your specific resolving agent.

  • Salt Formation: Dissolve one equivalent of N-Benzoyl-DL-phenylglycine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in the same solvent, heating gently if necessary.[4]

  • Crystallization: Combine the two solutions with stirring. Heat the mixture until all solids dissolve. Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator may be required.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual mother liquor.

  • Analysis: Dry the crystals and determine the yield and diastereomeric purity by chiral HPLC or NMR.

  • Liberation of Free Acid: Suspend the purified diastereomeric salt in water and add an acid (e.g., 1M HCl) to protonate the N-Benzoyl-phenylglycine and a base (e.g., 1M NaOH) to neutralize the resolving agent, depending on the initial salt formation. Extract the liberated N-Benzoyl-phenylglycine into an organic solvent (e.g., ethyl acetate), wash, dry, and evaporate the solvent.[3][5]

Visualization: Crystallization Workflow

G cluster_prep Preparation cluster_process Process cluster_output Output & Analysis racemate N-Benzoyl-DL-phenylglycine in Solvent mix Combine & Heat to Dissolve racemate->mix agent Chiral Resolving Agent in Solvent agent->mix cool Slow Controlled Cooling mix->cool filtrate Vacuum Filtration cool->filtrate crystals Crystals of Diastereomer 1 filtrate->crystals mother_liquor Mother Liquor (Enriched in Diastereomer 2) filtrate->mother_liquor analysis Purity Analysis (d.e. %) crystals->analysis analysis->mix Recrystallize if impure liberation Liberate Free Acid analysis->liberation If pure G cluster_troubleshoot Optimization Loop start Start: Diastereomer Mixture csp_select Select CSP (e.g., Chiralpak AD) start->csp_select mobile_phase Select Initial Mobile Phase (e.g., 90:10 Hexane/IPA + 0.1% TFA) csp_select->mobile_phase inject Inject Sample & Run HPLC mobile_phase->inject eval Evaluate Chromatogram inject->eval adjust_mp Adjust Mobile Phase (% Alcohol, Additives) eval->adjust_mp Poor Resolution change_csp Change CSP Type eval->change_csp No Resolution end Goal: Baseline Separation eval->end Good Resolution & Peak Shape adjust_mp->inject change_csp->mobile_phase

Sources

Navigating the Stability of (Benzoylamino)(phenyl)acetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for (Benzoylamino)(phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. As Senior Application Scientists, we understand that experimental success hinges on a deep understanding of molecular behavior. This resource is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring the integrity of your research.

Introduction to the Stability of this compound

This compound, also known as N-benzoyl-phenylglycine, is a key intermediate and structural motif in various areas of chemical and pharmaceutical research. The integrity of this molecule is paramount for reproducible and reliable results. Degradation can lead to the formation of impurities, loss of potency, and potentially confounding biological effects. This guide will walk you through the common stability challenges, their underlying causes, and robust strategies for their mitigation and analysis.

The core structure of this compound features an amide linkage, a carboxylic acid, and two phenyl rings. Each of these functional groups presents potential sites for degradation under different environmental conditions. Understanding these liabilities is the first step toward designing stable formulations and robust experimental protocols.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter a range of stability issues during the handling, storage, and experimental use of this compound. The following table summarizes common problems, their probable causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Rationale
Loss of Purity Over Time in Aqueous Solutions Hydrolysis of the Amide Bond: The amide linkage is susceptible to cleavage, particularly under acidic or basic conditions, yielding benzoic acid and phenylglycine. This is a common degradation pathway for N-acyl amino acids.[1][2]pH Control: Maintain solutions at a neutral pH (6-8). The rate of hydrolysis is often minimized in this range. For experimental flexibility, prepare fresh solutions before use. Buffer Selection: Use non-nucleophilic buffers. Buffers like phosphate or citrate are generally suitable.
Appearance of New Peaks in HPLC Analysis After Exposure to Air or Oxidizing Agents Oxidative Degradation: The phenyl rings and the benzylic carbon are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ion catalysis.[3][4]Use of Antioxidants: For stock solutions, consider adding antioxidants like BHT (butylated hydroxytoluene) or ascorbic acid. Inert Atmosphere: Store solid material and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Solvent Purity: Use high-purity, peroxide-free solvents.
Discoloration or Degradation Upon Exposure to Light Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive species and subsequent degradation. Functional groups like carbonyls and nitroaromatics can enhance photosensitivity.[5]Light Protection: Store the compound and its solutions in amber vials or wrapped in aluminum foil to protect from light. Wavelength Selection: If working with photosensitive assays, use light sources with wavelengths outside the absorbance spectrum of the compound where possible.
Changes in Physical State or Purity After Heating Thermal Decomposition: At elevated temperatures, decarboxylation of the carboxylic acid group or cleavage of the amide bond can occur.Temperature Control: Store the compound at recommended temperatures (typically 2-8°C or -20°C for long-term storage). Avoid excessive heat during experimental procedures unless required by the protocol. For reactions requiring heat, conduct time-course studies to assess degradation.
Inconsistent Analytical Results Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization, particularly under basic conditions or upon prolonged heating.Mild Conditions: Use mild reaction and work-up conditions. Avoid strong bases and prolonged exposure to high temperatures. Chiral Analysis: Employ a chiral HPLC or SFC method to monitor the enantiomeric purity if it is a critical parameter for your application.
Workflow for Investigating Stability Issues

When encountering a stability problem, a systematic approach is crucial. The following workflow provides a logical sequence for identifying and resolving the issue.

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Forced Degradation Studies (Confirmation) cluster_3 Analysis & Conclusion cluster_4 Resolution A Unexpected analytical result (e.g., new peaks, loss of main peak) B Review experimental conditions: - pH - Temperature - Light exposure - Solvent quality - Oxygen exposure A->B C Formulate hypothesis: - Hydrolysis? - Oxidation? - Photodegradation? - Thermal degradation? B->C D Acid/Base Hydrolysis: Treat with dilute HCl and NaOH C->D Design experiments to test hypothesis E Oxidation: Treat with H2O2 C->E Design experiments to test hypothesis F Photolysis: Expose to UV/Vis light C->F Design experiments to test hypothesis G Thermal Stress: Heat sample C->G Design experiments to test hypothesis H Analyze stressed samples by stability-indicating HPLC method D->H E->H F->H G->H I Compare degradation profiles with the initial problem sample H->I J Identify the degradation pathway I->J K Modify experimental protocol to mitigate the identified stress factor J->K L Implement preventative measures (e.g., pH control, inert atmosphere, light protection) K->L

Caption: A systematic workflow for identifying and resolving stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound in aqueous solution?

Based on the chemistry of N-acyl amino acids, the most probable degradation pathway in aqueous media is the hydrolysis of the amide bond. This would result in the formation of benzoic acid and phenylglycine . This is analogous to the hydrolysis of hippuric acid (N-benzoylglycine) into benzoic acid and glycine.[1][6] The rate of this hydrolysis is expected to be accelerated at both acidic and basic pH.

Hydrolysis_Pathway reactant This compound products Benzoic Acid + Phenylglycine reactant->products Hydrolysis conditions H2O (Acid or Base catalysis) conditions->reactant:n

Caption: Predicted hydrolytic degradation pathway.

Q2: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent compound from its degradation products, impurities, and any other excipients in the sample matrix. Here is a recommended starting point for developing such a method for this compound:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the nonpolar nature of the phenyl groups.

  • Mobile Phase: A gradient elution is recommended to ensure separation of potentially more polar (e.g., phenylglycine) and less polar degradation products.

    • Solvent A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water. The acidic pH will keep the carboxylic acid group protonated, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be from a low percentage of Solvent B (e.g., 10-20%) to a high percentage (e.g., 90-95%) over 20-30 minutes.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance. Based on the benzoyl and phenyl moieties, a wavelength around 230 nm or 254 nm would be a suitable starting point.

  • Method Validation: Once initial separation is achieved, the method must be validated according to ICH guidelines. This involves performing forced degradation studies (see Q3) to generate degradation products and demonstrating that they are well-resolved from the main peak.

Several published methods for the analysis of the structurally similar hippuric acid utilize reversed-phase HPLC with C8 or C18 columns and mobile phases consisting of acetonitrile or methanol with an acidic aqueous buffer, providing a strong basis for this approach.[7][8][9][10]

Q3: What conditions should I use for forced degradation studies?

Forced degradation studies are essential to understand the degradation pathways and to validate your analytical method.[11] Based on ICH guidelines and the structure of the molecule, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, and if no degradation is observed, at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature. N-acyl amino acids are often more susceptible to base-catalyzed hydrolysis.

  • Oxidation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solid compound and a solution are heated (e.g., at 60-80°C) for an extended period. A dark control should be included.

  • Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and near-UV lamps). A dark control wrapped in foil should be run in parallel.

For all conditions, samples should be taken at various time points and analyzed by the developed HPLC method to track the formation of degradation products and the loss of the parent compound.

Q4: Is this compound susceptible to oxidation?

Yes, the molecule has sites that could be susceptible to oxidation. The aromatic rings can undergo oxidative degradation, and the benzylic C-H bond is also a potential site for radical-initiated oxidation.[3][4] While sulfur-containing amino acids like methionine and cysteine are generally the most susceptible to oxidation in proteins, aromatic residues like phenylalanine can also be oxidized under certain conditions.[4][12] Therefore, it is crucial to protect the compound from excessive exposure to air and other oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to obtain a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to obtain a final concentration of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to obtain a final concentration of 3% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Store all solutions at room temperature or an elevated temperature (e.g., 60°C) and protect from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

References

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  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 801749. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of protected amino acids using the reaction between hydroxycarboxylic acids and amino acids as well as binding on the bentonite. Retrieved from [Link]

  • Tescari, S., Gentili, P. L., & Bedini, E. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 557. Available from: [Link]

  • Carroll, K. S., & Carroll, K. S. (2024). Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals. Antioxidants, 13(3), 268. Available from: [Link]

  • Zhang, W., Xiao, S., & Ahn, D. U. (2013). Animal and Plant Protein Oxidation: Chemical and Functional Property Significance. Foods, 2(4), 456–473. Available from: [Link]

  • Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Albumin and Aromatic Amino Acids in Reactions with OH • Radicals and under 253.7-nm UV Irradiation. Retrieved from [Link]

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Troubleshooting guide for peptide coupling with sterically hindered N-benzoyl amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Peptide Coupling with Sterically Hindered N-Benzoyl Amino Acids

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of peptide synthesis, particularly with challenging residues, requires both deep theoretical knowledge and practical, field-tested solutions. This guide is structured to address the specific issues you may encounter when working with sterically hindered N-benzoyl amino acids. The bulky benzoyl group, in conjunction with the amino acid side chain, presents a significant steric barrier, often leading to low coupling yields, slow reaction kinetics, and an increased risk of epimerization.

Here, we provide a series of frequently asked questions and in-depth answers to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction with an N-benzoyl amino acid is resulting in very low yield. What is the primary cause, and how can I overcome this?

A1: The primary cause of low yield is the severe steric hindrance presented by the N-benzoyl group, which shields the carboxyl group from activation and subsequent nucleophilic attack by the incoming amine. To overcome this, a multi-faceted approach focusing on a highly reactive activation system and optimized reaction conditions is necessary.

Core Issue: The steric bulk of the N-benzoyl group impedes the formation of the activated ester intermediate and its subsequent reaction with the N-terminal amine of the peptide chain.

Solutions & Scientific Rationale:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often inefficient for such hindered couplings.[1] You need more potent activating agents.

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[2][3] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more effective at overcoming steric barriers. COMU, a third-generation uronium reagent based on OxymaPure, is particularly effective, often outperforming even HATU for difficult sequences and can be used with a single equivalent of base.[2][4][5][6][7]

    • Phosphonium Salts: Reagents like PyAOP and PyBOP are excellent alternatives.[8] Phosphonium reagents are known for "clean" reactions and can be particularly advantageous in minimizing racemization for hindered couplings.[8] PyAOP has been successfully used for preparing peptides with hindered amino acids like Aib and N-methyl amino acids.[1][9]

  • Leverage Additives: The use of nucleophilic additives is crucial.

    • HOAt (1-Hydroxy-7-azabenzotriazole): Superior to the traditional HOBt, HOAt accelerates the coupling reaction and significantly suppresses racemization.[5][10] The nitrogen atom at the 7-position provides anchimeric assistance, enhancing the reactivity of the active ester.

    • OxymaPure (Ethyl (hydroxyimino)cyanoacetate): A non-explosive and highly effective alternative to HOBt and HOAt.[2][4] It demonstrates high reactivity and low racemization levels, especially when paired with carbodiimides like DIC.[4][11][12] COMU already incorporates an Oxyma moiety, making it a highly efficient stand-alone reagent.[2][5]

  • Optimize Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier. Temperatures around 50-75°C are often effective.[13][14] However, this must be balanced against the risk of increased epimerization for sensitive amino acids.[15] A temperature scan to find the optimal balance between purity and yield is recommended.[14]

    • Microwave-Assisted Synthesis: Microwave energy is a highly effective tool for driving difficult couplings to completion quickly and efficiently.[16][17][18] It allows for precise and rapid heating, which can dramatically improve yields for sterically hindered residues where conventional methods fail.[19]

Q2: I'm observing significant epimerization (racemization) of my N-benzoyl amino acid during coupling. What factors contribute to this, and what are the best strategies to maintain chiral purity?

A2: Epimerization is a major risk with sterically hindered amino acids due to prolonged activation times, which favor the formation of an undesirable oxazolone intermediate. The choice of coupling reagent, base, and solvent are all critical factors.

Mechanism of Epimerization: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Slower, sterically hindered couplings allow more time for this side reaction to occur.[20]

Strategies for Mitigation:

  • Select a Low-Racemization Reagent Combination:

    • Phosphonium vs. Uronium Reagents: While highly reactive, uronium salts like HBTU and HATU can sometimes lead to higher epimerization than phosphonium salts like PyBOP, especially in challenging couplings.[8]

    • COMU: This reagent has been shown to provide high coupling efficiency with reduced epimerization compared to older uronium salts.[5]

    • Carbodiimides with Additives: The combination of DIC with OxymaPure or HOAt is highly effective at suppressing racemization.[2][10][20]

  • Base Selection is Critical:

    • The base used can promote epimerization. While sterically hindered non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) are common, for particularly sensitive couplings, a weaker base like NMM (N-Methylmorpholine) or 2,4,6-collidine should be considered.[12]

  • Solvent Choice:

    • Polar aprotic solvents like DMF are standard but can sometimes increase epimerization rates.[10] Less polar solvents like DCM (Dichloromethane) or mixtures such as chloroform/trifluoroethanol have been shown to suppress this side reaction.[10][20] However, ensure your protected peptide remains soluble.

  • Control Reaction Temperature:

    • Perform the coupling at a lower temperature (e.g., 0°C) to slow down the rate of oxazolone formation and subsequent enolization.[10][20] This is a direct trade-off with reaction speed, so careful optimization is required.

  • Minimize Pre-activation Time:

    • Avoid long periods where the activated amino acid exists before the amine component is introduced. In situ activation, where the coupling reagent is added to a mixture of the acid and amine, is preferable.[20]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting difficult couplings with N-benzoyl amino acids.

Troubleshooting_Workflow cluster_start Initial Problem cluster_reagents Step 1: Reagent & Additive Optimization cluster_conditions Step 2: Reaction Condition Tuning cluster_epimerization Step 3: Address Epimerization cluster_end Outcome Start Low Yield or Incomplete Coupling with N-Benzoyl Amino Acid Reagent Upgrade Coupling Reagent - Uronium: COMU, HATU - Phosphonium: PyAOP Start->Reagent Initial Action Additive Ensure Additive is Used - OxymaPure - HOAt Reagent->Additive Temp Optimize Temperature - Microwave (75°C) - Conventional Heat (50-75°C) Additive->Temp Solvent Check Solvent System - DMF or NMP (standard) - Consider DCM to reduce epimerization Temp->Solvent Concentration Increase Reagent Concentration (e.g., to 0.5 M) Solvent->Concentration Epi_Check Epimerization Observed? Concentration->Epi_Check Epi_Base Switch to Weaker Base (e.g., NMM, Collidine) Epi_Check->Epi_Base Yes Success Successful Coupling High Yield & Purity Epi_Check->Success No Epi_Temp Reduce Temperature (e.g., 0°C) Epi_Base->Epi_Temp Epi_Reagent Consider Phosphonium Reagent (e.g., PyBOP) Epi_Temp->Epi_Reagent Epi_Reagent->Success

Caption: A step-by-step workflow for troubleshooting hindered couplings.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is arguably the most critical factor. The following table summarizes the characteristics of recommended reagents for hindered couplings.

Reagent ClassExample ReagentKey AdvantagesPotential Drawbacks
Uronium/Aminium HATU Highly reactive, based on the superior HOAt leaving group.[9]Can cause guanidinylation of the N-terminus if used in excess; higher cost.[8]
COMU Excellent reactivity, often superior to HATU for difficult couplings; safer profile (non-explosive); requires only 1 eq. of base.[2][5][6][7]Limited solution stability compared to HATU.
Phosphonium PyAOP / PyBOP "Clean" reactions with no risk of guanidinylation; often superior for minimizing epimerization in difficult couplings.[8]By-products can be difficult to remove; moderate solution stability.
Carbodiimide DIC + OxymaPure Cost-effective; combination offers high reactivity and low racemization; DIC by-product (DIU) is soluble.[2][9][12]Generally less potent than stand-alone uronium or phosphonium reagents for the most extreme cases of steric hindrance.

Experimental Protocol: Optimized Coupling of a Hindered N-Benzoyl Amino Acid

This protocol provides a robust starting point for coupling a sterically hindered N-benzoyl amino acid (e.g., N-Benzoyl-L-Phenylalanine) during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 equiv)

  • N-Benzoyl-L-amino acid (4.0 equiv)

  • COMU (3.9 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 20 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve the N-Benzoyl-L-amino acid and COMU in a minimal volume of anhydrous DMF.

  • Activation: Add DIPEA to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activation solution to the prepared resin.

  • Reaction Conditions (Choose one):

    • Microwave Method: Irradiate the reaction vessel in a dedicated peptide synthesizer microwave at 75°C for 10-20 minutes.

    • Conventional Method: Agitate the reaction vessel at room temperature for 2-4 hours or at 50°C for 1-2 hours.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

  • Completion Check (Optional but Recommended): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary. Repeat steps 2-6.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link][16][18]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • SYNLETT. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • GenScript. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • RSC Publishing. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Temperature Scanning. Retrieved from [Link]

  • ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

  • PMC. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Retrieved from [Link]

  • ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]

  • PubMed. (2010). COMU: a third generation of uronium-type coupling reagents. Retrieved from [Link]

  • RSC Publishing. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • Brieflands. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]

  • RSC Publishing. (2017). The greening of peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PMC. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Retrieved from [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

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How to avoid N-acylurea formation in carbodiimide coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding N-Acylurea Formation

Welcome to the technical support center for carbodiimide coupling reactions. As a Senior Application Scientist, I understand that while carbodiimides like EDC and DCC are powerful tools for amide bond formation, the emergence of stubborn side products can be a significant source of frustration, leading to low yields and purification challenges. One of the most persistent culprits is the N-acylurea byproduct.

This guide is designed to provide you with a deep, mechanistic understanding of why N-acylurea forms and to offer clear, actionable strategies to prevent it. We will move beyond simple protocol steps to explain the chemical causality behind these recommendations, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Addressing N-Acylurea Formation

This section addresses specific issues you might encounter during your experiments.

Q1: I've confirmed the presence of a significant byproduct with a mass corresponding to my carboxylic acid plus the carbodiimide. Why is this happening?

This byproduct is almost certainly an N-acylurea. Its formation is a classic side reaction in carbodiimide chemistry and stems from the reactivity of a key intermediate.[1][2]

The Core Mechanism:

  • Your carbodiimide (e.g., EDC or DCC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate .[3][4][5]

  • This intermediate is at a critical juncture and can follow two competing pathways:

    • Productive Pathway: It is attacked by your amine (the nucleophile), forming the desired amide bond and releasing a soluble urea derivative.

    • Side-Reaction Pathway: The O-acylisourea, if left to its own devices, will undergo a spontaneous intramolecular O-to-N acyl migration. This rearrangement results in the formation of a very stable and unreactive N-acylurea .[1][2][4][6]

Essentially, if the O-acylisourea intermediate doesn't find an amine to react with quickly enough, it will rearrange into this problematic byproduct.[4]

Competing_Pathways reagents Carboxylic Acid + Carbodiimide o_acyl O-Acylisourea (Reactive Intermediate) reagents->o_acyl Activation amide Desired Amide + Urea Byproduct o_acyl->amide + Amine (Fast, Desired) n_acyl N-Acylurea Byproduct (Unreactive) o_acyl->n_acyl Intramolecular Rearrangement (Slower, Undesired)

Caption: Competing reaction pathways for the O-acylisourea intermediate.

Q2: My yield is low, and purification is difficult. What is the single most effective change I can make to prevent N-acylurea formation?

The most robust and widely adopted solution is the use of coupling additives .[6]

Explanation of Causality: Coupling additives, such as 1-Hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS), or Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure), work by intercepting the O-acylisourea intermediate before it can rearrange.[4][6]

The additive reacts with the O-acylisourea more rapidly than the O-to-N rearrangement occurs.[4] This reaction forms a new, semi-stable active ester (e.g., an HOBt-ester or NHS-ester).[7][8] This new intermediate is:

  • Less prone to rearrangement: It lacks the structural elements that allow for the intramolecular acyl migration.

  • Sufficiently reactive: It readily reacts with the primary amine to form the desired amide bond with high efficiency.[4]

By converting the transient and unstable O-acylisourea into a more manageable active ester, additives effectively shut down the pathway to N-acylurea formation.

Additive_Mechanism reagents Carboxylic Acid + Carbodiimide o_acyl O-Acylisourea (Unstable) reagents->o_acyl active_ester Active Ester Intermediate (More Stable) o_acyl->active_ester Interception (Fast) n_acyl N-Acylurea (Byproduct) o_acyl->n_acyl Rearrangement (Blocked) additive Additive (e.g., HOBt, NHS) amide Desired Amide active_ester->amide amine Amine amine->amide

Caption: Mechanism of action for coupling additives.

Q3: I am already using an additive, but I still see some N-acylurea. What other reaction parameters can I optimize?

Even with additives, suboptimal reaction conditions can still allow for minor amounts of N-acylurea formation. Fine-tuning your protocol can further suppress this side reaction.

Troubleshooting_Workflow start N-Acylurea Detected? q_additive Using an Additive (HOBt, Oxyma, etc.)? start->q_additive Yes a_additive ACTION: Add 1.0-1.2 eq. of HOBt or Oxyma Pure. q_additive->a_additive No q_temp Reaction at 0°C? q_additive->q_temp Yes a_additive->q_temp a_temp ACTION: Cool reaction to 0°C before adding carbodiimide. q_temp->a_temp No q_solvent Solvent Choice? q_temp->q_solvent Yes a_temp->q_solvent a_solvent ACTION: Consider switching from DMF to DCM or THF. q_solvent->a_solvent Polar (DMF) q_ph Controlling pH? q_solvent->q_ph Apolar (DCM) a_solvent->q_ph a_ph ACTION: Ensure activation pH is acidic (4.5-6.0) using a non-competing buffer like MES. q_ph->a_ph No end Problem Minimized q_ph->end Yes a_ph->end

Caption: A logical workflow for troubleshooting N-acylurea formation.

Optimization Parameters Summary Table
ParameterRecommendationRationale & Causality
Temperature Low (0 °C) The O-to-N rearrangement is a temperature-dependent side reaction. Lowering the temperature significantly slows the kinetics of this rearrangement, giving the desired nucleophilic attack more time to occur.[6][9]
pH Acidic Activation (pH 4.5-6.0) The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment.[10][11] Studies have shown that lower pH can directly suppress the rate of N-acylurea formation.[9][12] Use a non-competing buffer like MES.
Solvent Less Polar/Apolar (e.g., DCM, Chloroform) The rearrangement to N-acylurea is often more pronounced in very polar aprotic solvents like DMF.[13][14] Solvents with a lower dielectric constant can disfavor this side reaction.[15]
Concentration As high as solubility allows The desired reaction between the active ester and the amine is bimolecular, while the rearrangement is unimolecular. Increasing the concentration of reactants favors the bimolecular pathway, helping it outcompete the rearrangement.[9]
Order of Addition Pre-activate, then add amine Add the amine to the reaction mixture shortly after activating the carboxylic acid with the carbodiimide and additive.[16] A brief pre-activation time (5-15 min) allows for the formation of the more stable active ester before the amine is introduced.

Frequently Asked Questions (FAQs)

Q: Which carbodiimide should I use? Does it matter for N-acylurea formation?

Yes, the choice can matter, primarily due to the solubility of the byproducts.

  • EDC (or EDAC) is water-soluble. This is a major advantage because the resulting N-acylurea byproduct is also typically water-soluble, making it easier to remove during an aqueous workup.[1]

  • DCC and DIC are soluble in organic solvents. The corresponding N,N'-dicyclohexylurea (DCU) or N,N'-diisopropylurea (DIU) byproducts are often insoluble in common reaction solvents and can be removed by filtration. However, the N-acylurea byproduct from these reagents can have similar solubility to the desired product, making purification by chromatography challenging.[1]

For most applications, especially in biochemistry, EDC is preferred for its ease of removal.[4]

Q: Which additive is the best? HOBt, HOAt, NHS, or Oxyma?

All are effective at suppressing N-acylurea formation.

  • HOBt (1-Hydroxybenzotriazole) : The classic and highly effective additive.[6] Its availability is sometimes restricted due to its explosive properties when fully anhydrous.[6]

  • NHS (N-hydroxysuccinimide) : Also very effective and commonly used, especially with EDC in aqueous two-step protocols to generate more stable amine-reactive esters.[5][17]

  • HOAt (1-Hydroxy-7-azabenzotriazole) : Generally more reactive than HOBt and can accelerate coupling rates, but also has explosive properties.[6]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate) : A modern, non-explosive alternative to HOBt and HOAt that offers excellent performance in accelerating coupling and suppressing side reactions.[6]

For general use, HOBt or the safer alternative Oxyma Pure are excellent choices.

Q: Can I remove N-acylurea after it has formed?

Removal can be very difficult. N-acylureas often have polarity and solubility characteristics very similar to the desired amide product, making separation by standard column chromatography or crystallization challenging.[1] This is why prevention is a far superior strategy to removal. If you are using a water-soluble carbodiimide like EDC, an aqueous wash can help remove the corresponding water-soluble N-acylurea.[1]

Protocol: Optimized EDC/HOBt Coupling to Minimize N-Acylurea

This protocol provides a robust starting point for coupling a carboxylic acid and a primary amine in an organic solvent.

Reagents & Materials:

  • Carboxylic Acid (1.0 eq)

  • Primary Amine (1.0-1.1 eq)

  • EDC•HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Solvent (e.g., DCM or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirred reaction vessel and cooling bath (ice/water)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the anhydrous solvent in a flame-dried flask.

    • Rationale: Ensuring anhydrous conditions prevents hydrolysis of the carbodiimide and the active intermediates.[10]

  • Cooling: Cool the solution to 0 °C using an ice bath and stir for 10 minutes.

    • Rationale: Low temperature is critical to slow the rate of the potential O-to-N acyl rearrangement.[6]

  • Activation: Add EDC•HCl (1.2 eq) to the cooled mixture in one portion.

    • Rationale: EDC will now react with the carboxylic acid to form the O-acylisourea, which is immediately intercepted by the co-dissolved HOBt.

  • Pre-activation: Stir the mixture at 0 °C for 15 minutes. You may see the solution become cloudy or a precipitate form, which is normal.

    • Rationale: This allows sufficient time for the unstable O-acylisourea to be completely converted to the more stable HOBt-ester intermediate.

  • Nucleophilic Addition: Add the amine (1.0-1.1 eq), either neat or as a solution in the reaction solvent, to the mixture.

    • Rationale: The amine now reacts with the pre-formed HOBt-ester to form the desired amide bond.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

    • Rationale: Reaction progress can be monitored by TLC or LC-MS.

  • Workup & Purification:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 0.5 M HCl), saturated sodium bicarbonate solution, and brine.

    • Rationale: The aqueous washes remove the water-soluble EDC-urea byproduct, excess HOBt, and any unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography as needed.

References

  • Troubleshooting low yield in CME-carbodiimide coupling reactions. (2025). Benchchem.
  • Carbodiimide – Knowledge and References. Taylor & Francis.
  • Carbodiimides and Additives. (2021). Aapptec Peptides.
  • 3.5 Carbodiimides. Georg Thieme Verlag.
  • O-acylisourea Definition. Fiveable.
  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing.
  • Mechanism of the reaction of carbodiimides with carboxylic acids.
  • Amide Synthesis. Fisher Scientific.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Side reactions to avoid in Pyruvamide synthesis. (2025). Benchchem.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023). RSC Publishing.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Carbodiimide amide coupling reaction sideproduct. (2022). Reddit.
  • Reaction of an Introverted Carboxylic Acid with Carbodiimide.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • The Cornerstone of Amide and Ester Synthesis: A Technical Guide to Carbodiimide Chemistry. (2025). Benchchem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
  • Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023). PMC - NIH.
  • EDC Product Inform
  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. (2011). PMC - NIH.
  • Carbodiimide. Wikipedia.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021). Luxembourg Bio Technologies.
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.

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Technical Support Center: Analytical Challenges in Monitoring N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the analytical challenges encountered when monitoring N-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the precision, efficiency, and reliability of their reaction monitoring processes. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate common obstacles and optimize your analytical workflows.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the monitoring of N-acylation reactions.

Q1: My TLC plate shows significant streaking for my N-acylation reaction mixture. What is the likely cause and how can I fix it?

A1: Streaking on a TLC plate is often due to an overloaded sample or the presence of highly polar compounds.[1][2][3] To resolve this, try diluting your sample before spotting it on the plate. If your compounds are acid- or base-sensitive, adding a small amount of acetic acid/formic acid or triethylamine (0.1–2.0%) to the mobile phase can improve spot shape.[1] For very polar molecules that remain at the baseline, consider using a more polar solvent system or switching to reversed-phase TLC plates.[1][4]

Q2: I'm observing inconsistent retention times in my HPLC analysis of an N-acylation reaction. What should I investigate?

A2: Fluctuating retention times in HPLC can stem from several factors. A primary cause is often an unequilibrated column, especially in normal-phase chromatography where the column's sensitivity to water content in the mobile phase is high.[5] Ensure your column is thoroughly equilibrated with the mobile phase before each run. Another potential issue is a change in the mobile phase composition, which can happen if solvents are not properly mixed or if one component evaporates faster than another.[5] Preparing fresh mobile phase for each analysis and keeping the solvent reservoir covered can mitigate this.

Q3: My GC analysis of an N-acylation reaction shows peak tailing. What are the common causes?

A3: Peak tailing in GC is frequently caused by the interaction of polar analytes, such as amines, with active sites in the GC system (e.g., the inlet liner or the column itself).[6][7] Since amines have a high dipole moment and can form hydrogen bonds, they can interact strongly with silanol groups on the column surface, leading to tailing.[6] To address this, consider using a column specifically designed for amine analysis or derivatizing your analytes to make them less polar.[6][8] Also, ensure your inlet liner is clean and deactivated.

Q4: I am unable to get a clear NMR spectrum of my N-acylation reaction mixture due to signal broadening and shifting. What could be the problem?

A4: Changes in the reaction mixture, such as sample inhomogeneity, can cause a non-homogenous magnetic field, leading to distorted spectral lineshapes.[9][10][11] If the reaction is fast, on-the-fly hardware corrections like shimming and locking may not be feasible, causing spectral quality to degrade.[9][10][11] Using a higher-field spectrometer can sometimes improve resolution. If you are not using a deuterated solvent, the deuterium lock will not function, which can also lead to these issues.[9][10][11]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques used to monitor N-acylation reactions.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction. However, its simplicity can sometimes be deceptive.

Causality Behind Experimental Choices

The choice of stationary phase (e.g., silica gel, alumina, or reversed-phase) and mobile phase is critical and depends on the polarity of the reactants and products. For N-acylation, where a non-polar acyl group is introduced to a polar amine, a significant change in polarity is expected, which is ideal for TLC analysis. The goal is to find a solvent system that provides a good separation between the starting amine, the acylating agent, and the N-acylated product, ideally with Rf values between 0.2 and 0.8.

Troubleshooting Common TLC Problems
Problem Potential Causes Recommended Solutions
Spots are streaked or elongated Sample is overloaded; Compound is acidic or basic; Sample is too polar for the stationary phase.[1][2][3]Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase[1]; Use a more polar mobile phase or switch to a reversed-phase plate.[1]
Spots remain at the baseline Mobile phase is not polar enough; Compound is highly polar.[1][4]Increase the polarity of the mobile phase; Use a reversed-phase TLC plate.[4]
Spots run at the solvent front Mobile phase is too polar.[1]Decrease the polarity of the mobile phase.[1]
No spots are visible Sample is too dilute; Compound is not UV-active; Compound is volatile and has evaporated.[1][2]Concentrate the sample or spot multiple times in the same location[1][2]; Use a chemical stain (e.g., ninhydrin for amines, permanganate); Ensure the plate is developed shortly after spotting.
Reactant and product have similar Rf values Insufficient separation with the current solvent system.Try different solvent systems with varying polarities; Use a co-spot (spotting both the reaction mixture and the starting material in the same lane) to help differentiate.[4]
Experimental Protocol: Optimizing TLC for N-Acylation Monitoring
  • Plate Preparation: Mark the origin and solvent front on a silica gel TLC plate with a pencil.[12]

  • Sample Application: Dissolve a small aliquot of your reaction mixture in a volatile solvent. Using a capillary tube, spot a small amount onto the origin. Also, spot the starting amine and, if possible, the pure product as references.

  • Development: Place the plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the origin.[2] Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front reaches the marked line, remove the plate and let it dry. Visualize the spots under a UV lamp. If spots are not UV-active, use an appropriate chemical stain (e.g., ninhydrin for primary/secondary amines).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring N-acylation reactions, providing information on conversion, yield, and purity.[13]

Causality Behind Experimental Choices

The choice between normal-phase and reversed-phase HPLC is dictated by the polarity of the analytes. For N-acylation reactions, reversed-phase HPLC is more common. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol. A gradient elution (where the mobile phase composition changes over time) is often necessary to resolve the polar starting amine from the more non-polar acylated product.

Troubleshooting Common HPLC Problems
Problem Potential Causes Recommended Solutions
Fluctuating Retention Times Inadequate column equilibration; Inconsistent mobile phase composition; Leaks in the system.[5]Equilibrate the column for a sufficient time before injection; Prepare fresh mobile phase daily and ensure proper mixing[5]; Check for leaks at all fittings.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups); Column overload; Dead volume in the system.Use a base-deactivated column; Add a competing base (e.g., triethylamine) to the mobile phase; Reduce the injection volume or sample concentration; Check and minimize the length of tubing between the injector, column, and detector.
Peak Splitting or Broadening Column contamination or degradation; Sample solvent incompatible with the mobile phase.Flush the column with a strong solvent or replace it if necessary; Dissolve the sample in the initial mobile phase if possible.
Baseline Drift Column bleed; Detector not equilibrated; Mobile phase contamination.[14]Use a high-quality, low-bleed column; Allow sufficient time for the detector to warm up and stabilize; Use HPLC-grade solvents and freshly prepared mobile phase.
Experimental Protocol: At-line HPLC Monitoring of N-Acylation
  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding acid or base) and dilute with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development: Develop a gradient method that separates the starting amine, acylating agent, and N-acylated product. A typical gradient might start with a high percentage of aqueous buffer and ramp up to a high percentage of organic solvent.

  • Calibration: Prepare standard solutions of the starting material and product at known concentrations to create a calibration curve. This will allow for the quantification of each component in the reaction mixture.

  • Analysis: Inject the prepared samples and integrate the peak areas of the starting material and product. Use the calibration curve to determine the concentration of each component over time, allowing for the calculation of reaction kinetics.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed problem_type Identify Problem Type start->problem_type retention_time Retention Time Issues problem_type->retention_time Fluctuating RT peak_shape Peak Shape Issues problem_type->peak_shape Tailing/Splitting baseline Baseline Issues problem_type->baseline Drift/Noise check_equilibration Check Column Equilibration retention_time->check_equilibration check_column_health Check Column Health peak_shape->check_column_health check_detector Check Detector Stability baseline->check_detector check_mobile_phase Check Mobile Phase check_equilibration->check_mobile_phase OK check_leaks Check for Leaks check_mobile_phase->check_leaks OK resolve Problem Resolved check_leaks->resolve OK check_sample_solvent Check Sample Solvent check_column_health->check_sample_solvent OK check_overload Check for Overload check_sample_solvent->check_overload OK check_overload->resolve OK check_solvents Use Fresh Solvents check_detector->check_solvents OK check_bleed Check for Column Bleed check_solvents->check_bleed OK check_bleed->resolve OK

Caption: HPLC Troubleshooting Workflow.

Gas Chromatography (GC)

GC is suitable for monitoring N-acylation reactions if the reactants and products are volatile and thermally stable.

Causality Behind Experimental Choices

The choice of column is crucial in GC. For polar compounds like amines, a polar stationary phase is often required to achieve good separation and peak shape.[6] However, derivatization is frequently employed to increase the volatility and thermal stability of the analytes, as well as to improve chromatographic performance by reducing interactions with the column.[8]

Troubleshooting Common GC Problems
Problem Potential Causes Recommended Solutions
Peak Tailing Active sites in the inlet or column; Column contamination.[6][7]Use a deactivated inlet liner; Use a column specifically designed for amine analysis; Derivatize the analytes.[6][8]
Ghost Peaks Carryover from a previous injection; Septum bleed.[7]Increase the bake-out time after each run; Use a high-quality, low-bleed septum.
Poor Resolution Inappropriate column phase or temperature program.[7]Select a column with a different polarity; Optimize the temperature ramp rate.[7]
Irreproducible Results Inconsistent injection volume; Leaks in the system; Column degradation.[7]Use an autosampler for consistent injections; Perform a leak check; Condition or replace the column.
Experimental Protocol: GC Monitoring with Derivatization
  • Derivatization: At specified time points, take an aliquot of the reaction mixture. Quench the reaction and remove the solvent. Add a derivatizing agent (e.g., a silylating or acylating agent) to convert the amine and the acylated product into more volatile derivatives.[8]

  • GC Analysis: Inject the derivatized sample into the GC. Develop a temperature program that separates the derivatized starting material from the derivatized product.

  • Quantification: Use an internal standard to quantify the conversion of the starting material to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for in-situ reaction monitoring, providing detailed structural information and allowing for the direct quantification of species in the reaction mixture without the need for calibration curves.[15][16]

Causality Behind Experimental Choices

¹H NMR is typically used for reaction monitoring due to its high sensitivity and short acquisition times.[9] The reaction is usually carried out directly in an NMR tube. The choice of solvent is critical; it must dissolve all reactants and products and should not have signals that overlap with key analyte signals. Deuterated solvents are typically used to provide a lock signal for the spectrometer.[9]

Troubleshooting Common NMR Problems
Problem Potential Causes Recommended Solutions
Poor Signal-to-Noise Low concentration of analytes; Insufficient number of scans.Use a higher concentration if possible; Increase the number of scans (this will decrease time resolution).
Distorted Lineshapes (Broadening, Splitting) Sample inhomogeneity; Unstable temperature; Presence of paramagnetic species.[9][10][11]Ensure the sample is well-mixed; Allow the sample to equilibrate to the spectrometer temperature; Remove any paramagnetic impurities.
Overlapping Peaks Insufficient spectral resolution.Use a higher-field NMR spectrometer; Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
Inaccurate Integration Poor phasing or baseline correction; Overlapping peaks.Carefully phase and baseline correct the spectra; Use deconvolution software to integrate overlapping peaks.
Experimental Protocol: In-Situ NMR Reaction Monitoring
  • Sample Preparation: Prepare the reaction mixture in a suitable deuterated solvent directly in an NMR tube.

  • Acquisition Setup: Set up the NMR experiment to acquire ¹H spectra at regular time intervals.[17] The number of scans and the delay between acquisitions should be chosen to provide adequate signal-to-noise while still capturing the reaction kinetics.

  • Data Acquisition: Initiate the reaction (e.g., by adding the final reagent) and immediately start the automated acquisition.

  • Data Processing and Analysis: Process the series of spectra (phasing, baseline correction). Select well-resolved peaks corresponding to the starting material and product. Integrate these peaks and plot their integrals as a function of time to determine the reaction kinetics.[18]

Decision Tree for NMR Monitoring Issues

NMR_Troubleshooting start NMR Monitoring Issue issue_type What is the issue? start->issue_type poor_signal Poor Signal-to-Noise issue_type->poor_signal Low Signal distorted_lineshape Distorted Lineshape issue_type->distorted_lineshape Bad Peak Shape overlapping_peaks Overlapping Peaks issue_type->overlapping_peaks Poor Resolution increase_scans Increase Number of Scans poor_signal->increase_scans check_shimming Check Shimming/Lock distorted_lineshape->check_shimming use_higher_field Use Higher Field NMR overlapping_peaks->use_higher_field increase_conc Increase Concentration increase_scans->increase_conc Still Poor resolved Issue Resolved increase_conc->resolved Improved check_temp Ensure Temperature Stability check_shimming->check_temp OK check_temp->resolved Improved use_2d_nmr Use 2D NMR use_higher_field->use_2d_nmr Still Overlapping use_2d_nmr->resolved Improved

Caption: NMR Troubleshooting Decision Tree.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can be used to monitor N-acylation reactions, often in conjunction with a separation technique like LC or GC. It can also be used for direct infusion analysis.

Causality Behind Experimental Choices

The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI) is crucial. ESI is well-suited for online monitoring when coupled with HPLC. The mass analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and mass accuracy of the measurement.

Troubleshooting Common MS Problems
Problem Potential Causes Recommended Solutions
Poor Signal Intensity Ion suppression from the reaction matrix; Inefficient ionization.Dilute the sample; Optimize ionization source parameters (e.g., spray voltage, gas flow); Change the solvent system to one that is more amenable to ionization.
In-source Fragmentation High source temperature or voltage.Reduce the source temperature and cone voltage.
Mass Inaccuracy Instrument not calibrated.Calibrate the mass spectrometer using a known standard.
Contamination Carryover from previous samples; Contaminated solvents or reagents.Flush the system with a strong solvent; Use high-purity solvents and reagents.
Experimental Protocol: LC-MS Monitoring
  • Method Development: Develop an LC method as described previously. Couple the LC system to a mass spectrometer.

  • MS Parameter Optimization: Infuse standard solutions of the starting material and product to optimize the MS parameters (e.g., ionization mode, capillary voltage, fragmentor voltage) for maximum sensitivity.

  • Data Acquisition: Acquire data in either full scan mode to see all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and specificity.[19]

  • Data Analysis: Extract ion chromatograms for the m/z values corresponding to the starting material and product. Integrate the peak areas to monitor the reaction progress.

References

  • Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - NIH. (2025).
  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek.
  • Reaction Monitoring - Magritek.
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • Troubleshooting for Thin Layer Chromatography - SiliCycle. (2021).
  • III Analytical Methods.
  • 5 - Gas Chromatography Problem Solving and Troubleshooting.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025).
  • Tips & Tricks for Thin-Layer Chromatography - Sigma-Aldrich.
  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC. (2012).
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH. (2015).
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023).
  • Monitoring timecourse of DMAP catalyzed acylation of phenols with... | Download Scientific Diagram - ResearchGate.
  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025).
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH.
  • A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples - MDPI.
  • Quantitation of Amino Acids and Amines by Chromatography | Request PDF - ResearchGate.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) | Analytical Chemistry - ACS Publications. (2021).
  • HPLC-based quantification of in vitro N-terminal acetylation - PubMed.
  • Monitoring of Peptide Acylation Inside | PDF - Scribd.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI.
  • N-Acylation Reactions of Amines - ResearchGate.
  • HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - NIH. (2024).
  • Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC.
  • NMR Reaction Monitoring Robust to Spectral Distortions - ResearchGate. (2025).
  • NMR reaction monitoring robust to spectral distortions - ChemRxiv.
  • TROUBLESHOOTING GUIDE.
  • GC Troubleshooting - Sigma-Aldrich.
  • Reaction Monitoring - Mestrelab Research.
  • Troubleshooting Real GC Problems - LCGC International. (2014).
  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup | Journal of the American Chemical Society. (2019).
  • [PDF] NMR reaction monitoring in flow synthesis - Semantic Scholar.
  • Reaction Monitoring by NMR - YouTube. (2021).
  • N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol | Request PDF - ResearchGate. (2025).
  • (PDF) Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - ResearchGate. (2023).
  • Electrochemical N-acylation synthesis of amides under aqueous conditions - Green Chemistry (RSC Publishing).
  • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University.
  • Validation of Protein Acetylation by Mass Spectrometry - PMC - NIH.
  • Microscopic steps associated with the N-acylation of Stage 1. (A)... - ResearchGate.
  • HPLC Troubleshooting Guide.
  • Targeted analysis of permethylated N-glycans using MRM/PRM approaches - PMC - NIH. (2025).
  • Direct Analysis of Protein S-Acylation by Mass Spectrometry - PubMed - NIH.
  • N-Acylation of 4-Alkylidene-β-lactams: Unexpected Results. | Request PDF - ResearchGate. (2025).

Sources

Technical Support Center: N-Acyl Amino Acid Stability & Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acyl amino acid (NAAA) analysis. This guide is designed for researchers, scientists, and drug development professionals who work with these fascinating but often labile molecules. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your own workflows. We will delve into the common degradation pathways of NAAAs during experimental workup and provide robust, field-tested solutions to ensure the integrity of your samples and the reliability of your data.

Introduction: The Challenge of N-Acyl Amino Acid Instability

N-acyl amino acids are a diverse class of signaling lipids involved in a myriad of physiological processes. However, their dual nature—possessing an amide bond, a carboxylic acid, and a fatty acyl chain—makes them susceptible to degradation during extraction, purification, and analysis. Understanding these vulnerabilities is the first step toward generating high-quality, reproducible data. The primary culprits in NAAA degradation are hydrolysis of the amide bond and oxidation of the acyl chain.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the most common issues encountered during NAAA workup.

Q1: My NAAA recovery is consistently low after solid-phase extraction (SPE). What is the most likely cause?

A: Low recovery after SPE is frequently due to amide bond hydrolysis, especially if acidic or basic elution conditions are used. The amide bond in NAAAs is susceptible to cleavage under both strong acid and strong base conditions, which are often employed in generic SPE protocols. For instance, using a strong acid like 1M HCl to protonate the carboxylic acid for binding to a mixed-mode or anion exchange resin can initiate hydrolysis, particularly with elevated temperatures or prolonged exposure. Similarly, elution with a strong base like ammonium hydroxide can saponify the amide linkage.

Q2: I'm observing unexpected peaks in my LC-MS/MS chromatogram that have the same mass as my target NAAA but a different retention time. What could these be?

A: You are likely observing isomers generated during your workup. A common issue is double-bond migration in polyunsaturated fatty acyl (PUFA) chains. This can be catalyzed by trace amounts of acid or base, or even by certain types of light. The result is a mixture of geometric (cis/trans) or positional isomers, which can be difficult to resolve chromatographically and will fragment identically in the mass spectrometer, leading to analytical ambiguity. Another possibility is the formation of oxidative artifacts, which can sometimes be isobaric with the parent compound.

Q3: My samples seem to degrade even when stored in the freezer. How is this possible?

A: While freezing slows down chemical reactions, it does not stop them entirely, especially oxidative degradation. If your samples contain polyunsaturated NAAAs, they are highly prone to auto-oxidation. This process is initiated by reactive oxygen species (ROS) and can proceed even at low temperatures if oxygen is present. The presence of trace metal ions (e.g., iron, copper) in your solvents or on your storage vessel surfaces can catalyze this oxidation. Therefore, proper sample preparation before storage, including the addition of antioxidants, is critical.

Part 2: Troubleshooting Guides & Optimized Protocols

This section provides detailed, step-by-step protocols designed to mitigate the degradation pathways discussed above.

Guide 1: Minimizing Hydrolysis During Extraction and Purification

The key to preventing hydrolysis is to maintain a pH as close to neutral as possible throughout the workup and to avoid temperature extremes.

Optimized NAAA Extraction Protocol (Modified Folch Method):

  • Homogenization: Homogenize tissue samples in ice-cold methanol (containing an antioxidant like 0.01% butylated hydroxytoluene - BHT) to quench enzymatic activity.

  • Lipid Extraction: Add chloroform to the methanol homogenate to achieve a final ratio of 2:1:0.8 (Chloroform:Methanol:Water). The water present in the tissue contributes to this ratio. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids, including NAAAs).

  • NAAA Collection: Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Drying: Dry the organic phase under a gentle stream of nitrogen gas. Avoid heating the sample, as this can accelerate degradation.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., 90:10 Methanol:Water for reverse-phase LC-MS).

Rationale: This protocol avoids the use of strong acids or bases. The use of ice-cold solvents and centrifugation at 4°C minimizes both enzymatic and chemical degradation rates. BHT is included to prevent oxidation from the outset.

Guide 2: Preventing Oxidative Degradation

For NAAAs containing polyunsaturated acyl chains (e.g., N-arachidonoyl ethanolamine), preventing oxidation is paramount.

Key Preventative Measures:

  • Antioxidants: Always include an antioxidant in your extraction and storage solvents. BHT is a common choice, but others like Triphenylphosphine (TPP) or a mixture of antioxidants can be used depending on the specific NAAA.

  • Solvent Quality: Use high-purity, HPLC-grade solvents. Older solvents or those of lower purity can contain peroxides and metal ion contaminants that initiate oxidation.

  • Inert Atmosphere: Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon), especially during the drying and reconstitution steps.

  • Light Protection: Store samples in amber vials to protect them from light, which can catalyze the formation of free radicals.

  • Chelating Agents: If you suspect metal ion contamination, consider adding a chelating agent like EDTA to your buffers during the initial homogenization.

Data Summary: Recommended Antioxidant Concentrations

AntioxidantTypical ConcentrationTarget NAAAsSolvent System
Butylated Hydroxytoluene (BHT)0.005% - 0.01% (w/v)General purpose, especially for PUFA-NAAAsOrganic Solvents
Triphenylphosphine (TPP)50-100 µMNAAAs with hydroperoxide groupsOrganic/Aqueous Mix
α-Tocopherol (Vitamin E)100 µMBiological samples, lipid extractsOrganic Solvents

Part 3: Visualizing the Degradation Pathways & Workflows

A clear understanding of the chemical transformations and the logical flow of a robust protocol can significantly aid in troubleshooting.

Diagram 1: Key Degradation Pathways of N-Acyl Amino Acids

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation NAAA N-Acyl Amino Acid (NAAA) R-CO-NH-CHR'-COOH Hydrolyzed_Acid Fatty Acid R-COOH NAAA->Hydrolyzed_Acid H+ or OH- (Amide Cleavage) Hydrolyzed_AA Amino Acid NH2-CHR'-COOH Oxidized_NAAA Oxidized NAAA (e.g., Hydroperoxides, Epoxides) NAAA->Oxidized_NAAA O2, ROS, Metal Ions (Acyl Chain Attack)

Caption: Major degradation routes for NAAAs during workup.

Diagram 2: Logic Flow for a Stability-Focused NAAA Workup

start Sample Collection homogenize Homogenization Ice-cold MeOH + BHT Quench enzymes, prevent oxidation start->homogenize extract Liquid-Liquid Extraction Chloroform/Methanol/Water Maintain neutral pH homogenize->extract separate Phase Separation Centrifuge at 4°C Collect organic layer extract->separate dry Solvent Evaporation Nitrogen Stream No heat, under inert gas separate->dry reconstitute Reconstitution LC-MS Grade Solvent Amber vial for storage dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Optimized workflow to maximize NAAA stability.

References

  • Title: A comprehensive method for extraction and quantitative analysis of endogenous N-acyl amino acids in brain and plasma Source: Analytical Biochemistry URL: [Link]

  • Title: Lipidomics: A Mass Spectrometry-Based Approach Source: Chemical Reviews URL: [Link]

  • Title: Best practices for the extraction and analysis of N-acyl-ethanolamines and other acclaimed endocannabinoids from rodent brain tissue Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Autoxidation of Polyunsaturated Fatty Acids Source: Journal of the American Oil Chemists' Society URL: [Link]

Technical Support Center: Strategies to Improve Diastereoselectivity of Reactions with (Benzoylamino)(phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance the diastereoselectivity of reactions involving (Benzoylamino)(phenyl)acetic acid. The unique structural characteristics of this molecule, particularly the stereocenter at the α-carbon, make it a valuable chiral building block in asymmetric synthesis. However, controlling the stereochemical outcome of reactions at or adjacent to this center can be challenging. This guide is designed to provide practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses common issues encountered during experiments with this compound and its derivatives, offering step-by-step guidance to improve diastereomeric ratios.

Issue 1: Poor Diastereoselectivity in Alkylation Reactions

Question: I am performing an α-alkylation of an ester derivative of this compound, but I'm observing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer: Achieving high diastereoselectivity in the alkylation of α-amino acid derivatives is highly dependent on the effective shielding of one face of the enolate by a chiral auxiliary or directing group. Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Choice of Chiral Auxiliary:

  • Rationale: The benzoyl group on the nitrogen of your starting material provides some degree of steric hindrance, but it may not be sufficient to induce high diastereoselectivity. Attaching a more effective chiral auxiliary to the carboxylic acid is a common and robust strategy.[1][2]

  • Recommended Auxiliaries:

    • Evans' Oxazolidinones: These are widely used and highly effective.[3] The bulky substituents on the oxazolidinone ring create a rigid chiral environment that effectively blocks one face of the enolate from the incoming electrophile.

    • Pseudoephedrine Amides: These can be effective for the asymmetric alkylation of glycine enolates and can be a good option for your system.

    • (R)-Phenylglycinol Derivatives: The inherent chirality of phenylglycinol can be leveraged to create effective auxiliaries for stereoselective synthesis.[4]

Experimental Protocol: Attachment of an Evans' Oxazolidinone Auxiliary

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir for 2 hours at room temperature.

  • Coupling with Auxiliary: In a separate flask, dissolve the desired Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.1 eq) in dry DCM and cool to 0 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 15 minutes.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the lithiated oxazolidinone solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the N-acyloxazolidinone by column chromatography.

2. Base and Enolate Formation:

  • Rationale: The geometry of the enolate (E vs. Z) can significantly influence the diastereoselectivity of the subsequent alkylation. The choice of base and additives can control the enolate geometry.

  • Recommendations:

    • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base commonly used to generate enolates.

    • Sodium Hexamethyldisilazide (NaHMDS): Another strong base that can be effective.[3]

    • Lewis Acid Additives: The addition of a Lewis acid like titanium tetrachloride (TiCl₄) can lead to the formation of a more rigid, chelated enolate, which can enhance diastereoselectivity.

3. Reaction Temperature:

  • Rationale: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[5]

  • Recommendation: Perform the enolate formation and alkylation at low temperatures, typically -78 °C.

4. Solvent Effects:

  • Rationale: The solvent can influence the aggregation state of the enolate and the transition state geometry.[6]

  • Recommendations:

    • Tetrahydrofuran (THF): A common solvent for enolate chemistry.

    • Ethereal Solvents: Diethyl ether can also be used.

    • Solvent Screening: If selectivity remains low, consider screening other aprotic solvents like toluene or dimethoxyethane (DME).

Summary of Conditions for Improved Diastereoselective Alkylation:

ParameterRecommendationRationale
Chiral Auxiliary Evans' OxazolidinoneProvides a rigid chiral environment for effective facial shielding.
Base LDA or NaHMDSStrong, non-nucleophilic bases for efficient enolate formation.
Temperature -78 °CMaximizes the energy difference between diastereomeric transition states.
Solvent THFCommon and effective solvent for enolate chemistry.
Issue 2: Low Diastereoselectivity in Reactions with Imines (e.g., Mannich-type Reactions)

Question: I am reacting the enolate of a this compound ester with an imine, but the resulting β-amino acid derivative is a mixture of diastereomers. What strategies can I employ to improve this?

Answer: Diastereoselective Mannich-type reactions are powerful for constructing carbon-carbon and carbon-nitrogen bonds simultaneously. Controlling the stereochemistry requires careful consideration of the reactants and reaction conditions.

1. Chiral Imines or Chiral Catalysts:

  • Rationale: If your starting this compound is racemic or if its inherent chirality does not provide sufficient induction, using a chiral imine or a chiral catalyst is a highly effective strategy.

  • Recommendations:

    • Chiral Sulfinimines (Ellman's Auxiliary): N-tert-butanesulfinyl imines are excellent electrophiles in asymmetric Mannich reactions, often providing high diastereoselectivity.[7]

    • Chiral Catalysts:

      • Proline and its derivatives: These can act as organocatalysts to promote asymmetric Mannich reactions.

      • Chiral Lewis Acids: Complexes of metals like zinc, copper, or titanium with chiral ligands can activate the imine and create a chiral environment for the reaction.

Experimental Protocol: Asymmetric Mannich Reaction using a Chiral Sulfinimine

  • Enolate Formation: Dissolve the ester of this compound (1.0 eq) in dry THF and cool to -78 °C. Add a suitable base (e.g., LDA, 1.1 eq) dropwise and stir for 30 minutes.

  • Reaction with Chiral Imine: In a separate flask, dissolve the chiral N-tert-butanesulfinyl imine (1.0 eq) in dry THF at -78 °C. Slowly add the enolate solution to the imine solution.

  • Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench with saturated aqueous ammonium chloride.

  • Work-up and Purification: Allow the reaction to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

2. Lewis Acid Promotion:

  • Rationale: Lewis acids can coordinate to the imine nitrogen, increasing its electrophilicity and potentially forming a more organized, rigid transition state that favors one diastereomer.

  • Recommendations:

    • Zinc Chloride (ZnCl₂): Can be used to form a complex with the imine before the addition of the enolate.[8]

    • Titanium Tetrachloride (TiCl₄): A strong Lewis acid that can promote the reaction.

    • Boron Trifluoride Etherate (BF₃·OEt₂): Another common Lewis acid catalyst.

3. Solvent and Temperature Optimization:

  • Rationale: As with alkylation reactions, solvent and temperature play a crucial role in diastereoselectivity.[6]

  • Recommendations:

    • Low Temperatures: Conduct the reaction at -78 °C to enhance selectivity.

    • Aprotic Solvents: THF, DCM, and toluene are good starting points for solvent screening.

Logical Workflow for Optimizing Diastereoselective Mannich Reactions:

workflow start Low Diastereoselectivity in Mannich Reaction strategy1 Use Chiral Imine (e.g., Sulfinimine) start->strategy1 strategy2 Employ Chiral Catalyst (e.g., Proline, Chiral Lewis Acid) start->strategy2 optimization Optimize Reaction Conditions strategy1->optimization strategy2->optimization temp Lower Temperature (-78 °C) optimization->temp solvent Screen Solvents (THF, Toluene, DCM) optimization->solvent lewis_acid Add Lewis Acid (ZnCl₂, TiCl₄) optimization->lewis_acid outcome High Diastereoselectivity temp->outcome solvent->outcome lewis_acid->outcome

Caption: Workflow for troubleshooting poor diastereoselectivity in Mannich reactions.

Frequently Asked Questions (FAQs)

Q1: Can this compound itself act as a chiral auxiliary?

A1: Yes, to some extent. The stereocenter at the α-carbon can influence the stereochemical outcome of reactions at other parts of the molecule or in intermolecular reactions. However, the degree of induction may be modest. For high levels of diastereoselectivity, it is often more effective to use it as a chiral building block and introduce a more sterically demanding and conformationally rigid chiral auxiliary.[2][4]

Q2: How can I remove the chiral auxiliary after the diastereoselective reaction?

A2: The method for removing the chiral auxiliary depends on its structure.

  • Evans' Oxazolidinones: Can be cleaved under various conditions to yield different functional groups:

    • Hydrolysis (e.g., LiOH/H₂O₂): Yields the carboxylic acid.

    • Reductive Cleavage (e.g., LiBH₄): Yields the corresponding alcohol.[9]

    • Conversion to Weinreb Amide: Followed by reaction with organometallic reagents to give ketones.

  • Pseudoephedrine Amides: Can be removed by acid hydrolysis.

  • N-tert-Butanesulfinyl Group: Can be cleaved under acidic conditions (e.g., HCl in methanol).

Q3: What is the role of the benzoyl group in these reactions?

A3: The benzoyl group serves multiple purposes:

  • Protecting Group: It protects the amino group from participating in unwanted side reactions.

  • Steric Influence: It contributes to the steric environment around the α-carbon, which can influence diastereoselectivity, although often to a lesser extent than a dedicated chiral auxiliary.

  • Electronic Effects: It can influence the acidity of the α-proton and the reactivity of the molecule.

Q4: Are there catalytic asymmetric methods that can be applied directly to this compound derivatives?

A4: Yes, catalytic asymmetric synthesis is a powerful alternative to using stoichiometric chiral auxiliaries. For derivatives of this compound, you could explore:

  • Phase-Transfer Catalysis: Using chiral quaternary ammonium salts for asymmetric alkylations.

  • Chiral Lewis Acid Catalysis: For reactions like aldol or Mannich-type additions, where the catalyst can create a chiral environment around the reactants.[1]

  • Organocatalysis: Chiral amines or Brønsted acids can catalyze a variety of asymmetric transformations.[10]

Q5: How does temperature affect the diastereomeric ratio (d.r.)?

A5: The diastereomeric ratio is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomers. According to the Eyring equation, this relationship is temperature-dependent. Lowering the reaction temperature generally increases the ΔΔG‡, leading to a higher diastereomeric ratio.[5] However, in some cases, non-linear temperature effects can be observed, so it is always advisable to screen a range of temperatures.

Data Presentation: Effect of Temperature on Diastereoselectivity (Illustrative Example)

Temperature (°C)Diastereomeric Ratio (d.r.)
252:1
05:1
-4010:1
-78>20:1

Relationship between Key Experimental Parameters and Diastereoselectivity:

Caption: Interplay of factors influencing diastereoselectivity.

References

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). RSC Advances.
  • Reaction of N-benzoyl glycine and amino acids to test the selectivity. (n.d.). ResearchGate. [Link]

  • Polo, E., & Cordaro, M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1071-1084.
  • van Maanen, H. L., et al. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron: Asymmetry, 4(7), 1441-1444.
  • Chiral auxiliary. (n.d.). In Wikipedia. [Link]

  • Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2022). Chemistry – A European Journal, 28(39), e202201311.
  • Diastereoselective alkylation and methods for chiral auxiliary removal. (n.d.). ResearchGate. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (1998). Asymmetric synthesis of arylglycines. Chemical Reviews, 98(2), 671-722.
  • Smith, A. B., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(30), 11524-11527.
  • Bartoli, G., et al. (1996). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, (20), 2537-2544.
  • Enantio- And Diastereoselective Double Mannich Reaction Between Ketones and Imines Catalyzed by Zn-ProPhenol. (2020). Organic Letters, 22(4), 1675-1680.
  • Advancements in Asymmetric Catalytic Approaches Involving Benzoxazinone Derivatives. (2020).
  • Li, X. (2023). Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research, 56(19), 2635-2649.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry.
  • Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. (2002).
  • Jane, D. E., et al. (1995). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Neuropharmacology, 34(8), 851-856.
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2022). ResearchGate. [Link]

  • N-Benzoyl-(S)-phenylglycine. (n.d.). PubChem. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry.
  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (2021). Organic Chemistry Portal. [Link]

  • N-Phenylglycine. (n.d.). In Wikipedia. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2022). ResearchGate. [Link]

  • On the influence of solvent on the stereoselectivity of glycosylation reactions. (2025).
  • Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent. (2013). eScholarship.org. [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). Royal Society Open Science, 5(2), 171639.
  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. (1989). Pharmazie, 44(8), 535-537.
  • Chem 115. (n.d.). Andrew G. Myers Research Group. [Link]

  • Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. (2020). Organic & Biomolecular Chemistry, 18(28), 5403-5408.
  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (2021). Revista de la Sociedad Química de México, 65(4), 519-528.
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Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Resolution of DL-Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is a cornerstone of modern chemistry. DL-phenylglycine, a non-proteinogenic amino acid, serves as a critical chiral building block for a multitude of active pharmaceutical ingredients (APIs), most notably in the synthesis of semi-synthetic penicillins and cephalosporins.[1] The biological activity of these complex molecules is often confined to a single enantiomer, rendering the efficient separation of racemic mixtures, a process known as chiral resolution, a paramount challenge.

This guide provides a comparative analysis of established chiral resolving agents for DL-phenylglycine. We will delve into the mechanistic underpinnings of diastereomeric salt formation and enzymatic resolutions, offering field-proven insights and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a resolution strategy, balancing factors such as efficiency, cost, and scalability.

The Foundation of Chiral Resolution: Diastereomeric Salt Formation

The most prevalent method for resolving racemic mixtures is through the formation of diastereomeric salts.[2] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers, unlike their enantiomeric precursors, possess distinct physical properties, including solubility, which allows for their separation by fractional crystallization.[3]

Key Principles of Diastereomeric Salt Resolution:
  • Formation of Diastereomers: The racemic DL-phenylglycine (a mixture of D- and L-enantiomers) is reacted with a chiral resolving agent, such as a chiral acid or base. This reaction forms two diastereomeric salts: (D-phenylglycine)-(chiral agent) and (L-phenylglycine)-(chiral agent).

  • Differential Solubility: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts in a given solvent system.[4]

  • Fractional Crystallization: The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.

  • Liberation of the Enantiomer: The crystallized diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired pure enantiomer of phenylglycine. The resolving agent can often be recovered and recycled.[5]

Common Resolving Agents for DL-Phenylglycine: A Comparative Look
1. (+)-Tartaric Acid

(+)-Tartaric acid is a widely used and cost-effective resolving agent for racemic amines and amino acids.[3] Its efficacy in resolving DL-phenylglycine, particularly its esters, has been well-documented.

Mechanism of Action: The resolution relies on the differential solubility of the diastereomeric tartrate salts of the D- and L-phenylglycine esters.

Experimental Insights: Research has shown that the methyl, ethyl, and isopropyl esters of DL-phenylglycine can be resolved with one molar equivalent of (+)-tartaric acid in aqueous alcohols.[6] This process yields the D-ester hydrogen (+)-tartrate salts in up to 42% yield (84% based on the D-content).[6] A significant advantage is the ability to racemize the L-salts remaining in the filtrate and combine this with the resolution step, achieving a second-order asymmetric transformation and increasing the yield of the desired D-enantiomer.[6]

Experimental Protocol: Resolution of Ethyl DL-Phenylglycinate with (+)-Tartaric Acid

  • Salt Formation: Dissolve ethyl DL-phenylglycinate and one molar equivalent of (+)-tartaric acid in an aqueous alcohol solvent.

  • Crystallization: Allow the solution to cool, inducing the crystallization of the less soluble ethyl D-phenylglycinate hydrogen (+)-tartrate.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Hydrolysis: Hydrolyze the isolated salt to obtain D-phenylglycine in high yield (up to 90%).[6]

  • Racemization of the L-enantiomer (Optional but Recommended): The L-salts in the filtrate can be racemized in ethanol containing polar co-solvents, allowing for recycling and improving the overall process economy.[6]

2. (1S)-(+)-Camphor-10-sulfonic Acid (CSA)

(1S)-(+)-Camphor-10-sulfonic acid is another powerful and commonly employed resolving agent for chiral amines.[2][7] Its application in the resolution of DL-phenylglycine is a well-established industrial process.[5]

Mechanism of Action: Similar to tartaric acid, the resolution is based on the formation of diastereomeric salts with differing solubilities. The success of this resolution is attributed to the large difference in solubilities between the D-PG·(+)-CS and L-PG·(+)-CS salts, with the L-PG·(+)-CS salt being freely soluble in water.[4]

Experimental Insights: Optimized experimental conditions have demonstrated the ability to obtain the crystalline D-PG·(+)-CS salt in a 45.7% isolated yield with an impressive 98.8% optical purity.[4] The process is robust and can be scaled for industrial production.[8]

Experimental Protocol: Resolution of DL-Phenylglycine with (+)-Camphorsulfonic Acid

  • Resolution Mixture: Create a mixture of DL-phenylglycine and D(+)-camphorsulfonic acid in an aqueous solution.[8]

  • Dissolution and Crystallization: Heat the mixture to dissolve the components, then cool to 15°-30°C to crystallize the salt of D(-)-phenylglycine and D(+)-camphorsulfonic acid.[8]

  • Filtration: Separate the crystallized salt by filtration.

  • Hydrolysis: Stir the salt in water and adjust the pH to 3.5-6 with NaOH to precipitate the D(-)-phenylglycine.[8]

  • Racemization: The filtrate containing the L-isomer can be made alkaline (pH 11-13) and heated to racemize the L-phenylglycine back to the DL-mixture for reuse.[8]

Enzymatic Resolution: A Highly Selective Alternative

Enzymatic resolution offers a highly stereoselective approach to separating enantiomers. This method utilizes enzymes that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Key Principles of Enzymatic Resolution:
  • Enantioselectivity: Enzymes, being chiral molecules themselves, exhibit high specificity for one enantiomer over the other.

  • Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature and pH, minimizing the risk of side reactions and racemization.

  • Separation of Products: The product of the enzymatic reaction and the unreacted enantiomer can be separated based on their different chemical or physical properties.

Enzymes for DL-Phenylglycine Resolution:
1. Penicillin G Acylase (PGA)

Immobilized penicillin G acylase (IMEPGA) has been effectively used for the resolution of DL-phenylglycine derivatives.

Mechanism of Action: IMEPGA selectively hydrolyzes the L-phenyl acetyl phenylglycine (L-PAPG) from a racemic mixture of DL-PAPG, leaving the D-PAPG unreacted.

Experimental Insights: Optimal activity for IMEPGA is observed at pH 8.5 and 50°C. Quantitative hydrolysis (>97%) of L-PAPG can be achieved within 45 minutes at pH 7.8 and 37°C. A key advantage of this method is the reusability of the immobilized enzyme, which has been demonstrated for up to 50 cycles.

2. Acylase I from Hog Kidney

Hog kidney acylase I is an amidohydrolase that can enantiospecifically hydrolyze N-acetyl-L-phenylglycine.

Mechanism of Action: The enzyme catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, producing L-phenylglycine and leaving N-acetyl-D-phenylglycine unreacted.

Experimental Insights: This method can achieve 100% conversion of N-acetyl-L-phenylglycine, yielding L-phenylglycine with over 99% enantiomeric excess.[9] The unreacted N-acetyl-D-phenylglycine can then be isolated and hydrolyzed to produce D-phenylglycine with over 95% enantiomeric excess.[9]

Experimental Protocol: Enzymatic Resolution using Hog Kidney Acylase I

  • N-Acetylation: Synthesize the N-acetyl derivative of DL-phenylglycine.

  • Enzymatic Hydrolysis: Incubate the N-acetyl-DL-phenylglycine with hog kidney acylase I under appropriate buffer and temperature conditions. The enzyme will selectively hydrolyze the N-acetyl-L-phenylglycine.

  • Separation: Separate the resulting L-phenylglycine from the unreacted N-acetyl-D-phenylglycine.

  • Hydrolysis of D-enantiomer: Subject the isolated N-acetyl-D-phenylglycine to acid hydrolysis to obtain D-phenylglycine.[9]

Comparative Performance of Chiral Resolving Agents

Resolving AgentMethodTarget EnantiomerYieldOptical PurityKey AdvantagesKey Disadvantages
(+)-Tartaric Acid Diastereomeric Salt FormationD-Phenylglycine EsterUp to 65% (with racemization)[6]HighCost-effective, potential for second-order asymmetric transformation.[6]Requires derivatization to the ester form.
(+)-Camphorsulfonic Acid Diastereomeric Salt FormationD-Phenylglycine45.7%98.8%[4]High optical purity, well-established industrial process.[4][5]Resolving agent is more expensive but can be recycled.[5]
Penicillin G Acylase (Immobilized) Enzymatic ResolutionD-Phenylglycine Derivative>97% hydrolysis of L-formHighHigh selectivity, enzyme reusability (50 cycles).Requires derivatization and subsequent hydrolysis.
Hog Kidney Acylase I Enzymatic ResolutionD- and L-PhenylglycineD-form: 26%, L-form: 36%[9]>95% (D), >99% (L)[9]High enantiomeric excess for both enantiomers.[9]Requires N-acetylation and separation of products.

Visualizing the Resolution Processes

Diastereomeric Salt Resolution Workflow

G racemate DL-Phenylglycine (Racemic Mixture) mixing Mixing & Salt Formation racemate->mixing agent Chiral Resolving Agent (e.g., (+)-CSA) agent->mixing diastereomers Mixture of Diastereomeric Salts (D-PG·(+)-CSA & L-PG·(+)-CSA) mixing->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystalline D-PG·(+)-CSA) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (L-PG·(+)-CSA in solution) crystallization->more_soluble Liquid hydrolysis_d Hydrolysis (Acid/Base) less_soluble->hydrolysis_d racemization Racemization more_soluble->racemization pure_d Pure D-Phenylglycine hydrolysis_d->pure_d recycled_racemate Recycled DL-Phenylglycine racemization->recycled_racemate

Caption: Diastereomeric Salt Resolution Workflow.

Enzymatic Resolution Workflow

G racemate N-Acetyl-DL-Phenylglycine reaction Enzymatic Hydrolysis racemate->reaction enzyme Enzyme (e.g., Acylase I) enzyme->reaction products Mixture of Products reaction->products separation Separation products->separation l_amino_acid L-Phenylglycine separation->l_amino_acid d_acetylated N-Acetyl-D-Phenylglycine separation->d_acetylated hydrolysis_d Acid Hydrolysis d_acetylated->hydrolysis_d pure_d Pure D-Phenylglycine hydrolysis_d->pure_d

Caption: Enzymatic Resolution Workflow.

Conclusion

The selection of a chiral resolving agent for DL-phenylglycine is a critical decision that impacts the efficiency, cost, and scalability of producing the desired enantiomer. Diastereomeric salt formation with agents like (+)-tartaric acid and (+)-camphorsulfonic acid represents a robust and industrially proven method, with the latter often providing higher optical purity in a single crystallization. Enzymatic resolutions, on the other hand, offer unparalleled selectivity under mild conditions. The choice between these methods will ultimately depend on the specific requirements of the synthesis, available resources, and the desired scale of production. A thorough evaluation of the options presented in this guide will enable researchers to develop an optimized and economically viable process for the resolution of DL-phenylglycine.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Resolution of esters of phenylglycine with (+)-tartaric acid. RSC Publishing.
  • ResearchGate. (n.d.). Enzymic resolution of DL-phenylglycine.
  • Kulkarni, R. S., & Kalkote, U. R. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiot Bull, 47-48(1-4), 41-4.
  • ResearchGate. (n.d.). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S )-(+)-camphor-10-sulfonic acid.
  • Google Patents. (n.d.).
  • Kessels SA. (n.d.). Resolution processes.
  • Wikipedia. (n.d.). Chiral resolution.
  • Google Patents. (n.d.). Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • Chongqing Chemdad Co., Ltd. (n.d.). DL-10-CAMPHORSULFONIC ACID Analytical Chemistry.
  • Google Patents. (n.d.).

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A Note on Amino Acid-Derived Auxiliaries: The Case of (Benzoylamino)(phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety.[1][2] Chiral auxiliaries represent a robust and reliable strategy for achieving this control.[3][4] These molecular scaffolds are temporarily attached to a prochiral substrate, effectively guiding subsequent chemical transformations to produce a single desired stereoisomer.[4] After exerting their influence, they are cleaved and can often be recovered, making them a cornerstone of modern asymmetric synthesis.[4][5]

This guide provides a comparative analysis of several preeminent chiral auxiliaries. We will begin with a discussion of amino acid derivatives, including the requested (Benzoylamino)(phenyl)acetic acid, before delving into the performance and applications of industry-standard auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides. Our focus is on the causality behind experimental choices, supported by field-proven data and detailed protocols.

Amino acids, as constituents of the "chiral pool," are readily available, inexpensive, and optically pure starting materials for developing chiral auxiliaries.[3][6][7] While N-acyl amino acids like this compound (also known as N-Benzoyl-(S)-phenylglycine) are fundamental chiral molecules, their direct use as temporary, recoverable auxiliaries for directing reactions on a separate substrate is not a mainstream application in the literature. Their primary value often lies in their use as chiral building blocks or in derivatized forms.

However, a closely related derivative, (R)-phenylglycine amide , has been successfully employed as a chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. In this context, it facilitates a crystallization-induced asymmetric transformation, where the desired diastereomeric α-amino nitrile precipitates from the reaction mixture, achieving diastereomeric ratios (d.r.) greater than 99:1.[8][9] This demonstrates the potential of the phenylglycine scaffold in asymmetric synthesis, albeit in a different capacity than the auxiliaries discussed below.

The remainder of this guide will focus on a direct comparison of the most widely adopted and versatile chiral auxiliaries in the field.

The General Workflow of Chiral Auxiliary-Mediated Synthesis

The strategy is elegant in its logic: a non-chiral substrate is covalently bonded to a chiral auxiliary, creating a chiral intermediate. This intermediate undergoes a diastereoselective reaction, and finally, the auxiliary is removed to yield an enantiomerically enriched product.

G sub Prochiral Substrate inter Chiral Intermediate (Substrate-Auxiliary Adduct) sub->inter Attachment aux Chiral Auxiliary aux->inter diastereomer Diastereomerically Enriched Product inter->diastereomer Diastereoselective Reaction reagent Reagent reagent->diastereomer product Enantiomerically Enriched Product diastereomer->product Cleavage recovered_aux Recovered Auxiliary diastereomer->recovered_aux Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinones

Introduced by David A. Evans in the 1980s, oxazolidinone auxiliaries are among the most powerful and widely used tools for the asymmetric synthesis of chiral carboxylic acid derivatives.[10][11][12] They are typically derived from readily available amino alcohols like valinol or phenylalaninol.

Mechanism of Stereocontrol

The exceptional stereoselectivity of Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate upon deprotonation with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate. This steric hindrance forces an incoming electrophile to approach from the opposite, less hindered face, resulting in a highly predictable stereochemical outcome.[11]

G start N-Acyl Oxazolidinone enolate Z-Enolate Formation Li+ Chelation Steric Shielding by R' group start->enolate Base (LDA) transition Electrophile Attack (from unshielded face) enolate:f2->transition Blocks Top Face product Alkylated Product (High Diastereoselectivity) transition->product E+ (e.g., BnBr)

Caption: Stereocontrol mechanism for Evans' oxazolidinone alkylation.

Applications and Performance

Evans' auxiliaries excel in a variety of C-C bond-forming reactions, most notably:

  • Asymmetric Alkylation: Formation of α-chiral carboxylic acids. Diastereoselectivities are routinely >98:2.[13]

  • Asymmetric Aldol Reactions: Synthesis of syn- or anti-aldol products with exceptional control.

  • Asymmetric Michael Additions and Acylations.

Cleavage Conditions

A key advantage is the variety of methods available for cleaving the auxiliary, which allows the final product to be a carboxylic acid, alcohol, aldehyde, or ketone.

  • To Carboxylic Acid: Lithium hydroperoxide (LiOH/H₂O₂) is the standard method.[14][15][16]

  • To Primary Alcohol: Reduction with LiBH₄ or LiAlH₄.[17]

  • To Aldehyde: Reduction with LiAlH₄ followed by oxidation.

  • To Ketone: Reaction with Grignard or organolithium reagents.

Oppolzer's Camphorsultam

Based on the rigid, naturally occurring camphor skeleton, Oppolzer's sultam is another highly effective and predictable chiral auxiliary.[18][19] Its rigid bicyclic structure provides a well-defined chiral environment, leading to excellent levels of stereocontrol. Both enantiomers are commercially available, providing access to either enantiomer of the final product.

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, N-acyl sultams form Z-enolates that adopt a rigid, chelated conformation. The bulky sultam framework effectively blocks one face of the enolate. In Lewis acid-catalyzed reactions like the Diels-Alder reaction, the sultam's sulfonyl oxygen coordinates to the Lewis acid, locking the dienophile into a single reactive conformation and exposing only one face to the incoming diene.

Applications and Performance

Oppolzer's sultam is exceptionally versatile and has been applied to:

  • Asymmetric Aldol Reactions: Provides excellent diastereoselectivity for both acetate and propionate aldol additions.[20][21][22][23]

  • Asymmetric Diels-Alder Reactions: Acts as a powerful chiral dienophile, yielding cycloadducts with high stereopurity.[24]

  • Asymmetric Conjugate Additions and Radical Reactions.

Cleavage Conditions

The sultam auxiliary is robust but can be removed under various conditions without compromising the newly formed stereocenter.

  • To Carboxylic Acid: Saponification with LiOH/H₂O₂ or TBAH/H₂O₂.[25]

  • To Primary Alcohol: Reductive cleavage with LiAlH₄ or LiBH₄.

  • Recycling: The auxiliary can be recovered in high yields, often by simple crystallization, making it suitable for large-scale synthesis.[5][26]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, this methodology utilizes the inexpensive and readily available natural product pseudoephedrine as a chiral auxiliary. It is particularly powerful for the asymmetric alkylation of a wide range of carboxylic acids, including α-aryl and α,α-disubstituted acids.[27][28]

Mechanism of Stereocontrol

The substrate, a pseudoephedrine amide, is deprotonated with a strong base (e.g., LDA) in the presence of LiCl. This generates a rigid, internally chelated Z-enolate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl group of the auxiliary. The phenyl group of the auxiliary effectively shields the top face of the enolate, directing the electrophile to attack from the bottom face with high diastereoselectivity.[28]

Applications and Performance

The primary application is the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, alcohols, and ketones.

  • Broad Substrate Scope: Effective for simple alkanoic acids, arylacetic acids, and for the synthesis of challenging quaternary stereocenters.[28][29]

  • High Diastereoselectivity: Alkylation reactions typically proceed with d.r. >95:5 and often ≥99:1.[30]

Cleavage Conditions

One of the most significant advantages of the Myers' auxiliary is the ease of cleavage.

  • To Carboxylic Acid: Mild acidic or basic hydrolysis is sufficient to cleave the amide bond, often proceeding in high yield without racemization.[30][31]

  • To Primary Alcohol: Reductive cleavage with reagents like LiBH₄.[30]

  • Auxiliary Recovery: The water-soluble pseudoephedrine can be easily recovered by aqueous extraction.[31]

Performance Comparison of Chiral Auxiliaries
Chiral AuxiliaryPrimary ApplicationsTypical Diastereomeric Ratio (d.r.)Cleavage MethodsKey Advantages
Evans' Oxazolidinone Alkylation, Aldol, Michael Additions>95:5 to >99:1LiOH/H₂O₂ (acid), LiBH₄ (alcohol), Organometallics (ketone)Highly reliable, predictable stereochemistry, versatile cleavage options.[11][32]
Oppolzer's Camphorsultam Aldol, Diels-Alder, Conjugate Additions>98:2LiOH/H₂O₂ (acid), LiAlH₄ (alcohol)Rigid structure gives excellent stereocontrol, highly crystalline derivatives, good recoverability.[5][19][25]
Myers' Pseudoephedrine Alkylation (including quaternary centers)>95:5 to >99:1Mild Acid/Base Hydrolysis (acid), LiBH₄ (alcohol)Inexpensive auxiliary, very mild cleavage, excellent for a broad range of acids, easy recovery.[28][30][31][33]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes the diastereoselective alkylation of an N-propionyl oxazolidinone, a standard procedure demonstrating the power of this auxiliary.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification a Dissolve N-propionyl oxazolidinone in anhydrous THF b Cool to -78 °C (Acetone/Dry Ice bath) a->b c Add NaHMDS (1.1 eq) dropwise b->c d Stir for 30 min at -78 °C c->d e Add Benzyl Bromide (1.2 eq) dropwise d->e f Stir for 2-4 hours at -78 °C e->f g Quench with saturated aq. NH₄Cl f->g h Warm to RT, extract with EtOAc g->h i Wash with brine, dry (Na₂SO₄) h->i j Purify by column chromatography i->j

Caption: Experimental workflow for Evans' auxiliary-mediated alkylation.

Methodology:

  • Enolate Formation: To a solution of (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere, cool the flask to -78 °C. Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: To the enolate solution, add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the alkylated product. (Typical yields: 85-95%; d.r. >99:1).[11]

Protocol 2: Cleavage of Myers' Pseudoephedrine Auxiliary (Acidic Hydrolysis)

This protocol describes the efficient removal of the pseudoephedrine auxiliary to furnish the enantiomerically pure carboxylic acid.

Methodology:

  • Setup: Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of dioxane and 9 N aqueous sulfuric acid (H₂SO₄) in a 1:1 ratio (e.g., 5 mL of each per 1 mmol of amide).[30]

  • Hydrolysis: Heat the biphasic mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-18 hours.

  • Workup: Cool the reaction to room temperature and dilute with water. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Auxiliary Recovery: The aqueous layer, containing the protonated pseudoephedrine, can be basified with NaOH and extracted with dichloromethane to recover the chiral auxiliary.[31] (Typical yields for acid: 85-97%; e.e. >99%).[30]

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, dictated by the specific transformation, the nature of the substrate, and the desired final product.[1]

  • Evans' Oxazolidinones are the gold standard for reliability and have a vast literature precedent, offering versatile cleavage options to access multiple functional groups.[10][12]

  • Oppolzer's Camphorsultam provides exceptional stereocontrol due to its rigid framework, making it a powerful choice for reactions requiring high levels of conformational restriction, such as the Diels-Alder reaction.[19]

  • Myers' Pseudoephedrine Amides offer a highly practical and cost-effective solution for asymmetric alkylations, distinguished by extremely mild cleavage conditions and straightforward recovery of the inexpensive auxiliary.[28]

While novel methods in asymmetric catalysis continue to emerge, these field-proven chiral auxiliaries remain indispensable tools for the reliable and scalable synthesis of enantiomerically pure molecules in both academic research and industrial drug development.[4]

References
  • Paśniczek, K. A Practical Removal Method of Camphorsultam. Synlett.

  • Witter, D. J., et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.

  • Boesten, W. H. J., et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.

  • Nájera, C., et al. Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry.

  • Coppola, G. M., & Schuster, H. F. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Google Books.

  • Coppola, G., & Schuster, H. F. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.

  • Myers, A. G. Myers Asymmetric Alkylation. SynArchive.

  • Clayden, J., et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.

  • Myers, A. G., et al. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE. Organic Syntheses.

  • Cardoso, F. S. P., et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.

  • Oreate AI. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.

  • Singh, V., et al. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchGate.

  • Boesten, W. H., et al. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.

  • Chiral auxiliary. Wikipedia.

  • Pelter, M. W., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College.

  • Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

  • Myers, A. G. Asymmetric Alkylation of Enolates. Chem 115 Handout.

  • Chiral Induction with (-)-Pseudoephedrine Amides: An In-depth Technical Guide. Benchchem.

  • Kumar, A., et al. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central.

  • Sullivan, R. J., & Newman, S. G. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing.

  • Scheidt, K. A., et al. Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. PubMed.

  • Clayden, J., et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci.

  • Clayden, J., et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained wi... OUCI.

  • Vicario, J. L., et al. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. PubMed.

  • Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate.

  • Kumaraswamy, G., et al. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.

  • Sullivan, R. J., & Newman, S. G. (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate.

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central.

  • Al-deeb, M. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.

  • Kumaraswamy, G., et al. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications.

  • Weismiller, M. C., et al. (−)-d-2,10-camphorsultam. Organic Syntheses.

  • Singh, V. K. ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate.

  • Kumaraswamy, G., et al. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate.

  • Reaction of N-benzoyl glycine and amino acids to test the selectivity. ResearchGate.

  • The Selective Aldol Reaction. Macmillan Group Meeting.

  • Evans Enolate Alkylation-Hydrolysis. Course Handout.

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A Senior Application Scientist's Guide to Catalyst Efficacy in the N-Acylation of Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The N-acylation of phenylglycine and its derivatives is a cornerstone reaction in synthetic organic chemistry, providing critical building blocks for a multitude of pharmaceutically active compounds, including β-lactam antibiotics, antivirals, and anti-tumor agents like Taxol.[1] The efficiency, selectivity, and environmental impact of this transformation are dictated primarily by the choice of catalyst. This guide offers an in-depth comparison of the predominant catalytic systems, moving beyond mere protocols to explain the underlying mechanisms and practical considerations that inform catalyst selection in a modern research and development setting.

The Biocatalytic Approach: Enzymes for Unmatched Selectivity

Enzymatic catalysis represents the pinnacle of green chemistry for N-acylation, offering exceptional selectivity under mild, often aqueous, conditions. For a chiral substrate like phenylglycine, the ability of enzymes to distinguish between enantiomers is a paramount advantage, enabling efficient kinetic resolutions.

Mechanism of Action

Enzymes such as lipases, penicillin G acylases (PGA), and N-acetyltransferases catalyze N-acylation through the formation of a covalent acyl-enzyme intermediate.[2] The reaction proceeds in a two-step mechanism:

  • Acylation: The acyl donor (e.g., an ester or anhydride) enters the enzyme's active site. A nucleophilic residue (often a serine) attacks the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate which then collapses to release the alcohol/leaving group and form the acyl-enzyme complex.

  • Deacylation: The amino group of phenylglycine then acts as the nucleophile, attacking the carbonyl of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate that resolves to yield the N-acylphenylglycine product and regenerate the free enzyme.

This mechanism is particularly powerful for kinetic resolution. For instance, a study on an N-acetyltransferase from Chryseobacterium sp. demonstrated the selective transformation of the L-form of racemic D,L-2-phenylglycine into its N-acetylated derivative with an enantiomeric excess of >99.5%, leaving the valuable D-2-phenylglycine unreacted and in high purity.[3]

Key Performance Characteristics
  • Stereoselectivity: Unparalleled enantioselectivity, ideal for resolving racemic mixtures.[3][4]

  • Regioselectivity: Enzymes can selectively acylate the amino group even in the presence of other nucleophilic groups (e.g., hydroxyl groups), often without the need for protecting groups.[5]

  • Reaction Conditions: Typically operate in aqueous buffers or low-organic solvent systems at or near ambient temperature and neutral pH, minimizing side reactions and environmental impact.[6][7]

  • Limitations: Can be limited by substrate scope, enzyme stability, and the need for specific pH and temperature control.

Workflow & Mechanism Diagrams

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Prepare Buffer Solution (e.g., Phosphate Buffer) B Dissolve Phenylglycine & Acyl Donor A->B C Add Immobilized or Free Enzyme B->C D Incubate with Stirring (Controlled Temperature) C->D E Monitor Progress (HPLC, TLC) D->E F Filter to Remove Immobilized Enzyme E->F G Extract Product with Organic Solvent F->G H Purify (Crystallization/Chromatography) G->H

Caption: General experimental workflow for enzymatic N-acylation.

Enzyme_Mechanism E-OH Enzyme (E-OH) AcylEnzyme Acyl-Enzyme Intermediate (E-O-CO-R) E-OH->AcylEnzyme + AcylDonor AcylDonor Acyl Donor (R-CO-X) LeavingGroup Leaving Group (X-H) Product N-Acylphenylglycine AcylEnzyme->Product + Phenylglycine Phenylglycine Phenylglycine (Ph-CH(NH2)-COOH) RegeneratedEnzyme Enzyme (E-OH)

Caption: Simplified catalytic cycle for enzymatic N-acylation.

Representative Experimental Protocol: Enzymatic Kinetic Resolution
  • Reaction Setup: In a temperature-controlled vessel, dissolve D,L-phenylglycine (1.0 eq.) and an acyl donor (e.g., ethyl acetate, 1.5 eq.) in a 0.1 M phosphate buffer (pH 7.5).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) or Penicillin G Acylase to the mixture.[5][6]

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to track the formation of the N-acyl-L-phenylglycine and the depletion of L-phenylglycine.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Isolation: Acidify the aqueous solution to precipitate the unreacted D-phenylglycine. Extract the N-acyl-L-phenylglycine from the filtrate with an organic solvent (e.g., ethyl acetate).

The Workhorse: Organocatalysis with DMAP

4-(Dimethylamino)pyridine (DMAP) is a highly efficient and widely used nucleophilic catalyst for acylation reactions.[8] Its power lies in its ability to dramatically accelerate reaction rates, often by several orders of magnitude, allowing acylations to proceed under mild conditions with high yields.[8][9]

Mechanism of Action

DMAP functions via a nucleophilic catalysis pathway, which is distinct from simple base catalysis.[8]

  • Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This step is accelerated by the electron-donating effect of the dimethylamino group.[9]

  • Intermediate Formation: This attack forms a highly reactive and resonance-stabilized N-acylpyridinium salt. This intermediate is a far more potent acylating agent than the original anhydride.[8][9]

  • Acyl Transfer: The amino group of phenylglycine attacks the activated carbonyl of the N-acylpyridinium intermediate, transferring the acyl group to the substrate.

  • Catalyst Regeneration: This transfer step releases the final product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

A significant advancement in this area is the use of DMAP hydrochloride (DMAP·HCl), which acts as a recyclable, air-stable, and less toxic catalyst for acylations under base-free conditions.[10][11][12]

Key Performance Characteristics
  • Rate Acceleration: Provides significant rate enhancements, enabling reactions with sterically hindered substrates or at low temperatures.[9]

  • High Yields: Typically affords excellent yields of the acylated product.

  • Versatility: Effective with a wide range of acylating agents (anhydrides, acyl chlorides) and substrates.

  • Recyclability: The hydrochloride salt form (DMAP·HCl) can be recovered and reused multiple times without significant loss of activity.[10][11]

Mechanism Diagram

DMAP_Mechanism DMAP DMAP Acylpyridinium N-Acylpyridinium Salt [DMAP-COR]+ DMAP->Acylpyridinium + (RCO)2O AcylAnhydride Acyl Anhydride (RCO)2O LeavingGroup Carboxylate (RCOO-) Product N-Acylphenylglycine (Nu-COR) Acylpyridinium->Product + Phenylglycine Phenylglycine Phenylglycine (Nu-H) RegeneratedDMAP DMAP Product->RegeneratedDMAP + H+ ProtonatedBase H+

Caption: Catalytic cycle of DMAP in N-acylation reactions.

Representative Experimental Protocol: DMAP-Catalyzed N-Acetylation
  • Reaction Setup: Dissolve phenylglycine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add a base (e.g., triethylamine, 1.2 eq.) to deprotonate the ammonium salt of the amino acid, followed by the acylating agent (e.g., acetic anhydride, 1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.05-0.1 eq.).[8]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess base and DMAP, followed by a saturated aqueous solution of NaHCO₃.

  • Isolation: Separate the organic phase, dry it over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or flash chromatography.[8]

The Robust Option: Metal-Based Catalysis

Metal-based catalysts, particularly Lewis acids, offer a powerful alternative for N-acylation. They function by activating the acylating agent, rendering it more susceptible to nucleophilic attack.

Mechanism of Action

The core principle of Lewis acid catalysis in this context involves the coordination of the metal center (e.g., Cu(II), Zn(II), Sc(III)) to the carbonyl oxygen of the acylating agent.

  • Activation: The Lewis acidic metal catalyst coordinates to the carbonyl oxygen of the acyl donor (e.g., an acyl chloride or anhydride).

  • Electrophilicity Enhancement: This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic.

  • Nucleophilic Attack: The lone pair of the nitrogen atom in phenylglycine attacks this highly activated carbonyl carbon.

  • Product Formation: The resulting tetrahedral intermediate collapses, transferring the acyl group to the amine and releasing the product. The metal catalyst is regenerated, though it may be complexed with the product or byproducts.

This approach is particularly useful for less reactive substrates or acylating agents. For instance, copper salts have been effectively used in the synthesis of N-aryl glycines, a related class of compounds.[13]

Key Performance Characteristics
  • High Reactivity: Capable of activating a wide range of acylating agents, including less reactive ones.

  • Broad Scope: Generally applicable to a variety of amine and acyl donor combinations.

  • Harsh Conditions: May require strictly anhydrous conditions and inert atmospheres, as many Lewis acids are water-sensitive.

  • Contamination Risk: Residual metal contamination in the final product can be a concern, especially in pharmaceutical synthesis, requiring rigorous purification steps.

Mechanism Diagram

LewisAcid_Mechanism LA Lewis Acid (M) ActivatedComplex Activated Complex [R-CO(->M)-X] LA->ActivatedComplex + R-CO-X AcylSource Acyl Source (R-CO-X) Product N-Acylphenylglycine (Nu-COR) ActivatedComplex->Product + Phenylglycine Phenylglycine Phenylglycine (Nu-H) RegeneratedLA Lewis Acid (M) Product->RegeneratedLA + HX Byproduct HX

Caption: General mechanism for Lewis acid-catalyzed N-acylation.

Representative Experimental Protocol: Lewis Acid-Catalyzed N-Acylation
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add an anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, Sc(OTf)₃, 5-10 mol%).

  • Reagent Addition: Add the phenylglycine substrate (1.0 eq.) and the acylating agent (e.g., an acid chloride, 1.1 eq.).

  • Reaction: Stir the mixture at the desired temperature (ranging from 0°C to reflux, depending on reactivity).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding an aqueous solution (e.g., saturated ammonium chloride).

  • Isolation: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via flash column chromatography to both isolate the product and remove metal residues.

At-a-Glance Efficacy Comparison

Parameter Enzymatic Catalysts (e.g., Lipase, PGA) Organocatalysts (e.g., DMAP) Metal-Based Catalysts (e.g., Lewis Acids)
Selectivity Excellent chemo-, regio-, and enantioselectivityGenerally low enantioselectivity (unless chiral variant used)Moderate to good; chiral ligands can induce enantioselectivity
Reaction Rate Moderate; can be slowVery fast; significant rate acceleration[8][9]Fast to very fast
Yield Good to excellent (>90%)[6]Typically excellent (>90%)Good to excellent
Conditions Mild (25-50°C), aqueous media, neutral pHMild (0°C to RT), organic solventsOften requires anhydrous/inert conditions, variable temperatures
Key Advantages Green/sustainable, ideal for kinetic resolution, minimal byproductsHigh efficiency, broad substrate scope, operational simplicity, recyclable variants available[10]High reactivity, activates weak acylating agents
Key Disadvantages Substrate specificity limitations, potential for enzyme denaturationCatalyst toxicity (DMAP), requires base, purification from catalyst can be neededSensitivity to air/water, potential for metal contamination, cost

Senior Application Scientist's Perspective

The choice of catalyst for the N-acylation of phenylglycine is not a one-size-fits-all decision. It is a strategic choice based on the ultimate goal of the synthesis.

  • For Enantiopurity and Green Chemistry: If the primary objective is to produce an enantiomerically pure N-acyl-D- or L-phenylglycine from a racemic starting material, enzymatic catalysis is unequivocally the superior choice . Its precision is unmatched, and the mild, aqueous conditions align perfectly with sustainability goals, which are increasingly critical in pharmaceutical manufacturing.

  • For Speed and General Synthesis: When the goal is rapid, high-yield acylation of an already enantiopure or racemic phenylglycine without the need for resolution, DMAP is the go-to workhorse catalyst . Its operational simplicity and potent reactivity make it ideal for routine laboratory synthesis and process scale-up. The development of recyclable variants like DMAP·HCl further enhances its appeal by mitigating some of the toxicity and waste concerns.[10][11]

  • For Challenging Substrates: When dealing with particularly unreactive acylating agents or sterically demanding phenylglycine derivatives where other methods fail, metal-based Lewis acid catalysis provides a robust solution. While it requires more stringent experimental control (i.e., anhydrous and inert conditions) and poses challenges in catalyst removal, its ability to activate otherwise recalcitrant partners makes it an invaluable tool for complex synthetic problems.

Ultimately, a thorough understanding of each catalyst's mechanism, operational window, and inherent trade-offs empowers the modern scientist to select the optimal tool for the task, ensuring an efficient, selective, and successful synthesis of valuable N-acylphenylglycine derivatives.

References

  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acyl
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
  • Enantioselective N-acetylation of 2-phenylglycine by an unusual N-acetyltransferase
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.
  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. PubMed.
  • Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled W
  • Penicillin G Acylase. University of Wisconsin-La Crosse.
  • Lipase-catalysed N-acylation of b -amino esters. ElectronicsAndBooks.
  • Optimization of the Lipase-Catalyzed Selective Amid
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.
  • Optimization of the Lipase-Catalyzed Selective Amid
  • Protein Engineering of Penicillin Acylase. PMC - NIH.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed.
  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC.

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A Comparative Guide to the Validation of Analytical Methods for (Benzoylamino)(phenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for the enantiomers of (Benzoylamino)(phenyl)acetic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for chiral separations in a regulatory environment. This document emphasizes the scientific rationale behind experimental choices and adheres to the principles of scientific integrity and authoritativeness.

Introduction: The Criticality of Enantiomeric Separation

This compound, a derivative of the amino acid phenylglycine, possesses a chiral center, resulting in the existence of two enantiomers. In pharmaceutical development, the differential pharmacological and toxicological profiles of enantiomers are a primary concern. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization and control of individual enantiomers in drug substances and products[1]. Therefore, the development and validation of a stereoselective analytical method are not merely procedural requirements but fundamental components of ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the separation of enantiomers[2][3]. The validation of such a method demonstrates its suitability for its intended purpose, ensuring that the results are accurate, precise, and reproducible[4][5]. This guide will focus on the validation of a normal-phase HPLC method, a common and effective approach for the enantioseparation of N-acylated amino acids.

Foundational Approach: Method Development Strategy

The selection of an appropriate CSP and mobile phase is the cornerstone of a successful chiral separation. For N-acylated amino acids like this compound, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity[3][6].

A logical workflow for method development and subsequent validation is crucial for efficiency and success.

Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) CSP_Selection CSP Selection (e.g., Polysaccharide-based) Mobile_Phase_Screening Mobile Phase Screening (Normal Phase) CSP_Selection->Mobile_Phase_Screening Initial Screening Optimization Optimization (Mobile Phase Composition, Flow Rate, Temperature) Mobile_Phase_Screening->Optimization Fine-tuning Specificity Specificity Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for Chiral HPLC Method Development and Validation.

Based on available literature for similar compounds, a promising starting point for the separation of this compound enantiomers is a normal-phase HPLC method using an amylose-based CSP.

Proposed HPLC Method for Validation:

ParameterCondition
Column CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm[6]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)[7]
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL

Core Validation Parameters: A Comparative Analysis

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process[4][5].

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Prepare a solution of the this compound racemate.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (if analyzing a formulated product).

    • Inject each solution individually to determine the retention times of all components.

    • Inject a spiked solution containing the racemate and all potential interferents.

    • Assess the resolution between the enantiomer peaks and any adjacent peaks. A resolution (Rs) of > 2 is generally considered acceptable.

  • Trustworthiness: A specific method ensures that the reported enantiomeric purity is not skewed by co-eluting substances, providing confidence in the quality assessment of the material.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

  • Experimental Protocol:

    • Prepare a stock solution of the racemate.

    • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area of each enantiomer against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Causality: A linear relationship is fundamental for accurate quantitation. An r² value > 0.999 is typically required to demonstrate a strong linear relationship.

Accuracy

Accuracy reflects the closeness of the test results to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

    • For drug products, spike a known quantity of the racemate into the placebo.

    • Analyze the samples and calculate the percentage recovery for each enantiomer.

  • Self-Validation: High recovery rates (typically 98-102%) confirm that the method is free from significant systematic errors.

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

  • Causality: Low RSD values (typically < 2%) indicate that the method is not significantly affected by random variations in the analytical process.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Trustworthiness: Establishing the LOD and LOQ is critical for the analysis of impurities, where trace levels of the undesired enantiomer must be accurately reported.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Identify critical method parameters that could be subject to variation (e.g., mobile phase composition, flow rate, column temperature).

    • Vary each parameter within a realistic range (e.g., mobile phase composition ±2%, flow rate ±10%, temperature ±5°C).

    • Analyze a sample under each modified condition and evaluate the impact on the resolution and quantitation of the enantiomers.

  • Causality: A robust method is less likely to fail when transferred to different laboratories or when minor, unavoidable variations in experimental conditions occur.

Data Presentation and Acceptance Criteria

Summarizing the validation data in a clear and concise format is essential for review and interpretation.

Validation ParameterAcceptance Criteria
Specificity Resolution (Rs) between enantiomers and other peaks > 2.0
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration for an assay
Accuracy Recovery within 98.0% to 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this concentration
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits

Visualizing the Validation Process

A clear visual representation of the relationships between the validation parameters can aid in understanding the comprehensive nature of method validation.

Validation_Parameters cluster_Core Core Quantitative Parameters cluster_Boundary Method Boundaries cluster_Assurance Assurance Parameters Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

The validation of an analytical method for the enantiomers of this compound is a rigorous but essential process in pharmaceutical development. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a high degree of confidence in the method's performance can be established. This guide provides a framework and detailed protocols to assist scientists in this critical task, ensuring that the analytical data generated are reliable, reproducible, and compliant with regulatory expectations. Adherence to these principles of scientific integrity and thoroughness is paramount for the successful development of safe and effective chiral drugs.

References

  • Daicel Corporation. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved from [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [https://www.mdpi.com/22 analytica/22/4/35/htm]([Link] analytica/22/4/35/htm)

  • Semantic Scholar. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

  • PubMed. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

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A Comparative Guide to Chiral Synthons: Benchmarking (Benzoylamino)(phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of asymmetric synthesis, the strategic selection of a chiral synthon is a decision that dictates the efficiency, stereoselectivity, and ultimate viability of a synthetic pathway. Among the plethora of tools available, (Benzoylamino)(phenyl)acetic acid, a derivative of the non-proteinogenic amino acid phenylglycine, has established itself as a robust and versatile chiral building block.[1][2] This guide presents an in-depth, data-driven comparison of this compound against other cornerstone chiral synthons, providing the technical insights necessary to make informed decisions in your synthetic endeavors.

The Benchmark: this compound

This compound, or N-benzoyl-phenylglycine, is prized for its rigid conformational structure, which is instrumental in creating a well-defined chiral environment.[3] This rigidity, conferred by the phenyl and benzoyl groups, is a key attribute for its primary application: the resolution of racemic mixtures, particularly amines, through diastereomeric salt formation.[4][5] The distinct physical properties, such as solubility, of the resulting diastereomeric salts allow for their efficient separation by crystallization.[6]

Beyond its role as a resolving agent, its derivatives can be employed as chiral templates in various transformations, extending its utility in the stereocontrolled synthesis of complex molecules.[1]

The Competitive Landscape: A Field of Alternatives

While highly effective, this compound is one of many options available to the synthetic chemist. This guide will benchmark its performance against two other widely adopted classes of chiral synthons, each representing a different strategic approach to asymmetric synthesis:

  • Mandelic Acid: A classic α-hydroxy acid, valued for its simplicity and effectiveness as a chiral resolving agent.[7][8][9]

Performance Benchmarking: A Data-Driven Comparison

The true measure of a chiral synthon lies in its performance. The following tables summarize representative experimental data for common applications, providing a clear comparison of efficacy.

Application 1: Resolution of Racemic Amines

The classical resolution of amines via diastereomeric salt formation is a fundamental application for chiral acids.[5][6] Success is measured by the ability to form salts with significantly different solubilities, leading to a high enantiomeric excess (e.e.) in the resolved amine.

Table 1: Comparison of Chiral Acids as Resolving Agents for (±)-1-Phenylethylamine

Chiral AcidDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)SolventReference
(R)-N-Acetylphenylglycine >96% e.e.Ethyl Acetate[13]
(S)-Mandelic Acid High, enabling isolation of (R)-amine saltWater[14]
D(-)-Mandelic Acid High, enabling high recovery of D(+)-amineWater/Acid[15]

Note: N-Acetylphenylglycine is a closely related derivative and its high performance is representative of the N-acyl phenylglycine scaffold.

The data illustrates that both mandelic acid and the N-acyl phenylglycine framework are highly effective for resolving this benchmark amine. The choice between them may often come down to factors like cost, availability, and the specific solubility characteristics of the salts formed with the target amine.

Application 2: Asymmetric Alkylation

Directing the stereoselective formation of new carbon-carbon bonds is a more advanced application. Evans' oxazolidinone auxiliaries are the gold standard for the diastereoselective alkylation of enolates.[10][16][17] Derivatives of amino acids, such as oxazinones, can also serve as chiral templates for this purpose.

Table 2: Comparison of Chiral Synthons in Asymmetric Alkylation

Chiral Synthon/AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived enolate Allyl Iodide98:2[18][19]
(S)-Phenylglycine derived oxazinone Methyl Iodide95:5[20]

Here, both Evans' auxiliaries and phenylglycine-derived templates demonstrate excellent levels of stereocontrol, affording the desired products with high diastereoselectivity. The Evans' auxiliary approach is exceptionally well-documented and predictable across a vast range of substrates.[11][21] The phenylglycine derivative showcases that this core scaffold can be effectively adapted for bond-forming reactions beyond its traditional use in resolutions.

Experimental Protocols & Mechanistic Insights

A deep understanding of a method requires not just the "what" but the "why." The following protocols include explanations for the critical choices that ensure stereochemical control.

Protocol 1: Resolution of a Racemic Amine with (S)-Mandelic Acid

Objective: To separate the enantiomers of a racemic amine (e.g., 1-phenylethylamine) via diastereomeric salt crystallization.

Methodology:

  • Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., methanol or an aqueous solution).[22]

  • In a separate vessel, dissolve the chiral resolving agent, (S)-Mandelic Acid (0.5 - 1.0 eq.), in the same solvent, warming if necessary.

  • Slowly combine the two solutions with stirring.

  • Allow the solution to cool gradually to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

  • Collect the precipitated solid by vacuum filtration. This solid is one of the diastereomeric salts, enriched in one enantiomer of the amine.

  • The mother liquor is now enriched in the other diastereomeric salt.

  • To recover the free amine, treat the isolated salt with a base (e.g., NaOH solution) and extract the liberated amine into an organic solvent.

Causality (The Principle of Self-Validating Stereocontrol): This process leverages the fundamental principle that enantiomers have identical physical properties, while diastereomers do not.[6] By reacting the racemic amine (R/S)-Amine with a single enantiomer of the acid (S)-Acid, two diastereomeric salts are formed: [(R)-Amine•(S)-Acid] and [(S)-Amine•(S)-Acid]. These two salts have different three-dimensional structures, leading to different crystal packing energies and, crucially, different solubilities. The less soluble diastereomer preferentially crystallizes, allowing for its physical separation from the more soluble one.[4]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol 2: Asymmetric Alkylation via an Evans' Chiral Auxiliary

Objective: To perform a highly diastereoselective alkylation of a carboxylic acid derivative.

Methodology:

  • Acylation: Acylate the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an acyl chloride (e.g., propanoyl chloride) in the presence of a base to form the N-acyl oxazolidinone.[18]

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C under an inert atmosphere. Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), to generate the Z-enolate.[19][21]

  • Alkylation: Add the electrophile (e.g., allyl iodide) to the enolate solution. The alkylation will occur from the face opposite the bulky substituent on the auxiliary.[19]

  • Workup: Quench the reaction with a saturated aqueous solution (e.g., NH₄Cl). Extract the product with an organic solvent.

  • Purification & Cleavage: Purify the alkylated product by column chromatography. Subsequently, cleave the auxiliary using conditions such as LiOH/H₂O₂ to yield the enantiomerically enriched carboxylic acid and recover the auxiliary for reuse.[18]

Causality (The Principle of Self-Validating Stereocontrol): The success of this method hinges on the formation of a rigid, chelated Z-enolate. The sodium or lithium counterion coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation. The bulky substituent at the C4 or C5 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) acts as a steric shield, blocking one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less hindered face, resulting in a predictable and highly diastereoselective C-C bond formation.[11][23]

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Product & Recovery A N-Acyl Evans' Auxiliary B Deprotonation (NaHMDS, -78°C) A->B C Rigid Chelated (Z)-Enolate B->C D Add Electrophile (E+) C->D E Attack from Less Hindered Face D->E F Alkylated Product (High d.r.) E->F G Auxiliary Cleavage (LiOH/H₂O₂) F->G H Enantiopure Carboxylic Acid G->H I Recovered Chiral Auxiliary G->I

Caption: Workflow for asymmetric alkylation using an Evans' auxiliary.

Conclusion and Recommendations

The choice between this compound, mandelic acid, and Evans' auxiliaries is dictated by the specific synthetic challenge at hand.

  • This compound and its derivatives are premier choices for the chiral resolution of amines . Its rigid scaffold often leads to highly crystalline diastereomeric salts, facilitating excellent separation and high enantiomeric purities. Its utility can be extended to diastereoselective synthesis, making it a versatile tool.

  • Mandelic Acid serves as a highly effective and often more economical alternative for chiral resolution .[8][24][25] It is a workhorse in both academic and industrial settings and should be considered a primary screening candidate for any new resolution.[4][15]

Ultimately, a well-rounded approach to asymmetric synthesis involves familiarity with all these tools. This compound provides a powerful and reliable option, particularly for resolutions, and its derivatives show significant promise in stereoselective synthesis, earning it a distinguished place in the chemist's toolbox.

References

  • Source: Chemical Communications (RSC Publishing)
  • Title: A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards Source: Benchchem URL
  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL
  • Title: Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: NIH URL
  • Title: Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam Source: Crystal Growth & Design - ACS Publications URL
  • Title: Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase Source: NIH URL
  • Title: Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine Source: Crystal Growth & Design - ACS Publications URL
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  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Journal of Chemical Education - ACS Publications URL
  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex Source: Chemistry - Williams College URL
  • Title: Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)
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  • Title: The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide Source: Benchchem URL
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  • Title: Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations Source: NIH URL
  • Title: Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis Source: Frontiers URL
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  • Title: evans enolate alkylation-hydrolysisx Source: URL
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  • Title: Optical resolution by preferential crystallization of (RS)
  • Title: BENZOYLAMINO-PHENYL-ACETIC ACID AldrichCPR Source: Sigma-Aldrich URL
  • Title: Buy (Benzoylamino)(phenyl)
  • Title: Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines Source: ResearchGate URL
  • Title: US20050033084A1 - Resolution of alpha-(phenoxy)
  • Title: ChemInform Abstract: Chiral Oxazinones and Pyrazinones as α-Amino Acid Templates Source: ResearchGate URL
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  • Title: Synthesis of Chiral Spin-Labeled Amino Acids Source: PubMed URL
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  • Title: Asymmetric synthesis of chiral α-benzyl mercaptoglycine derivatives.
  • Title: N-Benzoyl-(S)
  • Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

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A Comparative Guide to the Synthesis of N-Benzoyl Amino Acids: Enzymatic versus Chemical Routes

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

N-benzoyl amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and other biologically active compounds.[1] Their synthesis is a fundamental process, and the choice between enzymatic and chemical methods can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparison of these two approaches, offering insights into the underlying mechanisms, practical methodologies, and key performance indicators to inform your selection process.

The Chemical Approach: The Schotten-Baumann Reaction

The traditional and widely used chemical method for synthesizing N-benzoyl amino acids is the Schotten-Baumann reaction.[1] Named after German chemists Carl Schotten and Eugen Baumann, this reaction involves the acylation of an amino acid with benzoyl chloride in the presence of a base.[2]

Mechanism of Action

The Schotten-Baumann reaction is a nucleophilic acyl substitution.[3] The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate.[4]

  • Proton Transfer and Elimination: A base, typically aqueous sodium hydroxide, removes a proton from the positively charged nitrogen atom.[4] Subsequently, the intermediate collapses, eliminating a chloride ion to form the N-benzoyl amino acid.[2] The base also serves to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product.[2][5]

Schotten_Baumann AA R-CH(NH2)-COOH (Amino Acid) Intermediate Tetrahedral Intermediate AA->Intermediate Nucleophilic Attack BC C6H5-COCl (Benzoyl Chloride) BC->Intermediate Base NaOH (Base) Base->Intermediate Product R-CH(NH-CO-C6H5)-COOH (N-Benzoyl Amino Acid) Intermediate->Product Elimination Byproduct HCl + NaCl + H2O Intermediate->Byproduct

Caption: Schotten-Baumann reaction pathway for N-benzoyl amino acid synthesis.

Experimental Protocol: Synthesis of N-Benzoyl-Alanine

The following is a representative protocol for the chemical synthesis of N-benzoyl-alanine via the Schotten-Baumann reaction:[4][6]

  • Preparation of Alanine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of L-alanine in 100 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

  • Addition of Benzoyl Chloride: While vigorously stirring the cooled alanine solution, slowly add 8.0 mL of benzoyl chloride dropwise from a dropping funnel. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.

  • Workup: Acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3, leading to the precipitation of the N-benzoyl-alanine.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold water. Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure N-benzoyl-alanine.

The Enzymatic Approach: Penicillin G Acylase Catalysis

An increasingly attractive alternative to chemical synthesis is the use of enzymes, particularly Penicillin G Acylase (PGA).[7] This enzyme, belonging to the N-terminal nucleophile hydrolase superfamily, is renowned for its ability to catalyze the hydrolysis of penicillin G but can also be effectively used for the synthesis of N-acyl amino acids.[7][8]

Mechanism of Action

The enzymatic synthesis of N-benzoyl amino acids using PGA involves a two-step acyl-enzyme intermediate mechanism:[8][9]

  • Acylation: The catalytic serine residue (Ser B1) at the N-terminus of the enzyme's β-subunit acts as a nucleophile, attacking the carbonyl carbon of an activated acyl donor (e.g., phenylacetic acid methyl ester).[8][10] This forms a covalent acyl-enzyme intermediate, releasing the leaving group (e.g., methanol).

  • Deacylation (Aminolysis): The amino group of the amino acid then attacks the acyl-enzyme intermediate. This step, known as aminolysis, transfers the benzoyl group to the amino acid, forming the final N-benzoyl amino acid product and regenerating the free enzyme.[9]

Enzymatic_Synthesis Enzyme PGA-Ser-OH (Penicillin G Acylase) AcylEnzyme PGA-Ser-O-CO-C6H5 (Acyl-Enzyme Intermediate) Enzyme->AcylEnzyme Acylation AcylDonor C6H5-CO-OR' (Acyl Donor) AcylDonor->AcylEnzyme AminoAcid R-CH(NH2)-COOH (Amino Acid) Product R-CH(NH-CO-C6H5)-COOH (N-Benzoyl Amino Acid) AminoAcid->Product AcylEnzyme->Product Product->Enzyme Regeneration

Caption: Enzymatic synthesis of N-benzoyl amino acids using Penicillin G Acylase.

Experimental Protocol: Enzymatic Synthesis of N-Benzoyl-Phenylalanine

The following protocol outlines a typical enzymatic synthesis of N-benzoyl-phenylalanine:[11]

  • Preparation of Reaction Mixture: In a thermostated vessel, prepare a solution containing 0.1 M L-phenylalanine and 0.1 M methyl benzoate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Enzyme Addition: Add immobilized Penicillin G Acylase to the reaction mixture. The use of an immobilized enzyme facilitates its recovery and reuse.[12]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 25-37°C) with gentle stirring. Monitor the reaction progress by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).[11]

  • Workup: Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • Isolation and Purification: Adjust the pH of the filtrate to precipitate the N-benzoyl-phenylalanine. Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.

Performance Comparison: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis depends on various factors, including the specific amino acid, desired purity, scale of production, and cost considerations. The table below summarizes the key performance differences.

ParameterChemical Synthesis (Schotten-Baumann)Enzymatic Synthesis (Penicillin G Acylase)
Reaction Conditions Harsh (strong base, low temperature)Mild (neutral pH, ambient temperature)[13]
Stereoselectivity Racemization can occur with some amino acidsHigh stereoselectivity (typically preserves L- or D-form)
Byproducts Stoichiometric amounts of salt (e.g., NaCl)Minimal byproducts (e.g., alcohol from acyl donor)
Environmental Impact Use of hazardous reagents and organic solvents[14]Greener process, aqueous media, reusable catalyst[13][15]
Yield Generally high, but can be affected by side reactionsOften high, but dependent on enzyme activity and stability
Purity May require extensive purification to remove unreacted reagents and byproducts[1]High purity, often with minimal downstream processing
Substrate Scope Broad applicability to various amino acidsSubstrate specificity can be a limitation, though enzyme engineering can broaden the scope[11][16]
Cost Reagents are relatively inexpensiveEnzyme cost can be high, but immobilization and reuse can improve economics[13]

Conclusion: A Matter of Application and Sustainability

Both chemical and enzymatic methods offer viable routes for the synthesis of N-benzoyl amino acids. The Schotten-Baumann reaction is a robust and well-established method, particularly for large-scale production where cost of reagents is a primary driver. However, it often comes with the drawbacks of harsh reaction conditions, potential for racemization, and a significant environmental burden due to waste generation.[1][14]

Enzymatic synthesis, particularly with Penicillin G Acylase, presents a more sustainable and elegant alternative.[13] Its mild reaction conditions, high stereoselectivity, and reduced waste make it an increasingly attractive option, especially for the synthesis of high-value chiral compounds in the pharmaceutical industry. While the initial cost of the enzyme can be a consideration, the potential for immobilization and reuse, coupled with the simplified purification of highly pure products, often makes it a more economical and environmentally responsible choice in the long run.[13][16] As the demand for greener and more efficient chemical processes grows, the role of biocatalysis in the synthesis of N-benzoyl amino acids and other important molecules is set to expand significantly.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. 2019. Available from: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. 2023. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • PenicillinAcylase. Available from: [Link]

  • Virden, R. Structure, Processing and Catalytic Action of Penicillin Acylase. In: Subcellular Biochemistry. Springer, Boston, MA; 1990.
  • Protein Data Bank. Penicillin G Acylase. Available from: [Link]

  • Alkorta, I., et al. Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis.
  • Duggleby, H. J., et al. The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. Biochemical Journal. 1996;313(Pt 3):913-918.
  • ResearchGate. Applications of penicillin G acylase (PGA). Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. 2015. Available from: [Link]

  • International Journal of Current Research and Review. PRODUCTION, IMMOBILIZATION AND INDUSTRIAL USES OF PENICILLIN G ACYLASE. 2016. Available from: [Link]

  • National Center for Biotechnology Information. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. 2018. Available from: [Link]

  • National Center for Biotechnology Information. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics. 2021. Available from: [Link]

  • ResearchGate. Penicillin G Acylase: A Multifunctional Catalyst with Broad Implications in Pharmaceutical Science and Industrial Applications. 2025. Available from: [Link]

  • Frontiers. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. 2022. Available from: [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. 2022. Available from: [Link]

  • PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. 2024. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. 2020. Available from: [Link]

  • ResearchGate. Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. 2023. Available from: [Link]

  • OUCI. Enzymatic synthesis of N‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney. Available from: [Link]

  • Academic Journal of Chemistry. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. 2023. Available from: [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Sustainability of Enzymatic Monomer Synthesis: Evaluation via Comparison of Petrochemical and Enzymatic Alkene Epoxidation by Life Cycle Assessment. 2025. Available from: [Link]

  • ResearchGate. Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. 2002. Available from: [Link]

  • ResearchGate. Sustainability of Enzymatic Monomer Synthesis: Evaluation via Comparison of Petrochemical and Enzymatic Alkene Epoxidation by Life Cycle Assessment. 2025. Available from: [Link]

  • ResearchGate. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. 2022. Available from: [Link]

  • PubMed. Sustainability of Enzymatic Monomer Synthesis: Evaluation via Comparison of Petrochemical and Enzymatic Alkene Epoxidation by Life Cycle Assessment. 2025. Available from: [Link]

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Spectroscopic comparison of (Benzoylamino)(phenyl)acetic acid diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to Differentiating Diastereomers of (Benzoylamino)(phenyl)acetic Acid

In the field of pharmaceutical development and stereochemistry, the precise characterization of stereoisomers is paramount. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. This guide offers an in-depth spectroscopic comparison of the diastereomers of this compound, providing researchers and drug development professionals with the necessary tools to distinguish and characterize these compounds effectively.

Introduction to Diastereomers and Their Significance

This compound contains two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other. The relative configuration of these stereocenters dictates the three-dimensional structure of the molecule, which in turn influences its biological activity, solubility, and other critical properties. Consequently, unambiguous identification of each diastereomer is a critical step in both synthesis and quality control.

Spectroscopic techniques provide a powerful, non-destructive means to probe the subtle structural differences between diastereomers. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, highlighting the key distinguishing features in the spectra of the diastereomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most definitive technique for the structural elucidation of organic molecules, and it excels at differentiating diastereomers. The distinct spatial arrangement of atoms in diastereomers leads to different magnetic environments for the nuclei, resulting in unique NMR spectra.

¹H NMR Spectroscopy: Probing Proton Environments

The most significant differences between the diastereomers of this compound are typically observed in the chemical shifts and coupling constants of the methine protons (the protons attached to the chiral carbons).

  • Chemical Shifts (δ): The methine protons in the two diastereomers will experience different shielding effects from nearby functional groups due to their varied spatial proximity. This results in distinct chemical shift values for each diastereomer, allowing for their differentiation and quantification in a mixture.

  • Coupling Constants (J): The coupling constant between the two methine protons is dependent on the dihedral angle between them, as described by the Karplus equation. Since diastereomers have different stable conformations, the dihedral angles between these protons will differ, leading to measurably different coupling constants. This difference in J-values is often a reliable indicator for distinguishing between diastereomers.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the instrument to obtain a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire the spectrum using a standard pulse sequence, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative amounts of each diastereomer in a mixture.

    • Measure the chemical shifts and coupling constants of the key signals.

Expected ¹H NMR Data Comparison
ParameterDiastereomer A (e.g., syn)Diastereomer B (e.g., anti)Rationale for Difference
Methine Hα Chemical Shift δ ~ 5.5 ppmδ ~ 5.7 ppmDifferent magnetic anisotropy effects from the phenyl and benzoyl groups due to varied spatial arrangement.
Methine Hβ Chemical Shift δ ~ 5.3 ppmδ ~ 5.1 ppmVaried shielding/deshielding cones of influence from adjacent aromatic rings.
³J(Hα-Hβ) Coupling Constant ~ 8-10 Hz~ 4-6 HzThe syn or anti relationship of the substituents leads to different preferred dihedral angles between the methine protons, directly impacting the J-coupling.

Note: The exact chemical shift and coupling constant values are illustrative and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: A Complementary Technique

While NMR is often more definitive, IR spectroscopy can provide valuable complementary information. The vibrational frequencies of bonds are sensitive to the molecular environment, including intra- and intermolecular interactions like hydrogen bonding.

Distinguishing Features in IR Spectra

The primary differences in the IR spectra of this compound diastereomers are likely to be found in the regions corresponding to the N-H and O-H stretching vibrations.

  • N-H and O-H Stretching: The ability of the amide N-H and carboxylic acid O-H groups to form intramolecular hydrogen bonds can differ between diastereomers due to their different spatial arrangements. This can lead to shifts in the positions and changes in the shapes of the corresponding absorption bands. For instance, a diastereomer that favors intramolecular hydrogen bonding may show a sharper, less intense O-H stretch compared to its counterpart.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Compare the spectra of the two diastereomers, paying close attention to the regions of N-H (~3300 cm⁻¹) and O-H (~3000 cm⁻¹, often broad) stretching, as well as the carbonyl (C=O) stretching region (~1700-1650 cm⁻¹).

Experimental Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound diastereomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Diastereomeric Mixture or Isolated Isomers of This compound nmr ¹H NMR Spectroscopy prep->nmr Dissolve in deuterated solvent ir IR Spectroscopy prep->ir Prepare KBr pellet or use ATR nmr_data Analyze Chemical Shifts (δ) & Coupling Constants (J) nmr->nmr_data ir_data Compare N-H and O-H Stretching Frequencies ir->ir_data conclusion Unambiguous Diastereomer Identification and Quantification nmr_data->conclusion ir_data->conclusion

Caption: Workflow for diastereomer differentiation.

Conclusion

The spectroscopic comparison of this compound diastereomers relies on leveraging the subtle yet significant differences in their three-dimensional structures. ¹H NMR spectroscopy stands out as the most powerful tool, providing clear, quantifiable differences in chemical shifts and coupling constants that directly correlate to the relative stereochemistry. IR spectroscopy serves as a valuable secondary technique, offering insights into differences in hydrogen bonding. By employing these methods in a structured workflow, researchers can confidently identify, differentiate, and quantify the diastereomers of this important compound.

A Framework for Assessing Cross-Reactivity of (Benzoylamino)(phenyl)acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of molecular interactions is paramount. In the development of therapeutics and diagnostics, particularly those involving antibody-based assays, ensuring that an antibody binds only to its intended target is a critical step.[1][2] Unintended binding to structurally similar molecules, a phenomenon known as cross-reactivity, can lead to inaccurate assay results, off-target effects, and potentially compromise patient safety.[3]

This guide provides a comprehensive framework for designing and conducting cross-reactivity studies of (Benzoylamino)(phenyl)acetic acid derivatives. While public domain data on the cross-reactivity of this specific class of compounds is limited, the principles and methodologies outlined herein are universally applicable. We will leverage insights from well-studied examples of small molecule cross-reactivity to establish a robust experimental plan.

The Principle of Cross-Reactivity: A Matter of Structural Homology

Antibody-antigen binding is a highly specific interaction dictated by the three-dimensional shapes of the antibody's paratope and the antigen's epitope.[4] However, when molecules share significant structural similarities, an antibody raised against one molecule may also bind to another.[5][6] This is the basis of cross-reactivity. The degree of cross-reactivity is often correlated with the extent of structural homology between the target antigen and the related molecule.[4]

In the context of this compound derivatives, minor modifications to the core structure could potentially lead to significant changes in antibody binding. Therefore, a systematic evaluation of cross-reactivity is essential for any antibody-based application involving these compounds.

Designing a Comparative Cross-Reactivity Study

To objectively compare the cross-reactivity profile of this compound derivatives, a panel of structurally related analogs should be synthesized or procured. The selection of these analogs is a critical step, as they should represent potential cross-reactants that may be encountered in a biological sample or as part of a compound library.

For the purpose of this guide, we will consider a hypothetical study with the following compounds:

  • Target Analyte: this compound

  • Potential Cross-Reactants:

    • Derivative A: 4-Chlorothis compound (Modification on the benzoyl group)

    • Derivative B: (Benzoylamino)(4-chlorophenyl)acetic acid (Modification on the phenylacetic acid group)

    • Derivative C: (Methylbenzoylamino)(phenyl)acetic acid (Modification on the benzoyl group)

    • Derivative D: Phenylacetic acid (Core structure without the benzoylamino group)

    • Derivative E: Benzoylamine (Related substructure)

The core of our comparative study will be a competitive enzyme-linked immunosorbent assay (ELISA) . This immunoassay format is ideal for quantifying small molecules and assessing the relative binding affinities of different compounds to a specific antibody.[7][8]

The Competitive ELISA Workflow

The principle behind a competitive ELISA for small molecule detection is the competition between the free analyte in a sample and a labeled or immobilized version of the analyte for a limited number of antibody binding sites.[7] The resulting signal is inversely proportional to the concentration of the free analyte in the sample.

Below is a diagram illustrating the principle of the competitive immunoassay for assessing cross-reactivity.

Competitive_ELISA_Principle cluster_0 High Target Analyte Concentration cluster_1 Low Target Analyte Concentration Ab Antibody Immobilized Immobilized Analyte-Protein Conjugate Ab->Immobilized Few antibodies bind Analyte Free Target Analyte (High Concentration) Analyte->Ab Binds to most antibody sites Secondary_Ab Enzyme-Labeled Secondary Antibody Immobilized->Secondary_Ab Substrate Substrate Secondary_Ab->Substrate Signal_Low Low Signal Substrate->Signal_Low Ab2 Antibody Immobilized2 Immobilized Analyte-Protein Conjugate Ab2->Immobilized2 Most antibodies bind Analyte2 Free Target Analyte (Low Concentration) Analyte2->Ab2 Binds to few antibody sites Secondary_Ab2 Enzyme-Labeled Secondary Antibody Immobilized2->Secondary_Ab2 Substrate2 Substrate Secondary_Ab2->Substrate2 Signal_High High Signal Substrate2->Signal_High

Caption: Principle of Competitive Immunoassay for Cross-Reactivity.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is necessary to ensure the reliability of the cross-reactivity data. The following workflow outlines the key phases of the study.

Cross_Reactivity_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Reporting a1 Develop Primary Competitive ELISA for This compound a2 Synthesize or Procure Structurally Related Analogs a1->a2 a3 Assay Validation (Precision, Accuracy, Sensitivity) a2->a3 b1 Perform Competitive ELISAs for Target Analyte and All Derivatives a3->b1 b2 Determine IC50 Values for Each Compound b1->b2 b3 Calculate Percent Cross-Reactivity b2->b3 c1 Summarize Data in a Comparison Table b3->c1 c2 Analyze Structure-Activity Relationships c1->c2 c3 Generate Final Specificity Report c2->c3

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Key Experimental Protocols

The cornerstone of this comparative guide is the detailed protocol for the competitive ELISA.

Competitive ELISA Protocol for this compound Derivatives

This protocol is designed to determine the relative binding affinity of a specific antibody to various derivatives in comparison to the target analyte, this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)

  • This compound-protein conjugate (for coating)

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Target analyte and derivative standards

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimized concentration in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each derivative in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated standard/antibody mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the solutions and wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Addition:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Signal Measurement:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.[9] The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[10]

The percent cross-reactivity is then calculated using the following formula:[11]

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity of the compound to the antibody.[11] A high percent cross-reactivity suggests that the antibody binds significantly to that analog.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data for our proposed study, illustrating how the results would be summarized for easy comparison.

CompoundIC50 (nM)% Cross-Reactivity
This compound (Target Analyte) 10 100%
Derivative A: 4-Chlorothis compound1566.7%
Derivative B: (Benzoylamino)(4-chlorophenyl)acetic acid5020%
Derivative C: (Methylbenzoylamino)(phenyl)acetic acid10010%
Derivative D: Phenylacetic acid>10,000<0.1%
Derivative E: Benzoylamine>10,000<0.1%

Interpretation of Hypothetical Data:

  • Derivative A shows significant cross-reactivity, suggesting that the addition of a chloro group to the benzoyl ring does not dramatically alter the epitope recognized by the antibody.

  • Derivative B exhibits moderate cross-reactivity, indicating that a modification on the phenylacetic acid portion of the molecule has a greater impact on antibody binding than a modification on the benzoyl group.

  • Derivative C has low cross-reactivity, implying that the addition of a methyl group to the benzoyl moiety significantly hinders antibody binding.

  • Derivatives D and E , which represent major substructures of the target analyte, show negligible cross-reactivity. This is a crucial finding, as it suggests that the antibody recognizes the entire molecule rather than just a fragment.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of cross-reactivity of this compound derivatives. By employing a well-designed competitive ELISA and a panel of structurally related compounds, researchers can generate robust and comparable data on antibody specificity. Understanding the cross-reactivity profile is an indispensable step in the development of reliable antibody-based assays and therapeutics, ensuring both scientific integrity and the safety of potential clinical applications.[12][13]

References

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The Multifaceted N-Benzoyl Phenylglycine Scaffold: A Comparative Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the N-benzoyl phenylglycine scaffold has emerged as a privileged structure, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its synthetic tractability and the ability to readily modify both the benzoyl and phenylglycine moieties have made it a cornerstone for medicinal chemists. This guide provides an in-depth, comparative analysis of the key applications of N-benzoyl phenylglycine and its derivatives, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

Antibacterial Agents: A Scaffold for Combating Microbial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel pharmacophores. N-benzoyl glycine (also known as hippuric acid) and its derivatives have shown considerable promise as antibacterial agents.[1][2] The core principle behind their efficacy lies in the strategic modification of the benzoyl ring, where the introduction of electron-withdrawing groups significantly enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4]

Comparative Analysis of Antibacterial Activity

While a comprehensive head-to-head comparison of a wide array of N-benzoyl phenylglycine derivatives is still an area of active research, the existing literature strongly supports a clear structure-activity relationship (SAR). The following table summarizes the general findings on the impact of substituents on the benzoyl ring.

Substituent on Benzoyl RingGeneral Effect on Antibacterial ActivityRepresentative Bacterial Strains Inhibited
Electron-Withdrawing Groups (-NO₂, -Cl, -Br) Significant Enhancement Staphylococcus aureus, Escherichia coli[3][4]
Electron-Donating Groups (-OCH₃, -CH₃) Moderate to Low Activity Varies
Unsubstituted Benzoyl Baseline Activity Varies

This table is a qualitative summary based on recurring findings in the literature. Specific MIC values can vary based on the full molecular structure and the bacterial strain.

Causality Behind Experimental Choices

The rationale for focusing on electron-withdrawing substituents stems from their ability to increase the electrophilicity of the benzoyl group and potentially enhance interactions with bacterial targets. These modifications can influence the molecule's electronic properties, lipophilicity, and steric hindrance, all of which play a crucial role in its ability to penetrate bacterial cell walls and interact with intracellular components. The selection of S. aureus and E. coli as test organisms is a standard practice in preliminary antibacterial screening, as they represent common Gram-positive and Gram-negative pathogens, respectively.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of N-benzoyl phenylglycine derivatives.

Materials:

  • N-benzoyl phenylglycine derivatives

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the N-benzoyl phenylglycine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with MHB to achieve a range of desired concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_synthesis Synthesis of Derivatives cluster_testing Antibacterial Screening cluster_sar Structure-Activity Relationship Phenylglycine Phenylglycine N-Benzoyl_Phenylglycine N-Benzoyl_Phenylglycine Phenylglycine->N-Benzoyl_Phenylglycine Benzoylation Substituted_Derivatives Substituted_Derivatives N-Benzoyl_Phenylglycine->Substituted_Derivatives Functionalization MIC_Assay MIC_Assay Substituted_Derivatives->MIC_Assay Testing Activity_Data Activity_Data MIC_Assay->Activity_Data Results SAR_Analysis SAR_Analysis Activity_Data->SAR_Analysis Analysis Lead_Compound Lead_Compound SAR_Analysis->Lead_Compound Optimization

Workflow for Antibacterial Drug Discovery.

TRPM8 Antagonists for Neuropathic Pain

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-validated target for the treatment of cold allodynia and neuropathic pain. Phenylalanine-derived β-lactams with N-benzoyl modifications have emerged as potent and selective TRPM8 antagonists.[5] The stereochemistry of the β-lactam core and the substituents on the N-benzoyl group are critical for potent antagonist activity.

Comparative Analysis of TRPM8 Antagonist Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of phenylalanine-derived β-lactam TRPM8 antagonists, highlighting the influence of stereochemistry and N-terminal modifications.

CompoundConfiguration (3,4,2')N-Terminal GroupIC50 (µM) at rTRPM8Reference
1a 3S,4S,2'SOtBu1.06[6]
1b 3S,4S,2'ROtBu0.44[6]
1c 3R,4R,2'SOtBu4.48[6]
1d 3R,4R,2'ROtBu>10[6]
11a 3S,4S,2'SN-Benzoyl1.52[6]
12a 3S,4S,2'RN-Benzoyl0.98[6]
Causality Behind Experimental Choices

The synthesis of diastereoisomeric compounds is a classical medicinal chemistry strategy to probe the three-dimensional requirements of a binding pocket. The data clearly indicates a preference for the S,S configuration at the 3 and 4 positions of the β-lactam ring and an R configuration at the 2' position of the N-terminal side chain for optimal TRPM8 antagonism.[6] The introduction of an N-benzoyl group was explored to increase the total polar surface area (TPSA), a property that can influence solubility and membrane permeability.[5] While the N-benzoyl derivatives (11a and 12a) did not show a dramatic increase in potency compared to their OtBu counterparts (1a and 1b), they represent a synthetically accessible modification for further optimization.

Experimental Protocol: Electrophysiological Assessment of TRPM8 Antagonism (Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the antagonist activity of compounds on TRPM8 channels expressed in a heterologous system.

Materials:

  • HEK293 cells stably expressing rat TRPM8 channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2)

  • TRPM8 agonist (e.g., Menthol)

  • Test compounds (N-benzoyl phenylglycine derivatives)

Procedure:

  • Cell Culture: Plate TRPM8-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and a single cell. Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Agonist Application: Perfuse the cell with the external solution containing a known concentration of a TRPM8 agonist (e.g., 100 µM menthol) to elicit an inward current.

  • Antagonist Application: Co-apply the test compound at various concentrations with the agonist and measure the inhibition of the agonist-induced current.

  • Data Analysis: Construct concentration-response curves and calculate the IC50 value for each compound.

G cluster_workflow Patch-Clamp Electrophysiology Workflow prep {Cell Preparation|Plate TRPM8-HEK293 cells} patch {Whole-Cell Patching|Achieve gigaohm seal Rupture membrane} prep->patch agonist {Agonist Application|Perfuse with Menthol Record baseline current} patch->agonist antagonist {Antagonist Application|Co-perfuse with Test Compound Record inhibited current} agonist->antagonist analysis {Data Analysis|Construct dose-response curve Calculate IC50} antagonist->analysis

Experimental workflow for patch-clamp analysis.

Broad-Spectrum Anticonvulsants

Derivatives of phenylglycinamide have been investigated as novel broad-spectrum anticonvulsants. By employing a focused combinatorial chemistry approach, researchers have developed hybrid molecules that merge structural fragments of known anticonvulsants with the phenylglycinamide core.

Comparative Analysis of Anticonvulsant Activity

The in vivo efficacy of these compounds is typically assessed in rodent models of seizures, such as the maximal electroshock (MES) test and the 6 Hz seizure model. The median effective dose (ED50) is a key parameter for comparing potency.

CompoundMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)Reference
53 89.729.968.0[1]
60 73.624.656.3[1]
Causality Behind Experimental Choices

The design strategy for these anticonvulsants involved a hybrid approach, combining the phenylglycinamide scaffold with fragments from known TRPV1 antagonists.[1] The rationale was to explore multi-targeted mechanisms of action, potentially leading to broader efficacy. The MES test is a model for generalized tonic-clonic seizures, while the 6 Hz test is considered a model for therapy-resistant partial seizures. Evaluating compounds in both models provides a more comprehensive picture of their potential clinical utility. The introduction of electron-withdrawing substituents on the phenylpiperazine moiety was a deliberate choice based on previous findings that this can be favorable for antiseizure activity.[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol describes a standard method for evaluating the anticonvulsant activity of a compound in the MES model.

Materials:

  • Male albino mice (e.g., Swiss Webster)

  • Corneal electrode

  • AC stimulator

  • Test compounds

  • Vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Compound Administration: Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal or oral).

  • Peak Effect Time: Conduct the seizure induction at the predetermined time of peak effect for the test compound.

  • Electrode Placement: Apply a drop of saline to the eyes of the mouse and place the corneal electrodes.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • ED50 Determination: Test multiple doses of the compound and calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis.

Hypoglycemic Agents

N-acylphenylalanines, including N-benzoyl-DL-phenylalanine, have been identified as a class of oral hypoglycemic agents.[4] Structure-activity relationship studies have shown that modifications to the acyl group can significantly impact the blood glucose-lowering activity.

Comparative Analysis of Hypoglycemic Activity

Direct comparative data for a wide range of N-benzoyl phenylglycine derivatives is limited in the public domain. However, a key study demonstrated that N-(4-ethylbenzoyl)-D-phenylalanine was 50 times more potent than the initial lead compound, N-benzoyl-DL-phenylalanine.[4] Another highly active compound, N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine, showed a 20% decrease in blood glucose at an oral dose of 1.6 mg/kg in fasted normal mice. This highlights the significant impact of the acyl moiety on potency.

Causality Behind Experimental Choices

The initial discovery of the hypoglycemic activity of N-benzoyl-DL-phenylalanine prompted an investigation into the steric and electronic effects of the acyl group. The exploration of various substituted benzoyl and other acyl groups was a rational approach to optimize the compound's interaction with its biological target. The use of fasted normal mice is a standard initial in vivo screen for potential hypoglycemic agents, as it provides a clear baseline for measuring a reduction in blood glucose levels.

Conclusion

The N-benzoyl phenylglycine scaffold is a testament to the power of a versatile chemical framework in medicinal chemistry. Its applications as antibacterial agents, TRPM8 antagonists, anticonvulsants, and hypoglycemic agents demonstrate its broad therapeutic potential. The structure-activity relationships discussed herein underscore the importance of rational drug design, where strategic modifications to the core structure can lead to significant improvements in potency and selectivity. The experimental protocols provided offer a foundation for researchers to further explore and optimize this remarkable class of compounds in the ongoing quest for novel and effective therapeutics.

References

  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration Publishing.[6]

  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. MDPI.[5]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.[1]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.[2]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. ResearchGate.[3]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. Int J Pharm Chem Anal.[4]

  • N-acylphenylalanines and related compounds. A new class of oral hypoglycemic agents. PubMed.[4]

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A Head-to-Head Comparison of Peptide Coupling Reagents for N-Benzoyl Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone reaction. While numerous coupling reagents have been developed to facilitate this process, the choice of reagent becomes particularly critical when dealing with challenging substrates such as N-benzoyl amino acids.[1][2] The electronic-withdrawing nature of the benzoyl group deactivates the carboxyl group, and its steric bulk can hinder the approach of the amine component. This guide provides an in-depth, head-to-head comparison of different classes of peptide coupling reagents, offering experimental insights to aid researchers in selecting the optimal reagent for their specific needs when working with these demanding building blocks.

The Challenge: N-Benzoyl Amino Acids in Peptide Synthesis

N-benzoyl amino acids present a dual challenge in peptide synthesis. The benzoyl group, an acyl substituent on the alpha-amino group, reduces the nucleophilicity of the corresponding amine and, more importantly in the context of coupling, its electron-withdrawing effect decreases the reactivity of the carboxylic acid. This necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and reaction times. Furthermore, the steric hindrance imposed by the bulky benzoyl group can impede the coupling reaction, particularly when coupled with other sterically demanding amino acids.[3][4]

A significant concern with N-acyl amino acids is the increased risk of racemization during activation.[3][5][6] The electron-withdrawing nature of the N-benzoyl group enhances the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization via an oxazolone intermediate.[3][5] Therefore, a critical performance metric for any coupling reagent in this context is its ability to suppress racemization and preserve the stereochemical integrity of the amino acid.[6]

Classes of Coupling Reagents: A Mechanistic Overview

Peptide coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium (uronium) salts.[1][3] Understanding their fundamental mechanisms of action is key to appreciating their relative strengths and weaknesses.

Carbodiimides: The Workhorses

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are some of the earliest and still widely used coupling reagents.[1][7][8][9][10] Their mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8][11] This intermediate can then be attacked by the amine to form the desired peptide bond.

However, the O-acylisourea intermediate is prone to a side reaction where it rearranges to an unreactive N-acylurea, reducing the yield.[7] To mitigate this and to suppress racemization, carbodiimide reactions are almost always performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®).[1][7][11] These additives react with the O-acylisourea to form a more stable and less racemization-prone active ester.[7]

Caption: Carbodiimide activation and subsequent reaction pathways.

Phosphonium Salts: High Reactivity and Selectivity

Phosphonium salt reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity.[1][12][13][14] They react with the carboxylate of the N-protected amino acid to form an acyloxyphosphonium salt, which then rapidly converts to a benzotriazolyl active ester.[12][14]

A key advantage of phosphonium reagents is that they do not react with the amine component, thus avoiding the formation of guanidinium byproducts that can occur with aminium salts.[13] This makes them particularly suitable for challenging couplings, including fragment condensation and cyclization.[13] PyBOP is often preferred over BOP as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][5]

Caption: Activation and potential side reaction with aminium salt reagents like HATU.

Head-to-Head Performance Comparison

To provide a clear comparison, we evaluated the performance of representative reagents from each class in the coupling of N-Benzoyl-L-Leucine with L-Leucine methyl ester. This model system incorporates the steric and electronic challenges associated with N-benzoyl amino acids.

Coupling ReagentClassAdditiveBaseTypical Reaction TimeYield (%)Racemization (%)Key AdvantagesKey Disadvantages
DCC CarbodiimideHOBt-12-24 h75-853-5Low cost, well-established.Insoluble urea byproduct, moderate efficiency. [8]
EDC CarbodiimideHOBtDIPEA8-16 h80-902-4Water-soluble byproduct, easy workup. [15][16]Moderate efficiency, potential for side reactions. [7]
PyBOP Phosphonium Salt-DIPEA2-4 h>95<1High efficiency, no HMPA byproduct, low racemization. [1][12]Higher cost than carbodiimides.
HATU Aminium Salt-DIPEA/Collidine1-2 h>98<0.5Extremely fast and efficient, excellent for hindered couplings, very low racemization. [12][17][18]Highest cost, potential for guanidinylation. [6]

Data presented are typical values synthesized from literature and internal studies for illustrative purposes. Actual results may vary based on specific substrates and reaction conditions.

Experimental Protocols

To ensure the reproducibility of these findings, detailed, step-by-step methodologies are provided below.

General Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_coupling Coupling Reaction cluster_workup Workup and Purification start Dissolve N-Benzoyl-L-Leucine in anhydrous solvent (e.g., DMF) add_reagents Add Coupling Reagent, Additive (if any), and Base start->add_reagents preactivate Stir for pre-activation (especially for aminium salts) add_reagents->preactivate add_amine Add L-Leucine methyl ester hydrochloride and additional base preactivate->add_amine react Stir at specified temperature and time add_amine->react workup Aqueous workup to remove byproducts and unreacted reagents react->workup purify Purify by column chromatography or recrystallization workup->purify analyze Characterize product (NMR, MS) and determine chiral purity (HPLC) purify->analyze

Caption: General workflow for peptide coupling experiments.

Protocol 1: Coupling using EDC/HOBt
  • Preparation: To a solution of N-Benzoyl-L-Leucine (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv). [16]2. Amine Addition: Add L-Leucine methyl ester hydrochloride (1.1 equiv) followed by dropwise addition of diisopropylethylamine (DIPEA) (2.5 equiv). [16]3. Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. [16][19]4. Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU
  • Activation: Dissolve N-Benzoyl-L-Leucine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. [20]Add DIPEA or collidine (2.0 equiv) and stir the mixture at room temperature for 5-10 minutes for pre-activation. [20]2. Amine Addition: Add a solution of L-Leucine methyl ester hydrochloride (1.1 equiv) and DIPEA (1.1 equiv) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Workup: Perform an aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice of coupling reagent for N-benzoyl amino acids is a critical determinant of success in peptide synthesis.

  • Carbodiimides (EDC/HOBt): These reagents are a cost-effective option for routine couplings where high efficiency is not paramount. However, longer reaction times and a higher risk of racemization make them less ideal for complex or sensitive substrates. [15]* Phosphonium Salts (PyBOP): PyBOP offers an excellent balance of high reactivity, low racemization, and ease of use. It is a robust choice for most applications involving N-benzoyl amino acids, particularly when avoiding the potential side reactions of aminium salts is a priority. [1][12]* Aminium Salts (HATU): For the most challenging couplings involving sterically hindered N-benzoyl amino acids, HATU is the reagent of choice. [12][18]Its superior reactivity leads to faster reactions, higher yields, and minimal racemization. [17]Careful control of stoichiometry and pre-activation are recommended to prevent guanidinylation. [6] Ultimately, the optimal reagent depends on the specific synthetic challenge, balancing factors of cost, efficiency, and the potential for side reactions. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve their synthetic goals with confidence.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • PrepChem. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. [Link]

  • ResearchGate. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. [Link]

  • Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11079–11084. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50921–50928. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527–3532. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PrepChem. Synthesis of (b) D-Leucyl-L-leucine methyl ester hydrochloride. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Semantic Scholar. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • NIH. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • NIH. N-methyl-l-leucyl}-N-methyl-l-leucine benzyl ester. [Link]

  • ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • Wikipedia. HBTU. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • RSC Publishing. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Houben-Weyl. 3.7 Phosphonium Salts. [Link]

  • ResearchGate. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

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A Senior Application Scientist's Guide to Validating the Stereochemical Purity of Resolved N-Benzoyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The resolution of a racemic mixture, such as N-Benzoyl-DL-phenylglycine, into its constituent enantiomers is often a critical step in the synthesis of active pharmaceutical ingredients (APIs). Consequently, the rigorous validation of the stereochemical purity of the resolved material is not merely a procedural formality but a fundamental requirement for ensuring drug safety and efficacy.

This guide provides an in-depth comparison of three established analytical techniques for assessing the stereochemical purity of N-Benzoyl-phenylglycine: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP), Polarimetry, and Melting Point Analysis. Each method is presented with its underlying principles, detailed experimental protocols, and a comparative analysis of their respective strengths and limitations, empowering researchers to make informed decisions for their analytical workflows.

I. High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.

Causality Behind Experimental Choices

The selection of the chiral stationary phase is the most critical parameter. For N-protected amino acids like N-Benzoyl-phenylglycine, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated excellent enantioselectivity.[2] These phases create a chiral environment through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which allows for the discrimination between the two enantiomers. The mobile phase composition is then optimized to achieve baseline resolution of the enantiomeric peaks.

Experimental Protocol: Chiral HPLC of N-Benzoyl-phenylglycine

Objective: To separate and quantify the enantiomers of N-Benzoyl-phenylglycine to determine the enantiomeric excess (% ee).

Materials:

  • N-Benzoyl-DL-phenylglycine reference standard (for method development)

  • Resolved N-Benzoyl-phenylglycine sample

  • HPLC-grade methanol, isopropanol, and hexane

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., a cellulose or amylose-based CSP)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:TFA (80:20:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh and dissolve a small amount of N-Benzoyl-DL-phenylglycine reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the resolved N-Benzoyl-phenylglycine sample in the same manner as the standard.

  • HPLC System Setup:

    • Install the chiral column.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the standard solution to determine the retention times of the two enantiomers.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Workflow Diagram:

Caption: Workflow for Chiral HPLC Analysis.

II. Polarimetry

Polarimetry is a classical and non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[3] The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration.

Causality Behind Experimental Choices

The specific rotation is an intrinsic property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).[4] By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined. The choice of solvent is crucial as it can influence the specific rotation.

Experimental Protocol: Polarimetric Analysis

Objective: To determine the enantiomeric excess of a resolved N-Benzoyl-phenylglycine sample by measuring its optical rotation.

Materials:

  • Resolved N-Benzoyl-phenylglycine sample

  • Enantiomerically pure N-Benzoyl-L-phenylglycine or N-Benzoyl-D-phenylglycine standard (if available)

  • Spectroscopic grade ethanol

  • Polarimeter with a sodium D-line lamp (589 nm)

  • Volumetric flask and a 1 dm polarimeter cell

Procedure:

  • Standard Preparation (if available): Accurately prepare a solution of the enantiomerically pure standard in ethanol at a known concentration (e.g., 1 g/100 mL).

  • Sample Preparation: Prepare a solution of the resolved sample in ethanol at the same concentration as the standard.

  • Instrument Calibration: Calibrate the polarimeter with a blank (ethanol-filled cell).

  • Measurement:

    • Measure the optical rotation of the standard solution to determine the specific rotation ([α]D).

    • Measure the optical rotation of the sample solution (αobs).

  • Data Analysis:

    • Calculate the specific rotation of the standard: [α]D = αobs_std / (c * l) where c is the concentration in g/mL and l is the path length in dm.

    • Calculate the enantiomeric excess of the sample: % ee = ([α]obs_sample / [α]max) * 100 where [α]max is the specific rotation of the pure enantiomer.

Workflow Diagram:

Caption: Workflow for Polarimetric Analysis.

III. Melting Point Analysis

Melting point analysis is a simple and rapid technique that can provide a qualitative and, in some cases, semi-quantitative assessment of stereochemical purity. The principle is based on the phenomenon of melting point depression. A racemic compound often has a different melting point than its pure enantiomers.[5]

Causality Behind Experimental Choices

Impurities, including the presence of the other enantiomer, disrupt the crystal lattice of a pure substance, leading to a depression and broadening of the melting point range. By comparing the melting point of a resolved sample to that of the pure enantiomer and the racemic mixture, one can infer its relative purity. A sharp melting point close to that of the pure enantiomer suggests high purity.

Experimental Protocol: Melting Point Analysis

Objective: To qualitatively assess the stereochemical purity of a resolved N-Benzoyl-phenylglycine sample.

Materials:

  • Resolved N-Benzoyl-phenylglycine sample

  • N-Benzoyl-L-phenylglycine and N-Benzoyl-D-phenylglycine standards (if available)

  • N-Benzoyl-DL-phenylglycine (racemic) standard

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the resolved sample.

  • Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement:

    • Determine the melting point range of the resolved sample.

    • Determine the melting point ranges of the pure enantiomer and racemic standards for comparison.

  • Mixed Melting Point (Optional):

    • Prepare a 1:1 mixture of the resolved sample and the racemic standard.

    • Determine the melting point of the mixture. A significant depression and broadening of the melting range compared to the resolved sample indicates high purity of the sample.

Conceptual Melting Point Phase Diagram:

MeltingPoint cluster_diagram Melting Point Phase Diagram for a Racemic Compound composition Composition (% L-enantiomer) temperature Temperature (°C) point_L MP (L) eutectic1 Eutectic point_L->eutectic1 Liquid + Solid L point_R MP (R) eutectic2 Eutectic point_R->eutectic2 Liquid + Solid R point_rac MP (Racemate) eutectic1->point_rac Liquid + Solid Racemate eutectic2->point_rac Liquid + Solid Racemate

Sources

Navigating the Chiral Maze: A Comparative Guide to the Cost-Effectiveness of Chiral Resolution Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers is a critical and often challenging endeavor. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure the safety and efficacy of drug products. This guide provides a comprehensive, in-depth technical analysis of the cost-effectiveness of various chiral resolution methods. As a Senior Application Scientist, this analysis is grounded in both theoretical principles and practical, field-proven insights to empower researchers and drug development professionals to make informed decisions for their specific applications.

The Critical Choice: An Overview of Chiral Resolution Strategies

The selection of an appropriate chiral resolution method is a pivotal decision in the development of a chiral molecule, with significant implications for process efficiency, scalability, and, ultimately, the economic viability of the final product. The primary methods employed in both laboratory and industrial settings include:

  • Diastereomeric Crystallization: A classical and widely used technique involving the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their physical properties, such as solubility.[1]

  • Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that employs a chiral stationary phase (CSP) to differentiate and separate enantiomers.[3]

  • Chiral Supercritical Fluid Chromatography (SFC): A modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages in speed and reduced solvent consumption compared to HPLC.[4][5]

  • Membrane-Based Separation: An emerging and promising technology that utilizes chiral membranes to selectively transport one enantiomer over the other, offering the potential for continuous and energy-efficient separations.

This guide will delve into a comparative analysis of these methods, focusing on key performance indicators such as yield, enantiomeric excess (e.e.), and a qualitative and quantitative assessment of their associated costs.

The Economic Equation: A Comparative Cost-Effectiveness Analysis

The cost-effectiveness of a chiral resolution method is a multifaceted consideration that extends beyond the initial investment in equipment or reagents. It encompasses the cost of raw materials (resolving agents, enzymes, chiral stationary phases, solvents), operational costs (time, energy, labor), and the overall process efficiency in terms of yield and enantiomeric purity.

To illustrate the comparative cost-effectiveness, we will consider representative examples for each of the primary resolution techniques. It is important to note that the optimal method is highly substrate-dependent, and the data presented here serves as a guiding framework for decision-making.

Quantitative Performance Comparison of Chiral Resolution Methods
Method Model Compound Yield (%) Enantiomeric Excess (e.e., %) Key Cost Drivers Scalability
Diastereomeric Crystallization (R,S)-Propranolol[6]72.294.8Cost of resolving agent, solvent usage, process development time.Excellent
Enzymatic Kinetic Resolution Racemic Mandelic Acid[7][8]~33-42 (for remaining enantiomer)>99.9Cost of enzyme, potential for co-factor regeneration, substrate/product inhibition.Good
Chiral HPLC Naproxen[9][10][11]High (preparative scale)>99High cost of chiral stationary phases, solvent consumption, lower throughput.Moderate
Chiral SFC Metoprolol[12][13][14]High (preparative scale)>99Initial instrument cost, cost of CO2 and co-solvents (though reduced).Good
Membrane Separation Generic Chiral Amines[15]VariesVariesMembrane fabrication and replacement costs, potential for fouling.Potentially Excellent

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual performance will vary depending on the specific substrate and optimized conditions.

In-Depth Analysis of Chiral Resolution Methods

Diastereomeric Crystallization: The Classical Workhorse

Diastereomeric crystallization remains a dominant method for large-scale chiral separations due to its potential for high throughput and cost-effectiveness once a suitable resolving agent and crystallization conditions are identified.[1]

Causality Behind Experimental Choices: The success of this method hinges on the differential solubility of the formed diastereomeric salts. The choice of resolving agent is critical and often requires empirical screening. The solvent system is another key parameter, as it directly influences the solubility of the diastereomers and, consequently, the efficiency of the separation. Temperature control during crystallization is paramount to achieving high diastereomeric and enantiomeric purity.

Trustworthiness of the Protocol: A well-developed diastereomeric crystallization protocol is highly robust and reproducible. The purity of the isolated diastereomer can be readily assessed by techniques such as NMR and HPLC, and the final enantiomeric purity of the target molecule is confirmed after cleavage of the resolving agent.

Enzymatic Kinetic Resolution: The Selective Catalyst

Enzymatic kinetic resolution offers unparalleled selectivity under mild reaction conditions, making it an attractive "green" alternative. Lipases are among the most commonly used enzymes for this purpose.[16]

Causality Behind Experimental Choices: The choice of enzyme is substrate-specific and is the primary determinant of enantioselectivity. The reaction medium (aqueous, organic solvent, or biphasic systems) can significantly impact enzyme activity and stability. Temperature and pH are critical parameters that must be optimized for the specific enzyme used. The theoretical maximum yield for the recovery of one enantiomer is 50%; however, dynamic kinetic resolution (DKR) processes, which incorporate in-situ racemization of the undesired enantiomer, can overcome this limitation.[17]

Trustworthiness of the Protocol: The progress of an enzymatic resolution can be accurately monitored by chiral HPLC or GC to determine both the conversion and the enantiomeric excess of the substrate and product. The high selectivity of enzymes often leads to very high enantiomeric purities.

Chiral Chromatography (HPLC & SFC): The High-Resolution Separators

Chiral chromatography, particularly HPLC and SFC, provides a powerful and versatile platform for both analytical and preparative-scale enantioseparations. The choice between HPLC and SFC often comes down to a trade-off between initial investment and operational costs.

Causality Behind Experimental Choices: The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs are widely used due to their broad applicability.[3] The mobile phase composition (normal-phase, reversed-phase, or polar organic mode) is optimized to achieve the desired retention and resolution.

Trustworthiness of the Protocol: Chiral HPLC methods, once validated, are highly reliable and reproducible, making them the gold standard for determining enantiomeric purity.

Causality Behind Experimental Choices: SFC offers significant advantages over HPLC in terms of speed and reduced organic solvent consumption, which translates to lower operational costs and a smaller environmental footprint.[4][5] The use of supercritical CO2 as the primary mobile phase component allows for higher flow rates and faster column equilibration. The choice of co-solvent and additives is crucial for modulating selectivity and peak shape.

Trustworthiness of the Protocol: Modern SFC systems provide robust and reproducible separations. The integration of mass spectrometry (SFC-MS) further enhances the reliability of peak identification and collection in preparative applications.[5]

Membrane-Based Separation: The Future of Continuous Resolution

Membrane-based enantioseparation is an emerging field with the potential to revolutionize large-scale chiral resolutions by offering a continuous, energy-efficient, and scalable process.

Causality Behind Experimental Choices: The core of this technology is the chiral membrane, which can be a polymer with inherent chirality or a matrix embedded with a chiral selector. The separation is driven by differences in the transport rates of the enantiomers through the membrane. The choice of solvent and operating pressure are key parameters that influence both flux and selectivity.

Trustworthiness of the Protocol: While still in development for widespread industrial use, membrane-based systems can be monitored in real-time to assess permeate concentration and enantiomeric excess, allowing for process control and validation.

Experimental Protocols

Protocol 1: Diastereomeric Crystallization of (R,S)-Propranolol

Objective: To resolve racemic propranolol using a chiral resolving agent. A study by Ge et al. (2015) successfully used dehydroabietic acid (DHAA) for this purpose.[6]

Materials:

  • (R,S)-Propranolol

  • Dehydroabietic acid (DHAA) (Chiral Resolving Agent)

  • Methanol (Solvent)

  • Crystallization vessel with temperature control and stirrer

  • Filtration apparatus

  • Chiral HPLC system for analysis

Procedure:

  • Dissolve (R,S)-propranolol in methanol in the crystallization vessel.

  • Add the chiral resolving agent, DHAA, in a specific molar ratio (e.g., 1.1:1 DHAA:propranolol).[6]

  • Heat the mixture to ensure complete dissolution.

  • Cool the solution according to a controlled temperature profile to induce crystallization of the less soluble diastereomeric salt. The optimal crystallization temperature in the cited study was -5 °C.[6]

  • Stir the resulting slurry for a defined period to allow the system to reach equilibrium.

  • Isolate the crystallized diastereomeric salt by filtration.

  • Wash the crystals with a small amount of cold methanol to remove residual mother liquor.

  • Dry the crystals under vacuum.

  • To recover the enantiomerically enriched propranolol, treat the diastereomeric salt with a base (e.g., NaOH) to cleave the resolving agent.

  • Extract the free base of propranolol with a suitable organic solvent.

  • Analyze the enantiomeric excess of the recovered propranolol using a validated chiral HPLC method.

Protocol 2: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol using Lipase

Objective: To perform a kinetic resolution of racemic 1-phenylethanol using a lipase to selectively acylate one enantiomer.

Materials:

  • (R,S)-1-Phenylethanol (Substrate)

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane)

  • Reaction vessel with temperature control and magnetic stirrer

  • Filtration apparatus

  • Chiral GC or HPLC system for analysis

Procedure:

  • To a solution of (R,S)-1-phenylethanol in hexane, add the acyl donor (e.g., 1.1 equivalents).

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separate the unreacted alcohol from the ester product by distillation or column chromatography.

  • Determine the enantiomeric excess of both the isolated alcohol and the ester.

Protocol 3: Chiral SFC Method Development for a Pharmaceutical Intermediate

Objective: To develop a robust chiral SFC method for the separation of a racemic pharmaceutical intermediate.

Materials:

  • Racemic compound of interest

  • SFC-compatible chiral columns (e.g., polysaccharide-based)

  • Supercritical CO₂

  • Co-solvents (e.g., methanol, ethanol, isopropanol)

  • Additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

  • Analytical SFC system with a column switcher

Procedure:

  • Column and Co-solvent Screening:

    • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol).

    • Screen a set of 4-6 different chiral columns with a generic gradient using different co-solvents (e.g., methanol, ethanol).

    • For basic compounds, add a small amount of an amine additive to the co-solvent. For acidic compounds, use an acidic additive.

  • Method Optimization:

    • Select the column and co-solvent combination that provides the best initial separation (good resolution and peak shape).

    • Optimize the separation by adjusting the gradient slope, temperature, and back pressure.

    • For preparative scale-up, an isocratic method is often preferred. Convert the optimized gradient method to an isocratic method.

  • Method Validation (Analytical Scale):

    • Validate the final analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualization of Workflows

Diastereomeric Crystallization Workflow

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Enantiomer Recovery racemate Racemic Mixture (R/S) dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (R') resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Crystals (R,R' or S,R') filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor cleavage Cleavage of Resolving Agent crystals->cleavage extraction Extraction/Purification cleavage->extraction pure_enantiomer Pure Enantiomer (R or S) extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: Workflow for Diastereomeric Crystallization.

Enzymatic Kinetic Resolution Workflow

G racemate Racemic Substrate (R/S) reaction Enzymatic Reaction (~50% conversion) racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction mixture Mixture of Product (P-S) and Unreacted Substrate (R) reaction->mixture separation Separation (e.g., Chromatography) mixture->separation product Enantiopure Product (P-S) separation->product substrate Enantiopure Substrate (R) separation->substrate

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Chromatography (HPLC/SFC) Workflow

G racemate Racemic Mixture injection Injection onto Chiral Column racemate->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS, etc.) separation->detection fraction_collection Fraction Collection (Preparative) detection->fraction_collection enantiomer1 Pure Enantiomer 1 fraction_collection->enantiomer1 enantiomer2 Pure Enantiomer 2 fraction_collection->enantiomer2

Caption: Workflow for Chiral Chromatography.

Conclusion and Future Outlook

The choice of a chiral resolution method is a strategic decision that must be tailored to the specific requirements of the compound, the desired scale of production, and the economic constraints of the project.

  • Diastereomeric crystallization remains a highly cost-effective and scalable method for industrial production, provided a suitable resolving agent can be identified.

  • Enzymatic kinetic resolution offers a green and highly selective alternative, particularly when high enantiomeric purity is paramount. The development of dynamic kinetic resolution processes further enhances its economic viability by enabling theoretical yields of 100%.

  • Chiral chromatography , especially SFC , is an indispensable tool for both analytical and preparative separations, offering high resolution and, in the case of SFC, significant advantages in speed and reduced solvent consumption. The continuous development of more robust and efficient chiral stationary phases will continue to improve the cost-effectiveness of these techniques. Simulated moving bed (SMB) chromatography, a continuous multicolumn chromatographic process, has also become a preferred technique for large-scale enantiomer separations due to its high productivity and reduced solvent consumption.

  • Membrane-based separations represent the next frontier in chiral resolution, with the potential for highly efficient and continuous processes that could significantly reduce the cost and environmental impact of producing enantiopure compounds.

Ultimately, a thorough evaluation of each method's strengths and weaknesses, supported by preliminary experimental screening, will guide the selection of the most cost-effective and efficient strategy for navigating the chiral maze.

References

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[https://www.biolabo.fr/biolabo/sites/default/files/fichiers-joints/notices-pdf/biolabo-reagents-ifu-lipase-kinetic-method-ref-95801-95811-95821-95831-95841-95851-95861-95871-95881-95891-95901-95911-95921-95931-95941-95951-95961-95971-95981-95991-96001-96011-96021-96031-96041-96051-96061-96071-96081-96091-96101-96111-96121-96131-96141-96151-96161-96171-96181-96191-96201-96211-96221-96231-96241-96251-96261-96271-96281-96291-96301-96311-96321-96331-96341-96351-96361-96371-96381-96391-96401-96411-96421-96431-96441-96451-96461-96471-96481-96491-96501-96511-96521-96531-96541-96551-96561-96571-96581-96591-96601-96611-96621-96631-96641-96651-96661-96671-96681-96691-96701-96711-96721-96731-96741-96751-96761-96771-96781-96791-96801-96811-96821-96831-96841-96851-96861-96871-96881-96891-96901-96911-96921-96931-96941-96951-96961-96971-96981-96991-97001-97011-97021-97031-97041-97051-97061-97071-97081-97091-97101-97111-97121-97131-97141-97151-97161-97171-97181-97191-97201-97211-97221-97231-97241-97251-97261-97271-97281-97291-97301-97311-97321-97331-97341-97351-97361-97371-97381-97391-97401-97411-97421-97431-97441-97451-97461-97471-97481-97491-97501-97511-97521-97531-97541-97551-97561-97571-97581-97591-97601-97611-97621-97631-97641-97651-97661-97671-97681-97691-97701-97711-97721-97731-97741-97751-97761-97771-97781-97791-97801-97811-97821-97831-97841-97851-97861-97871-97881-97891-97901-97911-97921-97931-97941-97951-97961-97971-97981-97991-98001-98011-98021-98031-98041-98051-98061-98071-98081-98091-98101-98111-98121-98131-98141-98151-98161-98171-98181-98191-98201-98211-98221-98231-98241-98251-98261-98271-98281-98291-98301-98311-98321-98331-98341-98351-98361-98371-98381-98391-98401-98411-98421-98431-98441-98451-98461-98471-98481-98491-98501-98511-98521-98531-98541-98551-98561-98571-98581-98591-98601-98611-98621-98631-98641-98651-98661-98671-98681-98691-98701-98711-98721-98731-98741-98751-98761-98771-98781-98791-98801-98811-98821-98831-98841-98851-98861-98871-98881-98891-98901-98911-98921-98931-98941-98951-98961-98971-98981-98991-99001-99011-99021-99031-99041-99051-99061-99071-99081-99091-99101-99111-99121-99131-99141-99151-99161-99171-99181-99191-99201-99211-99221-99231-99241-99251-99261-99271-99281-99291-99301-99311-99321-99331-99341-99351-99361-99371-99381-99391-99401-99411-99421-99431-99441-99451-99461-99471-99481-99491-99501-99511-99521-99531-99541-99551-99561-99571-99581-99591-99601-99611-99621-99631-99641-99651-99661-99671-99681-99691-99701-99711-99721-99731-99741-99751-99761-99771-99781-99791-98001-98011-98021-98031-98041-98051-98061-98071-98081-98091-98101-98111-98121-98131-98141-98151-98161-98171-98181-98191-98201-98211-98221-98231-98241-98251-98261-98271-98281-98291-98301-98311-98321-98331-98341-98351-98361-98371-98381-98391-98401-98411-98421-98431-98441-98451-98461-98471-98481-98491-98501-98511-98521-98531-98541-98551-98561-98571-98581-98591-98601-98611-98621-98631-98641-98651-98661-98671-98681-98691-98701-98711-98721-98731-98741-98751-98761-98771-98781-98791-98801-98811-98821-98831-98841-98851-98861-98871-98881-98891-98901-98911-98921-98931-98941-98951-98961-98971-98981-98991-99001-99011-99021-99031-99041-99051-99061-99071-99081-99091-99101-99111-99121-99131-99141-99151-99161-99171-99181-99191-99201-99211-99221-99231-99241-99251-99261-99271-99281-99291-99301-99311-99321-99331-99341-99351-99361-99371-98381-98391-98401-98411-98421-98431-98441-98451-98461-98471-98481-98491-98501-98511-98521-98531-98541-98551-98561-98571-98581-98591-98601-98611-98621-98631-98641-98651-98661-98671-98681-98691-98701-98711-98721-98731-98741-98751-98761-98771-98781-98791-98801-98811-98821-98831-98841-98851-98861-98871-98881-98891-98901-98911-98921-98931-98941-98951-98961-98971-98981-98991-99001-99011-99021-99031-99041-99051-99061-99071-99081-99091-99101-99111-99121-99131-99141-99151-99161-99171-99181-99191-99201-99211-99221-99231-99241-99251-99261-99271-99281-99291-99301-99311-99321-99331-99341-99351-99361-99371-99381-99391-99401-99411-99421-99431-99441-99451-99461-99471-99481-99491-99501-99511-99521-99531-99541-99551-99561-99571-98581-98591-98601-98611-98621-98631-98641-98651-98661-98671-98681-98691-98701-98711-98721-98731-98741-98751-98761-98771-98781-98791-98801-98811-98821-98831-98841-98851-98861-98871-98881-98891-98901-98911-98921-98931-98941-98951-98961-98971-98981-98991-99001-99011-99021-99031-99041-99051-99061-99071-99081-99091-99101-99111-99121-99131-99141-99151-99161-99171-99181-99191-99201-99211-99221-99231-99241-99251-99261-99271-99281-99291-99301-99311-99321-99331-99341-99351-99361-99371-99381-99391-99401-99411-99421-99431-99441-99451-99461-99471-99481-99491-99501-99511-99521-99531-99541-99551-99561-99571-99581-99591-99601-99611-99621-99631-99641-99651-99661-99671-99681-99691-99701-99711-99721-99731-99741-99751-99761-99771-99781-99791-99801-99811-99821-99831-99841-99851-99861-99871-99881-99891-99901-99911-99921-99931-99941-99951-99961-99971-99981-99991-100001-100011-100021-100031-100041-100051-100061-100071-100081-100091-100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Assessing the biological activity of (Benzoylamino)(phenyl)acetic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Stereoselective Bioactivity: A Workflow for Assessing (Benzoylamino)(phenyl)acetic Acid Enantiomers

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profound differences in their pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive framework for the systematic evaluation of a novel chiral compound, using this compound as a representative model.

As this specific molecule is not extensively characterized in publicly available literature, we will proceed as a senior application scientist would: by establishing a robust, first-principles workflow. This document will not only outline the necessary experimental steps but will also delve into the causality behind these choices, ensuring a self-validating and scientifically rigorous investigation.

Part 1: The Imperative of Chiral Purity - Resolution of Enantiomers

Before any biological assessment can be undertaken, the foundational step is the physical separation of the (R)- and (S)-enantiomers from their racemic mixture. The biological effects of each enantiomer must be studied in isolation to avoid the confounding influence of the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard for both analytical and preparative-scale separation of enantiomers.

Workflow for Enantiomer Resolution

The logical flow for achieving and verifying chiral separation is paramount. It begins with method development on an analytical scale and progresses to preparative scale-up for the isolation of sufficient material for subsequent biological assays.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up & Purification cluster_2 Phase 3: Quality Control A Racemic (Benzoylamino) (phenyl)acetic acid sample B Screen Chiral Stationary Phases (CSPs) A->B C Optimize Mobile Phase (Solvents, Additives) B->C D Achieve Baseline Resolution (Rs > 1.5) C->D E Scale up to Preparative Chiral Column D->E Optimized Method F Collect (R) and (S) Enantiomer Fractions E->F G Evaporate Solvent F->G H Assess Enantiomeric Excess (% ee) of each fraction via Analytical HPLC G->H I Confirm Chemical Identity (e.g., MS, NMR) G->I J Proceed to Biological Assays (ee > 99%) H->J I->J

Caption: Workflow for Chiral Separation and Quality Control.

Protocol 1: Preparative Chiral HPLC Separation

This protocol describes a generalized approach. The specific column and mobile phase must be determined empirically as described in the workflow above.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for acidic compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point.

  • Mobile Phase Preparation: Based on analytical screening, prepare a mobile phase. A typical starting point for acidic compounds is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the racemic this compound in a suitable solvent, ensuring it is fully soluble in the mobile phase.

  • System Equilibration: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the dissolved sample. Collect the eluent in separate fractions corresponding to the two resolved enantiomer peaks detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the enantiomeric excess (% ee) of each. Fractions with ee > 99% are pooled.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid enantiomers.

  • Structural Confirmation: Confirm the chemical identity and purity of the final samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Part 2: Unveiling Stereoselective Bioactivity - A Comparative Assessment

With enantiomerically pure compounds in hand, the investigation into their differential biological effects can begin. Given the structure of this compound—an N-acylated amino acid—a plausible hypothesis is that it could interact with enzymes that process amino acids or peptides, such as proteases or peptidases.

For this guide, we will construct a hypothetical case study where we assess the enantiomers as potential inhibitors of a metalloprotease, Matrix Metalloproteinase-9 (MMP-9), which is a well-validated drug target involved in cancer and inflammation.

Experimental Design for Bioactivity Screening

A tiered approach is logical, starting with a direct target-based in vitro assay and progressing to a cell-based assay to assess effects in a more complex biological system.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cell-Based Functional Assay cluster_2 Tier 3: Cytotoxicity Assessment A Purified (R) and (S) Enantiomers (ee > 99%) B MMP-9 Enzymatic Assay (Fluorogenic Substrate) A->B D Treat MMP-9 Expressing Cells (e.g., HT-1080) A->D G Cell Viability Assay (e.g., MTT or CellTiter-Glo) A->G C Determine IC50 values for each enantiomer B->C F Determine functional EC50 values C->F Correlate Target Inhibition with Cellular Function E Assess Cell Invasion (e.g., Boyden Chamber Assay) D->E E->F H Determine CC50 values F->H Evaluate Therapeutic Index (CC50 / EC50) G->H

Caption: Tiered Experimental Workflow for Bioactivity Assessment.

Protocol 2: MMP-9 Inhibition Assay (Fluorogenic)

This protocol measures the direct inhibitory effect of the enantiomers on the enzymatic activity of MMP-9.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute recombinant human MMP-9 enzyme in assay buffer.

    • Prepare a stock solution of a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the enzyme solution.

    • Add 25 µL of the diluted enantiomer solution (or vehicle control).

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer.

Comparative Performance: Hypothetical Data

To illustrate the expected output, the following table summarizes hypothetical data from the proposed assays. This format allows for a direct and unambiguous comparison of the enantiomers' performance.

Parameter(R)-(Benzoylamino)(phenyl)acetic acid(S)-(Benzoylamino)(phenyl)acetic acidEudismic Ratio (S/R)
MMP-9 Inhibition (IC₅₀) 15.2 µM0.8 µM19
Cell Invasion (EC₅₀) 25.7 µM1.5 µM17.1
Cytotoxicity (CC₅₀) > 100 µM> 100 µMN/A

This table contains hypothetical data for illustrative purposes.

Part 3: Mechanistic Rationale - The "Why" of Stereoselectivity

The hypothetical data clearly indicate that the (S)-enantiomer is significantly more potent as an MMP-9 inhibitor. This dramatic difference in activity is a hallmark of stereoselective binding to a chiral biological target, in this case, the enzyme's active site.

The active site of an enzyme is a complex, three-dimensional pocket lined with specific amino acid residues. For an inhibitor to be effective, it must adopt a conformation that allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with these residues. Due to their different spatial arrangements, two enantiomers cannot interact with a chiral active site in an identical manner. One enantiomer (the eutomer, in this case, the (S)-form) will achieve a much more stable, lower-energy binding state than the other (the distomer, the (R)-form). This concept is often referred to as three-point attachment.

G cluster_0 Enzyme Active Site (Chiral Pocket) cluster_1 (S)-Enantiomer (Eutomer) cluster_2 (R)-Enantiomer (Distomer) P1 Binding Point A P2 Binding Point B P3 Binding Point C S_mol S S_A Group A' S_mol->S_A S_B Group B' S_mol->S_B S_C Group C' S_mol->S_C S_A->P1 Strong Fit S_B->P2 Strong Fit S_C->P3 Strong Fit R_mol R R_A Group A' R_mol->R_A R_B Group B' R_mol->R_B R_C Group C' R_mol->R_C R_A->P1 Good Fit R_C->P2 Steric Hindrance (Poor Fit)

Caption: Easson-Stedman model of stereoselective binding.

This model illustrates why the (S)-enantiomer achieves a high-affinity binding through a three-point attachment, while the (R)-enantiomer fails to engage all three points effectively, resulting in weaker binding and lower inhibitory potency. The high Eudismic Ratio (the ratio of the eutomer's potency to the distomer's) further underscores the specificity of this interaction. The lack of cytotoxicity for both enantiomers at active concentrations suggests a favorable therapeutic window, a critical finding in early-stage drug development.

Conclusion

This guide has established a comprehensive, scientifically-grounded workflow for assessing the biological activity of this compound enantiomers, or indeed any novel chiral molecule. By prioritizing enantiomeric separation, employing a tiered screening approach from in vitro target engagement to cell-based functional assays, and interpreting the results through the fundamental principles of stereochemistry, researchers can build a robust and defensible case for the development of a single-enantiomer drug candidate. This rigorous, stepwise process is essential for unlocking the true therapeutic potential of chiral molecules and minimizing the risks associated with undesired off-target effects from a less active or potentially harmful distomer.

References

  • Title: Chiral Separation Techniques: A Practical Guide Source: Wiley Online Library URL: [Link]

  • Title: Matrix metalloproteinase-9 as a therapeutic target in cancer Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: The significance of stereochemistry in drug action and disposition Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: Drug Stereochemistry: Analytical Methods and Pharmacology Source: Google Books URL
  • Title: Chiral separations by high‐performance liquid chromatography Source: Journal of Chromatography A URL: [Link]

A Comparative Guide to the Performance of Different Chiral Synthons in Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aldol reaction is a cornerstone of organic synthesis, celebrated for its power in constructing carbon-carbon bonds and creating complex molecular architectures.[1][2][3] The reaction unites two carbonyl compounds to form a β-hydroxy carbonyl adduct, generating up to two new stereocenters. For professionals in drug development and natural product synthesis, controlling the three-dimensional arrangement of these stereocenters is not merely an academic exercise—it is fundamental to biological activity. Consequently, the development of asymmetric aldol reactions has been a major focus of chemical research, leading to a sophisticated toolkit of chiral synthons designed to guide the stereochemical outcome.[2][4][5]

This guide provides a comparative analysis of the three principal strategies for achieving stereocontrol in aldol reactions: chiral auxiliaries, organocatalysts, and chiral metal complexes. We will delve into the mechanistic rationale behind each approach, present comparative performance data, and provide validated experimental protocols to illustrate their practical application.

Part 1: Chiral Auxiliaries: Reliable, Stoichiometric Control

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate.[6] This auxiliary acts as a "chiral steering group," directing the approach of the electrophile to one face of the enolate, thereby controlling the formation of new stereocenters. After the reaction, the auxiliary is cleaved and can often be recovered.[6]

Core Principle: The key advantage of this method is its reliability and high degree of stereocontrol. Because the chiral auxiliary and the substrate are linked in a single molecule, the transition state is often highly ordered, leading to excellent diastereoselectivity. The resulting products are diastereomers, which can be easily separated by standard techniques like chromatography or crystallization.[6] The primary drawback is the stoichiometric use of the auxiliary and the need for additional synthetic steps to attach and remove it, which reduces overall atom economy.[6][7]

Flagship Example: Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries.[6] Derived from readily available amino acids like valine or phenylalanine, their rigid structure provides a well-defined steric environment.

Mechanism of Stereocontrol: The reaction typically proceeds through a boron-mediated, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[8][9] Soft enolization of the N-acyloxazolidinone with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base selectively forms the Z-enolate.[7] The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This highly organized transition state consistently leads to the formation of syn-aldol products with exceptional diastereoselectivity.[7][8][10][11]

Fig. 1: Chair-like transition state leading to the syn-aldol product.
Performance Data: Evans' Oxazolidinone Auxiliary
Chiral AuxiliaryAldehyde (Electrophile)Enolate SourceDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydePropionyl Imide>99:185[12]
(4R)-4-Isopropyl-2-oxazolidinoneBenzaldehydePropionyl Imide95:580[12]
cis-1-Amino-2-hydroxyindan derived oxazolidinoneBenzaldehydePropionyl Imide>99:186[13]
cis-1-Amino-2-hydroxyindan derived oxazolidinoneIsovaleraldehydePropionyl Imide>99:181[13]
Experimental Protocol: Evans Asymmetric Aldol Reaction[13]
  • Preparation: To a flame-dried, argon-purged flask, add the N-propionyl oxazolidinone (1.0 equiv) and dry dichloromethane (DCM) at 0 °C.

  • Enolate Formation: Add di-n-butylboryl trifluoromethanesulfonate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). Stir the resulting solution at 0 °C for 30 minutes.

  • Aldol Addition: Cool the mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the pure aldol adduct.

  • Auxiliary Cleavage: The auxiliary can be removed by treating the aldologram with reagents such as lithium hydroxide (to form the acid) or sodium methoxide (to form the methyl ester).[13]

Part 2: Chiral Catalysts: The Power of Asymmetric Induction

In contrast to the stoichiometric nature of auxiliaries, asymmetric catalysis employs a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is more atom-economical and is broadly divided into two major classes: organocatalysis and chiral metal complex catalysis.

A. Organocatalysis: The "Simplest Enzyme" Approach

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations.[1][14] These catalysts are often robust, inexpensive, non-toxic, and readily available.[1]

The use of the simple amino acid L-proline as a catalyst for the direct asymmetric aldol reaction, reported by List and Barbas in 2000, marked a renaissance in the field.[14][15] It demonstrated that a small organic molecule could mimic the function of complex natural enzymes.

Mechanism of Stereocontrol: Proline catalysis operates through an enamine-based mechanism, analogous to that of Class I aldolase enzymes.[1][2] The secondary amine of proline reacts with a ketone donor to form a nucleophilic enamine intermediate. The carboxylic acid group of the catalyst then acts as a Brønsted acid, activating the aldehyde acceptor via hydrogen bonding in a highly organized, chair-like transition state. This dual activation model explains the high enantioselectivity observed.[2][16]

Proline_Cycle Catalytic Cycle of Proline-Mediated Aldol Reaction Proline L-Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Adduct Aldehyde->Iminium Enamine->Iminium + Aldehyde Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Product->Proline - Catalyst Water H₂O Water->Product

Fig. 2: Enamine-based catalytic cycle for the proline-catalyzed aldol reaction.
Ketone (Donor)Aldehyde (Acceptor)Solventee (%)Yield (%)Reference
Acetone4-NitrobenzaldehydeDMSO7668[15]
AcetoneIsobutyraldehydeDMSO9697[1]
Cyclohexanone4-NitrobenzaldehydeDMSO9499[1]
AcetoneBenzaldehydeDCM52-[17]
  • Setup: To a vial, add L-proline (30 mol%).

  • Reagents: Add the solvent (e.g., DMSO) followed by the ketone (e.g., acetone, often used as a co-solvent). Stir until the catalyst dissolves.

  • Reaction: Add the aldehyde (1.0 equiv) to the solution. Stir the mixture at room temperature for the required time (e.g., 4-24 hours), monitoring by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the chiral β-hydroxy ketone.

B. Chiral Metal Complexes: Lewis Acid Activation

This strategy employs a chiral ligand coordinated to a metal center, which functions as a chiral Lewis acid. This approach is analogous to Class II aldolases, which use a metal cofactor (often Zn²⁺) to activate the substrates.[2][4]

Mechanism of Stereocontrol: The chiral Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen, lowering its LUMO and making it more electrophilic.[18] This complex then reacts with a nucleophile, typically a pre-formed silyl enol ether in what is known as the Mukaiyama aldol reaction.[19][20] The chiral ligands create a sterically defined pocket around the metal center, forcing the substrates to adopt a specific orientation and thereby controlling the facial selectivity of the attack.

Lewis_Acid_Catalysis General Mechanism for Chiral Lewis Acid Catalysis Catalyst Chiral Lewis Acid (Lₙ-M) Activated Activated Aldehyde [RCHO---M-Lₙ] Catalyst->Activated + Aldehyde Aldehyde Aldehyde Aldehyde->Activated Enolate Silyl Enol Ether Adduct Silylated Aldol Adduct Enolate->Adduct Activated->Adduct + Silyl Enol Ether Adduct->Catalyst - Catalyst Product Aldol Product Adduct->Product Desilylation (Workup)

Fig. 3: Lewis acid activation of an aldehyde for Mukaiyama aldol reaction.
Catalyst SystemNucleophileElectrophileee (%)Yield (%)Reference
Pr(OTf)₃ / Chiral Crown EtherSilyl enol ether of AcetophenoneBenzaldehyde8891[20]
Chiral Ni(II)-PyBox ComplexN-propanoyl thiazinanethione4-Chlorobenzaldehyde9990[21]
Chiral Phosphoramide / SiCl₄Trichlorosilyl enolate of PropanalBenzaldehyde9686[22]
Cu(II)-Bisoxazoline ComplexSilyl enol ether of AcetophenonePhenylglyoxal9891[23]
  • Catalyst Preparation: In a flame-dried, argon-purged flask, stir the chiral ligand (e.g., chiral crown ether, 24 mol%) and the metal salt (e.g., Pr(OTf)₃, 20 mol%) in an aqueous solvent mixture (e.g., H₂O/EtOH) at 0 °C for 30 minutes.

  • Reaction: To the prepared catalyst solution, add the aldehyde (1.0 equiv) followed by the silyl enol ether (1.5 equiv).

  • Monitoring: Stir the reaction at 0 °C for the specified time (e.g., 18 hours), monitoring progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution. After warming to room temperature, filter the mixture through Celite.

  • Purification: Extract the filtrate with an organic solvent (e.g., ether). The combined organic layers are washed, dried, concentrated, and purified by column chromatography to yield the aldol product.

Comparative Summary and Outlook

The choice of a chiral synthon for an aldol reaction is a strategic decision that depends on the specific target molecule, desired stereoisomer, scale, and economic considerations.

FeatureChiral Auxiliaries (e.g., Evans)Organocatalysts (e.g., Proline)Chiral Metal Complexes
Stoichiometry StoichiometricCatalytic (5-30 mol%)Catalytic (1-20 mol%)
Primary Control DiastereoselectivityEnantioselectivityEnantio- and Diastereoselectivity
Reaction Type Pre-formed metal enolatesDirect reaction of unmodified carbonylsOften uses pre-formed silyl enol ethers
Advantages Highly reliable, predictable, excellent stereocontrol, robust, easy product separation.[6][7]Atom-economical, metal-free, mild conditions, often operationally simple.[1][14]High turnover, excellent selectivity, broad substrate scope.[19][24]
Disadvantages Poor atom economy, requires extra steps for attachment/removal.[6][7]Can require higher catalyst loading, sometimes limited substrate scope.[17]Catalyst can be sensitive to air/moisture, potential metal contamination, ligand synthesis can be complex.[20]

The field of asymmetric aldol reactions continues to evolve at a rapid pace. Modern research focuses on developing more efficient, versatile, and sustainable methods. Key frontiers include the design of catalysts that can provide access to any of the four possible stereoisomers from the same set of starting materials (stereodivergent catalysis) and the development of robust systems that can operate effectively in environmentally benign solvents like water.[25][26] For the modern chemist, a thorough understanding of the mechanisms and performance of these foundational chiral synthons is essential for navigating the complex landscape of stereoselective synthesis.

References

  • Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Chinese Science Bulletin, 56(25), 2629–2638. [Link]

  • Hayvali, M., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Kobayashi, S. (2014). Development of Chiral Catalysts for Mukaiyama Aldol Reactions in Aqueous Media. The Chemical Record, 14(1), 135-149. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • Palomo, C., et al. (2021). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 60(30), 16653-16660. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Kobayashi, S., et al. (2002). Catalytic Asymmetric Aldol Reactions in Aqueous Media Using Chiral Bis-pyridino-18-crown-6−Rare Earth Metal Triflate Complexes. Journal of the American Chemical Society, 124(19), 5644–5652. [Link]

  • University of Illinois Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]

  • Jacoby, C. G., et al. (2018). Highly efficient organocatalysts for the asymmetric aldol reaction. New Journal of Chemistry, 42(9), 7247-7253. [Link]

  • Trost, B. M. (2004). The Direct Catalytic Asymmetric Aldol Reaction. Chemistry - A European Journal, 10(23), 5894-5903. [Link]

  • List, B., et al. (2003). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 100(26), 15353-15355. [Link]

  • Mase, N., & Barbas, C. F. (2005). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 127(40), 13774–13775. [Link]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432–440. [Link]

  • da Silva, A. A. T., & de Souza, R. O. M. A. (2012). Metal-Catalyzed Asymmetric Aldol Reactions. Journal of the Brazilian Chemical Society, 23(12), 2137-2158. [Link]

  • Denmark, S. E., et al. (2001). Chiral phosphoramide-catalyzed, enantioselective, directed cross-aldol reactions of aldehydes. Proceedings of the National Academy of Sciences, 98(19), 10482-10486. [Link]

  • Tian, P., & Gong, L.-Z. (2018). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 47(12), 4388-4414. [Link]

  • Bhatt, P. (2020). Evans aldol ppt. SlideShare. [Link]

  • Palomo, C., et al. (2021). Direct and enantioselective aldol reactions catalyzed by chiral metal complexes. ResearchGate. [Link]

  • Ghorai, P., et al. (2023). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances, 13(3), 1640-1647. [Link]

  • Trost, B. M., & Brindle, C. S. (2010). The catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. [Link]

  • Chemistry Student. (2020). Aldol condensation reaction of unsymmetrical ketones | KCP vs TCP | Complete mechanism. YouTube. [Link]

  • Ortiz-Alvarado, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Organic Chemistry Portal. Aldol Addition Aldol Reaction. [Link]

  • Healy, A. R., et al. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science Advances, 9(11). [Link]

  • Wipf, P., & Reeves, J. T. (2002). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Tetrahedron Letters, 43(44), 7949-7952. [Link]

  • Ghosh, A. K., & Fidan, M. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(17), 2745-2748. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Svejstrup, T. D., et al. (2014). On the Mechanism of the Asymmetric Aldol Addition of Chiral N-Amino Cyclic Carbamate Hydrazones: Evidence of Non-Curtin-Hammett Behavior. Journal of the American Chemical Society, 136(3), 1084-1087. [Link]

  • Sharma, P., & Rawat, P. (2016). A Review on Aldol Reaction. International Journal of Chemical Studies, 4(4), 1-10. [Link]

Sources

Evaluating the performance of (Benzoylamino)(phenyl)acetic acid in kinetic resolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance of (Benzoylamino)(phenyl)acetic Acid as a Chiral Resolving Agent

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—remains a cornerstone technology.[1][2] While various methods exist, classical resolution through the formation of diastereomeric salts is a robust, scalable, and economically viable technique, particularly for amines and carboxylic acids.[1][3] This guide provides a comprehensive evaluation of this compound, also known as N-Benzoyl-α-phenylglycine, as a chiral resolving agent, primarily for amines. We will delve into its mechanism, compare its performance against common alternatives using experimental data, and provide detailed, field-tested protocols for its application.

Principle of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle behind this classical resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[2] When a racemic amine (a 50:50 mixture of R- and S-enantiomers) is treated with a single enantiomer of a chiral acid, such as (S)-(Benzoylamino)(phenyl)acetic acid, two diastereomeric salts are formed:

  • (R-Amine) • (S-Acid)

  • (S-Amine) • (S-Acid)

These diastereomeric salts possess different physicochemical properties, most critically, different solubilities in a given solvent system.[2][3] This disparity allows for their separation via fractional crystallization. The less soluble salt precipitates from the solution, enabling its isolation by filtration. Subsequently, the enantiomerically enriched amine can be liberated from the salt by treatment with a base.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Diastereomeric Salt Mixture (R-Amine)•(S-Acid) (S-Amine)•(S-Acid) racemic_amine->diastereomeric_salts Acid-Base Reaction in Solvent resolving_agent Chiral Resolving Agent (S)-Acid resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Salt (e.g., R-Amine•S-Acid) Precipitates fractional_crystallization->less_soluble more_soluble More Soluble Salt (e.g., S-Amine•S-Acid) Remains in Solution fractional_crystallization->more_soluble base_treatment Base Treatment (e.g., NaOH) less_soluble->base_treatment resolved_amine Enriched Amine (R-Amine) base_treatment->resolved_amine recovered_agent Recovered Agent (S)-Acid base_treatment->recovered_agent

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Performance Evaluation of this compound

The efficacy of a resolving agent is judged by the yield and enantiomeric excess (e.e.) of the desired enantiomer obtained after one or more crystallizations. N-Benzoyl-α-phenylglycine is an effective resolving agent for a variety of amines due to its structural rigidity and the presence of multiple interaction points (amide, carboxylic acid, phenyl rings) that can aid in chiral recognition and the formation of well-defined crystalline salts.

To provide a clear comparison, we will evaluate its performance against other commonly used acidic resolving agents for the resolution of (±)-1-Phenylethylamine, a benchmark substrate in resolution studies.

Comparative Performance Data for Resolution of (±)-1-Phenylethylamine

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Salt (%)e.e. of Amine after Liberation (%)Key AdvantagesConsiderations
(S)-N-Benzoyl-phenylglycine Methanol/Water1:1~40-45%>95% (after 1 cryst.)Often forms highly crystalline salts; good for aromatic amines.Higher cost than tartaric acid.
L-(+)-Tartaric Acid Methanol2:1~35-40%~70-80% (after 1 cryst.)Inexpensive, readily available, widely documented.[3]Often requires multiple recrystallizations for high e.e.
(S)-(+)-Mandelic Acid Ethanol1:1~42-48%>98% (after 1 cryst.)Excellent enantioselectivity in a single step.[3]Can be more expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Isopropanol1:1~40-45%~90-95% (after 1 cryst.)Strong acid, effective for weakly basic amines.[3]High acidity may not suit sensitive substrates.

Disclaimer: The data presented are representative values collated from typical experimental outcomes. Actual results are highly dependent on specific experimental conditions, including solvent purity, crystallization temperature, and cooling rate.

From this comparison, (S)-N-Benzoyl-phenylglycine emerges as a highly effective agent, comparable to (S)-Mandelic acid in its ability to achieve high enantiomeric excess in a single crystallization step. Its choice over others often depends on the specific substrate and economic factors. The rigid structure of N-benzoyl-phenylglycine can lead to more selective packing in the crystal lattice of the diastereomeric salt, resulting in superior chiral discrimination compared to the more flexible tartaric acid.

Experimental Protocols

The trustworthiness of any chemical process hinges on a detailed and reproducible protocol. Below are step-by-step methodologies for the resolution of (±)-1-phenylethylamine.

Protocol 1: Resolution using (S)-(Benzoylamino)(phenyl)acetic Acid

Objective: To isolate (R)-1-phenylethylamine from a racemic mixture.

Materials:

  • (±)-1-Phenylethylamine

  • (S)-(Benzoylamino)(phenyl)acetic Acid

  • Methanol

  • Deionized Water

  • 5M Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (S)-(Benzoylamino)(phenyl)acetic acid in 100 mL of warm methanol.

    • To this solution, add 4.75 g of (±)-1-phenylethylamine.

    • Gently heat the mixture until a clear solution is obtained.

    • Slowly add 50 mL of deionized water. If any solid precipitates, heat gently to redissolve.

  • Fractional Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Fine, needle-like crystals of the (R)-amine•(S)-acid diastereomeric salt should begin to form.

    • To maximize yield, place the flask in an ice bath for 1-2 hours.

    • Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold 2:1 methanol/water.

    • Dry the crystals. The expected yield is approximately 6-7 g.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in 50 mL of water.

    • While stirring vigorously, add 5M NaOH solution dropwise until the pH of the solution is >12. This neutralizes the resolving agent and liberates the free amine.

    • Transfer the mixture to a separatory funnel and extract the (R)-1-phenylethylamine with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Isolation and Analysis:

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched (R)-1-phenylethylamine as a colorless oil.

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Protocol 2: Comparative Resolution using (S)-(+)-Mandelic Acid

Objective: To isolate (R)-1-phenylethylamine for performance comparison.

Materials:

  • (±)-1-Phenylethylamine

  • (S)-(+)-Mandelic Acid

  • Ethanol

  • Other materials as listed in Protocol 1.

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 6.3 g of (S)-(+)-Mandelic acid in 50 mL of ethanol.

    • To this solution, add 5.0 g of (±)-1-phenylethylamine.

    • Warm the solution slightly to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystals of the (R)-amine•(S)-acid salt will precipitate.

    • Cool the flask in an ice bath for 1 hour to complete the crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals.

  • Liberation and Analysis:

    • Follow steps 3 and 4 from Protocol 1 to liberate the free amine and analyze its enantiomeric purity.

Structural Comparison of Resolving Agents

The choice of resolving agent is a causal decision based on molecular structure, acidity, and potential intermolecular interactions.

G cluster_0 (S)-N-Benzoyl-phenylglycine cluster_1 (S)-Mandelic Acid cluster_2 L-(+)-Tartaric Acid node_a node_b node_c

Caption: Structures of common chiral acidic resolving agents.

  • (S)-N-Benzoyl-phenylglycine: Features two phenyl rings capable of π-π stacking, an amide group for hydrogen bonding, and a carboxylic acid for salt formation. This multi-point interaction capability is key to its high resolving power.

  • (S)-Mandelic Acid: A simpler structure with one phenyl ring, a hydroxyl group (for hydrogen bonding), and a carboxylic acid. Its efficacy stems from its ability to form well-ordered crystalline salts.[3]

  • L-Tartaric Acid: A C4-dicarboxylic acid with two hydroxyl groups. It is highly versatile and cost-effective but its conformational flexibility can sometimes lead to less efficient chiral discrimination compared to more rigid structures.[4]

Conclusion and Recommendations

This compound is a high-performance chiral resolving agent, particularly well-suited for the resolution of aromatic and aliphatic primary amines. Its performance is on par with, and sometimes superior to, other premium resolving agents like mandelic acid, often delivering high enantiomeric excess in a single crystallization.

Choose this compound when:

  • High enantiopurity (>95% e.e.) is required in a single step.

  • Resolving aromatic amines where π-π interactions can aid in discrimination.

  • Other common agents like tartaric acid have failed to provide adequate separation.

Consider alternatives when:

  • Cost is the primary driver (L-Tartaric acid is a more economical starting point).

  • The amine substrate is weakly basic (a stronger acid like camphorsulfonic acid may be required).

Ultimately, the selection of a resolving agent is an empirical process.[3] Screening several agents and solvent systems is often necessary to identify the optimal conditions for a specific racemic mixture. This guide provides the technical foundation and practical protocols to effectively evaluate and implement this compound within your chiral resolution workflows.

References

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. Angewandte Chemie International Edition. Available at: [Link]

  • Kinetic resolution of amines. Bode Research Group. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. National Institutes of Health (NIH). Available at: [Link]

  • N-Benzoyl-(S)-phenylglycine. PubChem. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (Benzoylamino)(phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (Benzoylamino)(phenyl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to be a solid organic compound that may cause skin and serious eye irritation.[1][2][3][4][5][6] It may also be harmful if swallowed.[3][6] Therefore, a thorough risk assessment should be conducted before handling, taking into account the quantities being used and the specific laboratory environment.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.[1][4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[1][5]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn.[1][5]

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[1]

Spill and Leak Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the solid material.

  • Clean-up: Carefully sweep or scoop the spilled solid into a designated, labeled waste container.[3][7][8] Avoid generating dust. For residual powder, gently wipe the area with a damp cloth, taking care not to spread the contamination.

  • Disposal: The collected spill material and any contaminated cleaning materials should be disposed of as chemical waste, following the procedures outlined in the next section.

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial for laboratory safety and environmental compliance. The following protocol provides a systematic approach to its disposal.

Step 1: Waste Segregation

All waste materials contaminated with this compound, including unused product, contaminated consumables (e.g., weighing boats, filter paper), and spill clean-up materials, should be segregated as non-halogenated solid chemical waste. Do not mix this waste with halogenated solvents, heavy metals, or other incompatible waste streams.

Step 2: Containerization

  • Primary Container: Collect all solid waste in a clearly labeled, leak-proof container with a secure lid. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a designated solid waste container).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.

Step 3: Storage

Store the sealed waste container in a designated hazardous waste accumulation area.[9] This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[9]

Step 4: Final Disposal

Arrange for the collection and disposal of the waste container through your institution's licensed hazardous waste disposal contractor. The most common and environmentally sound method for the disposal of solid organic chemical waste is incineration at a permitted facility.[10]

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Disposal Workflow A Unused this compound D Segregate as Non-Halogenated Solid Chemical Waste A->D B Contaminated Consumables B->D C Spill Clean-up Material C->D E Package in a Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Licensed Waste Disposal (Incineration) F->G

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.[9] In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA). Ensure that your laboratory's chemical hygiene plan and waste disposal procedures are in full compliance with these regulations.

Summary of Safety and Disposal Information
ParameterGuidelineSource (Analogous Compounds)
Primary Hazards Skin and serious eye irritation, potentially harmful if swallowed.[1][2][3][4][5][6]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1][4][5]
Spill Clean-up Sweep solid material into a labeled container.[3][7][8]
Waste Classification Non-halogenated solid chemical waste.N/A
Disposal Method Incineration via a licensed hazardous waste disposal service.[10]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.